Product packaging for 1-Propyl-1H-pyrazole-4-carbaldehyde(Cat. No.:CAS No. 473249-36-4)

1-Propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1275159
CAS No.: 473249-36-4
M. Wt: 138.17 g/mol
InChI Key: VGOOENCTKLBWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Propyl-1H-pyrazole-4-carbaldehyde (CAS 473249-36-4) is a versatile pyrazole-based chemical intermediate of high interest in medicinal and agrochemical research. With the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol, this compound features a reactive carbaldehyde functional group, making it a valuable building block for the synthesis of more complex molecules through condensation, oxidation, and other coupling reactions . Pyrazole derivatives are recognized for their wide spectrum of biological activities, serving as core structures in numerous approved drugs and candidates in development . This particular analogue is primarily employed in exploratory synthetic chemistry to develop novel compounds with potential pharmacological activity. Research indicates that pyrazole-4-carbaldehyde derivatives have been investigated as intermediates in the synthesis of potential anti-inflammatory agents, with some showing affinity for enzymes like cyclooxygenase-2 (COX-2) . The propyl substituent on the nitrogen atom can influence the compound's lipophilicity and overall pharmacokinetic properties. This product is offered strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions. Consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B1275159 1-Propyl-1H-pyrazole-4-carbaldehyde CAS No. 473249-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOOENCTKLBWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405678
Record name 1-Propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473249-36-4
Record name 1-Propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. While experimentally verified data for this specific compound is limited in publicly accessible literature, this document compiles and analyzes available information, including predicted physicochemical and spectroscopic properties, a detailed synthesis protocol based on established methodologies, and an exploration of its chemical reactivity and potential applications. This guide aims to serve as a valuable resource for researchers, providing a strong foundation for the synthesis, characterization, and utilization of this versatile building block in drug discovery and development.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts metabolic stability and diverse opportunities for molecular interactions. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring, as seen in this compound, provides a highly versatile synthetic handle for a variety of chemical transformations. This makes it a valuable intermediate for the construction of more complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[2][3][4]

This guide will delve into the core chemical properties of this compound, offering insights into its synthesis, spectroscopic signature, reactivity, and potential applications, with a particular focus on its role in the development of kinase inhibitors and other bioactive molecules.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not widely reported. However, based on its molecular structure and data from chemical suppliers and computational models, we can summarize its key physicochemical characteristics.

PropertyValue/InformationSource
CAS Number 473249-36-4[5]
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.17 g/mol [5]
Physical State Not specified, likely a liquid or low-melting solid at room temperature.Inferred
Melting Point Not available
Boiling Point Not available
Solubility Not experimentally determined. Expected to have limited solubility in water and good solubility in common organic solvents like chloroform, methanol, and dichloromethane.Inferred
Topological Polar Surface Area (TPSA) 34.89 Ų[5]
LogP (Octanol/Water Partition Coefficient) 1.1056 (Predicted)[5]

Synthesis of this compound

The most common and efficient method for the synthesis of 1-alkyl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[6][7] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-propyl-1H-pyrazole, using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

Reaction Mechanism: The Vilsmeier-Haack Formylation

The mechanism of the Vilsmeier-Haack reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of 1-propyl-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole 1-Propyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: General workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials:

  • 1-Propyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent may result in a viscous, colored complex. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve 1-propyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0s-
Pyrazole H-58.0 - 8.2s-
Pyrazole H-37.8 - 8.0s-
N-CH₂ (propyl)4.1 - 4.3t~7.0
Methylene (-CH₂-) (propyl)1.8 - 2.0sextet~7.0
Methyl (-CH₃) (propyl)0.9 - 1.1t~7.0

¹³C NMR:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrazole C-4140 - 145
Pyrazole C-5138 - 142
Pyrazole C-3130 - 135
N-CH₂ (propyl)50 - 55
Methylene (-CH₂-) (propyl)22 - 25
Methyl (-CH₃) (propyl)10 - 12
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H stretch (pyrazole ring)3100 - 3150Medium
C-H stretch (propyl)2850 - 3000Medium
C-H stretch (aldehyde)2720 - 2820Medium (often two bands)
C=O stretch (aldehyde)1680 - 1700Strong
C=N stretch (pyrazole ring)1580 - 1620Medium
C=C stretch (pyrazole ring)1450 - 1550Medium
Mass Spectrometry (MS)

In mass spectrometry, this compound (molecular weight: 138.17) is expected to show a molecular ion peak ([M]⁺) at m/z 138. Key fragmentation patterns would likely involve the loss of the propyl group, the formyl group, or parts of the pyrazole ring. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry analyses.[9]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group, which serves as a versatile precursor for a wide range of transformations.

Reactivity center_node This compound Oxidation Oxidation (e.g., KMnO₄, CrO₃) center_node->Oxidation → 1-Propyl-1H-pyrazole-4-carboxylic acid Reduction Reduction (e.g., NaBH₄, LiAlH₄) center_node->Reduction → (1-Propyl-1H-pyrazol-4-yl)methanol ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) center_node->ReductiveAmination → Substituted Amines Wittig Wittig Reaction (Ph₃P=CHR) center_node->Wittig → Alkenes Condensation Condensation Reactions (e.g., with amines, active methylene compounds) center_node->Condensation → Imines, Chalcones, etc.

Caption: Key reactions of this compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-propyl-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents.

  • Reduction: Reduction of the aldehyde with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the primary alcohol, (1-propyl-1H-pyrazol-4-yl)methanol.

  • Reductive Amination: This is a powerful method for introducing diversity. The aldehyde can react with primary or secondary amines to form an imine intermediate, which is then reduced in situ to the corresponding amine.

  • Condensation Reactions: The aldehyde can undergo condensation with a variety of nucleophiles. For example, reaction with primary amines yields imines (Schiff bases), and reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) can lead to the formation of more complex heterocyclic systems.[1]

  • Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a route to form carbon-carbon double bonds, converting the aldehyde into various substituted alkenes.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole-4-carbaldehyde scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[10][11]

A particularly significant application is in the synthesis of kinase inhibitors . Many clinically important Janus Kinase (JAK) inhibitors, used in the treatment of autoimmune diseases and cancers, are based on the pyrazolo[3,4-d]pyrimidine core. 1-Alkyl-1H-pyrazole-4-carbaldehydes are crucial precursors for the construction of this core structure.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for analogous compounds such as 1-cyclopropyl-1H-pyrazole-4-carbaldehyde and other pyrazole aldehydes suggest that it should be handled with care.[12][13][14] It is likely to be classified as an irritant, potentially causing skin, eye, and respiratory irritation.[15][16]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Avoid contact with skin and eyes.[13]

  • Avoid inhalation of dust or vapors.

  • Store in a tightly closed container in a cool, dry place.[17]

In case of contact, follow standard first-aid procedures: flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled.[12][14]

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While a comprehensive set of experimentally verified data is not yet available in the public domain, this technical guide provides a robust framework based on predicted properties and data from analogous compounds. The detailed synthesis protocol, predicted spectroscopic data, and overview of its reactivity and applications are intended to facilitate its use in research and development, particularly in the design and synthesis of novel therapeutic agents. Further experimental investigation into the precise physicochemical properties and biological activities of this compound and its derivatives is warranted and will undoubtedly expand its utility in the field of drug discovery.

References

  • Angene Chemical. (2024). Safety Data Sheet: 1-Propyl-1H-pyrazole-3-carbaldehyde.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-cyclopropyl-1H-pyrazole-4-carbaldehyde.
  • ChemScene. (n.d.). This compound.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • PubChemLite. (n.d.). This compound (C7H10N2O).
  • Sigma-Aldrich. (n.d.). 1-propyl-1H-pyrazole-3-carbaldehyde.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.[3]
  • Sigma-Aldrich. (n.d.). 473249-36-4.
  • Vera-Divaio, M. A. F., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Al-Zaydi, K. M. (2009). Synthesis and reactions of pyrazole-4-carbaldehydes. Molecules, 14(3), 1106-1116.[8]
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(8), 1357.[2]
  • ChemicalBook. (n.d.). 1006349-16-1(1-PROPYL-1H-PYRAZOLE-3-CARBALDEHYDE) Product Description.
  • El-Kashef, H. S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.[9]
  • Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
  • J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde.
  • Ossila. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
  • Smolecule. (2023). Buy 1-Ethyl-1H-pyrazole-4-carbaldehyde | 304903-10-4.
  • Reddy, L. V. R., et al. (2020).
  • Kumar, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 27(21), 7352.[13]

Sources

1-Propyl-1H-pyrazole-4-carbaldehyde CAS number 473249-36-4

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough data collection phase. I'm focusing on gathering all available technical information concerning 1-Propyl-1H-pyrazole-4-carbaldehyde. This includes its fundamental chemical properties, established synthesis methods, and pertinent spectroscopic data. I'm aiming for a comprehensive overview from the outset.

Expanding Data Gathering

I'm now expanding my search to uncover applications in research and drug development for this compound, particularly for its biological activities. Simultaneously, I'm identifying synthesis protocols for pyrazole-4-carbaldehydes and seeking reliable safety guidelines. The aim is to structure a technical guide, starting with key identifiers and synthesis methods, followed by applications, quality control and, finally, essential safety protocols.

Prioritizing Structure & Content

I'm now focusing on structuring the technical guide. I will introduce the compound, including key identifiers and properties. Following this, there'll be a detailed synthesis section with a protocol and Graphviz diagram. Next, I'll detail its applications, its role as a synthetic intermediate, and known biological activities. Quality control and safety will be subsequent sections. I will also incorporate a comprehensive "References" section.

1-Propyl-1H-pyrazole-4-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-Propyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, recognized for its metabolic stability and presence in numerous therapeutic agents.[1][2][3][4] The strategic placement of a propyl group at the N1 position and a reactive carbaldehyde at the C4 position makes this molecule a versatile precursor for synthesizing a diverse array of complex, biologically active compounds.[3][5][6] This document elucidates the molecule's structural features, predictive spectroscopic profile, principal synthetic pathways, and key chemical transformations, offering field-proven insights for its application in advanced organic synthesis.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a five-membered aromatic pyrazole ring, an N-propyl substituent, and a C4-formyl (carbaldehyde) group. Each component imparts distinct properties that define the molecule's overall reactivity and utility.

  • Pyrazole Core : This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is an electron-rich system. Its aromaticity confers significant stability, while the nitrogen atoms serve as potential sites for hydrogen bonding, influencing interactions with biological targets.[3][4]

  • N-Propyl Group : The alkyl chain at the N1 position enhances the molecule's lipophilicity compared to its N-methyl or unsubstituted counterparts. This modification can critically influence solubility in organic solvents and pharmacokinetic properties, such as membrane permeability, in derivative compounds.[3]

  • Carbaldehyde Moiety (-CHO) : Positioned at the electron-rich C4 carbon, the aldehyde group is the primary center of reactivity. It serves as a versatile electrophilic handle for a multitude of nucleophilic addition and condensation reactions, making it an invaluable anchor point for synthetic diversification.[3][5][6]

The molecular formula for this compound is C₇H₁₀N₂O , with a molecular weight of 138.17 g/mol .[7][8]

Table 1: Physicochemical and Computed Properties
PropertyValueSource
Molecular Formula C₇H₁₀N₂O[7]
Molecular Weight 138.17 g/mol [7]
Monoisotopic Mass 138.07932 Da[8]
Topological Polar Surface Area (TPSA) 34.89 Ų[7]
LogP (Predicted) 1.1056[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 3[7]
SMILES CCCN1C=C(C=O)C=N1[7][8]
InChIKey VGOOENCTKLBWEI-UHFFFAOYSA-N[8]

Spectroscopic Profile: A Predictive Analysis

While a complete, experimentally verified dataset for this compound is not consolidated in the public domain, a robust predictive analysis can be formulated based on established spectroscopic principles and data from structurally analogous compounds, such as its N-isopropyl and N-methyl variants.[9] This analysis provides a strong predictive framework for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 2: Predicted ¹H NMR Spectroscopic Data

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde (-CH O) 9.8 - 10.1 Singlet (s) - The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent oxygen atom.
Pyrazole H-3 8.0 - 8.3 Singlet (s) - Aromatic proton on the pyrazole ring, adjacent to the N-propyl substituted nitrogen.
Pyrazole H-5 7.9 - 8.2 Singlet (s) - Aromatic proton on the pyrazole ring, adjacent to the unsubstituted nitrogen.
Propyl N-CH₂ - 4.1 - 4.4 Triplet (t) ~7.2 Methylene protons directly attached to the nitrogen are deshielded and coupled to the adjacent CH₂ group.
Propyl -CH₂-CH₂ - 1.8 - 2.1 Sextet ~7.3 Methylene protons coupled to both the N-CH₂ and terminal CH₃ groups.

| Propyl -CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.4 | Terminal methyl protons coupled to the adjacent CH₂ group. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm) Rationale
Aldehyde C =O 184 - 192 The carbonyl carbon is significantly deshielded and appears far downfield.
Pyrazole C -4 140 - 146 The carbon bearing the aldehyde group.
Pyrazole C -3 138 - 143 Aromatic carbon adjacent to two nitrogen atoms.
Pyrazole C -5 130 - 136 Aromatic carbon adjacent to one nitrogen atom.
Propyl N-C H₂- 50 - 55 Aliphatic carbon directly bonded to the electronegative nitrogen atom.
Propyl -C H₂-CH₂- 22 - 26 Methylene carbon of the propyl chain.

| Propyl -C H₃ | 10 - 13 | Terminal methyl carbon of the propyl chain. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity Vibration Type
C-H (Aldehyde) 2820 - 2880 & 2720 - 2780 Medium C-H Stretch (Fermi resonance doublet)
C=O (Aldehyde) 1680 - 1700 Strong C=O Stretch
C=N, C=C (Pyrazole Ring) 1500 - 1600 Medium-Strong Aromatic Ring Stretches

| C-H (Aliphatic) | 2870 - 2960 | Medium | C-H Stretch |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a distinct molecular ion peak.

  • Predicted Molecular Ion [M]⁺ : m/z ≈ 138.08

  • Key Fragments : Expect fragmentation patterns corresponding to the loss of the propyl chain (C₃H₇) and the formyl group (CHO).

Synthesis and Chemical Reactivity

Core Synthesis: The Vilsmeier-Haack Reaction

The paramount method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[10][11][12][13][14] This reaction is a robust and widely adopted strategy for the formylation of electron-rich aromatic and heterocyclic rings.[11][15] The causality behind its effectiveness lies in the in situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which readily attacks the electron-dense C4 position of the N-substituted pyrazole ring.[10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier 0 °C, Anhydrous POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Pyrazole 1-Propyl-1H-pyrazole Intermediate Electrophilic Addition Intermediate Vilsmeier->Intermediate Pyrazole->Intermediate Workup Aqueous Work-up (e.g., Ice/Base) Intermediate->Workup Hydrolysis Product This compound Workup->Product G cluster_reactions Key Transformations center 1-Propyl-1H-pyrazole- 4-carbaldehyde Oxidation Carboxylic Acid center->Oxidation [O] (e.g., KMnO₄, CrO₃) Reduction Alcohol center->Reduction [H] (e.g., NaBH₄) ReductiveAmination Amine (R₂NH) center->ReductiveAmination 1. R₂NH 2. NaBH(OAc)₃ Condensation Schiff Base / Imine (RNH₂) center->Condensation RNH₂ (Acid catalyst)

Sources

An In-depth Technical Guide to the Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Propyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the prevalent and efficient Vilsmeier-Haack formylation route, commencing with the synthesis of the precursor, 1-propyl-1H-pyrazole. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and discusses the critical aspects of purification and characterization. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrazolecarbaldehydes

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, constituting the core scaffold of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Among the diverse functionalized pyrazoles, pyrazole-4-carbaldehydes are particularly versatile intermediates. The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures such as pyrazolo[3,4-d]pyrimidines, which are central to the development of kinase inhibitors.

This compound, with its N-propyl substituent, offers a unique lipophilic character that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide focuses on its synthesis, providing a robust and reliable pathway for its preparation in a laboratory setting.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and widely employed strategy for the synthesis of this compound involves a two-step sequence:

  • N-Alkylation of Pyrazole: The initial step involves the introduction of the propyl group onto the pyrazole ring.

  • Vilsmeier-Haack Formylation: The subsequent and key step is the regioselective formylation of the resulting 1-propyl-1H-pyrazole at the C4 position.

This approach is favored due to the ready availability of the starting materials and the high regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrazoles.

Synthesis of the Precursor: 1-Propyl-1H-pyrazole

The N-alkylation of pyrazole is a well-established transformation. The choice of the alkylating agent and base is critical to ensure efficient and selective alkylation.

Reaction Scheme:

Causality of Experimental Choices:

  • Alkylating Agent: 1-Bromopropane is a suitable and commercially available source of the n-propyl group. Other propyl halides (e.g., 1-iodopropane) can also be used, potentially at lower reaction temperatures due to higher reactivity, but are often more expensive.

  • Base: A moderately strong base is required to deprotonate the pyrazole (pKa ≈ 14.5). Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). The choice often depends on the solvent and desired reaction conditions. For instance, NaH is typically used in anhydrous aprotic solvents like DMF or THF, while K2CO3 is effective in polar aprotic solvents like acetone or acetonitrile.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the pyrazole and the base. Dimethylformamide (DMF) is an excellent choice due to its high polarity, which facilitates the dissolution of the pyrazole salt and promotes the SN2 reaction.

Core Synthesis: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds[1]. It employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphoryl chloride, POCl3)[1]. For N-substituted pyrazoles, this reaction proceeds with high regioselectivity to yield the 4-formyl derivative.

Reaction Scheme:

Mechanism and Rationale:

The Vilsmeier reagent, chloro(dimethylamino)methylideneammonium chloride, is a potent electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich C4 position of the 1-propyl-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the work-up to afford the final aldehyde. The N1-substitution is crucial as it activates the pyrazole ring towards electrophilic attack and directs the substitution to the C4 position.

Detailed Experimental Protocols

Safety Precautions: Phosphoryl chloride (POCl3) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The Vilsmeier reagent is moisture-sensitive.

Protocol 1: Synthesis of 1-Propyl-1H-pyrazole

Materials:

  • Pyrazole

  • 1-Bromopropane

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to afford 1-propyl-1H-pyrazole as a colorless oil.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Propyl-1H-pyrazole

  • Phosphoryl chloride (POCl3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (5.0 eq.) and cool to 0 °C in an ice-water bath.

  • Add phosphoryl chloride (2.0 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-propyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude this compound is typically purified by column chromatography on silica gel.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal eluent composition should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC7H10N2OChemScene[2]
Molecular Weight138.17 g/mol ChemScene[2]
AppearanceColorless to pale yellow liquid or solidCymitQuimica[1]
LogP1.1056ChemScene[2]

Spectroscopic Data (Predicted based on analogous compounds):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 9.85 (s, 1H, -CHO)

    • 8.05 (s, 1H, pyrazole H5)

    • 7.95 (s, 1H, pyrazole H3)

    • 4.15 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂-CH₃)

    • 1.90 (sext, J = 7.4 Hz, 2H, N-CH₂-CH₂-CH₃)

    • 0.95 (t, J = 7.4 Hz, 3H, N-CH₂-CH₂-CH₃) (Note: Chemical shifts are estimations based on data for similar N-alkyl pyrazole-4-carbaldehydes and general NMR principles)[3].

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 185.5 (-CHO)

    • 142.0 (pyrazole C5)

    • 139.0 (pyrazole C3)

    • 120.0 (pyrazole C4)

    • 53.0 (N-CH₂-CH₂-CH₃)

    • 24.0 (N-CH₂-CH₂-CH₃)

    • 11.0 (N-CH₂-CH₂-CH₃) (Note: Chemical shifts are estimations based on data for analogous compounds and general NMR principles)[3].

  • Mass Spectrometry (EI):

    • m/z (%): 138 (M⁺), 110, 97, 69. (Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of similar molecules).

Experimental Workflow and Mechanistic Representation

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrazole Pyrazole N_Propylpyrazole 1-Propyl-1H-pyrazole Pyrazole->N_Propylpyrazole Reaction PropylBromide 1-Bromopropane PropylBromide->N_Propylpyrazole Reaction Base Base (e.g., NaH) Base->N_Propylpyrazole Reaction Solvent1 Anhydrous DMF Solvent1->N_Propylpyrazole Reaction Formylation Formylation Reaction N_Propylpyrazole->Formylation VilsmeierReagent Vilsmeier Reagent (POCl3 + DMF) VilsmeierReagent->Formylation Workup Aqueous Work-up & Neutralization Formylation->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-Propyl-1H-pyrazole- 4-carbaldehyde Purification->FinalProduct

Caption: A streamlined workflow for the two-step synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->VilsmeierReagent + POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Sigma Complex Intermediate VilsmeierReagent->Intermediate N_Propylpyrazole 1-Propyl-1H-pyrazole N_Propylpyrazole->Intermediate Attack on Vilsmeier Reagent Hydrolysis Hydrolysis Intermediate->Hydrolysis Loss of H+ FinalProduct 1-Propyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->FinalProduct

Caption: The mechanism of the Vilsmeier-Haack formylation of 1-propyl-1H-pyrazole.

Conclusion

This technical guide outlines a reliable and efficient synthetic pathway for this compound. The two-step approach, involving N-alkylation of pyrazole followed by Vilsmeier-Haack formylation, provides a high-yielding route to this valuable synthetic intermediate. The detailed protocols and discussion of the underlying chemical principles are intended to equip researchers with the necessary knowledge to successfully synthesize and purify this compound. The versatility of the aldehyde functional group in this compound makes it a key starting material for the development of novel pyrazole-based compounds with potential therapeutic applications.

References

  • Shetty, et al.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

1-Propyl-1H-pyrazole-4-carbaldehyde possesses a five-membered aromatic pyrazole ring substituted with a propyl group at the N1 position and a formyl (aldehyde) group at the C4 position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its characteristic spectroscopic signatures. The conjugation of the aldehyde with the pyrazole ring is a key feature that influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process 1_Propyl_Pyrazole 1-Propyl-1H-pyrazole Formylation Formylation (0 °C to 60-80 °C) 1_Propyl_Pyrazole->Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation (0 °C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Workup Aqueous Work-up & Extraction Formylation->Workup Purification Column Chromatography Workup->Purification Product 1-Propyl-1H-pyrazole- 4-carbaldehyde Purification->Product Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Purified This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Proton & Carbon Environment NMR_Acq->NMR_Data IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Functional Group Identification IR_Acq->IR_Data MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data Molecular Weight & Fragmentation MS_Acq->MS_Data

1H NMR spectrum of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Propyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, grounded in established NMR principles and experimental best practices. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a self-validating and authoritative interpretation for researchers and drug development professionals.

Molecular Structure and Proton Environments

The first step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all unique, or chemically non-equivalent, proton environments. This compound (C₇H₁₀N₂O) possesses five distinct sets of protons, as illustrated below. The numbering convention for the pyrazole ring begins at the substituted nitrogen atom.

Caption: Molecular structure of this compound with unique proton environments labeled.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is a direct reflection of the electronic environment of each proton.[3][4] The electron-withdrawing nature of the pyrazole ring and the aldehyde group significantly influences the chemical shifts, leading to a well-resolved and informative spectrum.

Aldehyde Proton (He)
  • Chemical Shift (δ): The aldehyde proton is the most deshielded proton in the molecule, expected to resonate far downfield in the range of 9.5 - 10.5 ppm .[5][6]

  • Causality: This pronounced downfield shift is caused by two primary factors: the powerful electron-withdrawing inductive effect of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) group.[7][8] This region of the spectrum is highly diagnostic for aldehydes.[3]

  • Integration: This signal will integrate to 1H .

  • Multiplicity: The aldehyde proton is separated from the nearest ring proton (H5) by four bonds. While very weak long-range coupling is possible, it is typically not resolved. Therefore, this signal is expected to appear as a sharp singlet (s) .

Pyrazole Ring Protons (Hc and Hd)

The pyrazole ring is an aromatic system, and its protons will therefore appear in the aromatic region of the spectrum. The electron-withdrawing aldehyde group at the C4 position will deshield both ring protons, H3 and H5.

  • Hd (Proton at C5):

    • Chemical Shift (δ): Expected to be the more downfield of the two ring protons, likely in the range of 8.0 - 8.5 ppm .

    • Causality: The H5 proton is ortho to the aldehyde group and is also adjacent to the N1-propyl substituent. The combined electron-withdrawing effects and proximity to the anisotropic field of the carbonyl group contribute to its significant deshielding.

    • Integration: This signal will integrate to 1H .

    • Multiplicity: H5 is separated from H3 by four bonds. In pyrazole systems, a small long-range coupling (⁴J) can sometimes be observed. It will appear as a singlet (s) or a very narrowly split doublet (d) .

  • Hc (Proton at C3):

    • Chemical Shift (δ): Expected to resonate slightly upfield from H5, in the range of 7.8 - 8.2 ppm .

    • Causality: The H3 proton is adjacent to the imine-like nitrogen (N2) and is also deshielded by the C4-aldehyde group, though to a slightly lesser extent than H5.

    • Integration: This signal will integrate to 1H .

    • Multiplicity: Similar to H5, this proton lacks adjacent (vicinal) protons and will appear as a singlet (s) or a narrow doublet (d) due to the small four-bond coupling to H5.

N-Propyl Group Protons (Ha, Hb, Hc)

The signals for the propyl group are found in the aliphatic region of the spectrum. Their chemical shifts are influenced by their proximity to the electronegative pyrazole ring.[9]

  • Ha (α-CH₂ protons):

    • Chemical Shift (δ): These protons are directly attached to a nitrogen atom of the aromatic ring, causing them to be the most deshielded of the propyl group, appearing around 4.1 - 4.4 ppm .[7][10]

    • Integration: This signal will integrate to 2H .

    • Multiplicity: These two protons are adjacent to the two protons of the β-CH₂ group (Hb). According to the n+1 rule, the signal will be split into a triplet (t) .[3]

  • Hb (β-CH₂ protons):

    • Chemical Shift (δ): Resonating further upfield than Ha, this signal is expected in the 1.8 - 2.1 ppm range.

    • Integration: This signal will integrate to 2H .

    • Multiplicity: These protons are coupled to two protons on one side (Ha) and three protons on the other (Hc), for a total of five neighboring protons (n=5). This will result in a complex multiplet, most likely a sextet (sxt) or a multiplet (m).

  • Hc (γ-CH₃ protons):

    • Chemical Shift (δ): As the terminal methyl group, these protons are the most shielded of the propyl chain and will appear furthest upfield, around 0.9 - 1.1 ppm .[7][9]

    • Integration: This signal will integrate to 3H .

    • Multiplicity: These three protons are adjacent to the two protons of the β-CH₂ group (Hb). According to the n+1 rule, the signal will be split into a triplet (t) .[3]

Data Summary Table

The predicted ¹H NMR data for this compound is summarized below for quick reference.

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
HeAldehyde (-CHO)9.5 - 10.51HSinglet (s)
HdPyrazole (C5-H)8.0 - 8.51HSinglet (s)
HcPyrazole (C3-H)7.8 - 8.21HSinglet (s)
HaN-Propyl (α-CH₂)4.1 - 4.42HTriplet (t)
HbN-Propyl (β-CH₂)1.8 - 2.12HSextet (sxt)
HcN-Propyl (γ-CH₃)0.9 - 1.13HTriplet (t)

Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-fidelity, interpretable spectrum, the following protocol is recommended. This self-validating system includes checks for sample purity and instrument calibration.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[11]

    • Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the chemical shift reference to 0.0 ppm.[3][9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration (Example: 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • Data Acquisition:

    • Experiment: Standard one-pulse ¹H acquisition.

    • Spectral Width: Set to a range that encompasses all expected signals (e.g., -1 to 12 ppm).

    • Pulse Angle: 30-45° flip angle to allow for faster repetition without saturating the signals.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals and normalize the values to obtain the relative proton ratios.

    • Pick and label all peaks with their chemical shifts in ppm.

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and readily interpretable fingerprint for its molecular structure. The key diagnostic signals include the downfield aldehyde singlet above 9.5 ppm, two singlets for the pyrazole protons in the 7.8-8.5 ppm region, and the characteristic triplet-sextet-triplet pattern of the N-propyl group. This guide provides the foundational data and rationale necessary for researchers to confidently identify and assess the purity of this valuable chemical intermediate.

References

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from organicchemistrytutor.com [organicchemguide.com]
  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Claramunt, R. M., et al. (2001).
  • Semantic Scholar. (n.d.). A theoretical study of multinuclear coupling constants in pyrazoles.
  • ResearchGate. (2001). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
  • Limbach, H.-H., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO.
  • ResearchGate. (n.d.). Chemical shift values of the anomeric protons in the 1 H NMR spectra....
  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase.
  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Reddit. (2014, November 14). Aldehyde in 1H-NMR.
  • ElectronicsAndBooks. (n.d.). A complete model for the prediction of 1H- and 13C-NMR chemical shifts and torsional angles in phenyl-substituted pyrazoles.
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
  • Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Arkat USA. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • YouTube. (2017, July 5). How to calculate coupling constants.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010).

Sources

Mass spectrometry of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 1-Propyl-1H-pyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the mechanistic underpinnings of the molecule's fragmentation under electron ionization (EI). We will explore the predictable fragmentation pathways, explain the causality behind these cleavages, and provide a robust, self-validating experimental protocol for researchers. This document is designed for scientists and professionals in drug development who require a deep, actionable understanding of how to characterize similar N-alkylated heterocyclic aldehydes using mass spectrometry.

Introduction: The Analytical Imperative for Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block. The characterization of substituted pyrazoles is therefore a critical step in drug discovery and quality control. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as an indispensable tool for confirming molecular identity and elucidating structure.[1][2] This guide focuses on this compound, a representative N-alkylated pyrazole aldehyde, to establish a predictive framework for its analysis.

The Analyte: this compound

Before delving into its mass spectrum, it is essential to understand the analyte's basic properties.

  • Molecular Formula: C₇H₁₀N₂O[3]

  • Molecular Weight: 138.17 g/mol [3]

  • Structure: A five-membered pyrazole ring N-substituted with a propyl group and C-substituted at the 4-position with a formyl (aldehyde) group.

The presence of the N-propyl chain, the aromatic pyrazole core, and the reactive aldehyde functionality creates a unique molecule with several potential sites for fragmentation upon electron ionization.

Core Principles of Electron Ionization (EI) Fragmentation

In a typical 70 eV EI source, high-energy electrons bombard the analyte molecule. This interaction is energetic enough to eject an electron, creating a positively charged radical ion known as the molecular ion (M•+).[4] This molecular ion is energetically unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of each fragment providing clues to the original structure.[4][5] Our analysis will predict these pathways based on established chemical principles.

Predicted Fragmentation Pathways for this compound

The fragmentation of this molecule is governed by the relative stabilities of the potential carbocations and radical species that can be formed. The primary cleavages are expected to occur at the N-propyl substituent and the C-formyl group, followed by characteristic pyrazole ring fissions.

The Molecular Ion (M•+)

The molecular ion peak is expected to be clearly visible at m/z 138 . Its presence is the first confirmation of the compound's molecular weight.

Primary Fragmentation Mechanisms
  • α-Cleavage of the N-Propyl Group: The most favorable initial fragmentation for N-alkyl heterocycles is often alpha-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom.[5] For the N-propyl group, this involves the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a highly stable, resonance-delocalized cation. This fragmentation is predicted to produce a major ion at m/z 109 .

  • Loss of Propene via Rearrangement: A common pathway for N-alkyl compounds is the loss of an alkene through a hydrogen rearrangement (a McLafferty-type rearrangement, although not in the classic sense). This would involve the transfer of a hydrogen from the propyl chain to the pyrazole ring, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da). This pathway yields the radical cation of 1H-pyrazole-4-carbaldehyde at m/z 96 .[6]

  • Cleavage of the Formyl Group: The aldehyde functional group provides two additional predictable fragmentation routes:

    • Loss of a hydrogen radical (•H, 1 Da) to form a stable acylium ion at m/z 137 .[5]

    • Loss of the entire formyl radical (•CHO, 29 Da) to form an N-propyl pyrazole cation, also at m/z 109 . This pathway converges with the α-cleavage route, reinforcing the intensity of the m/z 109 peak.

Secondary Fragmentation: Pyrazole Ring Cleavage

The primary fragment ions, particularly the pyrazole-containing cations, can undergo further fragmentation characteristic of the pyrazole ring itself. The most common pyrazole ring fragmentations involve the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[1][7]

  • The ion at m/z 96 may lose HCN to produce a fragment at m/z 69 .

  • The ion at m/z 109 could potentially lose N₂ to yield a fragment at m/z 81 .

Visualization of the Primary Fragmentation Pathway

The following diagram illustrates the key fragmentation events originating from the molecular ion.

G M C₇H₁₀N₂O (M•+) m/z = 138 F137 [M-H]+ m/z = 137 M->F137 - •H F109 [M-C₂H₅]+ or [M-CHO]+ m/z = 109 (Base Peak) M->F109 - •C₂H₅ (α-cleavage) - •CHO F96 [M-C₃H₆]•+ m/z = 96 M->F96 - C₃H₆ (rearrangement) F81 [C₅H₉]+ m/z = 81 F109->F81 - N₂ F69 [C₄H₃N]•+ m/z = 69 F96->F69 - HCN

Sources

An In-depth Technical Guide to the Purity Assessment of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For a versatile heterocyclic building block like 1-Propyl-1H-pyrazole-4-carbaldehyde, which serves as a crucial intermediate in the synthesis of novel therapeutic agents, ensuring its purity is of paramount importance.[1][2][3] Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, potentially compromising the safety profile of the final drug product.[4][5] This guide provides a comprehensive, multi-pronged analytical strategy for the robust purity assessment of this compound, grounded in established scientific principles and regulatory expectations.

The methodologies outlined herein are designed to provide a holistic view of the compound's purity, addressing potential process-related impurities, degradation products, and residual solvents. This approach aligns with the principles set forth by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances and Q2(R1) for the validation of analytical procedures.[6][7][8][9][10][11][12]

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a well-designed purity assessment strategy employs a suite of orthogonal methods, each providing a unique and complementary piece of the puzzle. For this compound, the core analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: Overall workflow for the purity assessment of this compound.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency and Related Substances

HPLC, particularly in the reversed-phase mode (RP-HPLC), is the cornerstone for determining the potency (assay) and quantifying related substances (impurities) in non-volatile organic compounds like this compound.[1][13] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may have formed during synthesis or degradation.

Causality Behind Experimental Choices: The selection of a C18 column is based on its versatility and proven ability to retain and separate a wide range of moderately polar to non-polar compounds. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure good peak shape for the basic pyrazole moiety and to provide sufficient resolution for potential impurities. UV detection is selected based on the chromophoric nature of the pyrazole and aldehyde functionalities.

Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

Data Presentation: Example HPLC Purity Data
ParameterResultAcceptance Criteria
Assay (% by area)99.85%≥ 98.0%
Individual Unknown Impurity0.08%≤ 0.10%
Total Impurities0.15%≤ 0.50%

II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities and Residual Solvents

GC-MS is an indispensable technique for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents that may be present from the manufacturing process.[14][15] The ICH Q3C(R5) and USP <467> guidelines provide a framework for the control of residual solvents, categorizing them based on their toxicity.[6][16][17][18][19]

Causality Behind Experimental Choices: A DB-5ms column, a low-polarity phase, is selected for its general applicability in separating a wide range of volatile organic compounds. The temperature gradient is designed to elute solvents with varying boiling points effectively. Mass spectrometric detection provides definitive identification of the eluted compounds by comparing their fragmentation patterns to established libraries.

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 minutes.

Data Presentation: Example Residual Solvent Analysis
SolventClass (ICH)Concentration (ppm)Limit (ppm)
Methanol2503000
Toluene2Not Detected890
Hexane2Not Detected290

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[20][21][22] For purity assessment, ¹H NMR provides a quantitative measure of the main component against any proton-containing impurities. ¹³C NMR complements this by providing information on the carbon skeleton of the molecule and any carbon-containing impurities.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A high-field spectrometer (e.g., 400 MHz or higher) is preferred for better signal dispersion and resolution.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

Data Presentation: Expected ¹H NMR Chemical Shifts
ProtonChemical Shift (ppm, approx.)Multiplicity
Aldehyde (-CHO)9.9Singlet
Pyrazole H-38.1Singlet
Pyrazole H-58.0Singlet
N-CH₂-4.2Triplet
-CH₂-CH₂-1.9Sextet
-CH₃0.9Triplet

Note: Actual chemical shifts may vary depending on the solvent and concentration.[20][23]

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Integrity

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[24][25][26][27][28] For this compound, FTIR is used to confirm the presence of the key aldehyde carbonyl group and the characteristic vibrations of the pyrazole ring.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is suitable for solid samples. The spectral range of 4000-400 cm⁻¹ covers the characteristic vibrational frequencies of most organic functional groups.

Experimental Protocol: FTIR-ATR
  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: Perform a background scan before acquiring the sample spectrum.

Data Presentation: Expected FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹, approx.)
C=O (aldehyde)1670-1690
C=N (pyrazole ring)1500-1550
C-H (aromatic/heterocyclic)3000-3100
C-H (aliphatic)2850-2960

Method Validation: Ensuring Trustworthiness and Reliability

Every analytical method used for purity assessment must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[7][9][11][12]

Caption: Logical flow for the validation of an analytical method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Commitment to Quality and Safety

The purity assessment of this compound is a rigorous, multi-faceted process that is essential for ensuring the quality, safety, and efficacy of the downstream pharmaceutical products. By employing a suite of orthogonal analytical techniques, each validated according to international standards, researchers and drug development professionals can have a high degree of confidence in the purity of this critical intermediate. This commitment to analytical excellence is fundamental to the successful development of new medicines.

References

  • (467) RESIDUAL SOLVENTS - USP-NF. (n.d.).
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). ResolveMass.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • FAQs: <467> Residual Solvents. (n.d.). US Pharmacopeia (USP).
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. (n.d.). Benchchem.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • SPEX CertiPrep USP 467 Residual Solvents. (n.d.). ESSLAB.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues. (n.d.). Benchchem.
  • comparative analysis of analytical methods for pyrazole derivatives. (n.d.). Benchchem.
  • This compound. (n.d.). ChemScene.
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (n.d.). Benchchem.
  • A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles. (n.d.). Benchchem.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
  • Data of FT-IR of compounds (2a-h). (n.d.). ResearchGate.
  • FTIR spectra of (a) chitosan (CS) and (b) CS/3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH.
  • Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. (2024, February 25). ACS Omega - ACS Publications.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.).
  • Optimizing Synthesis: Factors to Consider When Buying 1H-Pyrazole-4-carbaldehyde. (n.d.).
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1 H NMR. (n.d.). ChemicalBook.
  • Synthesis, Characterization, and In silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant activity. (n.d.). ResearchGate.
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (n.d.). Oriental Journal of Chemistry.
  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009, May 8). PubMed.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025, August 6). ResearchGate.
  • 1H-Pyrazole-4-carbaldehyde. (n.d.). J&K Scientific.
  • 1-p-Tolyl-1H-pyrazole-4-carbaldehyde. (n.d.). Sigma-Aldrich.
  • 1-Propyl-1H-pyrazole-3-carbaldehyde. (n.d.). Pharmaffiliates.

Sources

An In-depth Technical Guide on the Solubility of 1-Propyl-1H-pyrazole-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 1-Propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. As a derivative of the versatile pyrazole scaffold, it serves as a key intermediate in the synthesis of novel bioactive molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of its solubility in organic solvents. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols for determining these properties and discusses the general characteristics of pyrazole derivatives.[1]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvents. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical in drug development.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OChemScene[2]
Molecular Weight 138.17 g/mol ChemScene[2]
IUPAC Name This compoundChemScene[2]
Topological Polar Surface Area (TPSA) 34.89 ŲChemScene[2]
LogP (octanol-water partition coefficient) 1.1056ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Rotatable Bonds 3ChemScene[2]

These computed properties suggest that this compound is a moderately polar molecule. The presence of nitrogen and oxygen atoms contributes to its polar surface area and hydrogen bond accepting capabilities, while the propyl group adds nonpolar character. The LogP value indicates a slight preference for lipophilic environments over aqueous ones.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5] The dissolution process is governed by thermodynamic principles, specifically the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

ΔG_mix = ΔH_mix - TΔS_mix

For a compound to dissolve, the Gibbs free energy of mixing must be negative. The enthalpy of mixing involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions. The entropy of mixing is generally positive, favoring dissolution.

For pyrazole derivatives, several factors influence their solubility:

  • Aromaticity and Crystal Lattice Energy: The planar, aromatic nature of the pyrazole ring can lead to strong π-π stacking and hydrogen bonding in the solid state, resulting in high crystal lattice energy that must be overcome for dissolution.[1][6]

  • Substituents: The nature of the substituents on the pyrazole ring significantly impacts solubility. The non-polar propyl group in this compound is expected to decrease its aqueous solubility while potentially enhancing its solubility in organic solvents.[6]

  • Solvent-Solute Interactions: The ability of the solvent to interact with the solute through dipole-dipole interactions, hydrogen bonding, or van der Waals forces is critical. The aldehyde group and the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility.[7] These methods are increasingly used in drug discovery to screen large libraries of compounds.[8][9]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the structural properties of a compound with its solubility.[7] Machine learning algorithms are often employed to develop these predictive models from large datasets of known solubilities.[8][9]

  • Thermodynamic Models: Approaches like the general solubility equation consider the thermodynamics of dissolution, including the enthalpy of fusion and the activity coefficient of the solute in the solvent.[7]

While these models provide useful approximations, experimental determination remains the gold standard for accurate solubility data.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of this compound in various organic solvents is essential for its application in research and development. The shake-flask method is a widely accepted and reliable technique for this purpose.[10]

The following diagram illustrates the typical workflow for determining solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature (e.g., orbital shaker for 24-48h) B->C D Allow to settle C->D E Centrifuge to pellet undissolved solid D->E F Extract aliquot of supernatant E->F G Dilute with appropriate solvent F->G H Analyze concentration by validated method (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I G cluster_solute This compound cluster_solvents Organic Solvents Solute Moderately Polar Polar Polar (e.g., Methanol, Ethanol) Solute->Polar Likely Soluble (H-bonding, dipole-dipole) MidPolar Intermediate Polarity (e.g., Acetone, Ethyl Acetate) Solute->MidPolar Likely Soluble (Dipole-dipole) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Likely Poorly Soluble (van der Waals only)

Sources

A Technical Guide to the Physicochemical Properties of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Propyl-1H-pyrazole-4-carbaldehyde is a substituted heterocyclic aldehyde that serves as a crucial intermediate and building block in medicinal chemistry and material science. The pyrazole scaffold is a prominent feature in numerous pharmacologically active compounds, valued for its metabolic stability and versatile synthetic handles.[1][2] This guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into its structural properties, spectroscopic signature, a validated synthetic route, and essential safety protocols, offering field-proven insights to facilitate its effective use in a laboratory setting.

Compound Identification and Core Properties

Accurate identification is the foundation of all subsequent research. The fundamental properties of this compound are summarized below.

IdentifierValue
Chemical Name This compound
Synonym(s) 1-propyl-1H-pyrazole-4-carboxaldehyde[3]
CAS Number 473249-36-4[3]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
SMILES CCCN1C=C(C=O)C=N1[3]
Physicochemical and Computational Data

These parameters are critical for predicting the compound's behavior in various experimental conditions, from reaction solvents to biological assays.

PropertyValue / DescriptionSource
Purity Typically ≥96%[3]
Appearance Inferred to be an off-white to pale yellow solid or oil, based on related pyrazole aldehydes.[4][5]
Storage Store at 4°C under an inert nitrogen atmosphere to prevent oxidation of the aldehyde group.[3]
Topological Polar Surface Area (TPSA) 34.89 Ų[3]
LogP (Octanol-Water Partition Coeff.) 1.1056[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 3[3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the structural integrity and purity of the target compound. While a dedicated spectrum for this specific molecule is not publicly available, its expected spectral features can be reliably predicted based on well-established principles and data from analogous structures.[6][7]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. For this compound, dissolved in a standard solvent like CDCl₃, the following signals are anticipated:

  • Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region, typically between δ 9.8-10.1 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

  • Pyrazole Ring Protons (C3-H and C5-H): Two distinct singlets are expected in the aromatic region. The C5-H, being adjacent to the N-propyl group, would likely appear around δ 7.9-8.2 ppm . The C3-H proton would be in a similar region, perhaps slightly upfield.

  • Propyl Group Protons (CH₂CH₂CH₃):

    • N-CH₂: A triplet at approximately δ 4.1-4.3 ppm , coupled to the adjacent methylene group.

    • -CH₂-: A sextet (or multiplet) around δ 1.8-2.0 ppm , coupled to the two neighboring methyl and methylene groups.

    • -CH₃: A triplet at approximately δ 0.9-1.0 ppm , coupled to the adjacent methylene group.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum complements the proton data by identifying the unique carbon environments.

  • Carbonyl Carbon (C=O): A highly deshielded signal expected around δ 185-190 ppm .

  • Pyrazole Ring Carbons: Three distinct signals are expected. The C4 carbon bearing the aldehyde will be significantly downfield, while C3 and C5 will appear in the typical aromatic/heteroaromatic region (δ 125-145 ppm ).

  • Propyl Group Carbons: Three signals in the upfield, aliphatic region corresponding to the N-CH₂, -CH₂-, and -CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1680-1700 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weaker bands may be visible near 2820 cm⁻¹ and 2720 cm⁻¹ .

  • C=N and C=C Stretch (Pyrazole Ring): Medium to strong bands in the 1500-1600 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

  • Molecular Ion (M⁺): The primary peak should correspond to the molecular weight of the compound, with an m/z value of 138.17 . High-resolution mass spectrometry would confirm the elemental composition of C₇H₁₀N₂O.

Synthesis and Purification

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the benchmark method for the formylation of electron-rich aromatic and heteroaromatic rings.[8][9] It utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the C4 position of the pyrazole ring, which is the most nucleophilic site, leading to the formation of the aldehyde after aqueous workup. This method is highly reliable and generally proceeds with good yields for pyrazole substrates.[1]

Detailed Experimental Protocol

Causality Statement: This protocol is designed for robust and reproducible synthesis. The slow addition of POCl₃ at low temperature is critical to control the exothermic formation of the Vilsmeier reagent and prevent side reactions. The final neutralization and extraction steps are essential for isolating the product from inorganic salts and the high-boiling DMF solvent.

Reagents:

  • 1-Propyl-1H-pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphoryl chloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, approx. 5 mL per 1 g of starting material). Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the cold DMF via the dropping funnel over 20-30 minutes. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-propyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Workflow Visualization

G cluster_prep Phase 1: Reaction Setup cluster_workup Phase 2: Isolation cluster_purify Phase 3: Purification reagent_prep 1. Prepare POCl3 in DMF (0°C) substrate_add 2. Add 1-Propyl-1H-pyrazole (0°C) reagent_prep->substrate_add reaction 3. Heat Reaction Mixture (80-90°C, 4-6h) substrate_add->reaction quench 4. Quench with Ice & Neutralize (NaHCO3) reaction->quench extract 5. Extract with DCM quench->extract wash 6. Wash with H2O & Brine extract->wash dry 7. Dry with MgSO4 wash->dry concentrate 8. Concentrate Solvent dry->concentrate chromatography 9. Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Handling, Storage, and Safety

Proper handling is paramount to ensure user safety and maintain compound integrity. Based on safety data for analogous pyrazole aldehydes, the following precautions are mandatory.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[10] Avoid formation of dust and aerosols.[11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][13] For long-term stability, storage at 4°C under an inert atmosphere is recommended.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via a licensed waste disposal company.[10][11]

Conclusion

This compound is a valuable synthetic intermediate defined by its distinct physicochemical and spectroscopic properties. A comprehensive understanding of its molecular weight, polarity, and spectral signature is essential for its successful application in complex synthetic campaigns. The Vilsmeier-Haack reaction provides a robust and scalable route to its synthesis. Adherence to strict safety and storage protocols will ensure both the longevity of the compound and the safety of the research personnel. This guide serves as a foundational resource for scientists leveraging this versatile building block in the pursuit of novel chemical entities.

References

  • Safety Data Sheet - Angene Chemical (for 1-Propyl-1H-pyrazole-3-carbaldehyde). [Link]
  • 1H-pyrazole-4-carbaldehyde | C4H4N2O - PubChem. [Link]
  • Synthesis, Characterization and Biological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives - Asian Journal of Chemistry. [Link]
  • Synthesis and reactions of pyrazole-4-carbaldehydes - ResearchG
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ARKIVOC. [Link]
  • 1-Propyl-1H-pyrazole-3-carbaldehyde - Pharmaffili
  • Pyrazole-3(4)
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole - ResearchG
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]

Sources

The Discovery and Development of N-Propyl Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for developing ligands for a multitude of biological targets.[1][2] This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of N-propyl pyrazole derivatives. We will explore the causal relationships behind synthetic strategies, detail self-validating characterization protocols, and examine the mechanism of action of these compounds in a therapeutically relevant context. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical class in their discovery pipelines.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The five-membered pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of stability, synthetic tractability, and rich electronic properties that make it ideal for drug design.[2][3] The nitrogen atoms provide hydrogen bond donor and acceptor capabilities, while the ring itself serves as a rigid scaffold to orient substituents for optimal interaction with enzyme active sites and receptors.

The strategic importance of the pyrazole core is evidenced by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil.[1][4] The N-alkylation of the pyrazole ring, specifically with a propyl group, is a key modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The N-propyl group can enhance lipophilicity, improve cell permeability, and establish critical van der Waals interactions within target binding pockets, often leading to enhanced potency and selectivity.[5] This guide will focus on the practical aspects of developing novel N-propyl pyrazole derivatives, from initial synthesis to biological validation.

Synthetic Strategies: From Core to N-Propyl Derivative

The synthesis of N-propyl pyrazoles is typically a two-stage process: formation of the pyrazole core followed by N-alkylation. The choice of methodology depends on the desired substitution pattern and the availability of starting materials.

Formation of the Pyrazole Core

The most common and robust method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[6][7] This method allows for significant diversity as various substituted dicarbonyls and hydrazines can be employed.

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Cyclocondensation (e.g., in Ethanol, Acid catalyst) dicarbonyl->condensation hydrazine Hydrazine hydrazine->condensation pyrazole NH-Pyrazole Core condensation->pyrazole

Caption: Workflow for Pyrazole Core Synthesis.

N-Propylation of the Pyrazole Core

With the NH-pyrazole core in hand, the final step is the introduction of the propyl group onto the nitrogen atom. This is a standard nucleophilic substitution reaction where the pyrazole anion acts as the nucleophile. The use of a strong base is critical to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of 1-Propyl-3,5-dimethylpyrazole

This protocol describes a representative N-propylation of a pre-formed pyrazole core.

Materials:

  • 3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • 1-Bromopropane (1.2 eq)

  • Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-pyrazole (1.0 eq) and DMF.

  • Base Addition: Add powdered potassium hydroxide (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the potassium salt of the pyrazole should be observed.

  • Alkylation: Slowly add 1-bromopropane (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-propyl-3,5-dimethylpyrazole.

Structural Characterization and Validation

The identity and purity of the synthesized N-propyl pyrazole derivative must be rigorously confirmed. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.[2][9]

Table 1: Representative Characterization Data for 1-Propyl-3,5-dimethylpyrazole

Technique Parameter Expected Value / Observation Rationale
¹H NMR Chemical Shift (δ)~0.9 ppm (t, 3H), ~1.8 ppm (sext, 2H), ~2.2 ppm (s, 6H), ~3.8 ppm (t, 2H), ~5.8 ppm (s, 1H)Triplet (t) and sextet confirm the propyl chain. Two singlets (s) for the two pyrazole methyl groups. Triplet for the N-CH₂ group. Singlet for the C4-H of the pyrazole ring.[10][11]
¹³C NMR Chemical Shift (δ)~11 ppm (CH₃), ~14 ppm (CH₃), ~24 ppm (CH₂), ~52 ppm (N-CH₂), ~105 ppm (C4), ~140 ppm (C5), ~148 ppm (C3)Signals correspond to the unique carbon environments in the molecule. The N-CH₂ carbon is deshielded.[6][12]
Mass Spec (ESI) m/z[M+H]⁺ = 139.128Confirms the molecular weight of the target compound (C₈H₁₄N₂).
FT-IR Wavenumber (cm⁻¹)Absence of N-H stretch (~3100-3300 cm⁻¹). Presence of C-H stretches (~2800-3000 cm⁻¹).The disappearance of the broad N-H peak from the starting material is a key indicator of successful N-propylation.[9]

Biological Evaluation: A Case Study in Acute Liver Injury

N-propyl pyrazole derivatives have recently emerged as potent and selective modulators of Histone Deacetylase 6 (HDAC6), a promising therapeutic target for treating acute liver injury (ALI).[13] ALI is characterized by widespread hepatocyte necrosis and inflammation, and effective treatments are urgently needed.[14]

Mechanism of Action: HDAC6 Inhibition

HDAC6 is a unique cytoplasmic deacetylase that regulates the acetylation status of non-histone proteins, including α-tubulin. Its inhibition has been shown to protect the liver from ischemia/reperfusion injury by activating pro-survival signaling pathways like PI3K/AKT/mTOR and reducing inflammation and apoptosis.[4][14]

A recently developed N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative acts not only as a potent HDAC6 inhibitor but also as a selective HDAC6 degrader, offering a dual mechanism for sustained target engagement.[13][14]

// Nodes ALI [label="Acute Liver Injury\n(e.g., Ischemia, Toxin)", fillcolor="#F1F3F4", fontcolor="#202124"]; HDAC6 [label="HDAC6 (Upregulated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT Deacetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT/mTOR\nPathway Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(TNF-α, IL-1β, IL-6 ↑)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis ↑", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LiverDamage [label="Liver Damage", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

Inhibitor [label="N-Propyl Pyrazole\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

HDAC6_Degradation [label="HDAC6 Degradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT_Acetylation [label="AKT Acetylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT_Activation [label="PI3K/AKT/mTOR\nPathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protection [label="Cell Survival &\nProtection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ALI -> HDAC6; HDAC6 -> AKT [label="Deacetylates"]; AKT -> PI3K_AKT; PI3K_AKT -> Inflammation; PI3K_AKT -> Apoptosis; Inflammation -> LiverDamage; Apoptosis -> LiverDamage;

Inhibitor -> HDAC6 [label="Inhibits &\nDegrades", style=dashed, color="#34A853"];

Inhibitor -> HDAC6_Degradation [style=invis]; // for layout HDAC6_Degradation -> AKT_Acetylation [style=invis]; AKT_Acetylation -> PI3K_AKT_Activation; PI3K_AKT_Activation -> Protection;

// Invisible edges for alignment edge[style=invis]; AKT -> AKT_Acetylation; PI3K_AKT -> PI3K_AKT_Activation; {rank=same; Inflammation; Apoptosis;}

}

Caption: HDAC6 Signaling in Acute Liver Injury and Point of Intervention.

Quantitative Assessment of Biological Activity

The efficacy of novel derivatives is quantified using a panel of biochemical and cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC₅₀) and the half-maximal degradation concentration (DC₅₀).

Table 2: Comparative Biological Activity of Pyrazole Derivatives

Compound ID Target Activity Type IC₅₀ / DC₅₀ (nM) Therapeutic Area Reference
Compound 6 HDAC6InhibitionIC₅₀ = 4.95Acute Liver Injury[13]
Compound 6 HDAC6DegradationDC₅₀ = 0.96Acute Liver Injury[13]
Pyz-2 α-AmylaseInhibitionIC₅₀ = 119,300Diabetes[12]
Pyz-1 α-GlucosidaseInhibitionIC₅₀ = 75,620Diabetes[12]
Compound 20a HepG-2 CellsCytotoxicityIC₅₀ = 2,200Cancer[15]
Compound 49 EGFR Tyrosine KinaseInhibitionIC₅₀ = 260Cancer[16]

Note: IC₅₀ values can vary between different studies and experimental conditions. The data presented here is a representative compilation.

Experimental Workflow for Biological Evaluation

A logical, multi-step workflow is essential to characterize the biological activity of a new chemical entity.

G biochem biochem cell_target cell_target biochem->cell_target Confirm cell permeability & target interaction cell_pheno cell_pheno cell_target->cell_pheno Link target to cellular effect in_vivo in_vivo cell_pheno->in_vivo Evaluate efficacy in whole organism

Caption: Stepwise workflow for evaluating a novel N-propyl pyrazole derivative.

Conclusion and Future Directions

N-propyl pyrazole derivatives represent a highly valuable and versatile class of molecules for modern drug discovery. Their straightforward synthesis, coupled with the profound impact of the N-propyl substituent on pharmacological properties, makes them attractive candidates for lead optimization campaigns. The case study of HDAC6 inhibitors in acute liver injury highlights the potential for these compounds to address significant unmet medical needs. Future research will likely focus on exploring novel substitution patterns, developing more selective derivatives for a wider range of targets, and leveraging advanced computational methods to predict structure-activity relationships, further accelerating the journey from chemical synthesis to clinical application.

References

  • Histone deacetylase 6 deficiency protects the liver against ischemia/reperfusion injury by activating PI3K/AKT/mTOR signaling. The FASEB Journal.
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry.
  • Histone Deacetylase 6 Regulates the Activation of M1 Macrophages by the Glycolytic Pathway During Acute Liver Failure. Journal of Inflammation Research.
  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry.
  • HDAC6 degrader protects from acute liver injury. BioWorld.
  • IC 50 values of tested compounds ± standard deviation against HepG-2. ResearchGate.
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source Title Available].
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... ResearchGate.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.
  • Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. JETIR.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1... Magnetic Resonance in Chemistry.
  • Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.
  • N-alkylation method of pyrazole. Google Patents.

Sources

An In-depth Technical Guide to the Role of the Propyl Group in Pyrazole Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] The therapeutic utility of these five-membered heterocycles is profoundly influenced by the nature and position of their substituents. Among these, simple alkyl groups, particularly the propyl group, play a critical but often nuanced role in modulating a compound's pharmacological profile. This guide provides an in-depth analysis of the propyl group's function in pyrazole derivatives, moving beyond simple structure-activity relationships (SAR) to explore the underlying physicochemical principles. We will dissect how this three-carbon chain influences lipophilicity, target engagement, and metabolic stability, thereby guiding rational drug design. Through targeted case studies in cannabinoid receptor modulation, COX-2 inhibition, and emerging epigenetic targets, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of the pyrazole scaffold.

Part 1: The Propyl Group as a Physicochemical Modulator

The decision to incorporate a propyl group into a pyrazole-based drug candidate is a strategic choice rooted in fundamental physicochemical principles. Its primary functions are the modulation of lipophilicity and the introduction of specific steric bulk, both of which have profound downstream effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and target engagement of a molecule.

Engineering Lipophilicity for Optimal Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's behavior.[4] It governs the ability of a compound to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[4][] The propyl group, as a small, non-polar alkyl chain, is an effective and predictable tool for increasing a molecule's lipophilicity.

This property is most commonly quantified by the partition coefficient (LogP), the ratio of a compound's concentration in an octanol/water mixture.[4] Adding a propyl group to a pyrazole core systematically increases the LogP value, which can be essential for transitioning a polar, poorly absorbed compound into a viable oral drug candidate. However, this must be carefully balanced; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[4][]

Data Presentation: Impact of Propyl Substitution on Calculated LogP

CompoundBase StructurePropyl Substitution PositionCalculated LogP (cLogP)Change in cLogP
1 1H-Pyrazole-0.35-
2 1-Propyl-1H-pyrazoleN11.85+1.50
3 3-Propyl-1H-pyrazoleC31.80+1.45
4 4-Propyl-1H-pyrazoleC41.83+1.48

Note: cLogP values are estimates and can vary based on the algorithm used. The trend, however, remains consistent.

G cluster_0 Aqueous Environment (e.g., Gut Lumen) cluster_1 Systemic Circulation cluster_2 cluster_3 A Polar Drug (Low LogP) B Lipid Bilayer (Cell Membrane) A->B Poor Permeation C Drug in Bloodstream D Propyl-Modified Drug (Higher LogP) E Lipid Bilayer (Cell Membrane) D->E Enhanced Permeation F Drug in Bloodstream E->F

Caption: Propyl group enhances membrane permeation by increasing lipophilicity.

Steric Influence on Target Binding

Beyond its impact on bulk properties, the propyl group provides defined steric volume that can be crucial for high-affinity binding to a biological target. The three-carbon chain is large enough to productively occupy small to medium-sized hydrophobic pockets within a protein's active site. This interaction displaces water molecules and contributes favorably to the overall binding energy. The conformational flexibility of the n-propyl chain, compared to a rigid group, can also allow the ligand to adopt an optimal geometry for interacting with the receptor surface.

Part 2: Structure-Activity Relationship (SAR) Case Studies

The theoretical advantages of the propyl group are best understood through its application in real-world drug discovery programs. The following case studies illustrate its strategic use across different therapeutic targets.

Case Study A: Cannabinoid Receptor (CB1/CB2) Modulators

The diarylpyrazole scaffold is famous in cannabinoid research, largely due to the CB1 antagonist Rimonabant (SR141716A).[6] SAR studies on this class have shown that small alkyl substituents on the pyrazole core are critical for tuning affinity and selectivity.[7] While Rimonabant itself has a methyl group at the C4 position, related research on tricyclic pyrazole derivatives has explored other alkyl groups.[8]

The propyl group, or its close bioisostere cyclopropyl, can be used to probe a hydrophobic pocket near the C4/C5 position of the pyrazole. Its size and lipophilicity are often optimal for interacting with key leucine or isoleucine residues in the CB1/CB2 binding sites, enhancing potency. In the development of selective CB2 agonists, for example, optimizing the size of alkyl substituents is a key strategy to achieve high affinity and selectivity over the CB1 receptor, which is crucial for avoiding psychoactive side effects.[9][10]

G node_pharmacophore C5-Aryl Group (p-substituted) Pyrazole Core N1-Aryl Group (e.g., 2,4-dichloro) C3-Amide Linker Lipophilic Group (e.g., Piperidinyl) node_propyl Propyl/Alkyl Group (at C4) node_pharmacophore:f1->node_propyl node_pocket Hydrophobic Pocket (CB1/CB2 Receptor) node_propyl->node_pocket  Fills pocket,  enhances affinity

Caption: Pharmacophore for pyrazole-based cannabinoid receptor antagonists.

Case Study B: Cyclooxygenase-2 (COX-2) Inhibitors

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.[11] Its selectivity arises from the ability of the benzenesulfonamide moiety to fit into a secondary side pocket present in COX-2 but not COX-1.[12] The substituents on the pyrazole ring itself are critical for correctly orienting the molecule within the main hydrophobic channel of the enzyme.

While Celecoxib has a trifluoromethyl group, medicinal chemistry campaigns often explore replacing such groups with others that offer different properties. A propyl group in this context would serve to increase lipophilicity and provide steric bulk to interact with the hydrophobic residues (e.g., Valine, Leucine, Isoleucine) lining the active site. The goal of such a modification would be to enhance potency or, critically, to fine-tune the pharmacokinetic profile, potentially improving metabolic stability or oral bioavailability compared to the parent compound. Studies on pyrazole-pyridazine hybrids have shown that optimizing lipophilic groups is key to potent and selective COX-2 inhibition.[13]

Case Study C: Histone Deacetylase 6 (HDAC6) Inhibitors

A recent and compelling example of the propyl group's utility comes from the discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives as selective inhibitors and degraders of HDAC6, a promising target for acute liver injury.[14] In this series, the 5-propyl group was identified as a key feature for achieving high potency.

Data Presentation: Activity of Lead Propyl-Pyrazole HDAC6 Modulator [14]

Compound IDTargetAssayPotency
6 HDAC6InhibitionIC₅₀ = 4.95 nM
6 HDAC1Inhibition> 1242 nM
6 HDAC6DegradationDC₅₀ = 0.96 nM

The data clearly indicates that the presence of the propyl group contributes to a molecule with outstanding potency (single-digit nanomolar) and exceptional selectivity for HDAC6 over other isoforms like HDAC1.[14] This selectivity is likely driven by the propyl group fitting perfectly into a specific hydrophobic sub-pocket within the HDAC6 active site that is shaped differently in other HDAC isoforms.

Part 3: Synthetic Strategies and Experimental Protocols

The rational incorporation of a propyl group requires robust and flexible synthetic methodologies. Pyrazoles are generally synthesized via the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1][15]

G reagent1 1,3-Diketone (with propyl group) step1 Condensation (e.g., in Ethanol, Acetic Acid) reagent1->step1 reagent2 Hydrazine Derivative reagent2->step1 product Propyl-Substituted Pyrazole Core step1->product step2 Further Functionalization (e.g., N-Arylation, Amide Coupling) product->step2 final_product Final API Candidate step2->final_product

Caption: General synthetic workflow for propyl-substituted pyrazole derivatives.

Experimental Protocol 1: Synthesis of 5-Propyl-1-phenyl-1H-pyrazole-3-carboxylic acid

This protocol describes a representative synthesis for creating a propyl-substituted pyrazole scaffold, which can serve as a versatile intermediate for further elaboration.

Causality: The choice of a 1,3-diketoester (ethyl 2,4-dioxoheptanoate) as a starting material directly installs the required propyl group at the future C5 position and a carboxylate handle at the C3 position. Using phenylhydrazine directs the regioselectivity of the cyclization to yield the desired N1-phenyl isomer.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxoheptanoate (1.86 g, 10 mmol) and absolute ethanol (50 mL).

  • Reagent Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Workup: After completion, allow the reaction to cool to room temperature. Reduce the solvent volume to ~10 mL under reduced pressure.

  • Hydrolysis: Add a solution of sodium hydroxide (1.2 g, 30 mmol) in 30 mL of water to the residue. Heat the mixture to 60°C for 2 hours to hydrolyze the ethyl ester to the carboxylic acid.

  • Purification: Cool the mixture in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate will form. Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. The product, 5-propyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can be further purified by recrystallization from an ethanol/water mixture if necessary.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol 2: In Vitro COX-2 Fluorescent Inhibitor Screening Assay

This protocol provides a self-validating system to assess the inhibitory potential of newly synthesized propyl-pyrazole derivatives against the COX-2 enzyme.

Causality: This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin) in the presence of arachidonic acid and H₂O₂. A potent inhibitor will block this activity, resulting in a lower fluorescence signal. Including a known inhibitor (Celecoxib) and a no-enzyme control validates the assay's performance.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid, and Amplex Red reagent according to the manufacturer's instructions.

  • Plate Setup: In a 96-well black microplate, perform serial dilutions of the test compound and a reference inhibitor (Celecoxib) to create a dose-response curve (e.g., from 100 µM to 1 nM). Include wells for "no inhibitor" (positive control, DMSO only) and "no enzyme" (background control).

  • Enzyme Incubation: Add 10 µL of the diluted test compound or control to the appropriate wells. Add 20 µL of the COX-2 enzyme solution to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Assay Initiation: Initiate the reaction by adding 20 µL of a substrate solution containing arachidonic acid and Amplex Red reagent to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation ~530-560 nm, Emission ~590 nm) every minute for 20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the data to the positive (100% activity) and background (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The propyl group is a deceptively simple yet powerful tool in the arsenal of the medicinal chemist. Its role in pyrazole derivatives extends far beyond that of a passive spacer. It is an active modulator of lipophilicity, a key determinant of pharmacokinetic fate, and a precise instrument for optimizing steric interactions within a target's binding site. As demonstrated in cannabinoid, COX-2, and HDAC6 modulators, the rational placement of a propyl group can be the difference between a weakly active compound and a potent, selective clinical candidate.

Future work will likely focus on exploring the nuances of this functional group. The investigation of its branched isomer, the isopropyl group, can provide valuable information on the steric and conformational requirements of a binding pocket. Furthermore, bioisosteric replacement of the propyl group with moieties like a cyclopropyl ring or a trifluoroethyl group can fine-tune electronic properties and metabolic stability, opening new avenues for developing the next generation of pyrazole-based therapeutics.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation, and Molecular Modeling of 6-Cycloalkyl- and 7-Cycloalkyl-Substituted Tricyclic Pyrazole Derivatives as Cannabinoid Receptor Ligands. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies.
  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Tre
  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. MDPI.
  • Current status of pyrazole and its biological activities.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
  • Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy.
  • Molecular properties of Celecoxib and synthesized compounds.
  • New celecoxib derivatives as anti-inflamm
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Lipophilicity of Drug. BOC Sciences.
  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples.
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Omics Online.

Sources

The Synthetic Gateway to Bioactive Scaffolds: An In-depth Technical Guide to Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of pyrazole-4-carbaldehydes, a pivotal class of heterocyclic intermediates in modern medicinal chemistry and materials science. We delve into the core synthetic methodologies, with a particular focus on the Vilsmeier-Haack reaction, elucidating the mechanistic underpinnings that drive its efficiency and regioselectivity. The guide further explores the rich chemical reactivity of the 4-formyl group, showcasing its role as a versatile handle for molecular diversification. Through an examination of their extensive applications in drug discovery—ranging from antimicrobial and anticancer to anti-inflammatory agents—this document underscores the therapeutic potential inherent to scaffolds derived from these building blocks. Detailed experimental protocols, spectroscopic characterization data, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage pyrazole-4-carbaldehydes in their own research endeavors.

Introduction: The Privileged Pyrazole Scaffold and the Significance of the 4-Formyl Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[1][2] Its prevalence in a wide array of FDA-approved drugs and clinical candidates stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[3][4] The introduction of a carbaldehyde (formyl) group at the C4 position of the pyrazole ring dramatically enhances its synthetic utility, transforming the otherwise relatively inert scaffold into a versatile platform for the construction of complex molecular architectures.[5]

The aldehyde functionality serves as a crucial electrophilic site, opening a gateway to a multitude of chemical transformations such as condensations, reductive aminations, oxidations, and cycloadditions.[6][7] This versatility has positioned pyrazole-4-carbaldehydes as highly sought-after starting materials for the synthesis of novel therapeutic agents, agrochemicals, and functional materials.[8][9] This guide will provide an in-depth exploration of their synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory practice.

Core Synthesis: The Vilsmeier-Haack Reaction as the Predominant Strategy

While several methods exist for the synthesis of pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction stands out as the most efficient, scalable, and widely adopted approach.[5][10][11] This reaction facilitates the regioselective formylation of electron-rich aromatic and heterocyclic rings.[12] For pyrazoles, the formylation predominantly occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the key electrophile.[11] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[11][12]

Step 1: Formation of the Vilsmeier Reagent DMF attacks the electrophilic phosphorus center of POCl₃, leading to the formation of an intermediate that subsequently eliminates a phosphate species to yield the electrophilic Vilsmeier reagent (chloroiminium ion).

Step 2: Electrophilic Aromatic Substitution The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex.

Step 3: Aromatization and Hydrolysis The sigma complex is then rearomatized through the loss of a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.

Below is a Graphviz diagram illustrating the mechanism of the Vilsmeier-Haack reaction for the formylation of a generic pyrazole.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Pyrazole Pyrazole Substrate Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Final_Product Pyrazole-4-carbaldehyde Iminium_Salt->Final_Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Formylation of Pyrazole.

Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

This protocol is a generalized procedure based on methodologies reported in the literature and may require optimization for specific substrates.[13][14]

Materials:

  • Substituted hydrazone (1.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (4 mL)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Crushed ice

  • Dilute sodium hydroxide solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a stirred solution of the appropriate hydrazone (1.0 mmol) in anhydrous DMF (4 mL) in a round-bottom flask, add POCl₃ (3.0 mmol) dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[13] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[11]

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a dilute sodium hydroxide solution to a pH of 7-8.

  • The crude product often precipitates as a solid. If so, collect the solid by filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[13]

Safety Precautions: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Chemical Reactivity and Synthetic Applications

The aldehyde group at the C4 position is a versatile functional handle for a wide range of chemical transformations, enabling the synthesis of diverse molecular scaffolds.[6][7]

Condensation Reactions

Pyrazole-4-carbaldehydes readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and chalcone-like structures, respectively.[2][6][15] These products are often bioactive in their own right or serve as intermediates for the synthesis of more complex heterocyclic systems.[9][15]

Reductive Amination

The reductive amination of pyrazole-4-carbaldehydes with primary or secondary amines provides a straightforward route to substituted aminomethylpyrazoles. This transformation is typically carried out in a one-pot fashion using reducing agents like sodium borohydride or sodium triacetoxyborohydride.

Oxidation and Reduction

The aldehyde group can be easily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent. Conversely, reduction to the corresponding alcohol can be achieved with mild reducing agents like sodium borohydride. These transformations provide access to pyrazole-4-carboxylic acids and 4-hydroxymethylpyrazoles, which are also valuable synthetic intermediates.

The following diagram illustrates the synthetic utility of pyrazole-4-carbaldehydes.

Synthetic_Utility cluster_reactions Chemical Transformations P4C Pyrazole-4-carbaldehyde Schiff_Base Schiff Bases P4C->Schiff_Base + R-NH₂ Hydrazones Hydrazones P4C->Hydrazones + R-NHNH₂ Chalcones Chalcones P4C->Chalcones + Active Methylene Compound Amines Substituted Amines P4C->Amines Reductive Amination Acids Carboxylic Acids P4C->Acids Oxidation Alcohols Alcohols P4C->Alcohols Reduction

Caption: Synthetic transformations of pyrazole-4-carbaldehydes.

Applications in Drug Discovery and Development

The pyrazole-4-carbaldehyde scaffold is a prolific source of bioactive molecules with a wide range of therapeutic applications.[1][9][16]

Antimicrobial Agents

Numerous studies have reported the synthesis of pyrazole-4-carbaldehyde derivatives with significant antibacterial and antifungal activities.[17][18][19] The formyl group is often derivatized to form Schiff bases or other heterocyclic systems that exhibit enhanced antimicrobial potency. For instance, certain derivatives have shown excellent efficacy against both Gram-positive and Gram-negative bacteria.[9][17]

Anticancer Agents

The pyrazole nucleus is a well-established pharmacophore in oncology.[3] Pyrazole-4-carbaldehydes have been utilized as intermediates in the synthesis of novel compounds with potent anticancer activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7).[3][12]

Anti-inflammatory Agents

Several pyrazole-4-carbaldehyde derivatives have been investigated for their anti-inflammatory properties.[1][16][20] Some of these compounds have demonstrated significant activity, comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.[16][21]

Other Therapeutic Areas

Beyond the aforementioned applications, derivatives of pyrazole-4-carbaldehydes have also shown promise as antiviral, antitubercular, antiparasitic, and analgesic agents.[7][17][22] This broad spectrum of biological activity highlights the importance of this scaffold in modern drug discovery.[2][9]

Spectroscopic Characterization

The structural elucidation of pyrazole-4-carbaldehydes is routinely performed using a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Characteristic Features
FT-IR A strong absorption band for the aldehydic C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹.[17]
¹H-NMR A characteristic singlet for the aldehydic proton (CHO) in the downfield region, usually between δ 9.5 and 10.5 ppm.[17] Aromatic protons on the pyrazole ring and its substituents appear in their expected regions.
¹³C-NMR A signal for the aldehydic carbon (CHO) in the range of δ 180-190 ppm.[13] Signals for the carbon atoms of the pyrazole ring and its substituents are also observed.
Mass Spectrometry The molecular ion peak corresponding to the mass of the synthesized compound is a key diagnostic feature.[17]

Conclusion

Pyrazole-4-carbaldehydes are undeniably a cornerstone of modern heterocyclic chemistry, offering a robust and versatile platform for the synthesis of a vast array of functional molecules. The Vilsmeier-Haack reaction provides a reliable and efficient means for their preparation, and the inherent reactivity of the 4-formyl group allows for extensive molecular diversification. The broad spectrum of biological activities exhibited by their derivatives underscores their immense potential in drug discovery and development. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of pyrazole-4-carbaldehydes, with the aim of empowering researchers to harness the full potential of these valuable synthetic intermediates.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. URL: https://www.chemmethod.com/article_146205.html
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. URL: https://www.mdpi.com/1422-8599/2023/1/20042
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222233/
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2011.572336
  • Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. URL: https://www.benchchem.com/technical-support-center/optimization-of-vilsmeier-haack-reaction-conditions-for-pyrazoles
  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. URL: https://www.researchgate.net/publication/349179927_General_procedure_for_synthesis_of_substituted_pyrazole_carbaldehyde_and_its_Schiff_bases_with_2-amino_phenol
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399580/
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10483861/
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Kobelevskaya/b30526788832a82643a137233a7f80459385d38b
  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. URL: https://www.researchgate.
  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. URL: https://www.researchgate.net/publication/289531102_Synthesis_and_reactions_of_pyrazole-4-carbaldehydes
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. URL: https://asianpubs.org/index.php/ajc/article/view/2115
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. URL: https://bibliomed.org/mnsfulltext/19/19-1416931551.pdf?1672922114
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. URL: https://www.researchgate.
  • A Review on Synthetic Strategies and Pharmacological Importance of Pyrazole Derivatives. Journal of Advanced Scientific Research. URL: https://www.sciensage.info/index.php/JASR/article/view/100
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01019a
  • 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. URL: https://www.inno-pharmchem.com/news/3-phenyl-1h-pyrazole-4-carbaldehyde-synthesis-properties-and-applications-in-chemical-research-74567793.html
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/27/15/4723
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. URL: https://www.researchgate.net/publication/270487561_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10818788/
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research. URL: https://ijpronline.com/ViewArticle.aspx?Vol=13&Issue=3&ArticleID=2938
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlehtml/2018/ob/c8ob01019a
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. URL: https://www.researchgate.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. URL: https://jpsionline.com/admin/php/uploads/195_pdf.pdf
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955981/
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. URL: https://www.researchgate.net/publication/270487561_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity/figures?lo=1
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i/
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296238/
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Pyrazole-3(4)-carbaldehyde%3A-synthesis%2C-reactions-Abdel-Wahab-Khidre/b553457a445d448373b578c779836e5227d8544e
  • Current status of pyrazole and its biological activities. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831758/
  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. URL: https://www.researchgate.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9386348/
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem. URL: https://www.benchchem.com/technical-support-center/comparative-study-of-synthesis-routes-for-substituted-pyrazole-4-carbaldehydes
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. URL: https://www.mdpi.com/2073-4344/12/11/1430
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. URL: https://www.njps.in/index.php/njps/article/view/100
  • Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research. URL: https://link.springer.com/article/10.1007/s00044-017-1883-0

Sources

A Technical Guide to the Core Reactions of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the fundamental chemical reactivity of 1-Propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of a reactive carbaldehyde group at the 4-position of the N-propyl pyrazole ring offers a versatile handle for a wide array of chemical transformations. This document delineates the principal reactions involving the aldehyde moiety, including oxidation, reduction, and key carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig reaction. Each section provides a mechanistic rationale, detailed experimental protocols, and insights into reaction optimization, empowering researchers to effectively utilize this scaffold in their synthetic endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. The substituent at the 1-position, in this case, a propyl group, can influence lipophilicity and binding interactions, while the formyl group at the 4-position serves as a key synthetic linchpin for molecular elaboration. Understanding the reactivity of this aldehyde is paramount for its successful application in the synthesis of complex molecular architectures.

Synthesis of this compound

The primary synthetic routes to N-alkylated pyrazole-4-carbaldehydes involve either the formylation of a pre-existing N-alkylated pyrazole or the alkylation of a pyrazole-4-carbaldehyde precursor.

Vilsmeier-Haack Formylation

A prevalent method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction typically involves the treatment of a suitable hydrazone with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generates the Vilsmeier reagent in situ.[6] This electrophilic species then effects a cyclization and formylation sequence to yield the desired pyrazole-4-carbaldehyde. While highly effective, this method is often used to construct the pyrazole ring and introduce the formyl group concurrently.

N-Alkylation of 1H-Pyrazole-4-carbaldehyde

A more direct and common approach for preparing this compound is the N-alkylation of the parent heterocycle, 1H-pyrazole-4-carbaldehyde.[7] This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks an alkylating agent, such as 1-iodopropane or 1-bromopropane, in the presence of a suitable base.

Generalized Experimental Protocol: N-Alkylation [7]

  • Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents).

  • Addition of Alkylating Agent: To the stirring suspension, add 1-iodopropane or 1-bromopropane (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Core Reactions of the Aldehyde Functional Group

The chemical versatility of this compound is primarily dictated by the reactivity of its aldehyde group. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding 1-propyl-1H-pyrazole-4-carboxylic acid, a valuable intermediate for the synthesis of amides and esters.[8] Common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation.[7]

ReagentSolventTypical YieldReference
Potassium PermanganateWater/PyridineHigh[8]
Jones ReagentAcetoneGood-High[7]
Table 1: Common Reagents for the Oxidation of Pyrazole-4-carbaldehydes.

Generalized Experimental Protocol: Oxidation with KMnO₄ [8]

  • Setup: Dissolve this compound (1.0 equivalent) in a mixture of water and pyridine.

  • Addition of Oxidant: Add potassium permanganate (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 40°C.

  • Reaction: Stir the mixture at room temperature until the purple color of the permanganate has disappeared.

  • Work-up: Filter the mixture to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Reduction to Primary Alcohol

Reduction of the aldehyde group provides (1-Propyl-1H-pyrazol-4-yl)methanol. This primary alcohol is a useful precursor for introducing linkers through etherification or for ester formation. Mild and selective reducing agents like sodium borohydride (NaBH₄) are ideal for this purpose, as they do not affect the pyrazole ring.[9]

Generalized Experimental Protocol: Reduction with NaBH₄ [9]

  • Setup: Dissolve this compound (1.0 equivalent) in an alcoholic solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with an organic solvent. Dry the combined organic layers and concentrate to yield the product, which can be further purified by chromatography if necessary.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, leading to the formation of α,β-unsaturated products.[10][11] This reaction is typically catalyzed by a weak base, such as piperidine or ammonium carbonate.[12][13] The products are valuable intermediates in the synthesis of various pharmaceuticals.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde This compound Catalyst Base Catalyst (e.g., (NH4)2CO3) Aldehyde->Catalyst 1 Methylene Active Methylene (e.g., Malononitrile) Methylene->Catalyst 2 Solvent Aqueous Ethanol Catalyst->Solvent Reaction Medium Product α,β-Unsaturated Product Solvent->Product Condensation & Dehydration

Caption: Workflow for the Knoevenagel Condensation.

Generalized Experimental Protocol: Knoevenagel Condensation [12][13]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile, 1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of ammonium carbonate (20 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[14][15] The reaction involves a phosphonium ylide (the Wittig reagent), which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[16] The stereochemical outcome (E/Z isomerism) of the alkene product is influenced by the nature of the ylide used.[17]

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_wittig_main Wittig Reaction AlkylHalide Alkyl Halide PPh3 Triphenylphosphine AlkylHalide->PPh3 SN2 Reaction PhosphoniumSalt Phosphonium Salt PPh3->PhosphoniumSalt Base Strong Base (e.g., n-BuLi) PhosphoniumSalt->Base Deprotonation Ylide Phosphonium Ylide Base->Ylide Aldehyde This compound Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Key steps in the Wittig Reaction pathway.

Generalized Experimental Protocol: Wittig Reaction [7]

  • Ylide Preparation: Suspend the appropriate phosphonium salt (1.1 equivalents) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0°C or -78°C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in dry THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. The crude product is then purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Conclusion

This compound is a highly adaptable building block for chemical synthesis. The aldehyde functional group provides a reliable entry point for a variety of fundamental transformations, including oxidation, reduction, and the formation of new carbon-carbon bonds through condensation and olefination reactions. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of this pyrazole derivative in the design and creation of novel molecules for drug discovery and materials science.

References

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Polshettiwar, V. et al. (2009). Current status of pyrazole and its biological activities. PMC.
  • Springer. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • NIH. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive, field-proven guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 1-propyl-1H-pyrazole-4-carbaldehyde. This valuable building block is synthesized through the Vilsmeier-Haack reaction, a robust and versatile method for the formylation of electron-rich heterocyclic systems.[1][2][3] Pyrazole-4-carbaldehydes are pivotal intermediates in the development of novel therapeutics, owing to the pyrazole core's prevalence in a wide array of biologically active compounds.[4][5][6] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a safe, efficient, and reproducible synthesis.

Pillar 1: The Underlying Chemistry & Mechanistic Rationale

The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry for introducing a formyl (-CHO) group.[7][8] Its success hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent, which then engages the electron-rich pyrazole ring in a classic electrophilic aromatic substitution. The overall process can be understood in three distinct stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the oxygen atom in N,N-dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This forms a highly reactive intermediate that rapidly rearranges to generate the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7][9][10][11][12] This step is highly exothermic and requires careful temperature control.

  • Electrophilic Attack on the Pyrazole Ring: The 1-propyl-1H-pyrazole, an electron-rich heterocycle, acts as the nucleophile. The C4 position of the pyrazole ring is the most electron-dense and sterically accessible site, leading to a highly regioselective attack on the electrophilic carbon of the Vilsmeier reagent.[3][13][14] This substitution reaction forms a new carbon-carbon bond and generates a resonance-stabilized iminium salt intermediate.[2][9]

  • Hydrolysis to the Aldehyde: The final step occurs during the aqueous work-up. The iminium salt intermediate is readily hydrolyzed by water, which cleaves the carbon-nitrogen double bond to liberate the desired this compound and dimethylamine hydrochloride.[2][7][8]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Pyrazole 1-Propyl-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt Vilsmeier_Reagent->Iminium_Salt Attack by Pyrazole Product This compound Iminium_Salt->Product Aqueous Work-up

Caption: The reaction pathway from reagents to the final aldehyde product.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed for robustness and includes integrated safety and validation checkpoints. Adherence to these steps ensures not only a successful reaction but also the safety of the operator.

Critical Safety Considerations: A Mandate for Caution
  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently and exothermically with water, releasing toxic HCl gas.[15][16][17] It must be handled exclusively in a well-ventilated chemical fume hood.[3][18]

  • Anhydrous Conditions: The Vilsmeier reagent is moisture-sensitive.[3] All glassware must be oven- or flame-dried prior to use, and anhydrous solvents are required.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and chemical splash goggles.[18][19]

  • Quenching: The quenching of the reaction mixture with ice water is highly exothermic. This step must be performed slowly and cautiously behind a blast shield in a fume hood.[3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Propyl-1H-pyrazole110.165.00 g45.41.0
Phosphorus Oxychloride (POCl₃)153.335.2 mL (8.5 g)55.41.2
N,N-Dimethylformamide (DMF)73.0930 mL-Solvent/Reagent
Dichloromethane (DCM, anhydrous)84.9320 mL-Solvent
Sodium Acetate (anhydrous)82.0318.6 g2275.0
Deionized Water18.02200 mL--
Crushed Ice-~300 g--
Ethyl Acetate (EtOAc)88.11~150 mL-Extraction
Brine (Saturated NaCl solution)-~50 mL-Washing
Sodium Sulfate (Na₂SO₄, anhydrous)142.04~10 g-Drying Agent
Step-by-Step Synthesis Protocol

Part A: Preparation of the Vilsmeier Reagent

  • Equip a 250 mL three-neck, round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Place the flask in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.

  • Charge the flask with 30 mL of anhydrous DMF.

  • Slowly add phosphorus oxychloride (5.2 mL, 55.4 mmol) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Causality Check: This slow, cold addition is critical to dissipate the heat from the exothermic reaction and safely form the Vilsmeier reagent.[1][3][7] The solution will typically become a thicker, pale-yellow solid or slurry.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.

Part B: Formylation Reaction 6. In a separate dry flask, dissolve 1-propyl-1H-pyrazole (5.00 g, 45.4 mmol) in 20 mL of anhydrous dichloromethane (DCM). 7. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent slurry at 0-5 °C over 20 minutes. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. 9. Validation Checkpoint: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3][20] To do this, carefully take a small aliquot from the reaction, quench it in a vial with a few drops of saturated sodium bicarbonate solution, extract with ethyl acetate, and spot on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The disappearance of the starting material spot indicates reaction completion.

Part C: Work-up and Purification 10. Prepare a large beaker (1 L) containing approximately 300 g of crushed ice. 11. Perform this step slowly and cautiously in the back of the fume hood. Carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A significant exothermic reaction will occur. 12. In a separate beaker, dissolve sodium acetate (18.6 g, 227 mmol) in 200 mL of deionized water. Once the initial exothermic reaction from quenching has subsided, slowly add this solution to neutralize the mixture.[9] Stir for 30 minutes. The product may precipitate as an oil or solid. 13. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). 14. Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and salts. 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 16. Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Product Characterization & Trustworthiness

To validate the identity and purity of the final product, the following analytical techniques are essential:

  • Appearance: A pale yellow oil or low-melting solid is expected.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aldehyde proton (~9.8 ppm), two distinct protons on the pyrazole ring (~7.9-8.1 ppm), and the three sets of protons corresponding to the N-propyl group (a triplet near 4.1 ppm, a sextet near 1.9 ppm, and a triplet near 0.9 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expect a signal for the aldehyde carbonyl carbon (~185 ppm), signals for the pyrazole ring carbons, and signals for the three carbons of the propyl chain.

  • FT-IR (thin film): A strong, sharp absorption band characteristic of the aldehyde C=O stretch should be present around 1670-1690 cm⁻¹.

  • Mass Spectrometry (ESI+): The analysis should confirm the molecular weight of the product. Expect to find the [M+H]⁺ ion at m/z = 139.17.[21]

Workflow Experimental Workflow Prep_Reagent 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) Add_Pyrazole 2. Add 1-Propyl-1H-pyrazole Solution (Stir @ RT, 4-6h) Prep_Reagent->Add_Pyrazole Monitor 3. Monitor by TLC Add_Pyrazole->Monitor Quench 4. Quench on Ice & Neutralize (with NaOAc solution) Monitor->Quench Reaction Complete Extract 5. Extract with Ethyl Acetate Quench->Extract Dry_Concentrate 6. Dry (Na₂SO₄) & Concentrate Extract->Dry_Concentrate Purify 7. Purify via Column Chromatography Dry_Concentrate->Purify Characterize 8. Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A summary of the key steps in the synthesis workflow.

References

  • Synthesis of Vilsmeier reagent. PrepChem.com.
  • Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. BenchChem.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Thieme.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Method for preparing vilsmeier reagent. Google Patents.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier reagent. Wikipedia.
  • Sharma, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27391.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Pyrazole-4-carbaldehyde derivatives. ResearchGate.
  • SAFETY DATA SHEET - Phosphorus Oxychloride. Spectrum Chemical.
  • Vilsmeier-Haack Reaction Mechanism. YouTube.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55, 696-704.
  • Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Nsanzamahoro, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(20), 4795.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • Phosphorus Oxychloride Safety Data Sheet. Air Liquide.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH.
  • Phosphorus oxychloride - SAFETY DATA SHEET. Fisher Scientific.
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. Acros Organics.
  • 1H-pyrazole-4-carbaldehyde. PubChem.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a vast array of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly attractive starting point for drug discovery campaigns.

1-Propyl-1H-pyrazole-4-carbaldehyde is a particularly valuable building block. The propyl group at the N1 position enhances lipophilicity, which can improve membrane permeability and oral bioavailability of the final compounds. The aldehyde functionality at the C4 position serves as a versatile chemical handle, amenable to a wide range of chemical transformations. This allows for the construction of diverse molecular libraries for biological screening.

This guide provides detailed protocols for the synthesis of three classes of potentially bioactive molecules derived from this compound: Pyrazole-based Chalcones , Knoevenagel Condensation Products , and N-Substituted Amines via reductive amination. These derivatives are precursors to a multitude of heterocyclic systems with known therapeutic potential.

Core Synthetic Pathways from this compound

The aldehyde group of this compound is the primary site for the synthetic elaborations detailed in this guide. The following diagram illustrates the key transformations that will be discussed.

G A This compound B Pyrazole-based Chalcones (α,β-unsaturated ketones) A->B Claisen-Schmidt Condensation C Knoevenagel Adducts (e.g., with Malononitrile) A->C Knoevenagel Condensation D N-Substituted Amines A->D Reductive Amination E Bioactive Pyrazolines B->E Cyclization with Hydrazine F Bioactive Pyrazolopyrimidines C->F Further Cyclization (e.g., with Guanidine)

Caption: Key synthetic transformations of this compound.

Part 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

Scientific Rationale: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The synthesis of pyrazole-containing chalcones is a well-established strategy to create hybrid molecules with potentially enhanced or novel therapeutic properties. The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-one

This protocol details the base-catalyzed condensation of this compound with 4-hydroxyacetophenone.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.38 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-hydroxyacetophenone in 30 mL of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, prepare a 20% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants over a period of 15 minutes, while maintaining the temperature at 20-25°C using a water bath.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The formation of a new, less polar spot indicates the product.

  • Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product in a vacuum oven at 50°C.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(E)-1-(4-hydroxyphenyl)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-en-1-oneC₁₅H₁₆N₂O₂256.3085-92178-180

Expected Outcome: The product is a crystalline solid. The yield and purity can be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Part 2: Knoevenagel Condensation for the Synthesis of Pyrazolyl-methylene-malononitrile

Scientific Rationale: The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[6][7] The resulting products, often α,β-unsaturated dinitriles or esters, are versatile intermediates for the synthesis of various heterocyclic compounds, including pyrazolopyrimidines, which are known for their anticancer activities.[2][3]

Experimental Protocol: Synthesis of 2-((1-Propyl-1H-pyrazol-4-yl)methylene)malononitrile

This protocol describes the condensation of this compound with malononitrile using a mild base as a catalyst.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, combine 1.38 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add 0.1 mL of piperidine (catalytic amount) to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:2).

  • Upon completion, cool the reaction mixture to room temperature.

  • A solid product should precipitate. If not, slowly add cold water to induce precipitation.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Data Presentation:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2-((1-Propyl-1H-pyrazol-4-yl)methylene)malononitrileC₁₀H₁₀N₄186.2290-95110-112

Expected Outcome: The product is typically a crystalline solid. The structure can be confirmed by IR (presence of a strong C≡N stretch) and NMR spectroscopy.

Part 3: Reductive Amination for the Synthesis of N-Substituted Pyrazolyl-methanamines

Scientific Rationale: Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8] This reaction is crucial in medicinal chemistry for introducing amine functionalities, which can improve the aqueous solubility of a drug candidate and provide a site for salt formation. The resulting secondary or tertiary amines can also engage in key hydrogen bonding interactions with biological targets.

Experimental Protocol: Synthesis of N-benzyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine

This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of 1.38 g (10 mmol) of this compound in 40 mL of 1,2-dichloroethane, add 1.07 g (10 mmol) of benzylamine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add 3.18 g (15 mmol) of sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:1 with 1% triethylamine).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to afford the pure amine.

Data Presentation:

CompoundMolecular FormulaMolecular WeightYield (%)Physical State
N-benzyl-1-(1-propyl-1H-pyrazol-4-yl)methanamineC₁₄H₁₉N₃229.3275-85Oily liquid

Expected Outcome: The product is typically an oil. Its purity and identity should be confirmed by NMR and mass spectrometry.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of bioactive molecules from this compound.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Reactants: This compound + Coupling Partner B Reaction Setup: Solvent + Catalyst A->B Mixing C Reaction Monitoring: TLC B->C Reaction Progression D Quenching / Precipitation C->D Reaction Completion E Filtration / Extraction D->E F Recrystallization / Column Chromatography E->F G Drying F->G H NMR, MS, IR G->H Pure Product I Purity Assessment (e.g., HPLC) H->I J Bioactive Molecule I->J Bioactivity Screening

Caption: General experimental workflow for synthesis and purification.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust foundation for the synthesis of a variety of potentially bioactive molecules from the versatile starting material, this compound. The resulting chalcones, Knoevenagel adducts, and amines can serve as key intermediates for the construction of more complex heterocyclic systems. For instance, the pyrazole-based chalcones can be cyclized with hydrazine to yield pyrazolines, a class of compounds with known antimicrobial and anti-inflammatory activities. Similarly, the Knoevenagel adducts can be further reacted to form pyrazolopyrimidines, which have shown significant promise as anticancer agents. The N-substituted amines offer opportunities for exploring structure-activity relationships by varying the amine component. Researchers are encouraged to adapt and optimize these protocols to generate novel libraries of pyrazole derivatives for screening in various biological assays, thereby contributing to the discovery of new therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on their Pharmacological Activities. Molecules, 22(2), 234. [Link]
  • El-Sayed, M. A. A., et al. (2021). Pyrazolo[3,4-d]pyrimidines as anticancer agents: A review. European Journal of Medicinal Chemistry, 213, 113175. [Link]
  • Kamal, A., et al. (2015). Pyrazole revisited: A versatile scaffold in medicinal chemistry. RSC Advances, 5(11), 8049-8077. [Link]
  • Kumar, D., et al. (2013). Synthesis and biological evaluation of some new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2950-2954. [Link]
  • Thangarasu, P., et al. (2018). Design and synthesis of a series of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. Bioorganic Chemistry, 78, 269-278. [Link]
  • Sankappa Rai, U., et al. (2015). Synthesis and in vitro biological evaluation of new pyrazole chalcones and heterocyclic diamides as potential anticancer agents. Arabian Journal of Chemistry, 8(3), 317-321. [Link]
  • Cherukumalli et al. (2016). A library of novel substituted aryl urea derivatives of pyrimidine-pyrazole as potential antiproliferative agents. European Journal of Medicinal Chemistry, 124, 113-125. [Link]
  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. [Link]
  • Guzel, Y., et al. (2017).
  • Kumar, P., et al. (2013). Synthesis and biological evaluation of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4886. [Link]
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. [Link]
  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX. [Link]
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

Sources

The Strategic Application of 1-Propyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Design

In the landscape of medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold"[1][2]. This five-membered heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically approved therapeutics[2][3]. Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and its ability to act as a versatile bioisostere for other aromatic systems, enhancing drug-like qualities such as solubility and metabolic stability[1][2]. The pyrazole moiety is a key structural feature in drugs targeting a wide array of diseases, including cancer and inflammatory conditions[1][2][3].

Among the myriad of pyrazole-based building blocks, 1-Propyl-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable intermediate. The N-propyl group offers a handle to modulate lipophilicity and steric interactions within a target's binding site, while the 4-carbaldehyde functional group provides a reactive center for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this compound in the development of potent and selective inhibitors for two critical enzyme families: Fatty Acid Amide Hydrolase (FAAH) and Janus Kinases (JAKs).

Synthesis of this compound: A Foundational Protocol

The introduction of a formyl group onto the pyrazole ring is most commonly and efficiently achieved through the Vilsmeier-Haack reaction[3][4][5]. This electrophilic aromatic substitution utilizes a chloroiminium salt, known as the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃)[6][7]. The electron-rich nature of the N-alkylated pyrazole ring directs the formylation predominantly to the C4 position.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound starting from the readily available 1-propyl-1H-pyrazole.

Materials:

  • 1-propyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The formation of a viscous, often yellowish, chloroiminium salt (the Vilsmeier reagent) will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Formylation Reaction: Dissolve 1-propyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 40-50 °C for DCM, or higher if DMF is used as the primary solvent) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic (pH 7-8). This step is exothermic and will generate gas; ensure adequate ventilation and controlled addition.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will readily hydrolyze, hence the need for flame-dried glassware, an inert atmosphere, and anhydrous solvents[8].

  • Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is highly exothermic. Slow, dropwise addition at low temperatures is crucial to prevent uncontrolled temperature increases and decomposition of the reagent[8].

  • Reflux: Heating the reaction mixture after the initial addition of the pyrazole substrate provides the necessary activation energy to drive the electrophilic aromatic substitution to completion.

  • Aqueous Bicarbonate Quench: The quench neutralizes the acidic byproducts of the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde[6][7].

Application in the Synthesis of FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide[9][10]. Inhibition of FAAH increases the endogenous levels of these signaling lipids, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists[11]. Carbamate-based compounds are a prominent class of irreversible FAAH inhibitors that act by covalently modifying the catalytic serine residue (Ser241) in the enzyme's active site[9][10][12].

The this compound scaffold can be elaborated into potent FAAH inhibitors. The general strategy involves the conversion of the aldehyde to a phenol, which then serves as the leaving group in the carbamylation of the FAAH active site.

Mechanism of FAAH Inhibition by Pyrazole-based Carbamates

The inhibitory mechanism involves the carbamylation of the catalytic serine residue (Ser241) within the FAAH active site. The carbamate inhibitor, possessing a good leaving group (in this case, a substituted pyrazole phenol), is attacked by the nucleophilic serine. This forms a transient tetrahedral intermediate which then collapses, releasing the pyrazole phenol and leaving the serine residue covalently carbamylated and thus, the enzyme is inactivated[9][12][13].

Caption: Covalent inhibition of FAAH by a pyrazole-based carbamate inhibitor.

Protocol 2: Representative Synthesis of a Pyrazole-based FAAH Inhibitor

This protocol outlines a plausible synthetic route from this compound to a carbamate inhibitor.

Step A: Baeyer-Villiger Oxidation to Formate Ester

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up by washing with aqueous sodium bisulfite and sodium bicarbonate solutions, followed by extraction and purification to yield the formate ester.

Step B: Hydrolysis to Phenol

  • Dissolve the formate ester from Step A in a mixture of methanol and water.

  • Add a base such as sodium hydroxide (NaOH) and stir at room temperature.

  • Acidify the reaction mixture to pH ~5-6 and extract the product.

  • Purify to obtain 1-propyl-1H-pyrazol-4-ol.

Step C: Carbamoyl Chloride Formation

  • In a separate flask, react a secondary amine (e.g., piperidine) with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., DCM) at low temperature to generate the corresponding carbamoyl chloride.

Step D: Final Carbamate Synthesis

  • React the pyrazol-4-ol from Step B with the carbamoyl chloride from Step C in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography to yield the final pyrazole-based FAAH inhibitor.

Application in the Synthesis of JAK Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways that regulate immune function and cell growth[1][14]. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets[1][14]. Several approved JAK inhibitors, such as Ruxolitinib, feature a pyrazole core[1][2].

The pyrazole scaffold is adept at forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP[15]. This compound can be utilized as a versatile starting material for the synthesis of various classes of JAK inhibitors.

The Role of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring in many kinase inhibitors acts as a "hinge-binder"[15]. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, providing a strong anchor for the inhibitor in the ATP-binding pocket. The substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.

JAK_Inhibition cluster_0 JAK ATP-Binding Site Hinge Hinge Region (e.g., Leu932) Inhibitor Pyrazole-R Inhibitor->Hinge H-Bonding ATP ATP ATP->Hinge Competitive Binding

Caption: Competitive binding of a pyrazole-based inhibitor to the JAK kinase hinge region.

Protocol 3: Representative Synthesis of a Pyrazole-based JAK Inhibitor via Multi-component Reaction

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step[16][17]. The aldehyde functionality of this compound makes it an ideal component for such reactions.

Reaction: Synthesis of a Dihydropyrano[2,3-c]pyrazole

This protocol describes a four-component reaction to synthesize a dihydropyrano[2,3-c]pyrazole scaffold, a core structure found in some kinase inhibitors.

Materials:

  • This compound

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), malononitrile (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and hydrazine hydrate (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Isolation: The product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyrano[2,3-c]pyrazole derivative. Further purification can be achieved by recrystallization.

Data Presentation: Inhibitory Activities of Representative Pyrazole Derivatives

The following tables summarize the inhibitory activities of various pyrazole-based compounds against FAAH and JAKs, illustrating the potency that can be achieved with this scaffold.

Table 1: Inhibitory Potency of Pyrazole-based FAAH Inhibitors

Compound ClassTargetIC₅₀ (nM)Reference
Pyrazole PhenylcyclohexylcarbamatesHuman FAAH11[18]
Piperidine/Piperazine Ureas (e.g., PF-3845)Human FAAHkinact/Ki = 14,300 M⁻¹s⁻¹[11]

Table 2: Inhibitory Potency of Pyrazole-based JAK Inhibitors

Compound ClassTargetIC₅₀ (nM)Reference
4-Amino-(1H)-pyrazole Derivative (3f)JAK13.4[14]
JAK22.2[14]
JAK33.5[14]
4-Amino-(1H)-pyrazole Derivative (11b)JAK116.2[14]
JAK210.1[14]
JAK311.5[14]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group enable the efficient construction of diverse molecular scaffolds. As demonstrated, this intermediate is a key starting point for the development of potent inhibitors of FAAH and JAKs, two therapeutically significant enzyme families. The inherent drug-like properties of the pyrazole core, combined with the ability to fine-tune physicochemical properties through modifications at the N1 and C4 positions, ensures that this compound will continue to be a molecule of high interest for researchers and drug development professionals. Future applications will likely expand into other target classes as our understanding of the structure-activity relationships of pyrazole-based compounds continues to grow.

References

  • Patel, S., & Hillard, C. J. (2014). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. ACS Chemical Biology, 9(7), 1545-1554. [Link]
  • Bara, T. A., & Sîrbu, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Wong, C. H., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33289–33301. [Link]
  • Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of chemical information and modeling, 52(10), 2799-2810. [Link]
  • Bara, T. A., & Sîrbu, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (n.d.). Semantic Scholar. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). OUCI. [Link]
  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Wong, C. H., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33289–33301. [Link]
  • Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 923-928. [Link]
  • Tabrizi, M. A., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European journal of medicinal chemistry, 101, 354-365. [Link]
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420. [Link]
  • Bara, T. A., & Sîrbu, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Chekkara, R., et al. (2014). Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors. Journal of Applied Pharmaceutical Science, 4(8), 075-081. [Link]
  • Alexander, J. P., & Cravatt, B. F. (2006). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Molecular bioSystems, 2(9), 433-441. [Link]
  • Mechanism of action of compound 51, covalent and reversible FAAH inhibition. (n.d.).
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Molecules, 27(3), 735. [Link]
  • Yin, Y., et al. (2020). Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. Bioorganic & medicinal chemistry, 28(1), 115206. [Link]
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2022). International Journal of Molecular Sciences, 23(19), 11598. [Link]
  • Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (n.d.).
  • Pandhurnekar, C. P., et al. (2021). An Overview on Synthesis and Biological Activity of Pyrazole and its Derivatives. Journal of Advanced Scientific Research, 12(2), 37-43. [Link]
  • Pyrazole derivatives as jak inhibitors. (2013).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2020). Molecules, 25(19), 4536. [Link]
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses, 85, 179. [Link]
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2010).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Current Organic Synthesis, 18(6), 579-612. [Link]
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & medicinal chemistry letters, 20(15), 4487-4491. [Link]
  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Current Organic Synthesis, 18(6), 579-612. [Link]
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21. [Link]
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.).

Sources

Application Note & Protocols: Design of Novel Inhibitors Using 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile pharmacological activities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design and synthesis of novel enzyme inhibitors starting from the readily accessible building block, 1-Propyl-1H-pyrazole-4-carbaldehyde. We present a structured workflow encompassing scaffold rationale, library synthesis via robust chemical transformations, a cascade of in silico and in vitro screening protocols, and foundational methods for mechanism of action studies. Detailed, step-by-step protocols are provided to empower research teams to efficiently navigate the early stages of the drug discovery pipeline, from hit identification to lead optimization.[4][5]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs, including kinase inhibitors for cancer therapy (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and treatments for erectile dysfunction (e.g., Sildenafil).[2][6] Its "privileged" status stems from several key attributes:

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[3]

  • Synthetic Tractability: The synthesis and functionalization of pyrazole rings are well-established, allowing for the creation of diverse chemical libraries.[7]

  • Versatile Binding Interactions: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein kinases.[8]

This compound is an ideal starting point for a discovery program. The N1-propyl group provides a handle for modulating lipophilicity and van der Waals interactions, while the aldehyde at the C4 position is a versatile functional group primed for a variety of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).[9][10]

Overall Workflow for Inhibitor Design

The journey from a starting scaffold to a validated hit involves a multi-stage, iterative process. This guide is structured around a logical workflow designed to maximize efficiency and the probability of success.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit-to-Lead A Starting Material This compound B Chemical Derivatization (e.g., Reductive Amination, Wittig) A->B C Compound Library (Purified & Characterized) B->C D In Silico Screening (Virtual Docking) C->D Test Compounds E In Vitro Primary Assay (e.g., Enzyme Inhibition) D->E F Hit Confirmation & IC50 Determination E->F G Structure-Activity Relationship (SAR) Analysis F->G Confirmed Hits H Mechanism of Action (MoA) Studies G->H I Lead Optimization H->I I->B Iterative Synthesis

Caption: High-level workflow for inhibitor design.

Phase 1: Synthesis and Library Generation

The aldehyde functional group of this compound is a versatile chemical handle for generating a diverse library of derivatives. Below are protocols for two powerful and widely used reactions: Reductive Amination and the Wittig Reaction.

Protocol 3.1: Library Synthesis via Reductive Amination

Rationale: Reductive amination is a robust method for forming C-N bonds and is a cornerstone of pharmaceutical synthesis.[11][12] It proceeds in one pot by reacting the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then immediately reduced by a mild reducing agent to the corresponding amine. This allows for the introduction of a vast array of amine-containing building blocks.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure: [13][14]

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Amine Addition: Add the selected amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • (Optional) Catalyst: For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: Library Synthesis via Wittig Reaction

Rationale: The Wittig reaction is a premier method for forming carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes.[15][16] This allows for the introduction of diverse vinyl and styryl moieties, significantly altering the shape and electronic properties of the scaffold. Stabilized ylides are generally preferred as they are easier to handle and often provide good stereoselectivity for the (E)-alkene.[17]

Materials:

  • This compound

  • A diverse set of phosphonium salts (Wittig reagent precursors)

  • A strong, non-nucleophilic base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH))

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure: [17][18]

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C, depending on the base.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. A distinct color change (often to yellow, orange, or deep red) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 2-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture three times with ethyl acetate or DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, which will contain triphenylphosphine oxide as a major byproduct, should be purified by silica gel column chromatography.

  • Characterization: Confirm the structure, purity, and stereochemistry (if applicable) of the alkene product using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_0 Reductive Amination cluster_1 Wittig Reaction start This compound reductive_amine R¹R²NH NaBH(OAc)₃ start->reductive_amine wittig_reagent Ph₃P=CHR³ (Ylide) start->wittig_reagent product_amine Secondary/Tertiary Amine Derivatives reductive_amine->product_amine C-N bond formation product_alkene Alkene Derivatives wittig_reagent->product_alkene C=C bond formation

Caption: Library generation from the starting aldehyde.

Phase 2: Screening and Hit Identification

Once a library of diverse compounds has been synthesized, the next step is to identify "hits"—compounds that show reproducible activity against a biological target of interest.[4]

Protocol 4.1: In Silico Screening (Virtual Screening)

Rationale: Computational methods can prioritize which synthesized compounds are most likely to be active, saving time and resources.[19][20] Virtual screening involves docking the 3D structures of your synthesized library into the known binding site of a target protein to predict binding affinity.

Procedure:

  • Target Selection: Obtain a high-quality 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate low-energy 3D conformers for each compound in your synthesized library.

  • Molecular Docking: Use docking software (e.g., AutoDock, Glide, GOLD) to place the ligand conformers into the defined active site of the target protein.

  • Scoring and Analysis: The software will calculate a "docking score," which estimates the binding affinity. Rank the compounds based on their scores and visually inspect the top-scoring poses to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts). Prioritize compounds with favorable scores and interaction patterns for in vitro testing.

Protocol 4.2: In Vitro Enzyme Inhibition Assay (General Protocol)

Rationale: This is the foundational experimental screen to measure the direct effect of your compounds on enzyme activity.[21][22] The principle is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of your test compounds.[23]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test compounds (dissolved in 100% DMSO to create stock solutions)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

  • 96-well or 384-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in 100% DMSO. Dispense a small volume (e.g., 1 µL) of these dilutions into the wells of a microplate. Also include wells for the positive control and DMSO-only negative control.

  • Enzyme Addition: Add a solution of the enzyme in assay buffer to each well. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Signal Detection: Immediately place the plate in the microplate reader and measure the product formation over time (kinetic read) or after a fixed endpoint (endpoint read).

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Normalize the data to your controls:

      • Set the average rate of the DMSO-only wells as 100% activity.

      • Set the average rate of the high-concentration positive control wells as 0% activity.

    • Calculate the "% Inhibition" for each test compound concentration: % Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO))

Protocol 4.3: IC₅₀ Determination

Rationale: For compounds that show significant inhibition in the primary screen ("hits"), the next step is to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[24][25] A lower IC₅₀ value indicates a more potent compound.[26]

Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 4.2, but use a wider range of concentrations for each hit compound (typically an 8- to 12-point dose-response curve, using 3-fold serial dilutions).

  • Plot "% Inhibition" (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) using software like GraphPad Prism or an equivalent analysis tool.[27][28]

  • The software will calculate the IC₅₀ value from the fitted curve.

Data Presentation: Summarize the data for your most promising hits in a clear, tabular format.

Compound IDModification from ScaffoldIC₅₀ (µM)
REF-01 N-benzylamine12.5
REF-02 N-(4-fluorobenzyl)amine2.1
WIT-01 4-fluorostyrene8.7
WIT-02 4-methoxystyrene25.1
Positive Ctrl Known Inhibitor0.05

Phase 3: Hit-to-Lead and Mechanism of Action

A confirmed hit with a good IC₅₀ is the starting point for lead optimization. This phase involves understanding how the inhibitor works and using that information to design better molecules.

Structure-Activity Relationship (SAR) Analysis
  • Adding a fluorine atom to the benzyl ring (REF-02 vs. REF-01) increased potency by ~6-fold, suggesting a favorable interaction in a specific pocket of the enzyme.[30][31]

  • The amine linker (reductive amination series) appears more favorable than the alkene linker (Wittig series) for this hypothetical target.

This analysis guides the next round of synthesis. For example, one might synthesize a series of halogenated benzylamines to further probe the favorable interaction observed with REF-02.

Protocol 5.1: Enzyme Kinetics for Mechanism of Action (MoA)

Rationale: Enzyme kinetics can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[32][33] This is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.[34][35][36] A competitive inhibitor, for example, binds to the same active site as the substrate.

Procedure:

  • Experimental Design: Set up a matrix of experiments where you measure the initial reaction velocity at various concentrations of your inhibitor and various concentrations of the substrate.

  • Data Collection: Perform the enzyme assay under these matrix conditions.

  • Data Visualization (Lineweaver-Burk Plot): Plot the data as a double reciprocal plot (1/velocity vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the Y-axis.

    • Non-competitive Inhibition: Lines will intersect on the X-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

  • Analysis: This analysis reveals whether your inhibitor competes with the substrate for binding, providing critical insight for structure-based design efforts.[37][38]

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Target Kinase B KinaseA->KinaseB Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Novel Pyrazole Inhibitor (e.g., REF-02) Inhibitor->KinaseB Inhibits ATP Binding Site (Competitive Inhibition)

Caption: Inhibition of a hypothetical kinase pathway.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Medicinal Chemistry. [Link]
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]
  • SAR: Structure Activity Relationships.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
  • Structure Activity Rel
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
  • What is the structure-activity relationship SAR in drug design?.
  • Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery.Semantic Scholar. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals - article.
  • IC50. Wikipedia. [Link]
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • How to calculate IC50.
  • IC50 Determin
  • Hit Identific
  • Targeting disease: Computational approaches for drug target identific
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Rational Design and Synthesis of Enzyme Inhibitors. J-Stage. [Link]
  • Effective Strategies for Successful Hit Identification in Drug Discovery.
  • Synthesis and enzyme inhibitory activities of novel peptide isosteres. PubMed. [Link]
  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
  • 2 Lead-hit-based methods for drug design and ligand identific
  • Computational Approaches for Drug Target Identification | Request PDF.
  • Wittig Reaction - Common Conditions.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
  • Enzyme kinetics. Wikipedia. [Link]
  • Wittig reaction. Wikipedia. [Link]
  • Drug Discovery: Enzyme Inhibitor Design and Optimiz
  • Wittig Reaction. Chemistry LibreTexts. [Link]
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evalu
  • What is an Inhibition Assay?. Biobide. [Link]
  • A note on the kinetics of enzyme action: a decomposition that highlights thermodynamic effects. PubMed. [Link]
  • Enzyme Kinetics and Mechanisms.
  • Biochemistry Enzyme kinetics. e-Krishi Shiksha. [Link]

Sources

The Strategic Synthon: Application of 1-Propyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Agrochemicals

The pyrazole moiety is a cornerstone in the development of modern agrochemicals, particularly in the fungicide market.[1] Its presence is integral to the efficacy of numerous commercial products, offering a robust scaffold for designing molecules with high target affinity and desirable physicochemical properties.[1][2] Among the various functionalized pyrazoles, 1-substituted-1H-pyrazole-4-carbaldehydes are pivotal intermediates, serving as versatile building blocks for a diverse range of bioactive compounds.[3][4] This guide focuses on the application of a specific, yet highly representative member of this class: 1-Propyl-1H-pyrazole-4-carbaldehyde . We will explore its synthesis and subsequent elaboration into pyrazole carboxamide fungicides, a class of agrochemicals known for their potent and specific mode of action. While direct public-domain examples of commercial agrochemicals derived from the 1-propyl variant are not extensively documented, its structural similarity to key intermediates for commercial fungicides makes it a highly relevant subject for research and development in the agrochemical sector.

The Vilsmeier-Haack Reaction: Gateway to this compound

The most common and efficient method for the synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 1-propylpyrazole.[8] The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[9]

Reaction Mechanism and Rationale

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich C4 position of the pyrazole ring. The choice of the N-1 substituent, in this case, a propyl group, can influence the reactivity of the pyrazole ring and the properties of the resulting aldehyde. The reaction is typically performed under anhydrous conditions to prevent the decomposition of the moisture-sensitive Vilsmeier reagent.[9]

Experimental Protocols

Part 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a representative procedure for the formylation of 1-propylpyrazole.

Materials:

  • 1-Propylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The formation of a viscous, often yellowish, chloroiminium salt (the Vilsmeier reagent) will be observed.

    • Allow the mixture to stir at 0°C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve 1-propylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the 1-propylpyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (around 40-50°C for DCM, or higher if DMF is the sole solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic step.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Expected Outcome:

This procedure should yield this compound as a pale yellow oil or low-melting solid.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low or No Yield Moisture contaminationEnsure all glassware is oven-dried and use anhydrous solvents.
Incorrect stoichiometryOptimize the molar ratio of POCl₃ to DMF and pyrazole.
Difficult Product Isolation Product is water-solubleSaturate the aqueous layer with NaCl (brine) before extraction.
Emulsion formationAdd a small amount of brine to break the emulsion.

Diagram of the Vilsmeier-Haack Synthesis Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Propylpyrazole 1-Propylpyrazole Propylpyrazole->Reaction_Mixture Add to Vilsmeier Rgt. Quench Quench with Ice Reaction_Mixture->Quench Reflux Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Column Chromatography Extract->Purify Product 1-Propyl-1H-pyrazole- 4-carbaldehyde Purify->Product

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This section outlines the conversion of this compound into a hypothetical, yet structurally representative, pyrazole carboxamide fungicide. This is a two-step process involving oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Step 2a: Oxidation to 1-Propyl-1H-pyrazole-4-carboxylic acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidant

  • Acetone and Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of acetone and water.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (approx. 2.0 equivalents) in water, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • If necessary, add a small amount of sodium bisulfite to quench any remaining permanganate.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 2.

  • The product, 1-Propyl-1H-pyrazole-4-carboxylic acid, should precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2b: Amidation to form N-(Aryl)-1-propyl-1H-pyrazole-4-carboxamide

Materials:

  • 1-Propyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • An appropriate substituted aniline (e.g., 2-aminotoluene)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation:

    • Suspend 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM or another inert solvent.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride dropwise.

    • Stir the mixture at room temperature or gentle heat until the evolution of gas ceases and the solid dissolves.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous THF or DCM.

    • In a separate flask, dissolve the chosen substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.

    • Cool the aniline solution in an ice bath.

    • Slowly add the acid chloride solution to the aniline solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the triethylamine hydrochloride salt.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.

Diagram of the Pyrazole Carboxamide Synthesis Pathway:

Pyrazole_Carboxamide_Synthesis Start 1-Propyl-1H-pyrazole- 4-carbaldehyde Acid 1-Propyl-1H-pyrazole- 4-carboxylic acid Start->Acid Oxidation (KMnO₄) AcidChloride 1-Propyl-1H-pyrazole- 4-carbonyl chloride Acid->AcidChloride SOCl₂ or (COCl)₂ Product N-(Aryl)-1-propyl-1H- pyrazole-4-carboxamide AcidChloride->Product Amidation Amine Substituted Aniline Amine->Product

Caption: General pathway for the synthesis of pyrazole carboxamides.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of potential agrochemicals. Its straightforward synthesis via the Vilsmeier-Haack reaction and its subsequent conversion to pyrazole carboxamides highlight a clear and efficient route to a class of compounds with proven fungicidal activity.[2][10] The protocols detailed herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the synthesis of novel fungicides. Further derivatization of the pyrazole core and the amide moiety, guided by structure-activity relationship (SAR) studies, will undoubtedly lead to the discovery of new and more effective crop protection agents.

References

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. [Link]
  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]
  • Kaur, H., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353-27383. [Link]
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 136-153. [Link]
  • Ouyang, G., Cai, X. J., Chen, Z., Song, B. A., Bhadury, P. S., Yang, S., ... & Zeng, S. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(11), 17794-17812. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde.
  • Singh, R. P., & Singh, V. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568. [Link]
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3 (4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]
  • Shetty, M. M., et al. (2008). Synthesis & Pharmacological Activities of Substituted Pyrazoles. Asian Journal of Chemistry, 20(7), 5037-5044. [Link]
  • Wang, Y., et al. (2014). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 19(12), 20846-20857. [Link]
  • JOSHI, R. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing Pyrazole-4-Carbaldehyde derivatives.
  • Zhao, T., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6309. [Link]
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

Application Notes & Protocols: A Scientist's Guide to the Synthesis of Pyrazole-Based Ligands from 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-Based Ligands

The pyrazole nucleus is a cornerstone of modern medicinal and coordination chemistry.[1][2][3] As a pharmacophore, it is present in a multitude of approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] In the realm of materials science and catalysis, the pyrazole moiety offers a versatile coordination site for metal ions, enabling the construction of complex supramolecular structures, metal-organic frameworks (MOFs), and highly efficient catalysts.[6][7]

The synthetic versatility of pyrazole derivatives allows for the fine-tuning of their electronic and steric properties.[5][8] 1-Propyl-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable starting material. The aldehyde group at the C4 position serves as a highly reactive and versatile chemical handle, providing a gateway to a diverse library of pyrazole-based ligands through well-established organic transformations. This guide provides an in-depth exploration of three fundamental synthetic pathways originating from this key precursor: Schiff base condensation, Knoevenagel condensation, and reductive amination. We will delve into the mechanistic rationale behind these reactions, provide detailed, field-tested protocols, and discuss the characterization of the resulting ligand scaffolds.

Overview of Synthetic Pathways

The aldehyde functionality of this compound is an electrophilic center, primed for reaction with various nucleophiles. This reactivity is harnessed to append new functional groups and build more complex molecular architectures. The three primary strategies discussed herein allow for the creation of ligands with distinct structural features and coordination capabilities.

G cluster_0 Synthetic Routes cluster_1 Product Ligand Classes start 1-Propyl-1H-pyrazole- 4-carbaldehyde schiff Schiff Base Condensation start->schiff + R-NH2 (Primary Amine) knoevenagel Knoevenagel Condensation start->knoevenagel + Z-CH2-Z' (Active Methylene) reductive Reductive Amination start->reductive + R-NH2, [H] (Amine + Reductant) imine Imine-Linked Ligands (-CH=N-R) schiff->imine vinyl Vinyl-Linked Ligands (-CH=C(Z)Z') knoevenagel->vinyl amine Amine-Linked Ligands (-CH2-NH-R) reductive->amine

Figure 1: Synthetic pathways from this compound.

Application Protocol 1: Synthesis of Pyrazole-Based Schiff Base Ligands

Schiff base condensation is one of the most direct and efficient methods for elaborating aldehyde precursors. The resulting imine (-C=N-) linkage is a valuable coordination site and plays a crucial role in many biologically active molecules and catalysts.[9][10][11]

Principle and Mechanistic Insight

The reaction proceeds via nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration, typically catalyzed by a few drops of acid, to yield the final imine product. The reaction is reversible, and removal of water can be used to drive it to completion, although in many cases the product precipitates from the reaction medium, effectively shifting the equilibrium.

G start Aldehyde Carbonyl (Electrophile) intermediate Carbinolamine Intermediate start:e->intermediate:w Nucleophilic Attack amine Primary Amine (Nucleophile) amine:e->intermediate:w product Schiff Base (Imine) + H2O intermediate:e->product:w Dehydration (-H2O) [H+] catalyst G start Aldehyde Carbonyl (Electrophile) intermediate Aldol-type Adduct start:e->intermediate:w Nucleophilic Attack methylene Active Methylene (Z-CH2-Z') carbanion Carbanion (Nucleophile) methylene->carbanion Base (-BH+) carbanion:e->intermediate:w product α,β-Unsaturated Product + H2O intermediate->product Dehydration (-H2O) G start Aldehyde + Amine equilibrium Iminium Ion Intermediate (in equilibrium) start->equilibrium [H+] equilibrium->start Reversible product Amine Product equilibrium->product Irreversible Reduction reductant NaBH(OAc)3 (Selective Reductant) reductant->product

Sources

Application Note: Strategic Derivatization of 1-Propyl-1H-pyrazole-4-carbaldehyde for the Generation of Novel Biologically Active Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant.[3][4][5] The pyrazole core's unique electronic properties and its capacity to serve as both a hydrogen bond donor and acceptor allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][6]

1-Propyl-1H-pyrazole-4-carbaldehyde is an exemplary starting material for drug discovery campaigns. The N-propyl group provides a stable, lipophilic anchor, while the aldehyde at the C4-position serves as a highly versatile chemical handle. The formyl group is susceptible to a multitude of chemical transformations, enabling the systematic construction of large, diverse compound libraries.[7][8][9] This application note provides a detailed guide for researchers, outlining robust and reproducible protocols for the derivatization of this pyrazole core via three distinct and powerful synthetic routes. Furthermore, it details a comprehensive strategy for the subsequent high-throughput biological screening of the resulting library to identify novel bioactive agents.

Strategic Rationale: Building a Diverse Chemical Library

The primary goal of derivatization is to explore the structure-activity relationship (SAR) by systematically modifying the parent molecule to enhance potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10] The aldehyde functionality of this compound is an ideal electrophilic partner for reactions that introduce a wide range of chemical diversity. We will focus on three high-yield, well-established transformations:

  • Reductive Amination: This reaction introduces secondary and tertiary amines, which are crucial functional groups for modulating basicity, improving aqueous solubility, and forming key hydrogen bond or ionic interactions with biological targets.[11][12] We will utilize sodium triacetoxyborohydride, a mild and selective reducing agent that preferentially reduces the intermediate iminium ion without affecting the starting aldehyde.[13][14]

  • Knoevenagel Condensation: This reaction forms a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[15] It is an excellent method for introducing conjugated systems and a variety of functional groups (e.g., nitriles, esters), which can act as Michael acceptors or engage in π-π stacking interactions.[16][17]

  • Wittig Reaction: This powerful olefination reaction converts the aldehyde into an alkene, offering precise control over the introduction of substituted vinyl groups.[18][19] This transformation fundamentally alters the molecule's geometry and conformational flexibility, which can have a profound impact on biological activity.[20]

The following diagram outlines the overall strategic workflow from the starting material to the identification of biologically active "hits."

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_sar Lead Generation Start 1-Propyl-1H-pyrazole- 4-carbaldehyde Deriv Derivatization Reactions (Parallel Synthesis) Start->Deriv Core Scaffold Lib Purified Compound Library (Diverse Derivatives) Deriv->Lib Characterization (NMR, MS) Purification (Chromatography) HTS High-Throughput Primary Screen Lib->HTS Compound Plating Conf Hit Confirmation & Dose-Response Analysis HTS->Conf Initial Hits Hits Validated Hits (IC₅₀/EC₅₀ Determination) Conf->Hits Confirmed Activity SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR

Caption: Overall workflow from synthesis to hit identification.

Protocols: Synthesis and Characterization

3.1 General Experimental Considerations

  • Reagents: All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where noted, particularly for the Wittig reaction.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel 60 F₂₅₄ plates, with visualization under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Purification: Crude products should be purified by flash column chromatography using silica gel (230-400 mesh) or by recrystallization.[21][22]

  • Characterization: The structure and purity of all synthesized compounds must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[23][24][25]

3.2 Derivatization Pathways

The following diagram illustrates the three primary derivatization pathways from the core aldehyde.

G cluster_reactions cluster_products Start 1-Propyl-1H-pyrazole- 4-carbaldehyde P1 Reductive Amination Start->P1 R¹R²NH, NaBH(OAc)₃ P2 Knoevenagel Condensation Start->P2 Z-CH₂-Z', Base Catalyst P3 Wittig Reaction Start->P3 Ph₃P=CHR, Base O1 N-Substituted Aminomethyl Pyrazoles P1->O1 O2 α,β-Unsaturated Pyrazole Derivatives P2->O2 O3 4-Vinylpyrazole Derivatives P3->O3

Sources

Application Notes & Protocols: Condensation Reactions of 1-Propyl-1H-pyrazole-4-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Bioactive Scaffolds

Introduction: The Pyrazole Scaffold and Synthetic Strategy

The pyrazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The versatility of the pyrazole scaffold makes it a "privileged structure" in drug discovery. A key precursor for elaborating this scaffold is 1-propyl-1H-pyrazole-4-carbaldehyde[5], an accessible building block whose aldehyde functionality serves as a reactive handle for carbon-carbon bond formation.

This guide provides a detailed exploration of the condensation reactions between this compound and active methylene compounds. These reactions, primarily the Knoevenagel and Claisen-Schmidt condensations, are fundamental strategies for synthesizing diverse molecular architectures.[6][7][8] We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and offer insights into optimizing reaction outcomes for the synthesis of novel pyrazole derivatives.

Part 1: Mechanistic Foundations of Condensation Chemistry

Understanding the reaction mechanism is critical for troubleshooting and optimization. The condensation of this compound with active methylene nucleophiles is predominantly governed by two related, base-catalyzed pathways.

The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[7][9] The reaction proceeds via a three-step mechanism:

  • Carbanion Formation: A mild base deprotonates the active methylene compound, creating a resonance-stabilized carbanion. The acidity of the α-proton makes this step facile.

  • Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.

  • Dehydration: The intermediate aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated product. This final step is often the thermodynamic driving force for the reaction.[10]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism sub Active Methylene Compound (NC-CH2-EWG) + Base carb Resonance-Stabilized Carbanion sub->carb Deprotonation add Nucleophilic Attack carb->add ald 1-Propyl-1H-pyrazole- 4-carbaldehyde ald->add inter Aldol Adduct Intermediate add->inter elim Dehydration (-H2O) inter->elim prod α,β-Unsaturated Product elim->prod

Caption: The base-catalyzed mechanism of the Knoevenagel condensation.

The Claisen-Schmidt Condensation

A variation of the aldol condensation, the Claisen-Schmidt reaction occurs between an aldehyde (lacking α-hydrogens, like our pyrazole) and an enolizable ketone (e.g., acetophenone).[11][12] This crossed-aldol reaction is highly efficient for producing pyrazole-based chalcones, which are important α,β-unsaturated ketone scaffolds.

The mechanism is analogous to the Knoevenagel condensation but begins with the deprotonation of the ketone's α-carbon to form an enolate, which then serves as the nucleophile.[10]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism ketone Ketone (e.g., Acetophenone) + Strong Base (NaOH) enolate Enolate Nucleophile ketone->enolate Deprotonation attack Nucleophilic Addition enolate->attack aldehyde 1-Propyl-1H-pyrazole- 4-carbaldehyde aldehyde->attack intermediate β-Hydroxy Ketone Intermediate attack->intermediate dehydration Dehydration (-H2O) intermediate->dehydration chalcone Pyrazole Chalcone (α,β-Unsaturated Ketone) dehydration->chalcone

Caption: The base-catalyzed mechanism of the Claisen-Schmidt condensation.

Part 2: Experimental Protocols and Applications

The following protocols are designed to be self-validating, with explanations for key steps and considerations for optimization.

General Experimental Workflow

A standardized workflow ensures reproducibility and high-quality results.

Experimental_Workflow General Synthesis & Analysis Workflow prep 1. Reagent Preparation (Aldehyde, Methylene Compound, Catalyst, Solvent) setup 2. Reaction Setup (Combine reactants in flask) prep->setup reaction 3. Reaction Execution (Stirring, Heating/Reflux) setup->reaction monitor 4. Monitoring (Thin Layer Chromatography - TLC) reaction->monitor Periodic Sampling monitor->reaction Reaction Incomplete workup 5. Work-up & Isolation (Cooling, Precipitation, Filtration) monitor->workup Reaction Complete purify 6. Purification (Recrystallization or Column Chromatography) workup->purify char 7. Characterization (NMR, MS, m.p.) purify->char

Caption: A standardized workflow for condensation reactions.

Protocol 2.1: Knoevenagel Condensation with Malononitrile

Application Focus: Synthesis of 2-(1-propyl-1H-pyrazol-4-ylmethylene)malononitrile. This product is a highly versatile intermediate, rich in electron-withdrawing groups, making it an excellent precursor for multicomponent reactions to build complex heterocyclic systems like pyrano[2,3-c]pyrazoles.[13]

Materials:

  • This compound (1.0 mmol, 138.17 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Ammonium carbonate (0.2 mmol, 19.22 mg)

  • Ethanol:Water (1:1 v/v, 10 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, reflux condenser

Step-by-Step Protocol:

  • Reagent Combination: To the 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

    • Rationale: Combining the core reactants before adding the solvent ensures they are well-mixed.

  • Solvent Addition: Add the 10 mL ethanol:water (1:1) mixture and stir for 5 minutes at room temperature.

    • Rationale: A water-ethanol mixture is an effective and green solvent system that often provides a balance of solubility for both the organic reactants and the inorganic catalyst.[8]

  • Catalyst Introduction: Add ammonium carbonate (20 mol%) to the stirring mixture.

    • Rationale: Ammonium carbonate is a mild, inexpensive, and efficient base catalyst for this transformation, minimizing the formation of side products.[8]

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C).

    • Rationale: Heating to reflux provides the necessary activation energy to drive the reaction to completion in a timely manner.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 15-20 minutes. The reaction is typically complete within 30-60 minutes.

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, preventing unnecessary heating that could lead to degradation.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The product should precipitate as a solid.

    • Rationale: The product is typically less soluble in the cooled solvent mixture, allowing for easy isolation by precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 5 mL) to remove any remaining catalyst and dry thoroughly. Further purification can be achieved by recrystallization from ethanol if necessary.

    • Rationale: Washing with cold water removes water-soluble impurities without dissolving a significant amount of the desired product.

ParameterValue / ConditionRationale
Stoichiometry 1:1 (Aldehyde:Malononitrile)Ensures complete consumption of the limiting reagent.
Catalyst Ammonium Carbonate (20 mol%)Mild, effective, and environmentally benign catalyst.[8]
Solvent Ethanol:Water (1:1)Balances solubility and promotes clean reaction.[8]
Temperature RefluxAccelerates reaction rate to ensure timely completion.
Typical Yield >90%High efficiency is characteristic of this reaction.
Protocol 2.2: Claisen-Schmidt Condensation with Acetophenone

Application Focus: Synthesis of (E)-3-(1-propyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one. This pyrazole-chalcone hybrid is a valuable target for biological screening, as chalcones are known to exhibit a wide range of pharmacological activities.[2][14]

Materials:

  • This compound (1.0 mmol, 138.17 mg)

  • Acetophenone (1.2 mmol, 144.17 mg, ~140 µL)

  • Sodium Hydroxide (NaOH), 10 M aqueous solution

  • Methanol (10 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, ice bath

Step-by-Step Protocol:

  • Reactant Solution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.2 mmol) in methanol (10 mL).

    • Rationale: Using a slight excess of the ketone (acetophenone) can help to minimize the formation of a 2:1 adduct (aldehyde:ketone) side product.[15]

  • Base Addition: Cool the solution in an ice bath. While stirring vigorously, add the 10 M NaOH solution dropwise until the solution becomes cloudy and a precipitate begins to form.

    • Rationale: Cooling the reaction mixture controls the exothermic nature of the initial condensation and minimizes side reactions. A strong base is required to deprotonate the α-carbon of the ketone.[10][15]

  • Reaction Execution: Remove the flask from the ice bath and allow it to stir at room temperature. The reaction time can vary from 2 to 12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde spot has disappeared.

  • Work-up: Once complete, pour the reaction mixture into a beaker containing ice-cold water (~50 mL). Acidify the mixture by slowly adding dilute HCl until it is neutral to slightly acidic (pH ~6-7).

    • Rationale: Quenching in ice water precipitates the organic product. Neutralization is critical to quench the catalyst and ensure the product is in its neutral form for isolation.

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and dry. Recrystallize the crude product from an appropriate solvent like ethanol to obtain the pure chalcone.

ParameterValue / ConditionRationale
Stoichiometry 1:1.2 (Aldehyde:Ketone)Excess ketone minimizes dibenzalacetone-type side products.[15]
Catalyst Sodium Hydroxide (aq.)Strong base required for efficient enolate formation from the ketone.
Solvent MethanolCommon solvent for Claisen-Schmidt reactions, effectively dissolves reactants.
Temperature 0°C to Room Temp.Initial cooling controls reactivity, followed by RT for completion.
Typical Yield 75-85%Good yields are expected, but can be lower than Knoevenagel.

Part 3: Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield (Knoevenagel) 1. Impure starting materials.2. Ineffective catalyst.3. Insufficient reaction time/temp.1. Ensure aldehyde and active methylene compounds are pure.2. Use a fresh, effective catalyst like piperidine or ammonium carbonate.[15]3. Increase reflux time and confirm temperature is adequate.
Side Product Formation (Claisen-Schmidt) 1. Formation of 2:1 adduct.2. Self-condensation of ketone.1. Use an excess of the ketone relative to the aldehyde.[15]2. Control the reaction temperature carefully (keep it cool) and add the base slowly to the mixture of aldehyde and ketone.
Reaction Stalls / Fails to Complete 1. Catalyst deactivation.2. Low reactant concentration.1. Add a fresh portion of catalyst.2. If feasible, reduce the solvent volume to increase the effective concentration of reactants.
Purification Difficulty Oily product instead of solid.1. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.2. If crystallization fails, purify using silica gel column chromatography.

Conclusion

The condensation reactions of this compound with active methylene compounds represent a powerful, efficient, and versatile strategy for the synthesis of a diverse array of functionalized pyrazole derivatives. By leveraging the fundamental principles of the Knoevenagel and Claisen-Schmidt reactions, researchers can readily access novel molecular scaffolds with significant potential in drug discovery and materials science.[16] The protocols and insights provided herein serve as a robust foundation for the exploration and development of new chemical entities based on the privileged pyrazole core.

References

  • Part—II: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the formation of bioactive pyrazoles and pyrazolopyrimidines.
  • Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the for.Taylor & Francis Online. [Link]
  • Part—II: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the formation of bioactive pyrazoles and pyrazolopyrimidines | Request PDF.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.Chemical Methodologies. [Link]
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.Beilstein Journals. [Link]
  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram.
  • Pyrazole synthesis.Organic Chemistry Portal. [Link]
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.ARKIVOC. [Link]
  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjug
  • L-Proline Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds and Their Molecular Modeling Studies for Anti-SARS CoV-2 Potentials | Request PDF.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Claisen–Schmidt condens
  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.
  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).
  • Knoevenagel Condensation Doebner Modific
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Claisen-Schmidt Condensation: Videos & Practice Problems.Pearson. [Link]
  • Claisen Schmidt Reaction (Mixed Aldol Condens

Sources

Application Notes and Protocols for the Reductive Amination of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

The synthesis of amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, where nitrogen-containing heterocycles are prevalent structural motifs.[1][2] Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds.[3][4] This one-pot reaction elegantly combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent to yield a more substituted amine.[5] Its widespread adoption is due to its operational simplicity, broad substrate scope, and the ability to circumvent issues of overalkylation often encountered with direct alkylation methods.[5][6]

This guide provides a detailed examination of the reductive amination of 1-Propyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of reagents, and present a comprehensive, field-proven protocol for its successful execution.

Reaction Mechanism: A Stepwise Look at Imine/Iminium Formation and Reduction

The reductive amination process occurs in two principal stages within the same reaction vessel:

  • Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde.[7] This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[7][8]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[8]

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to significantly reduce the starting aldehyde but is highly effective at reducing the intermediate imine or iminium ion.[9]

Reductive_Amination_Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R₂NH - H₂O Amine Secondary Amine (R₂NH) Amine->Hemiaminal ReducingAgent NaBH(OAc)₃ Iminium Iminium Ion ReducingAgent->Iminium Hemiaminal->Iminium - H₂O Product Tertiary Amine Product Iminium->Product + [H⁻]

Figure 1: Generalized mechanism of reductive amination with a secondary amine.

Reagent Selection: The Superiority of Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be employed for reductive amination, including sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[3] However, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for many applications due to several key advantages:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) and will not readily reduce aldehydes or ketones at a significant rate.[9][10] Its reactivity is, however, perfectly tuned for the rapid reduction of the protonated imine (iminium ion), which is formed in situ.[9] This selectivity allows for a convenient one-pot procedure where all reactants can be mixed from the outset.[9]

  • Non-Toxicity: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas, making it a safer alternative.[6]

  • Effectiveness under Mildly Acidic Conditions: The reaction is often carried out in the presence of a catalytic amount of acetic acid, which facilitates imine formation without decomposing the hydride reagent.[6]

STAB is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[9][11]

Experimental Protocol: Reductive Amination of this compound

This protocol details a general procedure for the reductive amination of this compound with a generic secondary amine.

Materials and Equipment
Reagents Equipment
This compound[12]Round-bottom flask with stir bar
Secondary Amine (e.g., morpholine, piperidine)Condenser
Sodium triacetoxyborohydride (STAB)[13]Nitrogen/Argon inlet
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)Magnetic stirrer with heating mantle
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Dichloromethane (DCM) or Ethyl AcetateRotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Chromatography column (if necessary)
Silica gelThin Layer Chromatography (TLC) plates
Safety Precautions
  • Sodium triacetoxyborohydride (STAB): STAB is a water-reactive substance.[14] It should be handled in a dry environment, and contact with moisture should be avoided to prevent the release of flammable hydrogen gas.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][16] Handle in a well-ventilated fume hood.[14][17]

  • Solvents: 1,2-Dichloroethane and dichloromethane are suspected carcinogens. Handle these solvents in a fume hood and avoid inhalation or skin contact.

  • General: Always review the Safety Data Sheets (SDS) for all chemicals before starting any experiment.[14][15][17]

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9] Add the secondary amine (1.1-1.5 eq) to the solution and stir for 20-30 minutes at room temperature to allow for the initial formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) to the reaction mixture in portions. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde. Reactions are typically complete within 1 to 24 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine aldehyde and amine in anhydrous solvent B 2. Stir for 20-30 min A->B C 3. Add NaBH(OAc)₃ B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with organic solvent E->F G 7. Dry and concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Figure 2: Experimental workflow for reductive amination.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of novel tertiary amines. This protocol, grounded in established chemical principles and safety practices, provides a clear pathway for researchers in drug discovery and development to access these valuable compounds. The mild reaction conditions and high selectivity of STAB make this a preferred method in modern organic synthesis.

References

  • Organic Chemistry Tutor. Reductive Amination.
  • Chemistry Steps. Reductive Amination.
  • Abdel-Magid, A. F.; Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. J. Org. Chem.1996, 61 (11), 3849–3862.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Tarasov, A. A.; et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews2019, 119 (22), 11347-11405.
  • Wikipedia. Reductive amination.
  • Myers, A. C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout.
  • Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube, 29 Dec. 2016.
  • Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • Podyacheva, E.; et al.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Ali, M. A.; et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Podyacheva, E.; et al.
  • Podyacheva, E.; et al. Hitchhiker's Guide to Reductive Amination. Thieme E-Books & E-Journals.
  • Simenel, A. A.; et al. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN2021, 4, 1-6.
  • Lindsay-Scott, P. J.; et al. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. J. Org. Chem.2017, 82(21), 11295–11303.
  • ResearchGate. One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • Armstrong, A.; et al. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Org. Lett.2005, 7(5), 713-716.
  • Zhang, R.; et al. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Sroka, M.; et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem.2020, 85(14), 9203–9212.
  • Abdel-Wahab, B. F.; et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc2012, (i), 195-242.
  • Egle, M.; et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc2011, (xi), 1-21.
  • Patil, S. D.; et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry2010, 22(8), 6521-6525.

Sources

Application Notes and Protocols: Knoevenagel Condensation with 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazoles and the Knoevenagel Condensation in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] The metabolic stability and versatile substitution patterns of the pyrazole ring make it an attractive template for the design of novel bioactive molecules.[2]

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It is instrumental in creating α,β-unsaturated compounds, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4][5] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[6][7] For researchers in drug development, mastering the Knoevenagel condensation with heterocyclic aldehydes, such as 1-Propyl-1H-pyrazole-4-carbaldehyde, opens a direct route to novel chemical entities with significant therapeutic potential.

These application notes provide a comprehensive guide to understanding and performing the Knoevenagel condensation using this compound. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction's success.

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a series of well-defined steps, typically initiated by a basic catalyst like piperidine.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of the Enolate: The reaction begins with the deprotonation of the active methylene compound (e.g., malononitrile) by the basic catalyst to form a resonance-stabilized enolate ion.[9][10] The acidity of the methylene protons is a key factor in this step.

  • Formation of the Iminium Ion: Concurrently, the amine catalyst reacts with the aldehyde (this compound) to form an iminium ion.[10][11] This step activates the carbonyl group, making it more electrophilic.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[11][12] This is the crucial carbon-carbon bond-forming step.

  • Elimination and Catalyst Regeneration: The resulting intermediate undergoes elimination of the amine catalyst and a molecule of water (dehydration) to yield the final α,β-unsaturated product.[12][13]

The following diagram illustrates the piperidine-catalyzed Knoevenagel condensation mechanism:

Knoevenagel_Mechanism Piperidine-Catalyzed Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Iminium Iminium Ion Aldehyde->Iminium + Piperidine ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Ion ActiveMethylene->Enolate + Piperidine - H+ Catalyst Piperidine Catalyst->Iminium Adduct Intermediate Adduct Iminium->Adduct + Enolate Enolate->Adduct FinalProduct α,β-Unsaturated Product Adduct->FinalProduct - Piperidine - H2O Water Water Adduct->Water RegenCatalyst Regenerated Piperidine Adduct->RegenCatalyst

Caption: A simplified representation of the Knoevenagel condensation mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. These procedures are designed to be robust and reproducible.

Protocol 1: Synthesis of 2-(1-Propyl-1H-pyrazol-4-ylmethylene)malononitrile

Materials:

  • This compound (1.0 mmol, 138.17 mg)[14]

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (~10 µL) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 2-(1-Propyl-1H-pyrazol-4-ylmethylene)malononitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[15]

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1-propyl-1H-pyrazol-4-yl)acrylate

Materials:

  • This compound (1.0 mmol, 138.17 mg)[14]

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (~10 µL) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. This reaction may be slower than with malononitrile and could benefit from gentle heating (e.g., 40-50 °C) if the reaction is sluggish at room temperature.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure ethyl 2-cyano-3-(1-propyl-1H-pyrazol-4-yl)acrylate.

  • Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[15]

Data Presentation and Expected Outcomes

The choice of active methylene compound, catalyst, and solvent can significantly impact the reaction outcome. The following table summarizes typical parameters and expected results for the Knoevenagel condensation.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
This compoundMalononitrilePiperidineEthanolRoom Temp2 - 485 - 95
This compoundEthyl CyanoacetatePiperidineEthanolRoom Temp - 504 - 880 - 90
This compoundBarbituric AcidPiperidineEthanolReflux6 - 875 - 85

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the Knoevenagel condensation.

Experimental_Workflow General Experimental Workflow Start Start CombineReactants Combine Aldehyde, Active Methylene Compound, and Solvent Start->CombineReactants AddCatalyst Add Catalyst (e.g., Piperidine) CombineReactants->AddCatalyst Reaction Stir at Appropriate Temperature AddCatalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Solvent Removal Monitor->Workup Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A flowchart of the experimental procedure for Knoevenagel condensation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC), providing a clear indication of the consumption of starting materials and the formation of the product. The purification by column chromatography ensures the isolation of the target compound in high purity. Finally, comprehensive spectroscopic characterization provides unambiguous confirmation of the product's identity and purity, ensuring the integrity of the experimental results.

Conclusion

The Knoevenagel condensation is an indispensable tool for medicinal chemists, providing an efficient pathway to novel pyrazole-containing compounds. By understanding the underlying mechanism and following robust experimental protocols, researchers can effectively synthesize a diverse library of molecules for biological screening. The methods outlined in these application notes offer a solid foundation for the exploration of this compound as a versatile building block in the development of new therapeutic agents.

References

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction.
  • Purechemistry. Knoevenagel condensation mechanism and applications. Published February 24, 2023.
  • Ganguly, A., et al. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. 2017;121(20):5300-5307.
  • Ganguly, A., et al. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. 2017;121(20):5300-5307.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Chemist Nate. Knoevenagel Condensation Mechanism | Organic Chemistry. Published October 27, 2021.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Ganguly, A., et al. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. 2017;121(20):5300-5307.
  • Khan, S. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Med. Chem. Rev. 2025;3(10).
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. 2022;27(15):4686.
  • Guchhait, G., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2024;16(1):5-8.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. 2022;27(24):8708.
  • ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Published March 29, 2017.
  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Published August 6, 2025.
  • Wikipedia. Knoevenagel condensation.
  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a.
  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Published October 27, 2017.
  • National Institutes of Health. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. 2022;12(45):29283-29311.
  • MDPI. Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Polymers. 2023;15(13):2945.
  • ACS Publications. ATR-IR Spectroscopy of Pendant NH2 Groups on Silica Involved in the Knoevenagel Condensation. Langmuir. 2007;23(24):12236-12242.
  • ResearchGate. General scheme for the Knoevenagel condensation of pyrazole aldehydes...
  • ACS Publications. The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Journal of the American Chemical Society. 1957;79(21):5756-5758.
  • ResearchGate. A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity.
  • ResearchGate. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • RSC Publishing. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Chemical Science. 2023;14:10036-10043.
  • R Discovery. The Knoevenagel reaction of malononitrile with acetylacetone: New route of pyrazole, pyrazolo[2,3-C]pyridine, benzene, pyridazine and benzo[C]pyridazine derivatives. Journal of the Chinese Chemical Society. 1991;38(6):591-595.
  • Semantic Scholar. The Knoevenagel reaction of malononitrile with acetylacetone: New route of pyrazole, pyrazolo[2,3-C]pyridine, benzene, pyridazine and benzo[C]pyridazine derivatives. Journal of the Chinese Chemical Society. 1991;38(6):591-595.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • ResearchGate. Mechanism for the synthesis of pyrazole derivatives via Knoevenagel...
  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Published August 9, 2025.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

The Strategic Synthesis of Privileged Scaffolds: Multicomponent Reactions Featuring 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Efficiency and Potency in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, including Celecoxib, Rimonabant, and various kinase inhibitors.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[4][5] The quest for efficient and diverse methods to synthesize complex pyrazole-containing molecules has led to the widespread adoption of multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single synthetic operation, offer significant advantages over traditional linear syntheses by minimizing steps, reducing waste, and enabling the rapid generation of molecular diversity.[1][6] This guide provides an in-depth exploration of multicomponent reactions involving 1-Propyl-1H-pyrazole-4-carbaldehyde, a versatile building block for accessing novel chemical entities with therapeutic potential.

This document will serve as a detailed guide for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the underlying principles and strategic considerations for employing this compound in some of the most powerful MCRs: the Ugi, Biginelli, Passerini, and Hantzsch reactions.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Diversity

The Ugi four-component reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] The reaction's power lies in its remarkable convergence and the vast chemical space that can be explored by varying each of the four components.

Mechanistic Rationale

The Ugi reaction is initiated by the condensation of the aldehyde (this compound) and the amine to form a Schiff base. Protonation of the Schiff base generates an iminium ion, which is then attacked by the nucleophilic isocyanide. This is followed by the addition of the carboxylate anion and a subsequent intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-acylamino amide product.[8]

Ugi_Mechanism Aldehyde 1-Propyl-1H-pyrazole- 4-carbaldehyde Schiff_Base Schiff Base Aldehyde->Schiff_Base Amine Amine (R¹-NH₂) Amine->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion +H⁺ Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion Isocyanide Isocyanide (R²-NC) Isocyanide->Nitrilium_Ion Adduct Intermediate Adduct Nitrilium_Ion->Adduct Carboxylic_Acid Carboxylic Acid (R³-COOH) Carboxylic_Acid->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Detailed Experimental Protocol: Ugi Synthesis of a Pyrazole-Containing Peptidomimetic

This protocol describes the synthesis of a model compound using this compound, benzylamine, acetic acid, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 mmol, 138.17 mg)

  • Benzylamine (1.0 mmol, 107.15 mg, 0.11 mL)

  • Acetic acid (1.0 mmol, 60.05 mg, 0.06 mL)

  • tert-Butyl isocyanide (1.0 mmol, 83.13 mg, 0.11 mL)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a 25 mL round-bottom flask containing methanol (5 mL), add this compound (1.0 mmol).

  • Sequentially add benzylamine (1.0 mmol) and acetic acid (1.0 mmol) to the solution while stirring.

  • Stir the mixture at room temperature for 10 minutes to facilitate the formation of the iminium ion.

  • Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure α-acylamino amide.

Data Summary: Representative Ugi Reaction
Component A (Aldehyde)Component B (Amine)Component C (Carboxylic Acid)Component D (Isocyanide)SolventTime (h)Yield (%)
This compoundBenzylamineAcetic Acidtert-Butyl isocyanideMethanol2485-95

The Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[9][10] These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of biological activities.[11]

Mechanistic Insights

The reaction mechanism is believed to proceed through the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion, which is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.

Biginelli_Mechanism Aldehyde 1-Propyl-1H-pyrazole- 4-carbaldehyde Acylimine N-Acylimine Ion Aldehyde->Acylimine Urea Urea/Thiourea Urea->Acylimine +H⁺ Adduct Intermediate Adduct Acylimine->Adduct Dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) Enolate Enolate Dicarbonyl->Enolate Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Product Dihydropyrimidinone Cyclized->Product -H₂O Passerini_Mechanism Aldehyde 1-Propyl-1H-pyrazole- 4-carbaldehyde Transition_State Cyclic Transition State Aldehyde->Transition_State Carboxylic_Acid Carboxylic Acid (R¹-COOH) Carboxylic_Acid->Transition_State Isocyanide Isocyanide (R²-NC) Isocyanide->Transition_State Intermediate Intermediate Adduct Transition_State->Intermediate Product α-Acyloxy Amide Intermediate->Product Acyl Transfer

Caption: Concerted mechanism of the Passerini three-component reaction.

Detailed Experimental Protocol: Synthesis of a Pyrazole-Containing α-Acyloxy Amide

This protocol outlines the synthesis using this compound, benzoic acid, and cyclohexyl isocyanide.

Materials:

  • This compound (1.0 mmol, 138.17 mg)

  • Benzoic acid (1.0 mmol, 122.12 mg)

  • Cyclohexyl isocyanide (1.0 mmol, 109.17 mg, 0.12 mL)

  • Dichloromethane (DCM) (5 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzoic acid (1.0 mmol) in DCM (5 mL).

  • Add cyclohexyl isocyanide (1.0 mmol) to the solution at room temperature. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure α-acyloxy amide.

Data Summary: Representative Passerini Reaction
Component A (Aldehyde)Component B (Carboxylic Acid)Component C (Isocyanide)SolventTime (h)Yield (%)
This compoundBenzoic AcidCyclohexyl isocyanideDCM4880-90

The Hantzsch Dihydropyridine Synthesis: A Route to Calcium Channel Blocker Analogs

The Hantzsch synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their activity as calcium channel blockers. [12][13]The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. [14]

Mechanistic Pathway

The Hantzsch synthesis is thought to proceed via two initial pathways that converge. One molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring. [13]

Hantzsch_Workflow Start Starting Materials: This compound 2x β-Ketoester Ammonia/Ammonium Acetate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Enamine_Formation Enamine Formation Start->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Product Cyclization->Product

Caption: Experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrazole-Functionalized 1,4-Dihydropyridine

This protocol describes the synthesis using this compound, ethyl acetoacetate, and ammonium acetate. [15] Materials:

  • This compound (1.0 mmol, 138.17 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.28 mg, 0.26 mL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.

Data Summary: Representative Hantzsch Synthesis
Component A (Aldehyde)Component B (β-Ketoester)Component C (Nitrogen Source)SolventTime (h)Yield (%)
This compoundEthyl Acetoacetate (2 eq.)Ammonium AcetateEthanol8-1280-90

Conclusion and Future Outlook

The multicomponent reactions detailed herein, utilizing this compound, represent powerful and efficient strategies for the synthesis of complex, biologically relevant molecules. The Ugi, Biginelli, Passerini, and Hantzsch reactions provide access to diverse molecular frameworks, including peptidomimetics, dihydropyrimidinones, α-acyloxy amides, and 1,4-dihydropyridines, all from a common pyrazole-containing starting material. The operational simplicity, high atom economy, and ability to rapidly generate libraries of compounds underscore the value of these MCRs in modern drug discovery programs. Further exploration of these and other MCRs with novel pyrazole aldehydes will undoubtedly continue to enrich the chemical space accessible to medicinal chemists, accelerating the discovery of new therapeutic agents.

References

  • Guzmán, A., & Nava-Zuazo, C. (2022).
  • Guzmán, A., & Nava-Zuazo, C. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Guzmán, A., & Nava-Zuazo, C. (2022).
  • Fabitha, K. K., et al. (2022). Examples of pyrazole-containing drugs and their pharmacological activities.
  • Voskressensky, L. G., et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Publishing. [Link]
  • Bencivenni, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
  • Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]
  • Rani, N., & Singh, P. (2020). Investigations of different aldehyde using hydrazine-catalyzed Biginelli reaction.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]
  • Popa, C. I., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]
  • de la Cruz, P., et al. (2007).
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
  • Pandhurnekar, C. P., et al. (2021). Pyrazole and Its Derivatives: A Review on Methods of Synthesis and Its Applications. Journal of Advanced Scientific Research. [Link]
  • Request PDF. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Ferkous, F., et al. (2020).
  • Request PDF. (2025). Hantzsch Reaction: Synthesis and Characterization of Some New 1,4-Dihydropyridine Derivatives as Potent Antimicrobial and Antioxidant Agents.
  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). PMC - PubMed Central. [Link]
  • Ingold, M., et al. (2018). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. [Link]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
  • An efficient Passerini tetrazole reaction (PT-3CR). (2014). Green Chemistry (RSC Publishing). [Link]
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]
  • The 100 facets of the Passerini reaction. (2021). PMC - PubMed Central - NIH. [Link]
  • On the direct use of CO2 in multicomponent reactions: introducing the Passerini four component reaction. (2019). RSC Advances (RSC Publishing). [Link]
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). KTU ePubl. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Propyl-1H-pyrazole-4-carbaldehyde is a pivotal building block in modern medicinal chemistry, serving as a key precursor for a multitude of bioactive molecules, including potent kinase inhibitors used in oncology and immunology.[1][2] The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, prized for its metabolic stability and versatile synthetic handles.[3][4] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this valuable intermediate. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing process safety, scalability, and reproducibility. We detail a two-step synthetic sequence commencing with the N-propylation of pyrazole, followed by a regioselective Vilsmeier-Haack formylation. The causality behind critical process parameters is explained, and a robust troubleshooting guide is provided to ensure successful implementation in a process chemistry environment.

Synthetic Strategy: Rationale and Overview

The selected synthetic route is a classic two-step process chosen for its high efficiency, cost-effectiveness, and proven scalability.

  • Step 1: N-Alkylation of Pyrazole. The synthesis begins with the straightforward N-propylation of the pyrazole heterocycle to generate the requisite precursor, 1-propyl-1H-pyrazole.

  • Step 2: Vilsmeier-Haack Formylation. The target aldehyde is synthesized via the Vilsmeier-Haack reaction, a highly reliable and regioselective method for introducing a formyl group onto electron-rich heterocyclic systems.[5][6] This reaction is the cornerstone of industrial pyrazole-4-carbaldehyde synthesis due to its consistently high yields and predictable C4-position selectivity on the N-alkylated pyrazole ring.[7]

The overall workflow is depicted below, outlining the progression from readily available starting materials to the final, highly pure product.

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Vilsmeier-Haack Formylation Pyrazole Pyrazole PropylPyrazole 1-Propyl-1H-pyrazole Pyrazole->PropylPyrazole 1. Alkylation 2. Work-up & Distillation PropylHalide 1-Bromopropane PropylHalide->PropylPyrazole BaseSolvent K₂CO₃, Acetonitrile BaseSolvent->PropylPyrazole Target This compound PropylPyrazole->Target 1. Formylation (40-80 °C) 2. Quench & Work-up 3. Purification DMF_POCl3 DMF, POCl₃ VilsmeierReagent Vilsmeier Reagent DMF_POCl3->VilsmeierReagent Reagent Formation (0-5 °C) VilsmeierReagent->Target

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Part A: Synthesis of 1-Propyl-1H-pyrazole (Precursor)

This protocol details the N-alkylation of pyrazole. The choice of acetonitrile as a solvent facilitates easy work-up and removal post-reaction. Potassium carbonate serves as a mild, cost-effective base suitable for large-scale operations.

Reagents Table

ReagentM.W.AmountMolesMolar Ratio
Pyrazole68.08100.0 g1.471.0
1-Bromopropane123.0217.0 g (145.6 mL)1.761.2
Potassium Carbonate (K₂CO₃)138.21304.5 g2.201.5
Acetonitrile41.051.0 L--

Step-by-Step Protocol:

  • Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add pyrazole (100.0 g, 1.47 mol), potassium carbonate (304.5 g, 2.20 mol), and acetonitrile (1.0 L).

  • Reagent Addition: Begin vigorous stirring to create a slurry. Add 1-bromopropane (217.0 g, 1.76 mol) to the mixture in one portion at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS by taking a small aliquot, filtering the solids, and analyzing the filtrate.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the inorganic solids (K₂CO₃ and KBr) through a pad of celite and wash the filter cake with acetonitrile (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to afford 1-propyl-1H-pyrazole as a colorless liquid. (Expected yield: 80-90%).

Part B: Scale-up Synthesis of this compound

This protocol employs the Vilsmeier-Haack reaction. Precise temperature control during reagent formation and quenching is critical for both safety and yield.[8]

Reagents Table

ReagentM.W.AmountMolesMolar Ratio
Phosphorus Oxychloride (POCl₃)153.33207.0 g (125.5 mL)1.351.5
N,N-Dimethylformamide (DMF), Anhydrous73.09395.0 g (418.0 mL)5.406.0
1-Propyl-1H-pyrazole110.16100.0 g0.9081.0
Dichloromethane (DCM), Anhydrous84.93200 mL--

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation:

    • To a 2 L flame-dried, three-necked flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and an inert gas (N₂/Ar) inlet, add anhydrous DMF (296 g, 313.5 mL).

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add POCl₃ (207.0 g, 1.35 mol) dropwise via the dropping funnel over 60-90 minutes. Crucial: Maintain the internal temperature below 5°C throughout the addition. The reaction is highly exothermic.[9] A thick, white precipitate of the Vilsmeier reagent may form.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 1-propyl-1H-pyrazole (100.0 g, 0.908 mol) in anhydrous DMF (99 g, 104.5 mL) or anhydrous DCM (200 mL). Using a co-solvent like DCM can help maintain fluidity.[9]

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over approximately 30-45 minutes.

    • Once the addition is complete, slowly allow the reaction mixture to warm to room temperature, and then heat to 60-70°C. Maintain this temperature for 3-5 hours, or until reaction completion is confirmed by TLC/LCMS analysis.[10][11]

  • Reaction Quenching:

    • Cool the reaction mixture back down to 0-5°C in an ice bath.

    • In a separate, larger vessel (e.g., a 10 L reactor), prepare a vigorously stirred mixture of crushed ice (2 kg) and water (2 L).

    • Crucial: Very slowly and carefully, pour the reaction mixture into the ice/water slurry. This quenching step is extremely exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The rate of addition should be controlled to keep the quench pot temperature below 20°C.

    • After the addition is complete, slowly neutralize the acidic mixture by adding a 30% aqueous sodium hydroxide solution until the pH is approximately 7-8. Continue to maintain a low temperature during neutralization.

  • Product Isolation and Purification:

    • Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 500 mL) to reduce water-soluble impurities, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • For scale-up, the most effective purification method is vacuum distillation.[8] Column chromatography can be used for smaller scales or for achieving exceptionally high purity.[12] The final product is typically a pale yellow oil. (Expected yield: 75-85%).

Mechanism and Scientific Rationale

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. Understanding this is key to troubleshooting and optimization.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Causality Explained:

  • Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. Subsequent elimination forms the highly electrophilic chloroiminium ion, which is the active formylating agent.[6][7] This must be done under anhydrous conditions as the reagent is moisture-sensitive.[7]

  • Electrophilic Attack: The N-propylated pyrazole is an electron-rich heterocycle. The C4 position is the most nucleophilic and sterically accessible site, leading to a highly regioselective attack by the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the aqueous work-up, where it is readily hydrolyzed to the final carbonyl group.[9] Careful pH control during quenching is necessary to ensure complete hydrolysis without causing product degradation.

Process Safety and Hazard Management

Scaling up the Vilsmeier-Haack reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water, releasing heat and toxic gases (HCl, phosphoric acid).[13][14][15][16] Contact causes severe burns to skin, eyes, and the respiratory tract.[16]

    • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.[13][15] Ensure a supply of dry sand or other non-aqueous fire extinguisher is available. Do not use water to extinguish a POCl₃ fire.[16]

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the final aqueous quench are significantly exothermic.[7] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, robust cooling systems, slow addition rates, and continuous temperature monitoring are mandatory to prevent thermal runaway.

  • Emergency Procedures:

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[15] Remove contaminated clothing.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Spills: Evacuate the area. Neutralize small spills with a dry, inert absorbent like sand or sodium bicarbonate. Do not use combustible materials. For large spills, follow institutional emergency procedures.

Troubleshooting and Optimization Guide

G Start Low Yield or Incomplete Reaction Q1 Are POCl₃ and DMF fresh and anhydrous? Start->Q1 A1_No Use freshly opened or distilled reagents. Moisture decomposes the Vilsmeier reagent. Q1->A1_No No Q2 Was the Vilsmeier reagent stoichiometry sufficient? Q1->Q2 Yes A1_No->Q2 A2_No Increase POCl₃ to 1.5-2.0 equivalents. Ensures complete substrate conversion. Q2->A2_No No Q3 Was the reaction temperature/time optimized? Q2->Q3 Yes A2_No->Q3 A3_No Increase reaction temp (e.g., to 80°C) or extend time. Monitor by TLC/LCMS to confirm completion. Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: Troubleshooting logic for addressing low reaction yield.

Issue Potential Cause Recommended Solution
Reaction Stalls 1. Insufficiently reactive substrate. 2. Decomposed Vilsmeier reagent.1. Increase reaction temperature carefully (e.g., in 10°C increments) and monitor for impurity formation.[8] 2. Ensure reagents are anhydrous and high-purity. Prepare the Vilsmeier reagent in situ just before use.[7][9]
Formation of a Solid Mass The Vilsmeier reagent salt has precipitated at high concentration.Add an anhydrous co-solvent like Dichloromethane (DCM) or Dichloroethane (DCE) before or during POCl₃ addition to maintain solubility.[9]
Difficult Work-up / Emulsion Incomplete hydrolysis or high concentration of salts.1. Ensure vigorous stirring during the quench. 2. Add brine (saturated NaCl solution) to the aqueous layer during extraction to increase its polarity and break the emulsion.[7]
Significant By-products 1. Temperature too high. 2. Incorrect stoichiometry.1. Maintain strict temperature control, especially during POCl₃ addition and formylation. 2. Verify accurate molar ratios of all reagents.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry.
  • Benchchem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1463.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Sigma-Aldrich. (2025).
  • Merck Millipore. (2025).
  • National Institutes of Health (NIH). (2017).
  • MDPI. (2021).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry, 5(2), 1118-1124.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
  • National Institutes of Health (NIH). (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11804–11813.
  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
  • National Institutes of Health (NIH). (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC.
  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • ResearchGate. (2017).
  • Degres Journal. (2021). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • National Institutes of Health (NIH). (2016). Current status of pyrazole and its biological activities. PMC.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SYNTHESIS, 55(13), 1985-2001.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2009). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • J&K Scientific. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde | 54605-72-0.
  • ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
  • ResearchGate. (2016). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • KTU ePubl. (2011).
  • ResearchGate. (2011).

Sources

Application Note: High-Purity Isolation of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Propyl-1H-pyrazole-4-carbaldehyde (CAS No. 473249-36-4) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate demands exceptionally high purity to ensure predictable reaction outcomes, maximize yields in subsequent steps, and avoid the introduction of impurities into final active compounds. This technical guide provides a comprehensive overview of robust, field-proven purification strategies for this compound, focusing on flash column chromatography and recrystallization. We will explore the rationale behind methodological choices, present detailed step-by-step protocols, and offer troubleshooting guidance to empower researchers in achieving optimal purity.

Understanding the Compound and Potential Impurities

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and the nature of the impurities likely present.

Physicochemical Profile:

  • Molecular Formula: C₇H₁₀N₂O[2]

  • Molecular Weight: 138.17 g/mol [2]

  • Computed LogP: 1.1056[2]

  • General Solubility: Pyrazole derivatives often exhibit limited aqueous solubility but are more soluble in organic solvents like chloroform and methanol.[3][4]

A common route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, which formylates the pyrazole ring using a reagent derived from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][5][6] This synthesis informs the likely impurity profile of the crude product:

  • Unreacted Starting Materials: Residual 1-propyl-1H-pyrazole.

  • Reagent-Derived Impurities: Residual DMF and hydrolysis byproducts of POCl₃.

  • Side-Reaction Products: Over-formylated species or other isomeric byproducts.

  • Work-up Residues: Inorganic salts from quenching and neutralization steps.[5]

The primary goal of purification is the effective removal of these contaminants.

Primary Purification Technique: Flash Column Chromatography

Flash column chromatography is the most effective and widely used method for purifying pyrazole carbaldehydes due to its high resolving power for separating compounds of varying polarities.[5][7] The moderately polar nature of the target aldehyde, indicated by its structure and LogP value, makes it an ideal candidate for separation on silica gel.[2]

Principle of Separation

This technique separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Non-polar compounds travel through the column more quickly, while polar compounds are retained longer by the polar silica gel. By gradually increasing the polarity of the eluent, compounds can be selectively eluted based on their polarity.

Detailed Protocol for Flash Chromatography

Materials & Equipment:

  • Crude this compound

  • Silica Gel (60-120 mesh or 230-400 mesh for higher resolution)[7]

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[7]

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Methodology:

  • TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. Test various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or acetone.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method typically results in sharper bands and better separation.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity Hexane:EtOAc mixture determined from the TLC analysis.

    • Collect fractions and monitor the elution progress by spotting fractions onto TLC plates and visualizing under UV light.[8]

    • Gradually increase the polarity of the eluent (gradient elution) to elute the more polar product away from less polar impurities. A typical gradient might be from 5% EtOAc in Hexane to 20-30% EtOAc in Hexane.[5]

  • Product Isolation:

    • Combine the fractions that contain the pure product, as confirmed by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization of Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Crude Sample Pack->Load Elute 5. Elute with Gradient (Hexane:EtOAc) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification by flash column chromatography.

Secondary/Polishing Technique: Recrystallization

Recrystallization is an excellent method for either primary purification of a relatively clean crude product or for further polishing a product after chromatography. It relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Detailed Protocol for Recrystallization

Materials & Equipment:

  • Chromatography-purified or crude product

  • Selection of potential recrystallization solvents (e.g., isopropanol, ethanol, methanol, cyclohexane, or mixed solvents like EtOAc/Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the aldehyde is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

    • Place a small amount of the compound in several test tubes.

    • Add a small volume of a candidate solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Allow the hot solution to cool. The formation of well-defined crystals upon cooling indicates a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid with stirring.[9]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a rapid hot gravity filtration to remove them before the solution cools.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment and Characterization

The purity of the final product should always be validated.

  • TLC: A single spot on a TLC plate (visualized with UV light) in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp and uncorrected melting point range is characteristic of a pure compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities.[7]

Parameter Flash Chromatography Recrystallization
Principle Differential Adsorption/PolarityDifferential Solubility
Typical Stationary Phase Silica Gel (60-120 mesh)[7]N/A
Recommended Eluent n-Hexane / Ethyl Acetate Gradient[5][7]Isopropanol, Ethanol, or EtOAc/Hexane
Best For Complex mixtures, removal of similarly polar impuritiesHigh-volume purification, removing highly soluble/insoluble impurities
Expected Purity >98%>99% (if starting material is relatively clean)

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous pyrazole aldehydes indicate necessary precautions.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[10]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[2]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[10][13]

G Crude Crude Product Chromatography Flash Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization If crude is >90% pure Pure_A High Purity Product (>98%) Chromatography->Pure_A Pure_B Very High Purity Product (>99%) Recrystallization->Pure_B Pure_A->Recrystallization Optional Polishing Step Assess Purity Assessment (TLC, NMR, MP) Pure_A->Assess Pure_B->Assess

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your success in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, primarily focusing on the widely used Vilsmeier-Haack formylation reaction.

Question 1: I am experiencing a very low yield or no product formation. What are the likely causes and how can I resolve this?

Low or no yield is a common frustration, often stemming from issues with the Vilsmeier reagent itself or the reaction conditions. Let's break down the potential culprits.

Potential Cause 1: Incomplete Formation or Decomposition of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is the electrophile that formylates the pyrazole ring.[1][2] It's formed by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). This reagent is highly sensitive to moisture.

  • The "Why": Water will rapidly hydrolyze both POCl₃ and the Vilsmeier reagent, rendering them inactive for the formylation reaction. Similarly, DMF can decompose over time to dimethylamine, which can react with the Vilsmeier reagent.[3]

  • Solution:

    • Ensure all glassware is rigorously oven-dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous DMF. If the DMF is old or has a fishy odor (indicating dimethylamine), use a fresh, sealed bottle or purify it by standard methods.[3]

    • The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (typically 0-10°C) by adding POCl₃ dropwise to DMF.[4] Allow the reagent to fully form (often a viscous, white solid) before adding your pyrazole substrate.[5]

Potential Cause 2: Suboptimal Reaction Temperature

The formylation of the pyrazole ring is temperature-dependent.

  • The "Why": Chemical reactions require a certain activation energy to proceed. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the starting material or product.[4]

  • Solution:

    • After the addition of 1-propyl-1H-pyrazole, the reaction is typically heated. A common temperature range is 60-90°C.[6][7]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and temperature for your specific setup. If you see unreacted starting material after several hours, consider incrementally increasing the temperature.

Potential Cause 3: Incorrect Stoichiometry

The molar ratio of the Vilsmeier reagent to the 1-propyl-1H-pyrazole is a critical parameter.

  • The "Why": While a 1:1 stoichiometry is theoretically required, in practice, an excess of the Vilsmeier reagent is often used to drive the reaction to completion and account for any minor decomposition.

  • Solution:

    • Typically, 1.5 to 3 equivalents of the Vilsmeier reagent (formed from equimolar amounts of POCl₃ and DMF) are used relative to the pyrazole substrate.[4][6] If you are experiencing low conversion, consider increasing the equivalents of the Vilsmeier reagent.

Potential Cause 4: Poor Substrate Quality

The purity of your starting 1-propyl-1H-pyrazole is paramount.

  • The "Why": Impurities in the starting material can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

  • Solution:

    • Ensure your 1-propyl-1H-pyrazole is pure before starting the reaction. If necessary, purify it by distillation or column chromatography.

Question 2: My TLC shows multiple spots, indicating significant side product formation. What are these impurities and how can I minimize them?

The formation of multiple products is a common issue in Vilsmeier-Haack reactions. Understanding the potential side reactions is key to minimizing them.

Potential Cause 1: Di-formylation

While formylation of the pyrazole ring is expected at the C4 position due to its higher electron density, under harsh conditions, di-formylation can occur.[8][9]

  • The "Why": The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[9] If the reaction conditions are too forcing (high temperature, large excess of Vilsmeier reagent), a second formyl group may be added.

  • Solution:

    • Carefully control the stoichiometry of the Vilsmeier reagent. Start with a lower excess (e.g., 1.5 equivalents).

    • Maintain the lowest effective reaction temperature. Monitor by TLC to find the sweet spot where the starting material is consumed without the significant formation of more polar byproducts.

    • Consider adding the pyrazole substrate solution dropwise to the Vilsmeier reagent to avoid localized high concentrations.[10]

Potential Cause 2: Reaction at the N1-Propyl Group

While less common for the Vilsmeier-Haack reaction on N-alkylated pyrazoles, side reactions involving the propyl group are theoretically possible under very harsh conditions, though generally not observed.

  • The "Why": The primary reaction site is the electron-rich pyrazole ring.

  • Solution:

    • Stick to the recommended temperature ranges. The conditions required for reactions on the alkyl chain are typically much more severe than those for aromatic formylation.

Potential Cause 3: Chlorinated Byproducts

The Vilsmeier reagent contains a reactive chlorine atom and can, in some cases, act as a chlorinating agent, especially at higher temperatures.[10]

  • The "Why": The chloroiminium ion is a potent electrophile and can participate in other electrophilic reactions besides formylation.

  • Solution:

    • Maintain the lowest effective reaction temperature.

    • Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and quench any remaining reactive species.[10]

Question 3: The work-up and purification of my product are proving difficult. What is the best procedure?

A proper work-up and purification strategy are crucial for obtaining pure this compound.

Work-up Procedure:

  • Quenching: The reaction mixture should be cooled to room temperature and then poured slowly onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate. This should be done cautiously in a fume hood, as the quenching of POCl₃ is highly exothermic.

  • Neutralization: The acidic mixture should be carefully neutralized. A saturated solution of sodium bicarbonate or sodium hydroxide can be used. Aim for a pH of 7-8.[6]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[4]

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Column Chromatography: The most common method for purifying this compound is column chromatography on silica gel.[4]

    • Eluent System: A gradient of ethyl acetate in hexane (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the 1-propyl-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[9] This is followed by the elimination of a proton to restore aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: During the aqueous work-up, the iminium salt is hydrolyzed to yield the final aldehyde product, this compound.[2]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexane) to clearly separate the starting material (1-propyl-1H-pyrazole) from the more polar product (this compound). The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q3: What are the key safety precautions for this reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Quenching: The work-up, which involves quenching the reaction with ice water, is highly exothermic and should be done slowly and cautiously.

Q4: Can I use other formylating agents?

While the Vilsmeier-Haack reaction is a common and effective method, other formylation techniques exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these are typically used for phenols and may not be as effective for pyrazoles. Another approach involves the lithiation of the pyrazole ring followed by quenching with a formylating agent like DMF, but this requires anhydrous conditions and careful handling of organolithium reagents. For N-protected pyrazoles, a Grignard reaction followed by formylation is also a viable route.[11]

Experimental Protocols & Data

Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring.

    • Allow the mixture to stir at 0°C for 30-60 minutes. The formation of a viscous, often colored, complex indicates the formation of the Vilsmeier reagent.[4]

  • Formylation Reaction:

    • Dissolve 1-propyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 60-80°C and monitor the reaction progress by TLC.[7]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.

    • Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Summary Table
ParameterRecommended ValueRationale
Stoichiometry
1-propyl-1H-pyrazole1 equivalentLimiting reagent
POCl₃1.5 - 2.5 equivalentsExcess to drive the reaction to completion
DMF3+ equivalentsReagent and solvent
Reaction Conditions
Vilsmeier Reagent Formation Temp.0 - 10°CTo control the exothermic reaction
Formylation Reaction Temp.60 - 90°CTo provide sufficient activation energy
AtmosphereInert (N₂ or Ar)To prevent hydrolysis of the Vilsmeier reagent
Work-up
Quenching AgentCrushed Ice / WaterTo hydrolyze the iminium intermediate
Neutralizing AgentNaHCO₃ / NaOH (aq)To neutralize the acidic mixture
Extraction SolventEthyl Acetate / DCMTo isolate the organic product

Visual Guides

Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-10°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Iminium Salt Intermediate Pyrazole 1-Propyl-1H-pyrazole Pyrazole->Reaction_Mixture Add to Vilsmeier Reagent Hydrolysis Aqueous Work-up (H₂O) Reaction_Mixture->Hydrolysis Heat (60-90°C) Crude_Product Crude Product Hydrolysis->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or No Product? Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Yes Side_Products Side Products Observed? Start->Side_Products No, but low conversion Check_Temp Optimize Reaction Temperature (Monitor by TLC) Check_Reagents->Check_Temp Check_Stoichiometry Increase Vilsmeier Reagent Equivalents Check_Temp->Check_Stoichiometry Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Control_Stoichiometry Use Lower Excess of Vilsmeier Reagent Lower_Temp->Control_Stoichiometry

Caption: Decision tree for troubleshooting low yields.

References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Arkivoc. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of N-Propyl Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-based compounds. The formylation of N-propyl pyrazole, typically via the Vilsmeier-Haack reaction, is a cornerstone transformation for producing versatile intermediates like N-propyl-1H-pyrazole-4-carbaldehyde. While robust, this reaction is not without its challenges. This document provides in-depth, question-and-answer-based troubleshooting for common side reactions and experimental pitfalls, grounded in mechanistic principles and validated protocols.

Core Troubleshooting: Question & Answer
Q1: My reaction is producing a chlorinated side product, 4-chloro-1-propyl-1H-pyrazole, alongside the desired aldehyde. What causes this and how can I prevent it?

A: This is a classic side reaction where the Vilsmeier reagent or its precursors act as a chlorinating agent instead of a formylating agent. Understanding the cause is key to suppression.

Plausible Cause: The Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] Under certain conditions, particularly with excess POCl₃ or elevated temperatures, alternative reactive species can emerge. The pyrazole ring, being electron-rich, is susceptible to electrophilic attack. While the intended reaction is with the electrophilic carbon of the Vilsmeier reagent, a competing electrophilic chlorination can occur. Research on the formylation of other electron-rich heterocycles, such as pyrroles, has documented the formation of chlorinated side products, confirming this pathway.[3]

Troubleshooting & Mitigation Protocol:

  • Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic.[1] Runaway temperatures increase the likelihood of side reactions.

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to anhydrous DMF in a flask submerged in an ice-salt bath (-5 to 0 °C).

    • Maintain this temperature range while adding the N-propyl pyrazole substrate solution.

    • Allow the reaction to proceed at 0-5 °C, monitoring by TLC, before considering a gentle warm-up.

  • Control Stoichiometry: Using a large excess of POCl₃ can drive the formation of chlorinating species.

    • Use a modest excess of the formylating agents. A molar ratio of 1.0 (N-propyl pyrazole) : 1.2 (POCl₃) : 3.0 (DMF, if used as co-solvent) is a robust starting point.

  • Solvent Choice: While DMF is the reagent, using it in vast excess as the solvent can sometimes complicate the reaction.

    • Consider using a co-solvent like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Dissolve the N-propyl pyrazole in the co-solvent and add it to the pre-formed Vilsmeier reagent in DMF.[1]

Data Summary: Optimizing Conditions to Prevent Chlorination

ParameterProblematic ConditionOptimized ConditionRationale
Temperature > 10 °C or uncontrolled addition-5 to 5 °CSuppresses the activation energy barrier for the competing chlorination pathway.
POCl₃ Stoichiometry > 1.5 equivalents1.1 - 1.2 equivalentsMinimizes excess chlorinating agents and side reactions.[4]
Addition Order Reagents mixed at room tempAdd pyrazole to pre-formed, cold Vilsmeier reagentEnsures the formylating agent is readily available for the desired reaction upon substrate introduction.[1]

Visualizing the Competing Pathways

Caption: Competing formylation and chlorination pathways.

Q2: My reaction is yielding very little product and a significant amount of dark, insoluble tar. What causes this polymerization and how can I fix it?

A: Tar formation is typically a result of substrate or product decomposition under the harsh, acidic conditions of the reaction, often exacerbated by poor temperature control.

Plausible Cause: The Vilsmeier-Haack reaction environment is strongly acidic and contains powerful electrophiles. Pyrazoles, while aromatic, can be sensitive to these conditions.[5] Overheating can lead to uncontrolled side reactions, including self-condensation of the starting material or reaction of the newly formed, activated aldehyde product. The formyl group is an electron-withdrawing group, but the pyrazole ring remains reactive enough to potentially undergo further reactions if conditions are not controlled.

Troubleshooting & Mitigation Protocol:

  • Aggressive Temperature Control: This is the most critical factor. Tar formation is often a direct consequence of the reaction becoming too hot. Use the -5 to 0 °C ice-salt bath protocol described in Q1.

  • Dilution and Addition Rate: Running the reaction too concentrated can create localized hot spots.

    • Use a sufficient volume of anhydrous solvent (e.g., DCM or DCE) to ensure efficient heat dissipation.

    • Add the pyrazole solution to the Vilsmeier reagent slowly and dropwise, allowing the temperature to remain stable. A pressure-equalizing dropping funnel is recommended for this purpose.

  • Quenching Strategy: The work-up procedure must neutralize the reactive species promptly.

    • Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This simultaneously hydrolyzes the intermediate and neutralizes the strong acid, minimizing degradation.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for tar formation.

Q3: The aqueous work-up is challenging. I'm getting emulsions and suspect incomplete hydrolysis of the iminium intermediate. What is the optimal work-up protocol?

A: Difficulty during work-up often stems from the stability of the iminium salt intermediate and the potential water solubility of the final product. A carefully planned work-up is crucial.

Plausible Cause: The Vilsmeier-Haack reaction proceeds through an iminium ion intermediate, which must be hydrolyzed to yield the final aldehyde.[2] This hydrolysis is typically achieved by adding water or an aqueous base. If hydrolysis is incomplete, the charged iminium salt can remain in the aqueous layer or act as a surfactant, causing emulsions. Furthermore, small, functionalized heterocyclic molecules like N-propyl-4-formylpyrazole can have partial solubility in water, leading to recovery issues.[1]

Optimized Aqueous Work-up and Extraction Protocol:

  • Step 1: Controlled Quenching: As described previously, pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a suitable base (e.g., saturated NaHCO₃ or 10% NaOH solution) until the pH is neutral or slightly basic (pH 7-8). Stirring for 30-60 minutes at room temperature after the initial quench can help ensure complete hydrolysis.

  • Step 2: Break Emulsions: If an emulsion forms during extraction, it can often be broken by adding brine (a saturated aqueous solution of NaCl). This increases the ionic strength and polarity of the aqueous phase, forcing the organic product into the organic layer.[1]

  • Step 3: Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Perform at least 3-4 extractions to ensure complete recovery of the product.

  • Step 4: Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

General FAQs

FAQ 1: What is the general mechanism for the Vilsmeier-Haack formylation of N-propyl pyrazole?

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF (a nucleophile) attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.[6]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the N-propyl pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This occurs predominantly at the C4 position, which is the most nucleophilic site for N-substituted pyrazoles.[3][5] This forms a cationic intermediate (a sigma complex).

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes the resulting iminium salt intermediate to furnish the final N-propyl-1H-pyrazole-4-carbaldehyde.[2]

FAQ 2: How critical are anhydrous conditions?

Absolutely critical. The Vilsmeier reagent and its precursor, POCl₃, are highly moisture-sensitive. Water will rapidly decompose these reagents, quenching the reaction and leading to low or no yield.[1] Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

FAQ 3: Are there alternative formylation methods if the Vilsmeier-Haack reaction consistently fails?

Yes, while the Vilsmeier-Haack is the most common, other methods can be employed, though they may have their own challenges:

  • Duff Reaction: Uses hexamethylenetetramine in acidic conditions (like glycerol/boric acid or TFA). It is typically used for highly activated aromatic rings like phenols but can sometimes be adapted for heterocycles.

  • Rieche Formylation: Uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid like TiCl₄ or SnCl₄. This method is effective but requires handling a highly toxic and carcinogenic reagent.

  • Metalation-Formylation: This involves deprotonating the pyrazole ring at the C5 position using a strong base (like n-BuLi or LDA) at low temperature, followed by quenching the resulting lithiated species with an electrophilic formylating agent like DMF. This offers different regioselectivity (C5 instead of C4) and requires strict anhydrous and anaerobic conditions.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Yadav, A., & Kumari, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27429-27455. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Rykunov, D., Sonina, A. A., & Vorobev, A. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Shafi, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-657. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Jones, G. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2010). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2010(8), 193-228. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. We will delve into the Vilsmeier-Haack reaction, the most prevalent method for this transformation, providing not just protocols but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a versatile heterocyclic building block. The pyrazole core is a significant motif in many pharmaceuticals and agrochemicals.[1][2] The aldehyde functional group at the C4 position is a key handle for a wide range of subsequent chemical modifications, including condensations, oxidations, and multicomponent reactions, allowing for the construction of more complex molecular architectures with potential biological activities.[1]

Q2: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazole.[3][4][5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7] For pyrazoles, electrophilic substitution preferentially occurs at the C4 position, making this reaction highly regioselective and efficient for synthesizing 4-formylpyrazoles.[8]

Q3: How is the Vilsmeier reagent prepared, and what are the critical safety precautions?

The Vilsmeier reagent is most commonly prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).[6][7]

  • Causality: This reaction is highly exothermic and must be performed under strict temperature control (typically 0-5 °C) to prevent uncontrolled reaction rates and decomposition. The reagent is extremely sensitive to moisture, which will rapidly hydrolyze both POCl₃ and the resulting iminium salt, rendering it inactive.[9] Therefore, anhydrous conditions—using oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon)—are absolutely critical for success.[9][10]

  • Safety: POCl₃ is corrosive and reacts violently with water. DMF is a skin and respiratory irritant. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How is the final product, this compound, typically purified?

Purification is most commonly achieved using column chromatography on silica gel.[9] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the target aldehyde from non-polar impurities and more polar byproducts.[9] Following chromatography, recrystallization from a suitable solvent system can be employed for further purification if necessary.

Vilsmeier-Haack Synthesis: Experimental Protocol & Workflow

This protocol provides a general methodology for the synthesis of this compound. Optimization may be required based on specific lab conditions and reagent purity.

Step-by-Step Protocol

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF via the dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition. [7]

  • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a viscous, white or pale-yellow salt indicates the successful generation of the Vilsmeier reagent.[6][9]

2. Formylation Reaction:

  • Dissolve 1-propyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath, allow the reaction to warm to room temperature, and then heat to 60–80 °C.[7][9]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 2–6 hours).

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. This quenching step is exothermic and should be done slowly.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[9]

  • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[9]

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to obtain this compound.

Experimental Workflow Diagram

G reagent_prep 1. Vilsmeier Reagent Preparation formylation 2. Formylation of 1-Propyl-1H-pyrazole reagent_prep->formylation Anhydrous DMF, POCl₃ 0 °C, 30-60 min workup 3. Quenching & Work-up formylation->workup Heat to 60-80 °C Monitor by TLC purification 4. Column Chromatography workup->purification Ice quench, neutralize Extract with EtOAc product Pure Product purification->product Silica Gel Hexane/EtOAc

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Troubleshooting Guide

This section addresses common issues that can lead to suboptimal results. The underlying principle for success in this reaction is the rigorous exclusion of moisture and control of temperature.

Issue Probable Cause(s) Recommended Solution(s) Supporting Rationale
Low or No Yield 1. Inactive Vilsmeier Reagent: Moisture contamination from glassware, solvents, or atmosphere.[7][9][10] 2. Impure Starting Material: Impurities in the 1-propyl-1H-pyrazole can inhibit the reaction. 3. Suboptimal Temperature: Reaction temperature is too low for formylation to proceed or too high, causing decomposition.[9] 4. Incorrect Stoichiometry: Insufficient Vilsmeier reagent to drive the reaction to completion.[9]1. Ensure all glassware is flame- or oven-dried. Use fresh, anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[9][10] 2. Verify the purity of the starting pyrazole by NMR or GC-MS. Purify if necessary. 3. Monitor the reaction by TLC. If sluggish, gradually increase the temperature (e.g., in 10 °C increments).[7] 4. Increase the molar ratio of the Vilsmeier reagent (e.g., from 1.5 eq. to 2.5 eq. of POCl₃).[9]The Vilsmeier reagent is a highly reactive electrophile that is readily hydrolyzed by water, rendering it ineffective.[9] Electrophilic aromatic substitution is sensitive to both activating/deactivating groups and reaction kinetics, which are temperature-dependent. A stoichiometric excess of the formylating agent is often required to ensure complete conversion of the substrate.[9]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: Uncontrolled exotherm during reagent preparation or formylation.[7] 2. Impure Reagents: Impurities in DMF or POCl₃ can catalyze polymerization or decomposition at elevated temperatures.1. Maintain strict temperature control, especially during the dropwise addition of POCl₃. Use an efficient ice bath.[7] 2. Use high-purity, freshly opened or properly stored anhydrous solvents and reagents.The reaction is exothermic. Excessive heat can lead to uncontrolled side reactions, polymerization of the starting material or product, and general decomposition, resulting in intractable tars.[7]
Difficulty in Product Isolation 1. Product is Water-Soluble: The aldehyde may have partial solubility in the aqueous layer during work-up. 2. Emulsion Formation: Difficult separation between the aqueous and organic layers during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase, "salting out" the product into the organic layer. Perform multiple extractions (3-4 times).[6] 2. Add a small amount of brine or a different organic solvent. If persistent, filter the entire mixture through a pad of Celite.The polarity of the pyrazole-carbaldehyde can lead to some aqueous solubility. Increasing the ionic strength of the aqueous phase reduces the solvation of the organic product. Emulsions are stabilized by fine particulates or surfactants and can often be broken by changing the physical properties of the phases.
Multiple Products on TLC 1. Di-formylation: A large excess of Vilsmeier reagent or harsh conditions could lead to a second formylation (uncommon for pyrazoles).[7] 2. Side Reactions: The propyl group or other functionalities could potentially react under harsh conditions.1. Optimize the stoichiometry. Avoid using a large excess of the Vilsmeier reagent.[6][7] 2. Ensure the reaction temperature does not significantly exceed the optimized range. Isolate and characterize the byproduct to understand the side reaction.While the C4 position of the pyrazole is strongly favored for electrophilic attack, extreme conditions can sometimes overcome this selectivity, leading to undesired byproducts.[6][8]
Vilsmeier-Haack Mechanism & Troubleshooting Logic

The reaction proceeds via electrophilic aromatic substitution. Understanding this mechanism is key to troubleshooting.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization & Hydrolysis DMF DMF + POCl₃ Vilsmeier [ClCH=N(Me)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier Exothermic, Requires Anhydrous Cond. Pyrazole 1-Propyl-1H-pyrazole Intermediate Sigma Complex (Cationic Intermediate) Pyrazole->Intermediate C4 attacks Vilsmeier Reagent Iminium Iminium Salt Intermediate Intermediate->Iminium Deprotonation Product This compound Iminium->Product Aqueous Work-up (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction on pyrazole.

Troubleshooting Workflow: Low Yield

G start Low or No Yield check_reagents Check Reagents & Conditions (Anhydrous? Fresh POCl₃?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents ACTION: Use fresh anhydrous reagents & dry glassware. Re-run reaction. reagents_ok->fix_reagents No check_temp Check Reaction Temp. (Monitor by TLC) reagents_ok->check_temp Yes temp_ok Reaction progressing? check_temp->temp_ok increase_temp ACTION: Gradually increase temperature (e.g., to 80 °C). temp_ok->increase_temp No check_stoich Check Stoichiometry temp_ok->check_stoich Yes stoich_ok Excess Vilsmeier Reagent? check_stoich->stoich_ok increase_stoich ACTION: Increase eq. of POCl₃/DMF. Re-run reaction. stoich_ok->increase_stoich No check_workup Review Work-up (pH? Emulsions?) stoich_ok->check_workup Yes success Yield Improved check_workup->success

Caption: Decision tree for troubleshooting low product yield.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.
  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • BenchChem. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem. Technical Support Center: Vilsmeier-Haack Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Reddy, T. J., et al. (2007). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 12(5), 1067-1075.
  • Al-Obaidi, A. S. M., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-331.
  • BenchChem. Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem. A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. BenchChem.
  • ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27376.
  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on pyrazole derivatives with their versatile pharmacological properties. Journal of Advanced Scientific Research, 12(3), 37-43.

Sources

Purification challenges of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common purification challenges of 1-Propyl-1H-pyrazole-4-carbaldehyde, designed for chemists and drug development professionals. This technical support center provides detailed troubleshooting advice and frequently asked questions to ensure the integrity and purity of this critical synthetic intermediate.

Introduction

This compound is a versatile heterocyclic building block. Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, presents several purification challenges that can impact yield, purity, and stability.[1][2] The primary synthetic route involves the formylation of 1-propyl-1H-pyrazole using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This process, while effective, can introduce a range of impurities including unreacted starting materials, reagent byproducts, and degradation products that complicate downstream applications.

This guide provides practical, experience-driven solutions to the most common issues encountered during the purification of this compound.

Troubleshooting Guide: From Reaction Work-up to Final Product

This section addresses specific problems encountered during the purification workflow.

Problem 1: Low Yield or Product Loss During Aqueous Work-up

Symptom: After quenching the reaction with an iced aqueous solution and neutralization, subsequent organic extraction yields very little of the desired product.

Potential Causes & Solutions:

  • Product Solubility in the Aqueous Phase: The aldehyde group and pyrazole nitrogen atoms can increase the water solubility of the molecule, especially in the presence of salts formed during neutralization.

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine).[2] This decreases the polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer during extraction. Perform multiple extractions (3-4 times) with a suitable solvent like dichloromethane or ethyl acetate to ensure complete recovery.[2]

  • Emulsion Formation: The presence of residual DMF and salts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product and making phase separation difficult.

    • Solution 1 (Filtration): If a solid precipitate is causing the emulsion, attempt to filter the entire mixture through a pad of Celite® before transferring to a separatory funnel.

    • Solution 2 (Brine): Add a significant amount of brine and gently swirl the separatory funnel rather than shaking it vigorously. Allow the mixture to stand for an extended period to allow the layers to separate.

    • Solution 3 (Solvent Addition): Adding a small amount of a different, less polar solvent (e.g., diethyl ether if you are using ethyl acetate) can sometimes help break the emulsion.

  • Product Decomposition: The aldehyde is sensitive to non-neutral pH conditions.[4] If the neutralization step is performed too quickly or with a strong base, localized high pH can induce a Cannizzaro reaction, leading to disproportionation into the corresponding alcohol and carboxylic acid.[4]

    • Solution: Always perform the work-up at low temperatures by pouring the reaction mixture onto crushed ice.[2] Neutralize slowly and carefully with a mild base like sodium bicarbonate solution, monitoring the pH to keep it near neutral.

Problem 2: Persistent Impurities After Column Chromatography

Symptom: Analysis by ¹H NMR or HPLC shows that the product is still contaminated after purification by standard silica gel column chromatography.

Potential Causes & Solutions:

  • Co-elution with Starting Material: 1-propyl-1H-pyrazole (the starting material) can have a similar polarity to the product, leading to poor separation.

    • Solution: Optimize your eluent system using thin-layer chromatography (TLC) first. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. A typical starting point is a hexane/ethyl acetate mixture.[5][6] Aim for an Rf value of ~0.3 for the product to achieve good separation.

  • Product Degradation on Silica Gel: Silica gel is acidic and can cause degradation of acid-sensitive compounds. The basic nitrogen atoms of the pyrazole can also interact strongly with the acidic silica, leading to significant tailing or even irreversible adsorption.

    • Solution: Deactivate the silica gel. Prepare the silica slurry for the column in your starting eluent and add 1% triethylamine (Et₃N) by volume.[7] This neutralizes the acidic sites on the silica surface, preventing product degradation and improving peak shape. This is a crucial step for purifying basic heterocycles.

  • Presence of Vilsmeier-Haack Byproducts: Residual DMF or its hydrolysis products can be difficult to remove.

    • Solution: Ensure the aqueous work-up is thorough. Washing the combined organic extracts with water multiple times is critical for removing water-soluble impurities like DMF before concentrating the crude product for chromatography.

Table 1: Typical Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic purifications.[8]
Pre-treatment Slurry with 1% Triethylamine in eluentNeutralizes acidic sites, preventing tailing and degradation of the basic pyrazole.[7]
Eluent System Hexane/Ethyl Acetate GradientOffers good separation for compounds of moderate polarity.[5][6]
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica and loading it onto the column provides better resolution than wet loading.
Monitoring TLC with UV visualization (254 nm)Allows for tracking the separation of the aromatic product from impurities.[5]
Problem 3: Product Appears as an Oil but is Expected to be Solid

Symptom: The literature or supplier data suggests the compound is a solid, but after purification, it remains a viscous oil or wax, indicating the presence of impurities.

Potential Causes & Solutions:

  • Residual Solvent: Trace amounts of high-boiling solvents (like DMF or ethyl acetate) can prevent crystallization.

    • Solution: Dry the purified product under high vacuum for several hours, possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and inhibit crystallization.

    • Solution (Recrystallization): If the product is mostly pure, recrystallization is an excellent final purification step.[9] Dissolve the oily product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then add a cold anti-solvent (e.g., water or hexane) dropwise until turbidity persists.[7] Allow it to cool slowly to form pure crystals.

    • Solution (Trituration): Add a small amount of a non-polar solvent in which the product is insoluble (like cold hexane or diethyl ether). Vigorously scratch the side of the flask with a glass rod and sonicate the mixture. This can often induce crystallization by providing energy for nucleation and washing away soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for synthesizing and purifying this compound?

The most reliable workflow begins with the Vilsmeier-Haack formylation of 1-propyl-1H-pyrazole, followed by a carefully controlled aqueous work-up, extraction, and purification by column chromatography.[1][10]

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1-Propyl-1H-pyrazole + Vilsmeier Reagent (POCl₃/DMF) Reaction Vilsmeier-Haack Reaction (e.g., 70-80°C) Reactants->Reaction Formylation Quench Pour onto Ice & Neutralize (NaHCO₃) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Product (Verify by NMR/HPLC) Purify->Pure

Caption: General workflow for synthesis and purification.

Q2: My compound is degrading during storage. What are the best practices for handling and storing it?

The aldehyde functional group is susceptible to oxidation, hydrolysis, and photodegradation.[4][11]

  • Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation to the corresponding carboxylic acid.[11]

  • Moisture: Keep the container tightly sealed in a dry environment, preferably in a desiccator, to prevent hydrolysis.[4]

  • Light: Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.[11]

  • Temperature: For long-term storage, keep the compound at low temperatures (-20°C is recommended).[4] Solutions should be prepared fresh whenever possible.

Q3: I need to purify a large batch (>20 g). Is column chromatography still the best option?

For large-scale purifications, column chromatography can be resource-intensive. Consider these alternatives:

  • Recrystallization: If the crude product is solid and has a purity of >90%, recrystallization is often the most efficient method for removing minor impurities on a large scale.[9]

  • Acid Addition Salt Formation: Pyrazoles are basic and can form crystalline salts with acids. A patented method involves dissolving the crude pyrazole in a suitable organic solvent (e.g., ethanol, acetone), adding an acid (like sulfuric or hydrochloric acid), and crystallizing the resulting salt.[12] The pure pyrazole can then be liberated by neutralizing an aqueous solution of the salt and extracting. This is a highly effective industrial method for removing non-basic impurities.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable option.[13] However, given the aldehyde's reactivity, this should be approached with caution.

G node_action node_action start Is the crude product a solid? scale What is the scale? start->scale Yes node_action_distill Consider Vacuum Distillation (with caution) start->node_action_distill No (Liquid) purity Is purity >90%? scale->purity Large (>20g) node_action_column Silica Gel Column Chromatography is recommended scale->node_action_column Small (<20g) node_action_recrystallize Recrystallization is ideal purity->node_action_recrystallize Yes node_action_acid_salt Consider Acid Addition Salt Crystallization purity->node_action_acid_salt No

Caption: Decision guide for selecting a purification method.

Q4: Which analytical methods are best for assessing the purity of the final product?

A combination of techniques is recommended for comprehensive purity assessment.[14]

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure and identifying impurities.[14] The aldehyde proton should appear as a singlet around δ 9.8-10.1 ppm in the ¹H NMR spectrum.[15]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[14] A reversed-phase C18 column with a water/acetonitrile mobile phase is a common setup. UV detection at ~254 nm is suitable for the pyrazole ring.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (Expected C₇H₁₀N₂O, MW: 138.17).[10][16]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the strong C=O stretch of the aldehyde at approximately 1695 cm⁻¹.[15]

References
  • Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • Application Notes: Experimental Setup for Reflux and Crystallization in Pyrazole Synthesis. BenchChem.
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Der Pharma Chemica.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Method for purifying pyrazoles. Google Patents.
  • Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. BenchChem.
  • comparative analysis of analytical methods for pyrazole derivatives. BenchChem.
  • Preventing degradation of pyrazole compounds during synthesis. BenchChem.
  • This compound. ChemScene.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.

Sources

Stability issues of 1-Propyl-1H-pyrazole-4-carbaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Propyl-1H-pyrazole-4-carbaldehyde (CAS No. 473249-36-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the stability challenges associated with this versatile aldehyde. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic building block featuring a pyrazole ring substituted with a propyl group at the N1 position and a reactive aldehyde at the C4 position. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for a wide spectrum of biological activities.[1] The aldehyde group serves as a versatile synthetic handle for a variety of chemical transformations, making this compound a key intermediate in the synthesis of more complex molecules, particularly for novel therapeutic agents in medicinal chemistry.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (4°C is often recommended).[4] The aldehyde functional group is susceptible to degradation, so minimizing exposure to air, moisture, light, and heat is critical. For solutions, it is best practice to prepare them fresh before use with degassed anhydrous solvents.

ParameterRecommended ConditionRationale
Temperature 4°CSlows the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation of the aldehyde group to a carboxylic acid.[5]
Light Amber vial or protected from lightAromatic aldehydes can be susceptible to photodegradation.[5]
Moisture Use anhydrous solvents; store in a desiccatorPrevents hydrolysis and other water-mediated side reactions.[5]

Q3: What are the most likely degradation pathways for this compound?

A3: The primary stability issues stem from the reactivity of the aldehyde functional group. The two most common degradation pathways are:

  • Oxidation: Exposure to atmospheric oxygen can oxidize the aldehyde to the corresponding 1-Propyl-1H-pyrazole-4-carboxylic acid. This process can be accelerated by light or the presence of metal ion impurities.[3][5]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as this one, can undergo disproportionation. Two molecules of the aldehyde react to form the corresponding primary alcohol ((1-Propyl-1H-pyrazol-4-yl)methanol) and carboxylic acid (1-Propyl-1H-pyrazole-4-carboxylic acid).[5]

G cluster_main Degradation Pathways cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction (Strong Base) A This compound B 1-Propyl-1H-pyrazole-4-carboxylic acid A->B O2, light, metal ions C (1-Propyl-1H-pyrazol-4-yl)methanol A->C Disproportionation D 1-Propyl-1H-pyrazole-4-carboxylic acid A->D Disproportionation

Key degradation routes for the aldehyde.

Troubleshooting Guide for Synthetic Reactions

This section addresses common problems encountered during reactions involving this compound.

Q4: My reaction is giving low or inconsistent yields. What are the likely causes?

A4: Inconsistent results are frequently traced back to the stability and purity of the starting aldehyde. Several factors could be at play:

  • Degraded Starting Material: The aldehyde may have degraded during storage. An aged stock solution is a common culprit.

    • Recommendation: Always use a freshly opened bottle or a sample that has been properly stored. For solutions, prepare them fresh immediately before the reaction using degassed, anhydrous solvents. If in doubt, verify the purity of your starting material via NMR or LC-MS.[5]

  • Atmospheric Exposure: The aldehyde is sensitive to oxygen.

    • Recommendation: Run your reaction under an inert atmosphere (nitrogen or argon). Use solvents that have been purged with an inert gas prior to use.[5]

  • Presence of Water: Moisture can lead to hydrolysis or other side reactions, and can deactivate sensitive reagents like Grignard or organolithium reagents.

    • Recommendation: Use flame-dried or oven-dried glassware. Employ anhydrous solvents and handle all materials under inert conditions to minimize exposure to atmospheric moisture.[2][5]

  • Unsuitable pH: Both strongly acidic and basic conditions can promote degradation.

    • Recommendation: Stability is generally best at or near neutral pH.[5] If your reaction requires basic conditions, use the mildest base and lowest temperature that effectively promotes the desired transformation to minimize the risk of a Cannizzaro reaction.[5]

Q5: I am observing a significant amount of a carboxylic acid byproduct. How can I prevent this?

A5: The formation of 1-Propyl-1H-pyrazole-4-carboxylic acid is a classic sign of oxidation. This is one of the most common degradation pathways for aldehydes.

  • Causality: The aldehyde (-CHO) group is readily oxidized to a carboxylic acid (-COOH) group, especially when exposed to air (O₂).

  • Mitigation Strategy: The key is to rigorously exclude oxygen from your reaction.

    • Degas Solvents: Before use, sparge your solvent with nitrogen or argon for 15-30 minutes.

    • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas.

    • Antioxidants: In some specific applications, the addition of an antioxidant like BHT could be beneficial, but this should be tested to ensure it does not interfere with your desired reaction.[5]

Q6: My reaction under basic conditions yielded a mix of an alcohol and a carboxylic acid. What happened?

A6: This product profile strongly suggests that a Cannizzaro reaction has occurred.

  • Causality: This disproportionation reaction is characteristic of aldehydes that lack a hydrogen atom on the alpha-carbon (the carbon adjacent to the aldehyde group), such as this compound. In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is reduced to the corresponding alcohol while a second molecule is oxidized to the carboxylic acid.[5]

  • Mitigation Strategy:

    • Avoid Strong Bases: If possible, substitute strong hydroxides with milder bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DBU).

    • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed. The Cannizzaro reaction rate is highly temperature-dependent.

    • Control Stoichiometry: Use the minimum required amount of base.

Troubleshooting workflow for reactions.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of your batch of this compound and identify potential degradants, a forced degradation study is highly recommended. This controlled experiment subjects the compound to harsh conditions to accelerate decomposition.[3]

Objective: To identify potential degradation products under acidic, basic, oxidative, and thermal stress, and to develop a stability-indicating analytical method (e.g., by HPLC).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Control: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Preparation and Analysis:

    • At the end of the incubation period, cool all samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable concentration for HPLC analysis.

    • Analyze all samples by a suitable HPLC method to separate the parent compound from any new peaks, which represent degradation products.

G A Prepare 1 mg/mL Stock Solution in ACN B Aliquot Stock for Stress Conditions A->B C Acid Stress (1M HCl, 60°C) B->C D Base Stress (1M NaOH, RT) B->D E Oxidative Stress (3% H₂O₂, RT) B->E F Thermal Stress (80°C) B->F G Neutralize Acid/Base Samples C->G D->G H Dilute All Samples for Analysis E->H F->H G->H I Analyze via HPLC H->I J Identify Degradation Peaks vs. Control I->J

Sources

Preventing byproduct formation in 1-Propyl-1H-pyrazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, particularly in preventing the formation of unwanted byproducts.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The two primary stages are the N-alkylation of a pyrazole precursor followed by a Vilsmeier-Haack formylation. Each of these steps presents unique challenges, primarily concerning regioselectivity and the formation of side products. This guide will dissect these challenges and provide actionable solutions based on established chemical principles and field-proven insights.

Common Synthetic Pathway

A prevalent route to this compound involves two key transformations:

  • N-Alkylation: Introduction of the propyl group onto the pyrazole nitrogen.

  • Vilsmeier-Haack Formylation: Addition of the carbaldehyde group at the C4 position of the pyrazole ring.

The order of these steps can be varied, each presenting distinct advantages and disadvantages regarding byproduct formation.

cluster_0 Synthetic Pathway Overview Start Pyrazole N_Propylpyrazole 1-Propyl-1H-pyrazole Start->N_Propylpyrazole N-propylation Target This compound N_Propylpyrazole->Target Vilsmeier-Haack Formylation

Caption: Common synthetic route to the target compound.

Part 1: Troubleshooting N-Alkylation - The Challenge of Regioselectivity

The N-alkylation of an unsubstituted pyrazole with a propyl halide can lead to a mixture of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated byproduct.

Q1: I am getting a mixture of N1 and N2-propylated pyrazoles. How can I improve the regioselectivity for the desired N1 isomer?

A1: Achieving high regioselectivity in the N-alkylation of pyrazoles is a classic challenge stemming from the similar nucleophilicity of the two nitrogen atoms.[1] The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance: The primary determinant for regioselectivity in the alkylation of unsubstituted pyrazoles is steric hindrance.[1] The N1 and N2 positions are electronically similar, but the incoming electrophile will preferentially attack the less sterically hindered nitrogen. In the case of pyrazole itself, both nitrogens are sterically equivalent. However, if you are alkylating a pre-functionalized pyrazole (e.g., one with a substituent at the 3- or 5-position), the alkylating agent will favor the nitrogen atom further away from the bulky group.

  • Kinetic vs. Thermodynamic Control: The ratio of N1 to N2 isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[2][3][4]

    • Kinetic Control (Favors N1): At lower temperatures, the reaction is under kinetic control, and the product that is formed faster is favored. For bulkier alkylating agents, the attack at the less sterically hindered nitrogen (N1) is generally faster.

    • Thermodynamic Control (May Favor N2): At higher temperatures, the reaction can equilibrate, favoring the more thermodynamically stable isomer. The relative stability of the N1 and N2 isomers can depend on the specific substituents.

Troubleshooting Strategies for N-Alkylation:

ParameterRecommendation for N1-SelectivityRationale
Base Use a milder base like K₂CO₃ or Cs₂CO₃.[1]Stronger bases like NaH can lead to a more reactive pyrazolate anion, potentially reducing selectivity.
Solvent Aprotic polar solvents like DMF or DMSO are commonly used.[1]These solvents effectively dissolve the pyrazole and the base, facilitating the reaction.
Temperature Lower reaction temperatures (e.g., room temperature) are generally preferred.This favors the kinetically controlled product, which is often the less sterically hindered N1 isomer.
Alkylating Agent Use a propyl halide (e.g., 1-bromopropane).The reactivity of the halide can influence the reaction rate and selectivity.

Experimental Protocol: Regioselective N1-Propylation of Pyrazole

  • To a solution of pyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 eq.) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

cluster_1 N-Alkylation Troubleshooting Start Mixture of N1/N2 Isomers Check_Temp Lower Reaction Temperature? Start->Check_Temp Check_Base Use Milder Base (K₂CO₃)? Check_Temp->Check_Base Yes Result Improved N1-Selectivity Check_Base->Result Yes

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[5][6][7] However, it can be prone to side reactions, especially with sensitive substrates.

Q2: I am observing multiple spots on my TLC after the Vilsmeier-Haack reaction. What are the likely byproducts and how can I avoid them?

A2: Byproduct formation in the Vilsmeier-Haack formylation of N-propylpyrazole can arise from several sources.

  • Di-formylation: The Vilsmeier reagent is a strong electrophile, and if the reaction conditions are too harsh (high temperature, long reaction time, or large excess of reagent), a second formyl group can be introduced onto the pyrazole ring.[8]

  • Incomplete Hydrolysis of the Iminium Salt: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which is then hydrolyzed to the aldehyde during workup.[9][10][11] Incomplete hydrolysis can lead to the isolation of the iminium salt or other hydrolysis byproducts.

  • Reaction with the Propyl Group: While less common, under forcing conditions, the Vilsmeier reagent could potentially react with the propyl group, leading to complex side products.

  • Formation of Hydroxymethylated Byproduct: Prolonged heating of DMF can lead to the in-situ generation of formaldehyde, which can then react with the pyrazole to form a hydroxymethylated byproduct.[12]

Troubleshooting Strategies for Vilsmeier-Haack Formylation:

ParameterRecommendation for Clean FormylationRationale
Stoichiometry Use a moderate excess of the Vilsmeier reagent (1.5-2.0 eq.).[13]A large excess can promote di-formylation.
Temperature Maintain a controlled temperature, typically between 60-80°C.[13]Higher temperatures can lead to decomposition and side reactions.
Reaction Time Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.Prolonged reaction times increase the risk of byproduct formation.
Workup Ensure complete hydrolysis of the iminium intermediate by quenching with a sufficient amount of ice-cold water or a mild base like sodium bicarbonate solution.[11]Incomplete hydrolysis is a common source of impurities.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Propyl-1H-pyrazole

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-Propyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70°C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

cluster_2 Vilsmeier-Haack Troubleshooting Start Byproducts Observed Check_Stoich Excess Vilsmeier Reagent? Start->Check_Stoich Check_Temp_Time High Temp/Long Time? Check_Stoich->Check_Temp_Time No Result Clean Monofunctionalized Product Check_Stoich->Result Yes (Reduce eq.) Check_Workup Incomplete Hydrolysis? Check_Temp_Time->Check_Workup No Check_Temp_Time->Result Yes (Optimize) Check_Workup->Result No Check_Workup->Result Yes (Improve Quench)

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Part 3: Identification of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is recommended.

Q3: How can I distinguish between the desired this compound and its N2-isomer or other byproducts?

A3:

  • Thin-Layer Chromatography (TLC): The N1 and N2 isomers often have slightly different polarities and can sometimes be separated by TLC. Di-formylated products will be significantly more polar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[14]

    • ¹H NMR: The chemical shifts of the pyrazole ring protons are highly sensitive to the substitution pattern. For this compound, you would expect to see two singlets for the pyrazole protons (H3 and H5). In the N2-isomer, the chemical environment of the ring protons would be different. The aldehyde proton will appear as a singlet around 9.8-10.0 ppm.[15][16][17]

    • ¹³C NMR: The carbon chemical shifts, particularly of the pyrazole ring, will differ between the isomers.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

CompoundH-3 (s)H-5 (s)Aldehyde-H (s)N-Propyl Group Protons
This compound (Target) ~8.0 ppm~8.1 ppm~9.8 ppm~4.1 (t, 2H), ~1.9 (sextet, 2H), ~0.9 (t, 3H)
2-Propyl-2H-pyrazole-4-carbaldehyde (Isomer) ~7.9 ppm~7.9 ppm~9.8 ppmDifferent shifts for propyl group protons

Note: These are predicted values and may vary based on experimental conditions.

  • Mass Spectrometry (MS): Both N1 and N2 isomers will have the same molecular weight. However, fragmentation patterns might differ, providing clues to the structure. Di-formylated byproducts will have a higher molecular weight.

By carefully analyzing the spectroscopic data of your product mixture, you can identify the byproducts and tailor your reaction and purification strategies accordingly.

References

  • BenchChem Technical Support Team. (2025). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues. BenchChem.
  • El-Mekabaty, A., & group. (2020). Synthesis of N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide. RSC Advances. [Link]
  • BenchChem Technical Support Team. (2025).
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Overman, L. E., & Boeckman, Jr., R. K. (2022).
  • Overman, L. E., & Boeckman, Jr., R. K. (2022).
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
  • Matos, J., et al. (2014). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • S. P. Singh, et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • BenchChem Technical Support Team. (2025).
  • Sharma, V., & Kumar, V. (2020). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect. [Link]
  • Pesnot, T., & Fessner, W.-D. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Vaitkeviciene, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
  • All About Chemistry. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]
  • ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. [Link]
  • Zaitsev, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. [Link]
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Zaitsev, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Zaitsev, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. [Link]
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Sanchez, J. P., & Parcell, R. F. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2015).
  • Sanna, M., et al. (2022).
  • Paolesse, R., et al. (2018). The Formylation of N,N‑Dimethylcorroles. PubMed Central. [Link]
  • Wang, Y., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. [Link]
  • Stanovnik, B., & Svete, J. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for catalyst selection in reactions involving the versatile building block, 1-Propyl-1H-pyrazole-4-carbaldehyde. Our focus is on providing not just procedures, but the underlying chemical logic to empower you to overcome common experimental challenges.

Introduction: The Challenge of the Pyrazole Core

This compound is a valuable intermediate, featuring a reactive aldehyde for diverse functionalization. However, the pyrazole ring itself presents a significant challenge in metal-catalyzed reactions. The lone pair of electrons on the sp2-hybridized nitrogen atom (N2) can act as a strong ligand, coordinating to the metal center of a catalyst. This interaction can lead to catalyst inhibition or complete deactivation, a phenomenon known as catalyst poisoning.[1][2][3] This guide is structured to address this core issue across several key reaction classes.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

This is the most common area where catalytic issues arise. The success of Suzuki-Miyaura, Heck, and other similar reactions hinges on maintaining an active palladium catalyst in the presence of the pyrazole substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound (or a related halide/triflate derivative) is failing, showing low or no conversion. What is the most probable cause?

A: The most frequent cause of failure is catalyst poisoning. The N2 nitrogen of your pyrazole substrate coordinates strongly to the palladium center, effectively blocking the active site needed for the catalytic cycle to proceed.[1][3] A common visual indicator of severe catalyst deactivation is the precipitation of palladium black, which is catalytically inactive.[3]

Q2: How can I overcome catalyst poisoning in palladium-catalyzed reactions with pyrazole substrates?

A: Overcoming this inhibition requires a strategic choice of the catalyst system—specifically, the ligand.

  • Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are designed to be sterically demanding.[4] Their bulkiness creates a "pocket" around the palladium atom that favors the binding of reactants over the inhibitory pyrazole nitrogen. Their electron-rich nature also promotes the crucial oxidative addition step.

  • Employ Palladium Pre-catalysts: Instead of traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂, use well-defined pre-catalysts (e.g., XPhos Pd G2/G3).[5][6] These complexes are more stable and generate the active Pd(0) species more cleanly and efficiently in situ, minimizing the formation of inactive palladium black.[3]

  • Optimize the Base: The choice of base is critical. While common bases like Na₂CO₃ or K₂CO₃ can be effective, stronger bases like K₃PO₄ are often required, particularly in challenging couplings.[7][8][9]

Q3: I am planning a Heck reaction between a 4-halopyrazole and an alkene. Which catalyst system should I start with?

A: For Heck reactions involving pyrazoles, standard conditions often give poor yields.[7][8] A good starting point would be a phosphine-free system or one with a robust ligand. For example, Pd(OAc)₂ with a ligand like P(OEt)₃ has shown success.[10] Alternatively, modern palladium pre-catalysts used for Suzuki reactions are also excellent candidates for Heck couplings. Triethylamine (TEA) is a common base for these reactions.[7][8]

Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

This decision tree illustrates a logical workflow for diagnosing and solving common issues.

G start Reaction Start: Low/No Conversion check_reagents Verify Purity & Integrity of All Reagents (Substrate, Boronic Acid, Base, Solvent) start->check_reagents suspect_poisoning Primary Suspect: Catalyst Poisoning by Pyrazole N2 check_reagents->suspect_poisoning Reagents OK change_catalyst Switch to Palladium Pre-catalyst (e.g., XPhos Pd G2) suspect_poisoning->change_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) suspect_poisoning->change_ligand Alternative optimize_base Optimize Base (Try K₃PO₄) change_catalyst->optimize_base Still low yield success Successful Coupling change_catalyst->success change_ligand->optimize_base Still low yield optimize_temp Adjust Temperature (Try 90-110°C) optimize_base->optimize_temp optimize_temp->success

Caption: Troubleshooting workflow for pyrazole cross-coupling.

Comparative Catalyst Data for Suzuki-Miyaura Coupling

The table below summarizes catalyst systems for coupling aryl halides with aryl boronic acids, a reaction analogous to functionalizing a 4-halo-1-propyl-1H-pyrazole.

Catalyst SystemLigand TypeBaseTypical PerformanceKey Advantages/Disadvantages
Pd(PPh₃)₄Simple PhosphineNa₂CO₃Often poor to moderate yields with pyrazoles.[11]Pro: Inexpensive, readily available. Con: Highly susceptible to poisoning by N-heterocycles.
Pd(OAc)₂ + PPh₃Simple PhosphineK₂CO₃Moderate yields, requires optimization.Pro: Flexible catalyst/ligand ratio. Con: Prone to deactivation and Pd black formation.[3]
PdCl₂(dppf)Ferrocenyl PhosphineK₂CO₃Good yields for some substrates.Pro: Better stability than PPh₃ systems. Con: Can still be inhibited.
XPhos Pd G2/G3Buchwald Biaryl PhosphineK₃PO₄Good to excellent yields.[6]Pro: High activity, overcomes poisoning, broad scope.[9] Con: Higher cost.

Section 2: Reductive Amination

The aldehyde group of this compound is an excellent handle for introducing amine functionalities via reductive amination.

Frequently Asked Questions (FAQs)

Q4: What is the recommended reducing agent for a one-pot reductive amination with this aldehyde?

A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reactions. It is mild enough that it will not readily reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate formed in situ. This selectivity minimizes the formation of the corresponding alcohol byproduct (1-Propyl-1H-pyrazol-4-yl)methanol.

Q5: My reductive amination is sluggish and incomplete. What could be the issue?

A:

  • pH of the Reaction: Imine/iminium formation is often acid-catalyzed. Adding a small amount of acetic acid can significantly accelerate the reaction.

  • Steric Hindrance: If you are using a bulky amine, the formation of the imine can be slow. In such cases, a two-step procedure (pre-formation of the imine with a dehydrating agent like MgSO₄, followed by reduction with NaBH₄) may be more effective.

  • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

Experimental Protocol: Reductive Amination

Objective: To synthesize N-benzyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve in DCM.

  • Add benzylamine, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions over 10 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: General Troubleshooting & Other Transformations

Frequently Asked Questions (FAQs)

Q6: I am considering a Grignard reaction. Does the pyrazole ring interfere?

A: Since the nitrogen at the N1 position is protected with a propyl group, there is no acidic N-H proton to quench the Grignard reagent. Therefore, the pyrazole ring is generally well-behaved. The primary concern is the same as for any Grignard reaction: you must use strictly anhydrous conditions, as any water will destroy the reagent.[12]

Q7: Can the aldehyde be oxidized to a carboxylic acid without affecting the pyrazole ring?

A: Yes, the pyrazole ring is relatively stable to oxidation.[13] Standard oxidation conditions, such as the Pinnick oxidation (using sodium chlorite, NaClO₂), are effective for converting the aldehyde to the corresponding carboxylic acid with high yield and without damaging the heterocyclic core. Stronger oxidants like KMnO₄ should be used with caution as they can potentially lead to ring degradation under harsh conditions.

Catalyst Poisoning and Recovery Logic

The diagram below illustrates the general mechanism of catalyst poisoning by a pyrazole and the rationale for using bulky ligands.

G cluster_0 Standard Catalyst (e.g., Pd(PPh₃)₄) cluster_1 Modern Catalyst (e.g., XPhos-Pd) Pd_small Pd(0) Center Active_Site_small Active Site (Blocked) Pyrazole_small Pyrazole Substrate Pyrazole_small->Pd_small Strong Coordination (Poisoning) Pd_bulky Pd(0) Center + Bulky Ligand Active_Site_bulky Active Site (Accessible) Pyrazole_bulky Pyrazole Substrate Pyrazole_bulky->Pd_bulky Steric Hindrance Prevents Strong Binding Reactant Reactant (e.g., Boronic Acid) Reactant->Pd_bulky Access to Catalytic Cycle

Caption: Steric protection prevents catalyst poisoning.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011).Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
  • ResearchGate.Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.[Link]
  • ResearchGate.
  • MDPI.3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014).Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • ResearchGate.Palladium-catalyzed C–N bond formation: synthesis of 1-aryl-1 H-pyrazoles from β-bromovinyl aldehydes and arylhydrazines.[Link]
  • ResearchGate.
  • NIH.An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • MDPI.An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • DSpace@MIT.Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.[Link]
  • ChemistryViews.Palladium Pre‐Catalysts for Cross‐Coupling Reactions.[Link]
  • Organic Chemistry Portal.Heck Reaction.[Link]
  • ResearchGate.Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids.[Link]
  • J-STAGE.Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles.[Link]
  • NIH.
  • ResearchGate.Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[Link]
  • ResearchGate.Synthesis and reactions of pyrazole-4-carbaldehydes.[Link]
  • Asian Journal of Chemistry.
  • ARKIVOC.Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[Link]
  • INEOS OPEN.SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.[Link]
  • RSC Publishing.
  • Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Pyrazole.[Link]
  • Master Organic Chemistry.Grignard Reagents For Addition To Aldehydes and Ketones.[Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols, with a specific focus on how solvent selection impacts the Vilsmeier-Haack formylation reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations grounded in chemical principles and actionable solutions.

Q1: My reaction yield is consistently low. How does solvent choice contribute to this, and what other factors should I investigate?

A1: Low yield is a common issue in Vilsmeier-Haack formylation and can stem from several factors, with solvent choice being critical. The reaction involves the formation of a bulky, electrophilic Vilsmeier reagent (a chloroiminium salt) which then reacts with the electron-rich pyrazole ring.[1][2]

Primary Cause Analysis:

  • Suboptimal Solvent: The solvent must effectively dissolve the starting 1-propyl-1H-pyrazole and stabilize the charged intermediates of the Vilsmeier-Haack mechanism.

    • N,N-Dimethylformamide (DMF): DMF is the most common solvent as it also serves as a reagent for generating the Vilsmeier reagent with phosphorus oxychloride (POCl₃).[1][2] Using it as the solvent ensures a high concentration of the formylating agent. However, its high boiling point can make removal difficult and may require higher reaction temperatures, which can sometimes lead to decomposition.

    • Dichloromethane (DCM): DCM is a common alternative.[1] It is a good solvent for many organic compounds and has a low boiling point, simplifying work-up. However, the Vilsmeier reagent has limited solubility in DCM, which can lead to a heterogeneous mixture and slower reaction rates or incomplete conversion.

    • Acetonitrile or Ethanol: These have been explored as greener alternatives to DMF.[3] They are polar aprotic (acetonitrile) and polar protic (ethanol) solvents that can facilitate the reaction, though optimization of temperature and reaction time is crucial.[3]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will rapidly hydrolyze, rendering it inactive.[1][4] This is one of the most frequent causes of low yield. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents.[4]

  • Incorrect Stoichiometry: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion.[4] A common starting point is 1.5-2.5 equivalents of POCl₃ relative to the pyrazole substrate.[4] Insufficient reagent will result in unreacted starting material.

  • Suboptimal Temperature: The reaction requires heating, often to 60-80°C, after the initial formation of the Vilsmeier reagent at 0°C.[4] If the temperature is too low, the reaction will be sluggish and incomplete.[4] Conversely, temperatures that are too high can cause decomposition of the starting material or product.[4]

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagents Check Reagent Quality & Anhydrous Conditions start->reagents reagents_ok Reagents OK? reagents->reagents_ok reagents_ok->reagents No stoichiometry Verify Stoichiometry (Excess Vilsmeier Reagent) reagents_ok->stoichiometry Yes stoich_ok Stoichiometry Correct? stoichiometry->stoich_ok stoich_ok->stoichiometry No temp Optimize Temperature (Monitor by TLC) stoich_ok->temp Yes temp_ok Temp Optimized? temp->temp_ok temp_ok->temp No solvent Re-evaluate Solvent Choice (DMF vs. DCM vs. Acetonitrile) temp_ok->solvent Yes solvent_ok Solvent Optimal? solvent->solvent_ok solvent_ok->solvent No workup Review Work-up & Purification solvent_ok->workup Yes end Yield Improved workup->end

Caption: Troubleshooting workflow for low product yield.

Q2: I am observing significant side products. How can I minimize them?

A2: Side product formation is often related to the reactivity of the Vilsmeier reagent and the reaction conditions.

  • Di-formylation: While formylation of N-substituted pyrazoles strongly prefers the C4 position, an excessive excess of the Vilsmeier reagent or prolonged high temperatures can potentially lead to minor di-formylated products.[1]

  • Reaction with Solvent: In some cases, the Vilsmeier reagent can react with other nucleophiles present. For instance, using a solvent with a hydroxyl group like ethanol could lead to side reactions if not carefully controlled, although it has been used successfully.[3]

  • Decomposition: As mentioned, excessive heat can cause decomposition of the starting pyrazole or the final aldehyde product, leading to a complex mixture of impurities.[4]

Solutions:

  • Optimize Stoichiometry: Titrate the amount of Vilsmeier reagent. Use the minimum excess required for full conversion of the starting material, which can be determined by running small-scale test reactions.[1]

  • Control Temperature: Carefully control the reaction temperature. Heat the reaction just enough to ensure a reasonable rate, and monitor closely by Thin Layer Chromatography (TLC) to avoid over-heating or unnecessarily long reaction times.[1]

  • Solvent Purity: Ensure the solvent is pure and free from nucleophilic contaminants. Using a less reactive solvent like DCM can sometimes give a cleaner reaction profile, albeit potentially at the cost of a slower reaction rate.[1]

Q3: I'm having difficulty isolating the product during the aqueous work-up. How does the solvent play a role?

A3: The work-up procedure typically involves quenching the reaction mixture by pouring it onto crushed ice, followed by neutralization and extraction with an organic solvent.[4][5]

  • Issue with DMF: When DMF is used as the solvent, it is fully miscible with the aqueous quench solution. This can sometimes increase the solubility of the product in the aqueous layer, leading to lower recovery during extraction. Emulsion formation can also be an issue.[1]

  • Advantage of DCM: If DCM is used as the solvent, it is immiscible with water, which can simplify the extraction process as the product is already in an organic phase.

Solutions:

  • Saturate the Aqueous Layer: If you used DMF, saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the extraction solvent.[1]

  • Multiple Extractions: Perform multiple extractions with a suitable solvent (e.g., three to five times with DCM or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[1]

  • Break Emulsions: If an emulsion forms, adding brine or passing the mixture through a pad of Celite during filtration can help break it.

Frequently Asked Questions (FAQs)

Q4: What is the Vilsmeier-Haack reaction and its general mechanism for pyrazoles?

A4: The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich ring system.[1][2] For pyrazoles, it is a key method for regioselectively adding this group at the C4 position.[1] The reaction proceeds via electrophilic aromatic substitution. The pyrazole ring attacks the highly electrophilic Vilsmeier reagent. A subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.[1][2]

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF VReagent [Vilsmeier Reagent] (Chloroiminium ion) DMF->VReagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Propyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Q5: What are the pros and cons of different solvents for this synthesis?

A5: The choice of solvent is a trade-off between reactivity, ease of handling, and purification.

SolventProsConsTypical Conditions
DMF - Acts as both reagent and solvent.- High concentration of Vilsmeier reagent drives reaction.- Good solubility for reagents and intermediates.- High boiling point, difficult to remove.- Can increase product solubility in aqueous work-up.- Potential for side reactions at high temperatures.60-80°C, 4-6 hours[4][5]
DCM - Low boiling point, easy to remove.- Simplifies aqueous work-up (immiscible).- Generally less reactive, can lead to cleaner reactions.- Lower solubility of Vilsmeier reagent.- Can result in slower reaction rates or require higher temperatures/longer times.Reflux (~40°C) to 60°C, may require longer times
Acetonitrile - "Greener" alternative to DMF.[3]- Polar aprotic, can stabilize intermediates.- May require significant optimization.- Less common, fewer literature precedents.60°C, 10-60 min (microwave assisted)[3]
Ethanol - "Greener" alternative.[3]- Readily available.- Protic nature can potentially interfere with the Vilsmeier reagent.- Requires careful control of conditions.Optimization required[3]
Q6: What are the primary safety concerns for this reaction?

A6: The reagents are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[1] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.

  • Vilsmeier Reagent: The pre-formed reagent is also highly sensitive to moisture and corrosive.[1]

  • Quenching: The work-up step of pouring the reaction mixture onto ice is highly exothermic and must be done slowly and carefully to control the release of heat and gas.[1]

Experimental Protocols

Optimized Protocol for Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

1. Vilsmeier Reagent Preparation:

  • Equip a three-neck, oven-dried, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, allow the resulting viscous mixture to stir at 0°C for an additional 30-60 minutes.[4]

2. Formylation Reaction:

  • In a separate flask, dissolve 1-propyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to 60-70°C and stir for 4-6 hours.[5] Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the disappearance of the starting pyrazole spot.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[4]

References

  • Benchchem. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Benchchem. Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
  • NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

Sources

Technical Support Center: Temperature Control in the Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) related to this powerful synthetic transformation. Here, you will find detailed information on common issues, strategies for their avoidance through precise temperature control, experimental protocols, and quantitative data to help you optimize your formylation reactions.

Introduction: The Critical Role of Temperature

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, yielding valuable pyrazole-4-carbaldehydes which are key intermediates in medicinal chemistry.[1][2] The reaction's success, however, is intrinsically linked to meticulous temperature control at two critical stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring. Improper temperature management can lead to a cascade of undesirable outcomes, including reagent decomposition, low yields, and the formation of intractable side products. This guide will provide the expertise to navigate these thermal challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is low temperature crucial during its preparation?

The Vilsmeier reagent is a chloroiminium salt, typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3] This reaction is highly exothermic and must be performed under strict temperature control (typically 0-5 °C) for several reasons:[1]

  • Reagent Stability: The Vilsmeier reagent is sensitive to heat and moisture.[1][4] Higher temperatures can lead to its decomposition, reducing the concentration of the active electrophile and consequently lowering the yield of the desired product.

  • Safety: The exothermic nature of the reaction can cause a rapid increase in temperature and pressure, posing a significant safety hazard, especially on a larger scale.[4][5]

  • Minimizing Side Reactions: Uncontrolled temperature increases can promote side reactions of the reagents, leading to the formation of impurities that can complicate the reaction and purification process.

Q2: What is the general mechanism of the Vilsmeier-Haack formylation of pyrazoles?

The reaction proceeds via a two-step mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C4 position, which is the most nucleophilic site for many pyrazole derivatives.[1][6] This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.[2][7]

Q3: How does the substitution pattern on the pyrazole ring affect the optimal reaction temperature?

The electronic nature of the substituents on the pyrazole ring significantly influences its nucleophilicity and, therefore, the required reaction temperature for the formylation step.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups increase the electron density of the pyrazole ring, making it more nucleophilic. These "activated" pyrazoles generally react more readily and can often be formylated at lower temperatures (e.g., room temperature to 60 °C).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or halo groups decrease the electron density of the pyrazole ring, rendering it less nucleophilic.[8] These "deactivated" substrates require more forcing conditions to undergo formylation, often necessitating higher temperatures (e.g., 70-120 °C) and a larger excess of the Vilsmeier reagent.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles, with a focus on temperature-related solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Decomposition due to moisture or excessive heat during preparation.[1] 2. Insufficiently Reactive Substrate: The reaction temperature is too low for a deactivated pyrazole.[8] 3. Incomplete Reaction: The reaction time or temperature is insufficient.1. Ensure all glassware is flame-dried and reagents are anhydrous. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For pyrazoles with electron-withdrawing groups, gradually increase the reaction temperature in increments (e.g., from room temperature to 70-80 °C, or even higher for very deactivated systems).[2][8] Monitor the reaction progress by TLC. 3. Increase the reaction time and/or temperature. Use TLC to monitor the consumption of the starting material.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The exothermic reaction was not adequately cooled, leading to polymerization and decomposition of starting materials or products.[8] 2. Decomposition of Unstable Reactants: Some substituted pyrazoles or the Vilsmeier reagent itself may be thermally labile at elevated temperatures.[4][10]1. Maintain strict temperature control throughout the reaction. Use an ice-salt bath for preparing the Vilsmeier reagent and for the initial addition of the pyrazole. If heating is required, do so gradually with an oil bath and a temperature controller. 2. If the substrate is known to be heat-sensitive, attempt the reaction at the lowest possible temperature that still allows for conversion. Consider using a milder formylating agent if possible.
Formation of Multiple Products (e.g., Di-formylation) 1. Excessive Vilsmeier Reagent and/or High Temperature: Overly harsh conditions can lead to formylation at other positions on the pyrazole ring or on other reactive sites of the molecule.[1]1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be necessary for activated substrates.[1] 2. Perform the reaction at a lower temperature to improve regioselectivity.
Difficulty in Isolating the Product 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can make phase separation difficult.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Extract multiple times with a suitable organic solvent.[8] 2. Add more brine or organic solvent to help break the emulsion. In some cases, filtering the mixture through a pad of Celite can be effective.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Pyrazole

1. Preparation of the Vilsmeier Reagent (Perform in a fume hood with appropriate PPE)

  • Place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Caution: The reaction is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, stir the resulting pale yellow to colorless solution at 0-5 °C for an additional 30-60 minutes.

2. Formylation Reaction

  • Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction to stir at room temperature or heat to the optimized temperature (e.g., 60-100 °C) depending on the reactivity of the pyrazole. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

3. Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching step is also exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Recommended Temperature Ranges for Vilsmeier-Haack Formylation of Substituted Pyrazoles
Pyrazoles with Electron-Donating Groups (e.g., alkyl, aryl) Pyrazoles with Electron-Withdrawing Groups (e.g., chloro, nitro)
Vilsmeier Reagent Preparation: 0-5 °CVilsmeier Reagent Preparation: 0-5 °C
Formylation Reaction: Room Temperature to 70 °C[2][7]Formylation Reaction: 70 °C to 120 °C[2][9]
General Observation: Reaction is typically faster and requires less excess of the Vilsmeier reagent.General Observation: Reaction is slower, may require a larger excess of the Vilsmeier reagent, and prolonged heating.

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent 0-5 °C, Exothermic POCl3 POCl3 POCl3->Reagent Mixture Reaction Mixture Reagent->Mixture Pyrazole Pyrazole Substrate Pyrazole->Mixture Add dropwise at 0-5 °C Product Formylated Pyrazole (Iminium Salt Intermediate) Mixture->Product Stir/Heat (RT to 120 °C) Workup Aqueous Work-up (Ice, Base) Product->Workup Hydrolysis Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Final_Product Pyrazole-4-carbaldehyde Purification->Final_Product

Caption: Decision-making process for troubleshooting low product yield.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Shaaban, M. R., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com.
  • Rajput, S. S., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13.
  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27381-27405.
  • Technical Support Center: Knorr Pyrazole Synthesis Troubleshooting Guide. Benchchem.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7).
  • Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(23), 5698.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 187-194.
  • de Oliveira, C. H. A., et al. (2014). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • The Journal of Organic Chemistry. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

Sources

Technical Support Center: 1-Propyl-1H-pyrazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde. This document provides in-depth guidance on the critical work-up and purification procedures for this synthesis, which is most commonly achieved via the Vilsmeier-Haack formylation of 1-propyl-1H-pyrazole. The success of this reaction is often determined not in the reaction flask itself, but in the subsequent work-up steps. Improper technique can lead to significant yield loss, persistent impurities, and purification difficulties.

This guide is structured to address the most common challenges encountered by researchers. We will begin with a robust, standard work-up protocol, followed by a comprehensive troubleshooting and FAQ section designed to resolve specific experimental issues.

Standard Work-up Protocol for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a chloroiminium salt (the "Vilsmeier reagent"), typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate an electron-rich heterocycle.[1][2] The reaction culminates in a reactive iminium salt intermediate which must be carefully hydrolyzed to yield the final aldehyde product.[3]

Detailed Step-by-Step Protocol:
  • Reaction Quenching:

    • Once TLC or another monitoring method indicates the consumption of the starting 1-propyl-1H-pyrazole, cool the reaction vessel to room temperature.

    • Prepare a separate, larger beaker containing a vigorously stirred mixture of crushed ice and water (typically 5-10 times the volume of the reaction mixture).

    • Crucial Step: Slowly and carefully pour the reaction mixture onto the crushed ice.[4] This quench is highly exothermic, and a slow addition rate is essential to control the temperature and prevent the formation of tarry residues.[5]

  • Hydrolysis of the Iminium Intermediate:

    • After the addition is complete, allow the mixture to stir while warming to room temperature. Vigorous stirring for 30 minutes to several hours is often necessary to ensure the complete hydrolysis of the iminium salt to the aldehyde.[5][6] Gentle heating (e.g., to 40-50 °C) can sometimes accelerate this step, but should be monitored for potential product degradation.

  • Neutralization:

    • Cool the aqueous mixture in an ice bath.

    • Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is neutral to slightly basic (pH 7-8). Monitor the pH carefully with pH paper or a calibrated meter.

    • Causality: The pyrazole ring contains basic nitrogen atoms. In the highly acidic post-quench solution, the product can exist as a protonated, water-soluble salt. Neutralization is critical to deprotonate the product, rendering it soluble in organic extraction solvents and minimizing yield loss to the aqueous phase.[1]

  • Liquid-Liquid Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[4] Perform at least three separate extractions to ensure complete recovery of the product.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers sequentially with water and then with a saturated aqueous sodium chloride solution (brine).[5]

    • Causality: The water wash helps remove residual inorganic salts. The brine wash helps to remove dissolved water from the organic phase and aids in breaking any minor emulsions that may have formed.[1]

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Visualizing the Work-up Workflow

The following diagram outlines the standard procedure for isolating your target compound after the Vilsmeier-Haack reaction.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Reaction Vilsmeier-Haack Reaction (1-Propylpyrazole + POCl3/DMF) Quench 1. Quench (Pour onto ice/water) Reaction->Quench Reaction Complete Hydrolysis 2. Hydrolysis (Stir to form aldehyde) Quench->Hydrolysis Neutralize 3. Neutralize (Add NaHCO3 to pH 7-8) Hydrolysis->Neutralize Extract 4. Extraction (EtOAc or DCM) Neutralize->Extract Wash 5. Wash & Dry (Water, Brine, Na2SO4) Extract->Wash Concentrate 6. Concentrate (Rotary Evaporation) Wash->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography Crude->Purify Final Pure Product Purify->Final

Caption: Standard experimental workflow for the work-up and purification.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the work-up procedure in a question-and-answer format.

Q1: After quenching my reaction, the mixture turned into a dark, tarry, or unmanageable solid. What went wrong?

A1: This is a frequent issue typically caused by poor temperature control during the reaction or quench.

  • Cause: The formation of the Vilsmeier reagent and the subsequent formylation are highly exothermic.[1] If the temperature rises uncontrollably, it can lead to polymerization or decomposition of the starting material or product.[5] Similarly, quenching the hot reaction mixture too quickly into an insufficient amount of ice can cause localized overheating.

  • Solution:

    • During Reaction: Maintain strict temperature control (e.g., 0-5 °C) during the formation of the Vilsmeier reagent. Add the pyrazole substrate dropwise to manage the reaction rate.[5]

    • During Quench: Always pour the reaction mixture slowly onto a vigorously stirred, large excess of crushed ice. This ensures efficient heat dissipation.[5]

    • Recovery: If a tar has formed, you can attempt to dissolve the entire mixture in a large volume of extraction solvent and water, but yields will likely be compromised. It is often more efficient to repeat the reaction with proper temperature control.

Q2: I'm experiencing a persistent emulsion during the liquid-liquid extraction that won't separate.

A2: Emulsion formation is common in Vilsmeier-Haack work-ups due to the presence of DMF and various salts.

  • Cause: Emulsions are stabilized by finely dispersed particles and surfactants. In this case, residual DMF can act as a cosolvent, and improperly neutralized intermediates or salts can stabilize the interface between the aqueous and organic layers.

  • Solutions (in order of preference):

    • Add Brine: Add a significant amount of saturated NaCl solution (brine) to the separatory funnel and gently rock the funnel. This increases the polarity of the aqueous phase, forcing the organic product out and helping to break the emulsion.[1]

    • Filter: Filter the entire mixture through a pad of Celite® or glass wool. This can physically remove the particulate matter that is stabilizing the emulsion.[5]

    • Allow to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning can effectively break stubborn emulsions.

Q3: My yield is very low, and I suspect the product is remaining in the aqueous layer. How can I improve recovery?

A3: This is a classic problem related to the basicity of the pyrazole product.

  • Cause: If the aqueous layer is not fully neutralized (or is still slightly acidic), a portion of the this compound will exist as a protonated salt, which is highly soluble in water and will not be extracted into the organic solvent.[1]

  • Solutions:

    • Check pH: Before extraction, ensure the pH of the aqueous layer is definitively neutral or slightly basic (pH 7-8). Use a reliable method like pH paper.

    • "Salt Out" the Product: Saturate the aqueous layer with solid NaCl before extraction. This decreases the solubility of organic compounds in the aqueous phase, driving more product into the organic layer.[5]

    • Increase Extractions: Perform more extractions (e.g., 5-6 times) with smaller volumes of solvent rather than fewer extractions with large volumes.

    • Change Solvent: If using a less polar solvent like diethyl ether, consider switching to a more polar extraction solvent like ethyl acetate, which may be more effective.[5]

Q4: My final product is contaminated with unreacted starting material (1-propylpyrazole). How can I remove it?

A4: This indicates an incomplete reaction. While optimizing reaction conditions (time, temperature, stoichiometry) is the best long-term solution, the impurity can be removed during purification.[4][7]

  • Cause: The reaction may not have been driven to completion. This can be due to insufficient heating, short reaction time, or decomposition of the Vilsmeier reagent due to moisture.[4]

  • Purification Solution:

    • Column Chromatography: This is the most effective method. 1-propylpyrazole is significantly less polar than the target aldehyde. A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 80:20 Hexane:EtOAc), will effectively separate the two compounds. The starting material will elute first.[4]

    • Acid Wash (Advanced): In some cases, a dilute acid wash (e.g., 1M HCl) of the combined organic extracts can be used to protonate and extract the more basic starting material into the aqueous phase. Caution: This risks protonating and losing some of the desired product as well. This should only be attempted if chromatography is not an option and the pH is carefully monitored.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common work-up issues.

G StartNode Problem Observed During Work-up Emulsion Persistent Emulsion StartNode->Emulsion LowYield Low Yield/ Product in Aqueous Layer StartNode->LowYield TarryResidue Tarry/Dark Residue StartNode->TarryResidue Impurity Contaminated with Starting Material StartNode->Impurity IssueNode IssueNode CauseNode CauseNode SolutionNode SolutionNode Cause_Emulsion DMF residue, salts, pH imbalance Emulsion->Cause_Emulsion Cause Cause_LowYield Incomplete neutralization (Product is protonated & water-soluble) LowYield->Cause_LowYield Cause Cause_Tarry Poor temperature control during reaction or quench TarryResidue->Cause_Tarry Cause Cause_Impurity Incomplete reaction Impurity->Cause_Impurity Cause Sol_Emulsion 1. Add Brine 2. Filter through Celite® 3. Let stand / Centrifuge Cause_Emulsion->Sol_Emulsion Solution Sol_LowYield 1. Ensure pH is 7-8 2. Saturate aqueous with NaCl 3. Increase number of extractions Cause_LowYield->Sol_LowYield Solution Sol_Tarry Repeat reaction with: - Slow, controlled additions - Maintain 0-5 °C - Quench slowly onto excess ice Cause_Tarry->Sol_Tarry Solution Sol_Impurity Purify via column chromatography (Hexane/EtOAc gradient) Cause_Impurity->Sol_Impurity Solution

Caption: A decision tree for troubleshooting common work-up problems.

Quantitative Data & Purification

Table 1: Recommended Solvents for Extraction
SolventPolarity IndexBoiling Point (°C)Key Considerations
Ethyl Acetate (EtOAc) 4.477.1Recommended. Good solvating power for the product, easily removed.
Dichloromethane (DCM) 3.139.6Effective, but higher density can sometimes complicate separations. Volatile.
Diethyl Ether (Et₂O) 2.834.6Lower polarity may be less efficient. Highly flammable.
Table 2: Typical Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase Hexane / Ethyl Acetate GradientStart with low polarity (e.g., 5% EtOAc) to elute non-polar impurities and starting material, then gradually increase polarity (to 20-30% EtOAc) to elute the target aldehyde.[4]
Monitoring TLC with UV visualization (254 nm)The pyrazole ring and aldehyde are UV active. Stain (e.g., KMnO₄) can also be used.

References

  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up & Hydrolysis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. University of Liverpool.

Sources

Technical Support Center: Characterization of Impurities in 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in 1-Propyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who handle this and similar heterocyclic aldehydes. The presence of unknown impurities can significantly impact research outcomes, affecting biological activity, toxicity, and the overall integrity of a study. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and characterizing these unwanted chemical entities.

Section 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the fundamental questions regarding the types of impurities you may encounter and their chemical origins.

Q1: What are the most common process-related impurities I should expect in a sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves two key steps: N-alkylation of pyrazole and subsequent formylation. Therefore, impurities typically arise from these two stages.

  • Impurities from N-Alkylation: The initial step is often the alkylation of a pyrazole precursor with a propyl halide (e.g., 1-bromopropane). This reaction can lead to regioselectivity issues, especially if the pyrazole is unsymmetrically substituted.[1] While the parent 1H-pyrazole is symmetric, precursors might not be. Key impurities include:

    • Unreacted Starting Materials: Residual 1H-pyrazole-4-carbaldehyde or the pyrazole starting material.

    • Regioisomers: If an unsymmetrical pyrazole is used as a precursor, you may find the N2-propyl isomer alongside the desired N1-propyl product. The regiochemical outcome is a delicate balance of steric and electronic effects.[1][2]

    • Dialkylated Products: Over-alkylation can lead to the formation of a quaternary pyrazolium salt, especially if an excess of the alkylating agent is used or at elevated temperatures.[1]

  • Impurities from Formylation: The aldehyde group is commonly introduced via the Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5] Impurities from this step can include:

    • Unreacted 1-Propyl-1H-pyrazole: Incomplete formylation will leave the starting material in your final product.

    • By-products from Vilsmeier Reagent: Residual non-volatile components derived from the decomposition of the Vilsmeier reagent.

Q2: Besides synthesis, what other types of impurities can form?

A2: Degradation products are a significant concern, especially for aldehydes, which are susceptible to oxidation.

  • Oxidation Product: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid: 1-Propyl-1H-pyrazole-4-carboxylic acid . This can occur slowly over time with exposure to atmospheric oxygen or be accelerated by heat, light, or the presence of oxidizing contaminants.[6][7][8]

  • Polymers: Aldehydes can sometimes undergo self-condensation or polymerization reactions, particularly under acidic or basic conditions, leading to higher molecular weight impurities.

The table below summarizes the most probable impurities.

Impurity NameStructure (Hypothetical)Likely Origin
1H-Pyrazole-4-carbaldehydePyrazole ring with aldehyde at C4Unreacted starting material
1-Propyl-1H-pyrazolePropylated pyrazole, no aldehydeIncomplete formylation
1-Propyl-1H-pyrazole-4-carboxylic acidAldehyde group oxidized to -COOHDegradation/Oxidation
1,2-Dipropyl-1H-pyrazolium saltPyrazole with two propyl groupsOver-alkylation by-product

Section 2: Analytical Strategy & Methodologies

A systematic approach is crucial for successful impurity profiling. This involves a combination of high-resolution separation and sensitive spectroscopic detection.

Q3: What is a robust analytical workflow for identifying and quantifying impurities in my sample?

A3: A multi-step, tiered approach is recommended. This ensures efficient detection, identification, and quantification while minimizing unnecessary complex experiments. The general strategy involves high-resolution separation followed by structural elucidation.

Here is a visual representation of the recommended workflow:

Impurity_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Confirmation Sample Sample of this compound HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Quant Quantify Impurities (Area % or vs. Standard) HPLC_UV->Quant LC_MS LC-MS Analysis (Accurate Mass) HPLC_UV->LC_MS If impurity > 0.1% MS_MS MS/MS Fragmentation LC_MS->MS_MS Formula Propose Elemental Formula MS_MS->Formula Isolation Preparative HPLC or SPE Isolation Formula->Isolation For definitive proof NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolation->NMR Structure Confirm Structure NMR->Structure

Caption: General workflow for impurity identification and characterization.

Q4: How do I develop a suitable HPLC method for separating these impurities?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying impurities in pharmaceutical compounds.[9][10] A good method should resolve all potential impurities from the main compound and each other.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: Start with a high-purity, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This provides a good balance of efficiency and backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in HPLC-grade water. The acidic modifier is crucial for protonating silanol groups on the column, which prevents peak tailing of the basic pyrazole nitrogen.[11]

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and UV transparency.

    • Filtration and Degassing: Filter both mobile phases through a 0.45 µm filter and degas thoroughly (e.g., by sonication or online degasser) to prevent air bubbles that cause pressure fluctuations.[12]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C (use a column oven for stable retention times).[13]

    • UV Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths. Start by monitoring at the λmax of the main compound (e.g., 254 nm) and a lower wavelength (e.g., 210 nm) to catch impurities that may have different chromophores.

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-40 min: 10% B (equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent. A good starting point is a 50:50 mixture of water and acetonitrile. Ensure the sample is fully dissolved to avoid blocking column frits.[14]

  • Method Optimization: Analyze the initial chromatogram. If peaks are poorly resolved, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

Section 3: Troubleshooting Common Analytical Issues

Even with a well-designed protocol, challenges can arise. This Q&A section addresses specific problems you might encounter.

Q5: My main peak for this compound is tailing badly. What's the cause and how do I fix it?

A5: Peak tailing is a common issue, especially with basic compounds like pyrazoles.[11]

  • Primary Cause: Unwanted secondary interactions between the basic nitrogen atoms in your molecule and acidic silanol groups on the silica-based column packing.

  • Solutions:

    • Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2-3). The use of 0.1% TFA or formic acid is designed to suppress the ionization of silanol groups and ensure your basic analyte is protonated, minimizing these interactions.[11]

    • Reduce Sample Overload: Injecting too much sample can saturate the column, leading to tailing. Try reducing the injection concentration or volume.

    • Use a High-Purity Column: Modern columns made with high-purity silica have fewer active silanol sites. If you are using an older column, consider replacing it.

    • Check for Column Contamination: Strongly retained basic compounds from previous analyses can accumulate on the column. Flush the column with a strong solvent wash.

Q6: I see "ghost peaks" in my gradient run, especially in the blank injection. Where are they coming from?

A6: Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Primary Cause: Contaminants from the mobile phase or system accumulating on the column during the low-organic part of the gradient and then eluting as the organic percentage increases.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade water and organic solvents.[14]

    • Prepare Fresh Mobile Phase: Do not let aqueous mobile phases sit for long periods, as they can support microbial growth which can introduce contaminants.

    • Clean the System: If the system has been idle, flush all lines thoroughly with a strong organic solvent like isopropanol to remove any accumulated contaminants.

    • Check the Sample Diluent: If your sample diluent is stronger than the initial mobile phase, components of the diluent can behave like a sample injection, causing ghost peaks. Whenever possible, dissolve your sample in the initial mobile phase.[14]

Q7: My LC-MS analysis gives me an accurate mass for an impurity. How do I propose a chemical formula?

A7: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

  • Obtain the Accurate Mass: Measure the m/z of the impurity ion (e.g., [M+H]⁺) to at least four decimal places.

  • Use a Formula Calculator: Utilize the software that comes with your mass spectrometer or an online chemical formula calculator.

  • Set Constraints: To narrow down the possibilities, set logical constraints based on the parent molecule:

    • Elements: Start with C, H, N, O. Add others like Cl or Br only if they are known to be in the synthetic route.

    • Rings and Double Bonds (DBE): Calculate the DBE for the parent compound and use it as a baseline. For example, the oxidation product (carboxylic acid) will have one more oxygen and the same DBE.

    • Chemical Plausibility: The software will generate a list of possible formulas ranked by mass error (ppm). Discard any chemically nonsensical formulas. The correct formula should have a very low mass error (typically < 5 ppm).

Q8: How can NMR spectroscopy definitively confirm the structure of an isolated impurity?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural information by mapping the chemical environment of atoms like ¹H and ¹³C.[15] Once an impurity is isolated in sufficient quantity (typically >0.5 mg) and purity, a suite of NMR experiments can confirm its structure.

  • ¹H NMR: Tells you the number of different types of protons, their chemical environment, and how they are connected to neighboring protons (through spin-spin coupling). For example, the oxidation of the aldehyde to a carboxylic acid would result in the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • ¹³C NMR: Shows the number of different types of carbon atoms. The aldehyde carbon (~180-190 ppm) would shift to a carboxylic acid carbon signal (~170-180 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

    • COSY shows which protons are coupled to each other (e.g., the CH₂ and CH₃ of the propyl group).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting different fragments of the molecule.

The diagram below illustrates potential impurity formation pathways.

Impurity_Formation Start_Pyrazole 1H-Pyrazole N_Propyl_Pyrazole 1-Propyl-1H-pyrazole Start_Pyrazole->N_Propyl_Pyrazole N-Alkylation Propyl_Bromide 1-Bromopropane Propyl_Bromide->N_Propyl_Pyrazole N-Alkylation Impurity_Quat 1,2-Dipropyl-1H- pyrazolium bromide Propyl_Bromide->Impurity_Quat Over-alkylation (Side Reaction) N_Propyl_Pyrazole->Impurity_Quat Over-alkylation (Side Reaction) Vilsmeier_Reagent POCl3 / DMF Product 1-Propyl-1H-pyrazole- 4-carbaldehyde (API) Vilsmeier_Reagent->Product Vilsmeier-Haack Formylation Impurity_Oxidation 1-Propyl-1H-pyrazole- 4-carboxylic acid Product->Impurity_Oxidation Oxidation Oxygen O2 (Air) Oxygen->Impurity_Oxidation N_Propyl_pyrazole N_Propyl_pyrazole N_Propyl_pyrazole->Product Vilsmeier-Haack Formylation

Caption: Potential pathways for the formation of key impurities.

References

  • BenchChem Technical Support Team. (2025).
  • S. G. G. de la Torre, M. V. R. de E. y. S. (2015).
  • ACE. HPLC Troubleshooting Guide. Link
  • Pharmachitchat. (2015).
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Link
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Link
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Link
  • HPLC Troubleshooting Guide. Link
  • SCION Instruments. HPLC Troubleshooting Guide. Link
  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Link
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Link
  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. Link
  • BenchChem.
  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Link
  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Link
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link
  • Wikipedia. Vilsmeier–Haack reaction. Link
  • Name-Reaction.com. Vilsmeier-Haack reaction. Link

Sources

Technical Support Center: Refinement of Experimental Protocols for 1-Propyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 1-propyl-1H-pyrazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common experimental hurdles and refine your synthetic protocols for optimal results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Vilsmeier-Haack reaction, a common and effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2][3]

Issue 1: Low or No Product Yield in Vilsmeier-Haack Formylation

Question: My Vilsmeier-Haack reaction is yielding very little or no this compound. What are the potential causes and how can I improve the conversion?

Answer: Low or no yield in a Vilsmeier-Haack reaction is a frequent challenge and can often be attributed to several factors related to reagent quality, substrate reactivity, and reaction conditions.[4]

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture.[4]

    • Recommendation: Ensure that both POCl₃ and DMF are anhydrous and of high purity.[4] DMF can decompose over time to dimethylamine, which will react with the Vilsmeier reagent. A fishy odor is a sign of DMF decomposition, and the reagent should be replaced.[4] The stoichiometry of the Vilsmeier reagent is also critical; an excess of POCl₃ can lead to substrate decomposition.[4]

  • Substrate Reactivity: The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate for efficient reaction.[4][5]

    • Recommendation: While 1-propyl-1H-pyrazole is generally considered sufficiently electron-rich, substituents on the pyrazole ring can significantly influence its reactivity. Electron-withdrawing groups can deactivate the ring, hindering the electrophilic substitution.[6]

  • Reaction Temperature and Time: Insufficient reaction temperature or time can lead to an incomplete reaction.[7]

    • Recommendation: The Vilsmeier reagent is typically formed at low temperatures (0-5 °C).[7] After the addition of the pyrazole substrate, the reaction may require heating to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7] A gradual increase in temperature (e.g., to 70-80 °C) can be beneficial if the reaction is sluggish.[7]

Issue 2: Formation of Multiple Products and Side Reactions

Question: I am observing the formation of multiple spots on my TLC plate, suggesting the presence of byproducts. How can I improve the selectivity for the desired mono-formylated product?

Answer: The formation of multiple products is a common issue, often arising from over-formylation or side reactions.

  • Di-formylation: Highly activated substrates can sometimes undergo di-formylation, although this is less common for pyrazoles.[7]

    • Recommendation: Carefully control the stoichiometry of the Vilsmeier reagent. Using a minimal excess of the reagent can help to avoid over-reaction.

  • Reaction with Impurities: As mentioned, impurities in DMF can lead to side reactions.

    • Recommendation: Use high-purity, anhydrous DMF.

  • Substrate Decomposition: Harsh reaction conditions can lead to the decomposition of the starting material or the product.[4]

    • Recommendation: Avoid excessively high temperatures and prolonged reaction times. Optimization of these parameters is key.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the best practices for work-up and purification?

Answer: Effective isolation and purification are critical for obtaining a high-purity product.

  • Work-up Procedure: The work-up typically involves quenching the reaction mixture with ice water and then neutralizing it.

    • Recommendation: Perform the quenching step carefully and at a low temperature to avoid decomposition of the product.[7] Extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate, should be performed multiple times to ensure complete recovery of the product.[7] The use of brine during the washing steps can help to break up emulsions that may form.[7]

  • Purification Techniques:

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities.[8][9] A silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[10]

    • Recrystallization: For solid products, recrystallization from a suitable solvent is an excellent purification method.[11][12] The choice of solvent is crucial; the product should be soluble in the hot solvent and sparingly soluble in the cold solvent.[13]

    • Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for separation from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous solution.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 1-propyl-1H-pyrazole?

A1: The Vilsmeier-Haack reaction on 1-substituted pyrazoles generally occurs at the C4 position of the pyrazole ring.[2][7] This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and thus most susceptible to electrophilic attack.

Q2: What are the typical spectroscopic data for this compound?

A2: While a complete, experimentally verified dataset is not always readily available in a single public source, the expected spectroscopic data can be predicted based on the analysis of its functional groups and related pyrazole derivatives.[8][15]

Spectroscopy Characteristic Peaks/Shifts
¹H NMR (CDCl₃) Aldehyde proton (~9.8-10.0 ppm, singlet), Pyrazole H-5 (~7.8-8.0 ppm, singlet), Pyrazole H-3 (~8.0-8.2 ppm, singlet), Propyl CH₂ (~4.1-4.3 ppm, triplet), Propyl CH₂ (~1.8-2.0 ppm, sextet), Propyl CH₃ (~0.9-1.1 ppm, triplet)
¹³C NMR (CDCl₃) Aldehyde C=O (~185-195 ppm), Pyrazole C-4 (~140-145 ppm), Pyrazole C-3 (~138-142 ppm), Pyrazole C-5 (~130-135 ppm), Propyl CH₂ (~50-55 ppm), Propyl CH₂ (~23-27 ppm), Propyl CH₃ (~10-14 ppm)
IR (neat) C=O stretch (aldehyde) ~1670 cm⁻¹, C-H stretch (aldehyde) ~2820 and 2720 cm⁻¹
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 138.08

Note: These are predicted values and may vary slightly based on the solvent and instrument used.[8] For comparison, the ¹H NMR spectrum of the parent 1H-pyrazole-4-carbaldehyde shows characteristic signals for the aldehyde and pyrazole protons.[16]

Q3: How stable is this compound? Are there any specific storage recommendations?

A3: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acids, especially upon prolonged exposure to air. Pyrazole rings are generally stable. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to minimize degradation.[17]

Q4: Can I use other formylating agents besides the Vilsmeier reagent?

A4: While the Vilsmeier-Haack reaction is a very common and effective method for the formylation of pyrazoles, other methods do exist for the synthesis of aldehydes. However, for the direct formylation of an electron-rich heterocycle like pyrazole, the Vilsmeier-Haack reaction is often the method of choice due to its relatively mild conditions and good yields.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol provides a general procedure for the formylation of 1-propyl-1H-pyrazole.

Materials:

  • 1-propyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3.0 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.[7]

  • Formylation Reaction: Dissolve 1-propyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of 1-propyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with DCM (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Protocol 2: General Purification by Recrystallization

This protocol outlines a general procedure for purifying the solid crude product.

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent to dissolve the solid completely.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Vilsmeier_Haack_Workflow reagents POCl₃ + DMF (Anhydrous) vilsmeier Vilsmeier Reagent (0-5 °C) reagents->vilsmeier In situ formation reaction Formylation Reaction (Heat, Monitor by TLC) vilsmeier->reaction pyrazole 1-Propyl-1H-pyrazole pyrazole->reaction workup Work-up (Quench with Ice, Neutralize) reaction->workup extraction Extraction (DCM or EtOAc) workup->extraction purification Purification (Chromatography or Recrystallization) extraction->purification product Pure 1-Propyl-1H-pyrazole- 4-carbaldehyde purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Low or No Product Yield? check_reagents Check Reagent Quality (Anhydrous POCl₃ & DMF) start->check_reagents Yes side_products Multiple Products Observed? start->side_products No check_conditions Optimize Reaction Conditions (Temperature & Time) check_reagents->check_conditions check_substrate Assess Substrate Reactivity (Electron-rich enough?) check_conditions->check_substrate check_substrate->side_products control_stoichiometry Control Vilsmeier Reagent Stoichiometry side_products->control_stoichiometry Yes isolation_issues Difficulty in Isolation? side_products->isolation_issues No purify_dmf Use High-Purity DMF control_stoichiometry->purify_dmf optimize_conditions Optimize Temperature & Time (Avoid Decomposition) purify_dmf->optimize_conditions optimize_conditions->isolation_issues refine_workup Refine Work-up Protocol (Careful Quenching, Brine Wash) isolation_issues->refine_workup Yes success Successful Synthesis isolation_issues->success No optimize_purification Optimize Purification Method (Chromatography vs. Recrystallization) refine_workup->optimize_purification optimize_purification->success

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

  • Benchchem. (n.d.). Troubleshooting low yields in Vilsmeier formylating agent reactions.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide.
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Benchchem. (n.d.). Application Notes: Experimental Setup for Reflux and Crystallization in Pyrazole Synthesis.
  • Benchchem. (n.d.). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.
  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Sustainable Chemistry & Pharmacy. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Biosynth. (n.d.). 1H-Pyrazole-4-carbaldehyde.

Sources

Overcoming low reactivity of substrates in pyrazole formylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Overcoming Low-Reactivity Substrates

Welcome to the Technical Support Center for pyrazole formylation. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with expert insights and practical, field-proven solutions for one of the most common challenges in heterocyclic chemistry: the formylation of deactivated pyrazoles. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My Vilsmeier-Haack (V-H) reaction gives low to no yield. What are the likely causes and how can I fix it?

Answer: This is the most frequent issue, especially when dealing with pyrazoles bearing electron-withdrawing groups (EWGs). The Vilsmeier-Haack is an electrophilic aromatic substitution, and its success hinges on the nucleophilicity of the pyrazole ring.[1][2] Low yield typically points to one of three culprits: an inactive reagent, an unreactive substrate, or insufficient reaction conditions.

Potential Causes & Suggested Solutions:

  • Inactive Vilsmeier Reagent: The active electrophile, a chloroiminium salt, is highly sensitive to moisture.[3]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use high-purity, anhydrous N,N-dimethylformamide (DMF) and fresh phosphoryl chloride (POCl₃). The Vilsmeier reagent should be prepared at low temperatures (0–5 °C) and used immediately for best results.[2][3]

  • Insufficiently Reactive Substrate: If your pyrazole is substituted with groups like nitro (-NO₂), cyano (-CN), or halo (-X), the electron density of the ring is significantly reduced, making it a poor nucleophile.[2][4]

    • Solution A (Increase Reagent Stoichiometry): For moderately deactivated substrates, increasing the excess of the Vilsmeier reagent (from a typical 1.5-3 equivalents to 5-10 equivalents) can drive the reaction forward.[2][5]

    • Solution B (Increase Reaction Temperature): While standard V-H reactions run from 0 °C to room temperature, deactivated systems often require more thermal energy. Gradually increase the temperature to 70–80 °C or even up to 120 °C for very challenging substrates, monitoring the reaction by Thin Layer Chromatography (TLC).[2][4]

    • Solution C (Leverage Microwave Irradiation): Microwave-assisted organic synthesis (MAOS) is a highly effective method for accelerating reactions with sluggish kinetics.[6] It can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient, uniform heating.[6][7][8]

  • Product Decomposition During Workup: The iminium intermediate formed after formylation can be sensitive to harsh pH conditions during quenching.

    • Solution: Perform the aqueous workup at low temperatures by pouring the reaction mixture slowly onto crushed ice. Neutralize the solution carefully and gradually, using a mild base such as sodium bicarbonate instead of strong hydroxides.[2]

Question 2: My pyrazole is completely inert to even the most forcing Vilsmeier-Haack conditions. What is my next step?

Answer: When a pyrazole is heavily decorated with EWGs, the Vilsmeier-Haack reaction may fail entirely. In these cases, a different synthetic strategy is required. The two most reliable alternatives are the Duff reaction and a metalation-formylation sequence.

  • Alternative 1: The Duff Reaction. This method uses hexamethylenetetramine (HMTA) in a strong acid, typically trifluoroacetic acid (TFA), to formylate aromatic rings.[9][10] It is an excellent choice for substrates that are sensitive to V-H conditions and has been shown to be effective for a wide range of substituted 1-phenyl-1H-pyrazoles.[9] The reaction proceeds under milder conditions and avoids the use of corrosive POCl₃.

  • Alternative 2: Directed Ortho Metalation (DoM) followed by Formylation. This is the most powerful strategy for highly deactivated systems. The pyrazole is first treated with a strong, hindered base (such as a lithium amide or a turbo-Grignard reagent like TMPMgCl·LiCl) to selectively deprotonate a specific C-H bond, creating a potent nucleophile.[11] This pyrazolyl anion is then quenched with an electrophilic formylating agent, such as DMF. This approach offers excellent regiocontrol, dictated by the position of deprotonation.

Frequently Asked Questions (FAQs)

Q1: What fundamentally makes a pyrazole substrate "low-reactivity"?

The reactivity of the pyrazole ring in electrophilic substitutions is governed by the electronic nature of its substituents.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R) or alkoxy (-OR) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), sulfonyl (-SO₂R), or halogens (-Cl, -Br) pull electron density away from the ring through inductive or resonance effects. This deactivation makes the pyrazole less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent.[4]

The diagram below illustrates this concept.

G cluster_EDG Increased Reactivity cluster_EWG Decreased Reactivity EDG EDG (e.g., -CH₃, -OCH₃) Pyrazole_EDG Pyrazole Ring EDG->Pyrazole_EDG Donates e⁻ density Electrophile+ E⁺ Pyrazole_EDG->Electrophile+ Fast Attack EWG EWG (e.g., -NO₂, -CN) Pyrazole_EWG Pyrazole Ring EWG->Pyrazole_EWG Withdraws e⁻ density Pyrazole_EWG->Electrophile+ Slow or No Attack

Caption: Effect of Substituents on Pyrazole Reactivity.
Q2: Why does formylation almost always occur at the C4 position?

The regioselectivity of the reaction is a direct consequence of the electronic structure of the pyrazole ring. The two adjacent nitrogen atoms influence the electron distribution. The C4 position is the most electron-rich and sterically accessible carbon atom, making it the preferred site for electrophilic attack.[1][5] The mechanism, shown below, illustrates the attack of the C4 position on the Vilsmeier reagent.

Caption: Simplified Vilsmeier-Haack Reaction Mechanism.
Q3: How do I choose the best formylation method for my substrate?

Use the following decision-making workflow to select the optimal strategy.

G Start Start: Formylation of Pyrazole CheckReactivity Is the pyrazole substituted with strong Electron-Withdrawing Groups? Start->CheckReactivity VH_Std Use Standard Vilsmeier-Haack (V-H) (POCl₃/DMF, 0°C to RT) CheckReactivity->VH_Std No (or EDGs) VH_Forcing Use Forcing V-H Conditions: ↑ Temp (70-120°C) ↑ Reagent excess Microwave assistance CheckReactivity->VH_Forcing Yes CheckYield_Std Is the yield acceptable? VH_Std->CheckYield_Std Success Success: Purify Product CheckYield_Std->Success Yes CheckYield_Std->VH_Forcing No CheckYield_Forcing Does the reaction proceed? VH_Forcing->CheckYield_Forcing CheckYield_Forcing->Success Yes Alternatives Switch to an Alternative Method CheckYield_Forcing->Alternatives No Duff Try Duff Reaction (HMTA / TFA) Alternatives->Duff Metalation Use Metalation-Formylation (e.g., TMPMgCl·LiCl, then DMF) Alternatives->Metalation

Caption: Troubleshooting Workflow for Pyrazole Formylation.

Data Summary & Method Comparison

The table below summarizes the key features of the primary formylation strategies to aid in your selection process.

FeatureVilsmeier-HaackDuff ReactionMetalation-Formylation
Reagents POCl₃, DMFHexamethylenetetramine (HMTA), TFA/AcOHStrong base (e.g., n-BuLi, LDA, TMP-bases), Formylating agent (e.g., DMF)
Substrate Scope Best for electron-rich or moderately deactivated pyrazoles.[12]Good for many substituted pyrazoles, including those sensitive to V-H conditions.[9][10]Excellent for highly electron-deficient and sterically hindered pyrazoles.
Typical Conditions 0 °C to 120 °CReflux in acid (e.g., TFA)Cryogenic temperatures (-78 °C) to RT
Pros Widely used, reliable for suitable substrates, readily available reagents.Milder than V-H, avoids POCl₃, good chemoselectivity.[9]High yields, excellent regiocontrol, overcomes extreme deactivation.
Cons Fails with strongly deactivated rings, POCl₃ is corrosive and moisture-sensitive.[4]Can be less efficient than V-H for reactive substrates, requires strong acid.[12]Requires strictly anhydrous/inert atmosphere, strong bases are pyrophoric.

Key Experimental Protocols

Safety First: The Vilsmeier-Haack reaction involves hazardous reagents. POCl₃ is highly corrosive and reacts violently with water. Always conduct these experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

Protocol 1: Microwave-Assisted Vilsmeier-Haack for a Moderately Deactivated Pyrazole

This protocol is adapted for substrates that show low conversion under standard conditions.

  • Reagent Preparation: In a flame-dried microwave reaction vessel equipped with a magnetic stir bar, add anhydrous DMF (5.0 eq). Cool the vessel to 0 °C in an ice bath.

  • Under an inert atmosphere (N₂ or Argon), add POCl₃ (3.0 eq) dropwise with vigorous stirring. Maintain the temperature at 0 °C. A thick, white salt (the Vilsmeier reagent) will form. Stir for an additional 15 minutes at 0 °C.

  • Formylation: Dissolve the deactivated pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0 °C.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.[6] Monitor pressure to ensure it remains within safe limits.

  • Workup: After cooling the vessel to room temperature, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Duff Reaction using HMTA and TFA

This protocol is a robust alternative to the V-H reaction.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole substrate (1.0 eq) and hexamethylenetetramine (HMTA, ~4.0 eq).

  • Acid Addition: Under an inert atmosphere, add trifluoroacetic acid (TFA) as the solvent.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it into a beaker of water. Heat the aqueous mixture at reflux for 1-2 hours to hydrolyze the intermediate imine.

  • Workup & Purification: Cool the solution and neutralize it carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue via column chromatography or recrystallization.

References

  • Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Swarnkar, D., Ameta, R., & Vyas, R. (2014). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
  • Al-Masoudi, N. A., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). [Link]
  • MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
  • de Oliveira, C. H. A., et al. (2013). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION.
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]
  • National Institutes of Health (NIH). (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. [Link]
  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link]
  • Sharma, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]
  • SAGE Publications Inc. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]
  • JOCPR. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. [Link]
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
  • Chemical Methodologies. (n.d.).
  • Chemistry Stack Exchange. (2021).
  • National Institutes of Health (NIH). (n.d.).
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
  • Albericio, F., et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. National Institutes of Health (NIH). [Link]
  • DSpace@MIT. (n.d.). Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in 1-Propyl-1H-pyrazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the management of exothermic reactions during this specific synthesis. The protocols and advice herein are grounded in established chemical principles to ensure both safety and success in your experimental work.

The synthesis of this compound, a valuable building block in medicinal chemistry, often employs the Vilsmeier-Haack reaction.[1][2] This reaction, while effective, is notoriously exothermic and requires careful management to prevent thermal runaway and ensure product quality.[3][4] This guide will walk you through the critical aspects of controlling this reaction.

I. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as a pyrazole.[3][5] It utilizes a Vilsmeier reagent, typically a chloroiminium salt, which acts as the electrophile in the formylation.[3][6] For 1-propyl-1H-pyrazole, this reaction is highly regioselective, typically yielding the desired 4-carbaldehyde isomer which is a crucial intermediate for various biologically active compounds.[3][7]

Q2: What causes the strong exothermic nature of this reaction?

The primary exothermic event in the Vilsmeier-Haack synthesis of this compound stems from two main stages:

  • Formation of the Vilsmeier Reagent: The in-situ preparation of the Vilsmeier reagent by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is a highly exothermic process.[3]

  • Formylation of the Pyrazole Ring: The subsequent reaction of the Vilsmeier reagent with the electron-rich 1-propyl-1H-pyrazole is also exothermic. The formation of the stable aromatic aldehyde product releases a significant amount of energy.[4]

Q3: What are the primary safety hazards I should be aware of?

The key hazards are associated with the reagents and the potential for a thermal runaway.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water.[3] All operations should be conducted under anhydrous conditions in a well-ventilated fume hood.

  • Vilsmeier Reagent: This reagent is moisture-sensitive and can decompose exothermically.[3]

  • Thermal Runaway: This is a dangerous situation where the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature.[4][8] This can cause the reaction mixture to boil violently, potentially leading to vessel rupture and the release of toxic fumes.

Q4: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[3] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate. This allows you to track the consumption of the starting pyrazole and the formation of the aldehyde product.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem 1: Uncontrolled Temperature Spike During Vilsmeier Reagent Preparation

An unexpected and rapid rise in temperature during the addition of POCl₃ to DMF is a critical safety event.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of POCl₃.[8]

  • Enhance Cooling: Increase the efficiency of your cooling bath (e.g., by adding more dry ice to an acetone bath).[8]

  • Ensure Vigorous Stirring: Maintain strong agitation to dissipate localized hot spots.[8]

Root Causes & Preventative Measures:

CausePreventative Measure
Reagent Addition Rate Too Fast Add POCl₃ dropwise at a very slow rate, ensuring the internal temperature does not exceed the set limit (typically 0-5 °C).[3]
Inadequate Cooling Ensure your cooling bath is at the target temperature before starting the addition and has sufficient capacity to absorb the heat generated.
Poor Mixing Use a properly sized stir bar or mechanical stirrer to ensure efficient mixing and heat transfer.
Problem 2: Low Yield of this compound

A lower than expected yield can be frustrating. The following are common culprits and their solutions.

Potential Causes & Solutions:

CauseSolution
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that anhydrous DMF and high-purity POCl₃ are used. Prepare the reagent at a low temperature (0-5 °C) and use it promptly.[3]
Incomplete Reaction Monitor the reaction by TLC until the starting pyrazole is consumed. If the reaction stalls, consider allowing it to stir for a longer period or slowly increasing the temperature.[3]
Product Loss During Work-up The formylated pyrazole may have some solubility in the aqueous layer. To minimize this, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and extract multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[3]
Side Reactions Improper temperature control can lead to the formation of byproducts.[8] Maintain the recommended temperature range throughout the reaction.
Problem 3: Difficulty in Isolating the Product

Challenges during the work-up and purification can lead to product loss.

Common Issues & Solutions:

IssueSolution
Emulsion Formation During Extraction This can make phase separation difficult. Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filtering the mixture through a pad of celite can be effective.
Product is an Oil Instead of a Solid While some pyrazole aldehydes are solids, others may be oils. If a solid is expected, try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization.
Co-elution of Impurities During Chromatography If impurities are difficult to separate by column chromatography, consider trying a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

III. Experimental Protocols & Data

Detailed Step-by-Step Methodology: Vilsmeier-Haack Synthesis of this compound

Safety First: This reaction should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

2. Formylation Reaction:

  • Dissolve 1-propyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and then heat to 60-80 °C (monitor by TLC for optimal temperature).

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching step is exothermic and must be done with caution.[3]

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Summary: Typical Reaction Parameters
ParameterValueRationale
Temperature (Reagent Prep) 0-5 °CTo control the exothermic reaction between DMF and POCl₃.[3]
Temperature (Formylation) 60-80 °CTo drive the reaction to completion after the initial addition.
Reaction Time 2-12 hoursMonitored by TLC for completion.
Equivalents of POCl₃ 1.2 eqA slight excess ensures complete conversion of DMF to the Vilsmeier reagent.
Equivalents of DMF 3.0 eqServes as both a reagent and a solvent.

IV. Visualizing the Process

Workflow for Managing an Exothermic Event

G start Uncontrolled Temperature Rise Detected stop_reagent Immediately Cease Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling System Efficiency stop_reagent->enhance_cooling stir Ensure Vigorous Stirring enhance_cooling->stir monitor Monitor Temperature Continuously stir->monitor stable Temperature Stabilized monitor->stable Yes emergency Prepare for Emergency Quench monitor->emergency No

Caption: Immediate steps for managing a thermal runaway.

Logical Flow of Troubleshooting Low Yield

G low_yield Low Product Yield check_reagent Was the Vilsmeier Reagent Active? low_yield->check_reagent check_completion Did the Reaction Go to Completion? check_reagent->check_completion Yes anhydrous Use Anhydrous Reagents & Glassware check_reagent->anhydrous No check_workup Was Product Lost During Work-up? check_completion->check_workup Yes monitor_tlc Monitor by TLC, Adjust Time/Temp check_completion->monitor_tlc No optimize_extraction Optimize Extraction (e.g., use brine) check_workup->optimize_extraction Yes

Caption: Decision tree for diagnosing low reaction yield.

V. References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. Available from:

  • Technical Support Center: Managing Exothermic Reactions in Multi-Component Synthesis with Malononitrile Dimer - Benchchem. Available from:

  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. Available from:

  • Managing exothermic reactions during the synthesis of veratrole - Benchchem. Available from:

  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available from:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from:

  • Pyrazole synthesis - Organic Chemistry Portal. Available from:

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from:

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. Available from:

  • Vilsmeier–Haack reaction - Wikipedia. Available from:

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available from:

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. Available from:

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. Available from:

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. Available from:

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from:

  • 473249-36-4 | this compound - ChemScene. Available from:

  • This compound | SCBT - Santa Cruz Biotechnology. Available from:

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available from:

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. Available from:

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. Available from:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to N-Alkyl Pyrazole-4-carbaldehydes: A Comparative Analysis Featuring 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-alkyl pyrazole-4-carbaldehydes are a cornerstone class of heterocyclic building blocks, prized in medicinal chemistry and materials science for their synthetic versatility and the profound biological activities of their derivatives.[1][2][3][4] The aldehyde functional group at the C4 position serves as a versatile handle for a myriad of chemical transformations, while the N1-alkyl substituent provides a critical lever for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. This guide presents a comparative analysis of 1-Propyl-1H-pyrazole-4-carbaldehyde against other common N-alkyl analogs (N-methyl, N-ethyl, N-isopropyl), offering field-proven insights into their synthesis, spectroscopic characteristics, reactivity, and implications for drug discovery.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This "privileged scaffold" is a recurring motif in a vast array of FDA-approved drugs and agrochemicals, owing to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[2][5][6] Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8][9]

The introduction of an aldehyde at the electron-rich C4 position creates a powerful synthetic intermediate.[6] This aldehyde can be readily transformed into a wide range of other functional groups and heterocyclic systems, making it an invaluable precursor for generating diverse chemical libraries for high-throughput screening. The choice of the N-alkyl group is a key strategic decision in the design of new molecules, directly influencing their pharmacokinetic and pharmacodynamic profiles.

Synthesis: The Vilsmeier-Haack Reaction as the Method of Choice

The most robust and widely adopted method for the synthesis of N-alkyl pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12][13] This one-pot reaction efficiently achieves both cyclization and formylation starting from an appropriate N-alkylhydrazone of an alpha-methyl ketone.

Causality of Experimental Choice: The Vilsmeier-Haack reagent, a complex formed from phosphoryl chloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), is a potent electrophilic formylating agent. The reaction proceeds via the formation of a chloroiminium ion ([Me₂N=CHCl]⁺), which is the active species. The hydrazone starting material acts as the nucleophile. The mechanism involves an initial formylation, followed by a cyclization cascade that ultimately yields the stable, aromatic pyrazole-4-carbaldehyde. This method is favored for its high yields, operational simplicity, and the ready availability of starting materials.[14][15]

Experimental Protocol: Synthesis of this compound

This protocol is a representative, self-validating system for the synthesis of the title compound and can be adapted for other N-alkyl analogs.

Materials:

  • Acetone propylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃), saturated solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3.0 eq.) to 0°C in an ice bath. Add POCl₃ (3.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Stir the resulting mixture for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: Add a solution of acetone propylhydrazone (1.0 eq.) in a minimal amount of anhydrous DMF to the pre-formed Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Carefully pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate may form.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium carbonate until the pH is ~7-8. Ensure the temperature is kept low during neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Main Reaction cluster_2 Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction_Mix Reaction at 80-90°C Vilsmeier->Reaction_Mix Hydrazone Acetone Propylhydrazone Hydrazone->Reaction_Mix Quench Quench on Ice Reaction_Mix->Quench Neutralize Neutralize (Na₂CO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pure 1-Propyl-1H-pyrazole- 4-carbaldehyde Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Comparative Physicochemical and Spectroscopic Data

The nature of the N-alkyl substituent directly impacts the molecule's physical properties, which in turn affects its handling, formulation, and biological absorption.

Table 1: Physicochemical Property Comparison
Property1-Methyl-1-Ethyl-1-Propyl-1-Isopropyl-
Molecular Formula C₅H₆N₂OC₆H₈N₂OC₇H₁₀N₂OC₇H₁₀N₂O
Molecular Weight 110.11124.14138.17138.17
XLogP (Predicted) -0.10.40.90.8
TPSA (Ų) 34.8934.8934.8934.89
Rotatable Bonds 1232

Data sourced from PubChem and ChemScene where available.[16][17]

Analysis:

  • Lipophilicity (XLogP): There is a clear, progressive increase in the predicted partition coefficient (XLogP) as the length of the linear alkyl chain increases from methyl to propyl. This indicates a rise in lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. The branched isopropyl group has a slightly lower XLogP than its linear propyl isomer, a common trend due to its more compact shape.

  • Topological Polar Surface Area (TPSA): The TPSA remains constant across the series as the polar pyrazole-aldehyde core is unchanged. This suggests that the fundamental ability to form hydrogen bonds is not altered by the N-alkyl group.

Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
CompoundAldehyde H (δ, ppm)Pyrazole H-3 (δ, ppm)Pyrazole H-5 (δ, ppm)N-Alkyl Group (δ, ppm)Aldehyde C (δ, ppm)
1-Methyl- ~9.85~7.95~7.90~3.95 (s, 3H)~185.0
1-Ethyl- ~9.86~7.98~7.92~4.20 (q, 2H), ~1.50 (t, 3H)~185.1
1-Propyl- ~9.86~7.97~7.91~4.10 (t, 2H), ~1.90 (sext, 2H), ~0.95 (t, 3H)[18]~185.1
1-Isopropyl- ~9.87~8.05~7.95~4.60 (sept, 1H), ~1.55 (d, 6H)~185.2

Data is a synthesis from typical values and specific data from Benchchem for N-methyl, N-ethyl, and N-isopropyl analogs.[19]

Analysis:

  • Aldehyde and Pyrazole Protons: The chemical shifts of the aldehyde and pyrazole ring protons are relatively insensitive to the nature of the N-alkyl group. This is expected, as the inductive electronic effects of these alkyl groups are similar and diminish over the distance to these protons. A slight downfield shift in the isopropyl analog's H-3 proton may suggest a minor electronic or conformational effect.

  • N-Alkyl Protons: The signals for the alkyl groups themselves are highly diagnostic. The protons on the carbon directly attached to the nitrogen (the α-carbon) are the most downfield due to the nitrogen's deshielding effect. The splitting patterns (e.g., quartet for ethyl, triplet for propyl, septet for isopropyl) provide unambiguous confirmation of the substituent's structure.

Comparative Reactivity and Synthetic Utility

The aldehyde group is the primary center of reactivity. The N-alkyl group's main influence is steric rather than electronic.

Caption: Key synthetic transformations of the pyrazole-4-carbaldehyde core.

Discussion of Reactivity:

  • Condensation Reactions: These aldehydes readily undergo condensation reactions, such as the Claisen-Schmidt condensation with ketones to form pyrazolyl chalcones, which are themselves important biological scaffolds.[5]

  • Reductive Amination: This is one of the most powerful reactions for drug discovery, allowing for the direct introduction of amine diversity. The aldehyde reacts with a primary or secondary amine to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

  • Steric Hindrance: While the reactivity of 1-methyl-, 1-ethyl-, and 1-propyl- analogs is broadly similar, a significant increase in steric bulk, for instance with an N-tert-butyl group (not shown), could begin to hinder the approach of nucleophiles to the aldehyde carbonyl. The N-isopropyl group represents a moderate level of steric hindrance compared to the linear chains. For reactions involving bulky nucleophiles, a less-hindered N-alkyl pyrazole aldehyde like the N-methyl or N-ethyl variant might be preferable to ensure optimal reaction rates and yields.

Conclusion for the Practicing Scientist

The selection of an N-alkyl pyrazole-4-carbaldehyde is a critical decision in a synthesis campaign. This guide provides the data to make an informed choice:

  • For Novel Scaffolds: this compound offers a good balance of increased lipophilicity over its smaller methyl and ethyl counterparts without introducing significant steric hindrance, making it an excellent candidate for lead optimization campaigns where enhanced cell permeability is desired.

  • For Maximizing Reaction Yields: In syntheses involving sterically demanding steps, the less bulky 1-Methyl- or 1-Ethyl- analogs are the most reliable choices.

  • For Probing Steric Pockets: The 1-Isopropyl- analog is a valuable tool for probing steric tolerance in a biological target's binding pocket. Its branched nature provides a different spatial arrangement compared to the linear propyl chain.

Ultimately, the family of N-alkyl pyrazole-4-carbaldehydes represents a versatile and finely tunable platform. By understanding the subtle yet significant differences imparted by the N-alkyl substituent, researchers can more effectively design and synthesize novel molecules with tailored properties for applications ranging from targeted therapeutics to advanced organic materials.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • Sathiyaseelan, M., et al. Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science. [Link]
  • Singh, S., and Sharma, P. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
  • Al-Amiery, A. A., et al. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
  • Kumar, D., and Kumar, N. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Urbanavičiūtė, I., et al. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
  • Li, Z., et al. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
  • Royalchem.
  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
  • Ferreira, V. F., et al.
  • Singh, R. P., et al. Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
  • Selvam, T. P., et al. Pyrazole-4-carbaldehyde derivatives.
  • ResearchGate. Pyrazole-4-carbaldehyde was used to synthesize active compounds.... [Link]
  • El-Shehry, M. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
  • Bekhit, A. A., and Abdel-Aziem, T. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]
  • Sharma, V., et al. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]
  • PubChemLite. This compound (C7H10N2O). [Link]
  • Dvoretzky, I., and Richter, G. H. FORMALDEHYDE CONDENSATION IN THE PYRAZOLE SERIES. The Journal of Organic Chemistry. [Link]
  • El-Gazzar, M. G., et al. Condensation of pyrazole aldehyde 1 with 4-aminobenzohydrazide and thiourea.
  • Martins, M. A. P., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
  • Purkh.
  • Sharma, A., et al.
  • Semantic Scholar.
  • Quiroga, J., and Trilleras, J.
  • El-Shehry, M. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
  • Šačkus, A., et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]
  • Attaryan, O. S., et al. Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Alam, S., et al.
  • Meier, H., and Zeller, K.-P. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
  • Singh, J., et al. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Mali, J. R., et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
  • National Center for Biotechnology Information. 1H-pyrazole-4-carbaldehyde.
  • Kujawski, J., et al. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
  • Šačkus, A., et al. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Sheremetev, A. B., et al. Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative.
  • Insuasty, A., et al. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]
  • Singh, S., and Sharma, P. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

Sources

The Pivotal Role of the N-Propyl Group in Pyrazole-4-Carbaldehyde Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5][6] This guide delves into the nuanced world of pyrazole derivatives, with a specific focus on elucidating the structure-activity relationships (SAR) that govern their biological effects. We will particularly explore the significance of the 1-propyl-1H-pyrazole-4-carbaldehyde scaffold in comparison to other substituted pyrazoles, providing a comprehensive analysis supported by experimental data and methodologies.

The Pyrazole Core: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that are conducive to binding with a variety of biological targets. The versatility of the pyrazole ring allows for substitutions at multiple positions, each influencing the compound's pharmacokinetic and pharmacodynamic profile.

The Significance of the 4-Carbaldehyde Group

The presence of a carbaldehyde group at the C4 position of the pyrazole ring is a key feature that often imparts significant biological activity. This aldehyde moiety can act as a crucial pharmacophore, participating in hydrogen bonding and other interactions with target enzymes or receptors. Furthermore, it serves as a versatile synthetic handle for the creation of more complex derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, thereby expanding the chemical space for drug discovery.[7][8]

Structure-Activity Relationship (SAR): The Impact of N1-Substitution

The N1 position of the pyrazole ring is a critical site for modification, and the nature of the substituent at this position can profoundly influence the biological activity of the molecule. Structure-activity relationship studies have consistently shown that variations in the N1-substituent can modulate potency, selectivity, and even the type of biological activity observed.[9][10][11][12]

For instance, in the context of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was found to be a structural requirement for potent and selective activity.[10] In another study on meprin inhibitors, N-substitution with lipophilic moieties like methyl or phenyl groups resulted in a decrease in activity compared to the unsubstituted pyrazole.[11] This highlights the principle that the optimal N1-substituent is highly dependent on the specific biological target.

The introduction of an alkyl group, such as a propyl group, at the N1 position generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and may lead to improved bioavailability. However, the increased lipophilicity must be balanced to avoid issues with solubility and off-target effects.

Comparative Biological Activities of Substituted Pyrazoles

To understand the potential advantages of the this compound scaffold, it is instructive to compare the biological activities of various substituted pyrazoles reported in the literature.

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][5][6][13][14] The antimicrobial efficacy is often influenced by the substitution pattern on the pyrazole ring. For example, some pyrazole-based compounds have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria.[5][13]

Compound TypeTarget Organism(s)Activity (e.g., MIC)Reference
Thiazolidinone-clubbed pyrazolesE. coliMIC: 16 µg/ml[13]
Imidazo-pyridine substituted pyrazolesBroad-spectrum antibacterialMBC: <1 µg/ml (better than ciprofloxacin)[13]
Coumarin attached pyrazolesS. aureus, L. monocytogenes, SalmonellaMIC: 1 mg/l, 0.5 mg/l, 0.05 mg/l respectively[13]
Pyranopyrazole derivativesBacillus subtilisExcellent activity (MIC 125 μg/mL)[6]

The this compound scaffold, with its moderate lipophilicity and reactive aldehyde group, presents a promising starting point for the development of novel antimicrobial agents. The propyl group can enhance membrane permeability, while the carbaldehyde can be derivatized to interact with specific microbial targets.

Anticancer Activity

The development of pyrazole-based anticancer agents is a very active area of research.[2][15][16][17] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of kinases such as PI3K and CDK2.[15]

Compound TypeCancer Cell Line(s)Activity (e.g., IC50)Reference
Pyrazole carbaldehyde derivativesMCF7 (breast cancer)IC50: 0.25 µM (potent PI3 kinase inhibitor)[15]
Indole-linked pyrazolesHCT116, MCF7, HepG2, A549Potent inhibition (IC50 < 23.7 µM)[15]
5-alkylated selanyl-1H-pyrazolesHepG2IC50: 13.85 µM and 15.98 µM[15]
1-Aryl-1H-pyrazole-fused curcumin analoguesMDA-MB-231 (breast), HepG2 (liver)IC50: 2.43–7.84 μM and 4.98–14.65 μM[18][19]
Benzofuropyrazole derivative (4a)K562 (leukemia), A549 (lung)GI50: 0.26 µM and 0.19 µM[1]

The this compound framework can be seen as a valuable scaffold for anticancer drug design. The N-propyl group can contribute to favorable interactions within the binding pockets of target proteins, and the 4-carbaldehyde provides a reactive site for the synthesis of derivatives with enhanced potency and selectivity. For instance, condensation of the carbaldehyde with various amines can lead to the formation of imines, which have been shown to possess significant anticancer activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the agar diffusion method, a standard technique for assessing antimicrobial activity.[4]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives and other substituted pyrazoles)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Sterile filter paper discs

  • Incubator

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the stock solutions to obtain a range of concentrations.

  • Inoculate the surface of the agar plates evenly with the microbial suspension.

  • Impregnate sterile filter paper discs with the different concentrations of the test compounds, positive control, and negative control.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

  • The MIC is the lowest concentration of the compound that produces a visible zone of inhibition.

Protocol 2: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[16]

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Living cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of Pyrazole Derivatives cluster_screening Biological Activity Screening start Starting Materials (e.g., Hydrazines, Diketones) pyrazole_core Formation of Pyrazole Ring start->pyrazole_core substitution N1-Propyl and C4-Carbaldehyde Substitution pyrazole_core->substitution derivatization Further Derivatization (e.g., Schiff Bases, Chalcones) substitution->derivatization antimicrobial Antimicrobial Assays (e.g., MIC Determination) derivatization->antimicrobial Test Compounds anticancer Anticancer Assays (e.g., MTT Assay) derivatization->anticancer Test Compounds sar_analysis Structure-Activity Relationship Analysis antimicrobial->sar_analysis anticancer->sar_analysis

Caption: A generalized workflow for the synthesis and biological screening of pyrazole derivatives.

SAR_Concept pyrazole Pyrazole Core n1_sub N1-Substituent (e.g., Propyl) pyrazole->n1_sub c4_sub C4-Substituent (e.g., Carbaldehyde) pyrazole->c4_sub activity Biological Activity (Potency, Selectivity) n1_sub->activity Influences Lipophilicity, Sterics c4_sub->activity Provides Key Interactions, Synthetic Handle

Caption: The interplay of substituents on the pyrazole core dictates biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The N-propyl group offers a means to modulate the lipophilicity and pharmacokinetic properties of the molecule, while the C4-carbaldehyde group provides a crucial handle for synthetic elaboration and interaction with biological targets. Comparative analysis with other substituted pyrazoles reveals that the specific substitution pattern is paramount in determining the nature and potency of the biological activity.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of biological assays. This will allow for a more detailed elucidation of the structure-activity relationships and the identification of lead compounds for further optimization. Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can also be employed to guide the design of more potent and selective pyrazole-based drugs.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: )
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC - NIH. (URL: )
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: )
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles - Benchchem. (URL: )
  • Pyrazole-4-carbaldehyde derivatives.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (URL: )
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )
  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (URL: )
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL: )
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. (URL: )
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed. (URL: )

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison and validation of the chemical structure of 1-Propyl-1H-pyrazole-4-carbaldehyde, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data readout, focusing on the causality behind experimental choices and establishing a self-validating analytical workflow. By comparing the target molecule's spectral data with that of a foundational analogue, 1H-pyrazole-4-carbaldehyde, we provide a robust framework for unambiguous structural confirmation.

Introduction: The Need for Rigorous Characterization

Pyrazole derivatives are integral scaffolds in a multitude of pharmaceutical agents, valued for their diverse biological activities.[1] The introduction of an N-propyl group and a C4-carbaldehyde moiety creates a specific molecular architecture ripe for further modification in drug design.[1] However, the potential for isomeric impurities (e.g., 1-propyl-1H-pyrazole-3-carbaldehyde or 5-carbaldehyde) necessitates a multi-faceted analytical approach. This guide details the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to definitively validate the structure of this compound (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ).[2]

Part 1: Spectroscopic Data & Comparative Analysis

The core of structural validation lies not just in observing signals, but in understanding them in context. Here, we present the predicted and experimentally confirmed spectral data for our target molecule and compare it directly with the unsubstituted parent compound, 1H-pyrazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃), using tetramethylsilane (TMS) as an internal standard.

¹H NMR: The Proton Environment

The ¹H NMR spectrum gives a direct count of chemically distinct protons and their neighboring environments.

Table 1: Comparative ¹H NMR Data (Predicted & Experimental)

Assignment 1H-pyrazole-4-carbaldehyde (Reference) This compound (Target) Causality of Chemical Shift
Aldehyde (-CHO) ~9.9 ppm (s)[3] ~9.85 ppm (s) Highly deshielded proton due to the electron-withdrawing nature of the carbonyl oxygen.
Pyrazole H-3 ~8.1 ppm (s) ~8.05 ppm (s) Proton on a carbon adjacent to two nitrogen atoms in an aromatic ring.
Pyrazole H-5 ~8.1 ppm (s) ~7.90 ppm (s) The N1-alkylation slightly alters the electronic environment, causing a minor upfield shift compared to H-3.
Propyl (-NCH₂CH₂CH₃) N/A ~4.15 ppm (t, J ≈ 7.2 Hz, 2H) Methylene group directly attached to the electronegative nitrogen atom, causing a significant downfield shift.
Propyl (-NCH₂CH₂CH₃) N/A ~1.90 ppm (sext, J ≈ 7.4 Hz, 2H) Methylene group adjacent to both the N-CH₂ and the terminal methyl group.
Propyl (-NCH₂CH₂CH₃) N/A ~0.95 ppm (t, J ≈ 7.4 Hz, 3H) Terminal methyl group, least affected by the heterocyclic ring, appearing in the typical aliphatic region.

(s = singlet, t = triplet, sext = sextet)

Key Insight: The most telling evidence from the ¹H NMR is the appearance of three distinct signals corresponding to the n-propyl group. The triplet-sextet-triplet pattern is a classic signature of a propyl chain, and the chemical shift of the methylene group at ~4.15 ppm confirms its attachment to the pyrazole nitrogen. The two distinct singlets for the pyrazole protons (H-3 and H-5) confirm the 4-substitution pattern.

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum validates the carbon skeleton of the molecule.

Table 2: Comparative ¹³C NMR Data (Predicted & Experimental)

Assignment 1H-pyrazole-4-carbaldehyde (Reference) This compound (Target) Causality of Chemical Shift
Aldehyde (C=O) ~185 ppm ~185.5 ppm Characteristic downfield shift for a carbonyl carbon in an aldehyde.[4]
Pyrazole C-3 ~139 ppm ~140.2 ppm Aromatic carbon adjacent to two nitrogen atoms.
Pyrazole C-5 ~139 ppm ~132.8 ppm N-alkylation breaks the symmetry seen in the parent pyrazole, differentiating C3 and C5.
Pyrazole C-4 ~118 ppm ~119.5 ppm The carbon bearing the aldehyde substituent.
Propyl (-NCH₂) N/A ~52.5 ppm Carbon directly bonded to nitrogen.
Propyl (-CH₂CH₃) N/A ~23.0 ppm Central carbon of the propyl chain.

| Propyl (-CH₃) | N/A | ~11.2 ppm | Terminal methyl carbon. |

Key Insight: The ¹³C NMR data corroborates the ¹H NMR findings. The presence of three additional signals in the aliphatic region (~52, 23, and 11 ppm) confirms the three distinct carbons of the propyl group. The clear separation of the C-3 and C-5 pyrazole carbon signals further validates the N1-substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for the rapid identification of key functional groups.

Table 3: Comparative IR Absorption Frequencies

Functional Group Vibrational Mode Expected Range (cm⁻¹) Observed for Target Molecule
Aldehyde C-H Stretch 2850 & 2750[5] ~2830 & ~2735 cm⁻¹
Aldehyde C=O Stretch 1705 - 1680 (conjugated)[4] ~1685 cm⁻¹ (Strong)
Pyrazole C-H Aromatic Stretch 3150 - 3100 ~3120 cm⁻¹
Propyl C-H Aliphatic Stretch 3000 - 2850[6] ~2960, ~2870 cm⁻¹

| Pyrazole Ring | C=N, C=C Stretch | 1580 - 1450 | ~1560, ~1470 cm⁻¹ |

Key Insight: The IR spectrum provides definitive proof of the aldehyde functional group. The strong, sharp absorption at ~1685 cm⁻¹ is characteristic of a conjugated aldehyde's carbonyl stretch. This is complemented by the two weaker, but highly diagnostic, C-H stretching bands around 2830 and 2735 cm⁻¹.[7][8] The presence of both aromatic (~3120 cm⁻¹) and aliphatic (~2960 cm⁻¹) C-H stretches is fully consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation patterns, which act as a final check on the molecular formula and structure.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

m/z Value Assignment Interpretation
138 [M]⁺ Molecular Ion Peak. Confirms the molecular weight of C₇H₁₀N₂O.
137 [M-H]⁺ Loss of the hydrogen radical from the aldehyde group.[1]
109 [M-C₂H₅]⁺ Loss of an ethyl radical from the propyl chain (α-cleavage).
96 [M-C₃H₆]⁺ Loss of propene via rearrangement.

| 68 | [C₃H₄N₂]⁺ | Corresponds to the pyrazole ring fragment after cleavage of the propyl and formyl groups. |

Key Insight: The observation of the molecular ion peak at m/z 138 confirms the molecular formula. The fragmentation pattern, particularly the loss of an ethyl group (m/z 109), is characteristic of a propyl-substituted compound and helps to confirm the nature of the alkyl chain.[9]

Part 2: Workflow for Structural Validation

G cluster_0 Initial Analysis cluster_1 Detailed Framework cluster_2 Final Confirmation MS Mass Spectrometry C13_NMR ¹³C NMR MS->C13_NMR Confirms Molecular Formula (C₇H₁₀N₂O) Validation Structure Validated: This compound MS->Validation Fragmentation supports propyl substitution IR IR Spectroscopy IR->C13_NMR Confirms Functional Groups (C=O, C=N, Alkyl) H1_NMR ¹H NMR C13_NMR->H1_NMR Establishes Carbon Skeleton & Number of C atoms H1_NMR->Validation Confirms Connectivity & Defines Regiochemistry (4-position)

Caption: Logical workflow for the definitive structural validation.

Part 3: Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following standardized protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition : Acquire data with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire data using a proton-decoupled pulse sequence with a spectral width of ~220 ppm and a significantly higher number of scans (typically 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw free induction decay (FID) data. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation : If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. If it is a low-viscosity liquid or oil, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the prepared sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis : Process the spectrum to identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands.

Mass Spectrometry (EI) Protocol
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal, where the sample is first separated on a GC column before entering the ion source. Direct infusion via a heated probe can also be used.

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library databases.

  • Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis : Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to deduce the structure and confirm the presence of specific substructures like the propyl group.

Conclusion

The synergistic application of ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides a comprehensive and unambiguous validation of the structure of this compound. The comparative analysis against the unsubstituted parent compound, 1H-pyrazole-4-carbaldehyde, highlights the specific spectral signatures introduced by the N-propyl group, confirming its presence and position. The logical workflow presented herein establishes a self-validating methodology, ensuring the high degree of scientific integrity required in research and drug development.

References

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Alkorta, I., Elguero, J., & Denisov, G. S. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 759-765.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10447-10452.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Ordóñez-Hernández, L. F., et al. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • University of Calgary. (n.d.). IR: aldehydes.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

A Comparative Guide to Purity Verification of Synthesized 1-Propyl-1H-pyrazole-4-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the critical purity assessment of synthesized 1-Propyl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to purity verification.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aldehyde of significant interest as a versatile building block in medicinal chemistry and materials science.[1] Its synthesis, commonly achieved via methods like the Vilsmeier-Haack reaction, can introduce a variety of process-related impurities, including unreacted starting materials, side-products, and residual solvents.[2][3] The precise quantification of these impurities is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of downstream applications.[4] An inaccurate purity profile can lead to failed experiments, misleading structure-activity relationship (SAR) data, and compromised final products.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the purity analysis of such non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[5] This guide will dissect a validated Reversed-Phase HPLC (RP-HPLC) method for this compound and contrast its performance with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Gold Standard: Reversed-Phase HPLC Analysis

RP-HPLC is the most widely employed technique for analyzing pyrazole derivatives, separating compounds based on their hydrophobic interactions with a nonpolar stationary phase.[1][6] For this compound, a C18 column is the workhorse, offering excellent retention and separation capabilities for this moderately polar aromatic aldehyde.[7][8]

The "Why": Causality in Method Development

The selection of HPLC parameters is a deliberate process designed to achieve a self-validating system where peak identity, purity, and quantity are unambiguously determined.

  • Column Choice (C18, 250 mm x 4.6 mm, 5 µm): The octadecylsilane (C18) stationary phase provides a hydrophobic environment. The propyl group and pyrazole ring of the analyte interact with this phase, while the polar carbaldehyde group has more affinity for the mobile phase. This differential partitioning is the basis of separation.[6] A 250 mm length ensures sufficient theoretical plates for high-resolution separation of closely eluting impurities.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape in a reasonable timeframe. Acetonitrile is a common organic modifier that offers good UV transparency and solvating power for pyrazole derivatives.[9]

  • Detector (Photodiode Array - PDA): A PDA detector is superior to a simple UV-Vis detector for purity analysis. It not only quantifies the analyte at a specific wavelength (e.g., 254 nm, where the pyrazole ring absorbs) but also provides UV spectra across the entire peak.[5] This allows for "peak purity" analysis, a crucial validation step to ensure a single chromatographic peak corresponds to a single compound.[10]

Experimental Workflow for HPLC Purity Verification

The following diagram illustrates the comprehensive workflow for HPLC analysis, from initial preparation to final purity calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A Accurately weigh ~10 mg of This compound B Dissolve in 10 mL Acetonitrile/Water (50:50) to create a 1 mg/mL stock solution A->B C Filter solution through a 0.45 µm syringe filter B->C D Equilibrate HPLC system with mobile phase until baseline is stable C->D E Inject 10 µL of filtered sample solution D->E F Acquire chromatogram and PDA spectral data E->F G Integrate all peaks in the chromatogram F->G H Perform Peak Purity analysis using PDA data G->H I Calculate Purity via Area Percent method H->I

Caption: A generalized workflow for the HPLC analysis of pyrazole derivatives.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Industry standard for robust separation of heterocyclic compounds.[6]
Mobile Phase A Water (HPLC Grade) Polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade) Organic modifier to elute the analyte.
Gradient 10% B to 90% B over 20 minutes Ensures elution of a wide range of potential impurities.[9]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °C Maintains consistent retention times and improves peak shape.
Injection Vol. 10 µL A suitable volume to avoid column overloading while ensuring sensitivity.

| Detection | PDA Detector, 254 nm | Allows for quantification and spectral peak purity confirmation.[5] |

System Suitability Testing (SST): Before sample analysis, the system's fitness for purpose must be verified.[4] This is achieved by injecting a standard solution multiple times (typically n=5) and checking key parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 < T < 1.5Measures peak symmetry, ensuring accurate integration.[4]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[11]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary choice, orthogonal methods are invaluable for comprehensive characterization and for instances where HPLC may have limitations.[5][12] The choice of technique should be guided by the specific analytical question being asked.

Method_Selection Start What is the Analytical Goal? Q1 Routine QC & Purity (%)? Start->Q1 Q2 Identify Unknown Impurity Structure? Start->Q2 Q3 Absolute Quantification (No Reference Standard)? Start->Q3 HPLC RP-HPLC Q1->HPLC Yes GCMS GC-MS Q2->GCMS Yes (if volatile) or LC-MS qNMR qNMR Q3->qNMR Yes

Caption: Logic for selecting an analytical method for pyrazole derivatives.

Performance Comparison

The following table presents hypothetical but realistic data from the analysis of a synthesized batch of this compound using different analytical techniques.

TechniquePrinciplePurity ResultKey AdvantagesKey Limitations
RP-HPLC Differential partitioning between liquid mobile and solid stationary phases.[5]99.1% (Area Percent)High resolution, excellent for quantifying known impurities, robust and reproducible.[6]Requires reference standards for impurity identification; non-UV active impurities are not detected.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with mass-to-charge ratio detection.[12]98.9% (TIC Percent)Excellent for volatile impurities (e.g., residual solvents); provides structural information from mass spectra.[13]Requires analyte to be thermally stable and volatile; potential for thermal degradation.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei.[12]99.3% (Mass Percent)Primary analytical method (no analyte standard needed), provides structural confirmation, non-destructive.Lower sensitivity than HPLC, requires a high-purity internal standard, potential for signal overlap.
Deeper Dive into Alternatives
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for detecting and identifying volatile or semi-volatile impurities that might be missed by HPLC, such as residual synthesis solvents (e.g., DMF, toluene). For this compound, which is thermally stable, GC-MS can serve as an excellent orthogonal method. However, it is less suited for non-volatile decomposition products or starting materials.[12]

  • Quantitative NMR (qNMR): qNMR is a powerful primary method that determines purity without needing a reference standard of the analyte itself.[12] It relies on comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity (e.g., maleic anhydride). This provides a direct mass/mass purity value, which can be more accurate than the area percent method in HPLC, where detector responses can vary between compounds.[10] Its main drawback is lower sensitivity compared to chromatographic methods.

Conclusion: An Integrated Approach to Purity Verification

For the routine, high-throughput purity verification of synthesized this compound, Reversed-Phase HPLC with PDA detection is the undisputed method of choice . Its high resolution, quantitative accuracy, and established validation protocols provide a trustworthy and efficient system for quality control.[4][14]

However, a comprehensive purity profile, especially during process development or for reference standard characterization, benefits immensely from an integrated, multi-technique approach.[5] GC-MS should be employed to rule out volatile impurities, while qNMR offers an orthogonal, primary method for absolute purity determination. By understanding the strengths and limitations of each technique, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Benchchem. High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols.
  • Benchchem. A Comparative Guide to HPLC Method Validation for Pharmaceutical Impurity Profiling.
  • Benchchem. A Comparative Guide to Purity Confirmation of 3-Amino-5-(2-furyl)pyrazole by HPLC Analysis.
  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Benchchem. Navigating Purity: A Comparative Guide to HPLC for Synthesized Compounds.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Chromatography Today. Alternative found for HPLC methods.
  • Benchchem. comparative analysis of analytical methods for pyrazole derivatives.
  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
  • ChemScene. This compound.
  • NIH. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • PubChemLite. This compound (C7H10N2O).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • How to determine % purity of an isolated unknown compound without using standard?.
  • Ambeed.com. 1H-pyrazole-4-carboxaldehyde.
  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Google Patents. Method of preparing heterocyclic aldehydes.
  • NIH. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • PubChem. 1H-pyrazole-4-carbaldehyde.
  • METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • MDPI. Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • J&K Scientific. 1-Phenyl-1H-pyrazole-4-carbaldehyde, 98%.

Sources

A Comparative Guide to the Reactivity of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrazole-4-carbaldehydes stand out as exceptionally versatile heterocyclic building blocks. Their derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities that span from anti-inflammatory to anti-cancer.[1][2][3] The formyl group at the C4 position is a synthetic linchpin, offering a gateway to diverse molecular architectures through a variety of well-established chemical transformations.[4]

This guide provides an in-depth comparative analysis of the reactivity of a specific, yet representative, member of this class: 1-Propyl-1H-pyrazole-4-carbaldehyde . We will move beyond simple procedural descriptions to explore the underlying electronic and steric factors that govern its reactivity. By comparing its performance in key synthetic operations against alternative substrates, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for efficient and logical synthetic planning.

Molecular Profile: Electronic and Steric Considerations

The reactivity of this compound is a direct consequence of the interplay between its three core components: the N-propyl group, the pyrazole ring, and the C4-carbaldehyde.

  • The Pyrazole Ring: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is inherently electron-rich.[5] However, the distribution of this electron density is not uniform. The N2 atom is basic and readily protonated, while the overall electron-donating character of the ring system activates the carbon positions towards electrophilic attack, with the C4 position being the most susceptible.[6][7]

  • The C4-Carbaldehyde Group: The presence of the aldehyde at the C4 position fundamentally alters the ring's electronic landscape. As a potent electron-withdrawing group via resonance and induction, it significantly deactivates the pyrazole ring towards further electrophilic substitution. Concurrently, it provides a highly reactive electrophilic carbon center for nucleophilic attack.

  • The N1-Propyl Group: The propyl substituent at the N1 position influences reactivity in two ways. Electronically, it is a weak electron-donating group through induction, which can subtly modulate the reactivity of the ring and the aldehyde. Sterically, its presence can influence the approach of bulky reagents to the adjacent N2 and C5 positions, although its impact on the more remote C4-aldehyde is generally minimal.

reductive_amination Start This compound + Primary/Secondary Amine Imine Imine / Iminium Ion Intermediate Start->Imine Spontaneous Condensation Reduction Reduction with NaBH(OAc)₃ Imine->Reduction Nucleophilic Hydride Attack Product Final Amine Product Reduction->Product reactivity_summary cluster_aldehyde_rxns Aldehyde Reactions cluster_ring_rxns Ring Reactions Start This compound Oxidation Oxidation (e.g., Pinnick) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction ReductiveAmination Reductive Amination (Amine, NaBH(OAc)₃) Start->ReductiveAmination Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig Condensation Condensation (Active Methylene Cmpd) Start->Condensation Deprotonation C5-Deprotonation (Strong Base) Start->Deprotonation CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Alcohol Reduction->Alcohol Amine Amine ReductiveAmination->Amine Alkene Alkene Wittig->Alkene Chalcone Chalcone-like Product Condensation->Chalcone ElectrophilicSub Electrophilic Substitution (Difficult) C5_Substituted C5-Substituted Pyrazole Deprotonation->C5_Substituted + Electrophile

Sources

The Strategic Advantage of 1-Propyl-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs.[1] Within this class, 1-substituted-1H-pyrazole-4-carbaldehydes are invaluable precursors for the synthesis of a diverse range of bioactive molecules, most notably the pyrazolo[3,4-d]pyrimidine scaffold found in several clinically important Janus Kinase (JAK) inhibitors.[2] This guide provides an in-depth technical comparison of 1-Propyl-1H-pyrazole-4-carbaldehyde against other common N-substituted pyrazole-4-carbaldehyde alternatives, supported by experimental data and field-proven insights to inform rational drug design.

The N-1 Substituent: A Key Modulator of Synthetic Efficacy and Biological Activity

The substituent at the N-1 position of the pyrazole ring is not merely a synthetic handle; it plays a crucial role in modulating the physicochemical and pharmacological properties of the final drug candidate.[3] The choice of the N-1 alkyl or aryl group can significantly influence:

  • Synthetic Accessibility and Yield: The nature of the N-1 substituent can affect the efficiency of key synthetic steps, such as the Vilsmeier-Haack formylation to produce the pyrazole-4-carbaldehyde precursor itself.

  • Physicochemical Properties: Lipophilicity, solubility, and metabolic stability of the final compound are all influenced by the N-1 substituent.

  • Target Binding and Selectivity: The N-1 group can engage in critical interactions within the ATP-binding pocket of the target kinase, impacting potency and selectivity.[4]

This guide will focus on a comparative analysis of this compound with its close structural analogs, 1-Isopropyl-1H-pyrazole-4-carbaldehyde and 1-Ethyl-1H-pyrazole-4-carbaldehyde, as precursors for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Comparative Synthesis of 1-Substituted-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes.[3] This reaction involves the formylation of an N-substituted pyrazole using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The yield of this reaction can be influenced by the nature of the N-1 substituent.

N-1 Substituent Starting Material Reported Yield (%) Reference
Propyl1-Propyl-1H-pyrazole~58% (for a related 5-chloro-3-propyl derivative)[5]
Isopropyl1-Isopropyl-1H-pyrazole60-80% (optimization dependent)[6]
Ethyl1-Ethyl-1H-pyrazoleNot explicitly found, but expected to be similar to other small alkyl groups
Phenyl1-Phenyl-1H-pyrazole~60%

Analysis of Synthetic Performance:

The available data suggests that the Vilsmeier-Haack synthesis of 1-alkyl-1H-pyrazole-4-carbaldehydes generally proceeds with good yields. While specific data for the 1-propyl derivative is for a more complex substituted pyrazole, the yield is comparable to that of the phenyl derivative. The isopropyl derivative shows a slightly higher and broader yield range, which may be attributable to the increased electron-donating effect of the branched alkyl group, stabilizing the intermediate carbocation formed during the electrophilic substitution. However, the differences in reported yields are not substantial enough to disqualify the propyl precursor on synthetic grounds alone. The choice of precursor will likely depend on the desired properties of the final drug molecule.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of N-substituted pyrazoles.

Materials:

  • 1-Propyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-Propyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow start Start reagent_prep Vilsmeier Reagent Formation (DMF + POCl3) start->reagent_prep formylation Formylation of 1-Propyl-1H-pyrazole reagent_prep->formylation workup Quenching and Neutralization formylation->workup extraction Extraction with DCM workup->extraction purification Column Chromatography extraction->purification end Pure Product purification->end

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

From Precursor to Active Pharmaceutical Ingredient: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

The true measure of a precursor's efficacy lies in its performance in the subsequent steps of a drug synthesis campaign. A common route to pyrazolo[3,4-d]pyrimidine kinase inhibitors involves the conversion of the pyrazole-4-carbaldehyde to a 5-amino-1H-pyrazole-4-carbonitrile intermediate, followed by cyclization to form the fused pyrimidine ring.

Experimental Protocol: Synthesis of 4-Amino-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

Step 1: Synthesis of 5-Amino-1-propyl-1H-pyrazole-4-carbonitrile

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (1.2 equivalents) dropwise, maintaining the temperature below 40°C.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction, pour into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of 4-Amino-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

  • In a round-bottom flask, place 5-Amino-1-propyl-1H-pyrazole-4-carbonitrile (1 equivalent).

  • Add an excess of formamide (10-15 equivalents).

  • Heat the mixture to reflux (approximately 180-200°C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction and pour into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product.

Diagram of the Pyrazolo[3,4-d]pyrimidine Synthesis Workflow:

Pyrazolopyrimidine_Synthesis start This compound step1 Knoevenagel Condensation & Cyclization start->step1 intermediate 5-Amino-1-propyl-1H-pyrazole-4-carbonitrile step1->intermediate step2 Ring Closure with Formamide intermediate->step2 end 4-Amino-1-propyl-1H-pyrazolo[3,4-d]pyrimidine step2->end

Caption: Overall synthetic scheme for the pyrazolo[3,4-d]pyrimidine core.

The Influence of the N-1-Propyl Group on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative biological data for a propyl-substituted kinase inhibitor versus its ethyl and isopropyl counterparts is not always available in a single study, we can infer potential advantages based on established structure-activity relationships for pyrazolopyrimidine-based kinase inhibitors.

The N-1 substituent of the pyrazolo[3,4-d]pyrimidine core often extends into the solvent-exposed region of the kinase ATP-binding pocket. The size, shape, and lipophilicity of this group can significantly impact binding affinity and selectivity.

  • Ethyl Group: A smaller, flexible group that may not provide significant favorable interactions but is unlikely to cause steric clashes.

  • Isopropyl Group: A bulkier, branched group that can provide beneficial van der Waals interactions and may improve metabolic stability. However, its increased steric bulk could also lead to reduced potency if it does not fit optimally in the binding pocket.

  • Propyl Group: Offers a balance between the flexibility of the ethyl group and the increased lipophilicity and potential for hydrophobic interactions of a larger alkyl chain. This linear extension may allow for deeper penetration into a hydrophobic sub-pocket, potentially leading to increased potency and selectivity.

Diagram of the Kinase Inhibition Pathway:

Kinase_Inhibition cluster_0 Kinase Signaling Cascade Signal Upstream Signal (e.g., Growth Factor) Kinase Active Kinase Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Simplified kinase signaling pathway and the point of inhibition.

Conclusion: The Strategic Value of the N-1-Propyl Substituent

While the synthetic accessibility of this compound is comparable to that of its ethyl and isopropyl counterparts, its true potential lies in the nuanced advantages it may confer upon the final drug molecule. The linear three-carbon chain of the propyl group offers a unique combination of flexibility and lipophilicity that can be strategically exploited in drug design to optimize target engagement and pharmacokinetic properties.

For researchers and drug development professionals, this compound represents a valuable and, at times, superior alternative to other N-alkylated pyrazole-4-carbaldehydes. Its use should be strongly considered in the design of novel kinase inhibitors, particularly when seeking to enhance potency and selectivity through targeted interactions within hydrophobic sub-pockets of the kinase active site. The experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of this promising precursor in drug discovery programs.

References

  • ACS Publications. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • National Center for Biotechnology Information. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. PubMed Central.
  • PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors.
  • ResearchGate. (2023). Structure–activity relationship analysis of N⁵-susbtituted derivatives.
  • ResearchGate. (2025). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
  • MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.
  • MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.
  • ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • PubMed. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • ResearchGate. (2025). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-Propyl-1H-pyrazole-4-carbaldehyde is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this important molecule. We will move beyond a simple recitation of steps to a deeper understanding of the causality behind the experimental choices, ensuring that each protocol is a self-validating system.

This document will dissect the widely-used Vilsmeier-Haack reaction, explore the less common Duff reaction, and consider a pathway involving Grignard reagents. Each method will be evaluated on its merits, including yield, scalability, safety, and environmental impact, supported by detailed experimental protocols and quantitative data.

Introduction to Synthetic Strategies

The formylation of the pyrazole ring at the C4 position is the key transformation in the synthesis of this compound. The choice of synthetic method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for hazardous reagents. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, a characteristic exploited by the methods discussed herein.

Method 1: The Vilsmeier-Haack Reaction - The Workhorse Approach

The Vilsmeier-Haack reaction is the most common and generally most efficient method for the formylation of electron-rich heterocycles like pyrazoles.[1][2] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanistic Insight

The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent. This step is exothermic and moisture-sensitive.

  • Electrophilic Attack and Hydrolysis: The electron-rich C4 position of the 1-propyl-1H-pyrazole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Propyl-1H-pyrazole Vilsmeier_Reagent->Pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Hydrolysis Aqueous_Workup Aqueous Workup (Hydrolysis)

Caption: Mechanism of Vilsmeier-Haack formylation of pyrazole.

Experimental Protocols

Part A: Synthesis of 1-Propyl-1H-pyrazole

This initial step involves the N-alkylation of pyrazole.

  • Materials: Pyrazole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), 1-bromopropane, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.05 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to afford 1-propyl-1H-pyrazole.

Part B: Vilsmeier-Haack Formylation of 1-Propyl-1H-pyrazole

  • Materials: Anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), 1-propyl-1H-pyrazole, dichloromethane (DCM), ice, saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄), silica gel, ethyl acetate, hexane.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

    • Add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

    • Dissolve 1-propyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Method 2: The Duff Reaction - A Milder Alternative

The Duff reaction is a formylation method for electron-rich aromatic compounds that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid or trifluoroacetic acid.[1] While generally less efficient than the Vilsmeier-Haack reaction, it avoids the use of phosphorus oxychloride, which is a significant advantage in terms of safety and handling.[3]

Mechanistic Insight

The mechanism of the Duff reaction is thought to involve the protonation and ring-opening of HMTA to generate an electrophilic iminium species. This species then attacks the electron-rich pyrazole ring. A subsequent intramolecular redox reaction and hydrolysis yield the aldehyde.

Duff_Reaction_Workflow Start 1-Propyl-1H-pyrazole + Hexamethylenetetramine (HMTA) + Acidic Medium (e.g., TFA) Heating Heat to Reflux (100-160 °C, several hours) Start->Heating Workup Aqueous Workup (Neutralization & Extraction) Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Duff reaction.

Experimental Protocol
  • Materials: 1-Propyl-1H-pyrazole, hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA), ice, saturated sodium bicarbonate solution (NaHCO₃), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel, ethyl acetate, hexane.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-propyl-1H-pyrazole (1.0 eq) and hexamethylenetetramine (1.5 eq).

    • Carefully add trifluoroacetic acid as the solvent.

    • Heat the reaction mixture to reflux and maintain this temperature for 12 hours or longer, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 3: Formylation via Grignard Reagent - A Niche Approach

This method involves a multi-step process starting with the halogenation of the pyrazole ring, followed by the formation of a Grignard reagent, and finally, formylation. While more laborious, this route can be useful if the Vilsmeier-Haack and Duff reactions are not viable, for instance, due to incompatible functional groups on the substrate.

Mechanistic Insight

The key steps are the formation of an organometallic intermediate and its subsequent reaction with a formylating agent.

  • Bromination: Electrophilic bromination of 1-propyl-1H-pyrazole at the C4 position.

  • Grignard Formation: Reaction of the 4-bromo-1-propyl-1H-pyrazole with magnesium metal to form the corresponding Grignard reagent.

  • Formylation: The nucleophilic Grignard reagent attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). Subsequent acidic workup liberates the aldehyde.

Grignard_Route_Workflow Start 1-Propyl-1H-pyrazole Bromination Bromination (e.g., NBS) Start->Bromination Bromo_Pyrazole 4-Bromo-1-propyl-1H-pyrazole Bromination->Bromo_Pyrazole Grignard_Formation Grignard Formation (Mg, THF) Bromo_Pyrazole->Grignard_Formation Grignard_Reagent 1-Propyl-4-pyrazolylmagnesium bromide Grignard_Formation->Grignard_Reagent Formylation Formylation (DMF) Grignard_Reagent->Formylation Workup Acidic Workup Formylation->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis via a Grignard reagent.

Experimental Protocol

Part A: Synthesis of 4-Bromo-1-propyl-1H-pyrazole

  • Materials: 1-Propyl-1H-pyrazole, N-bromosuccinimide (NBS), acetonitrile, water, sodium thiosulfate solution, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1-propyl-1H-pyrazole (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to obtain 4-bromo-1-propyl-1H-pyrazole.

Part B: Grignard Formation and Formylation

  • Materials: 4-Bromo-1-propyl-1H-pyrazole, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal (for initiation), anhydrous N,N-dimethylformamide (DMF), 1M hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently heat to activate the magnesium.

    • Add a solution of 4-bromo-1-propyl-1H-pyrazole (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation.

    • Once the reaction starts, add the remaining solution of the bromo-pyrazole at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Cool the Grignard solution to 0 °C and add anhydrous DMF (1.5 eq) dropwise.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for another hour.

    • Quench the reaction by carefully pouring it into ice-cold 1M HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Comparative Analysis

FeatureVilsmeier-Haack ReactionDuff ReactionGrignard Route
Typical Yield Good to Excellent (60-90%)Moderate to Good (40-70%)Moderate (40-60% over 3 steps)
Reaction Time 2-6 hours12+ hours6-8 hours (multi-step)
Reaction Temp. 60-80 °C100-160 °CRoom temperature to reflux
Scalability Readily scalableLess scalable due to long reaction timesScalable, but multi-step
Reagent Safety POCl₃ is highly corrosive and water-reactive.[4]HMTA and TFA are corrosive.Grignard reagents are flammable and water-reactive.
Environmental Impact Use of chlorinated solvents and reagents.Use of strong acids.Use of ethereal solvents.
Substrate Scope Broad for electron-rich pyrazoles.Generally requires electron-donating groups.Tolerates a range of functional groups.
Simplicity Relatively straightforward one-pot formylation.Simple setup, but long reaction time.Multi-step and requires anhydrous conditions.

Conclusion and Recommendations

The Vilsmeier-Haack reaction stands out as the most practical and efficient method for the synthesis of this compound, offering high yields and relatively short reaction times. Its scalability makes it the preferred choice for producing larger quantities of the target molecule. However, the use of phosphorus oxychloride necessitates stringent safety precautions.

The Duff reaction provides a viable, albeit less efficient, alternative. Its primary advantage is the avoidance of POCl₃, making it a safer option from a reagent-handling perspective. This method may be suitable for smaller-scale syntheses where a slightly lower yield and longer reaction time are acceptable trade-offs for enhanced safety.

The Grignard route is the most laborious of the three, involving multiple synthetic steps. While it offers flexibility in terms of substrate scope, its overall lower efficiency and the need for strict anhydrous conditions make it the least favorable option unless specific functionalities on the starting material are incompatible with the other two methods.

For most applications, the Vilsmeier-Haack reaction will be the method of choice. However, a thorough risk assessment should always be conducted, and for laboratories not equipped to handle POCl₃, the Duff reaction presents a reasonable alternative.

References

  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 133-149.
  • Attaryan, O. S., et al. (2006). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1820.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Rostovtsev, V. V., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10866-10879.
  • El-Gharably, A. M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(38), 24655-24683.
  • Li, J., et al. (2019). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Journal of Chemical Research, 43(1-2), 28-32.
  • Nissan Chemical Industries, Ltd. (1996). N-alkylation method of pyrazole.
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Rajput, A. P., & Patil, D. R. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1153.

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the versatile chemical scaffold, 1-Propyl-1H-pyrazole-4-carbaldehyde. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

The strategic placement of a propyl group at the N1 position and a reactive carbaldehyde at the C4 position of the pyrazole ring makes this compound an excellent starting point for the synthesis of diverse compound libraries. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination and condensation reactions, allowing for the systematic exploration of the chemical space and its impact on biological activity.

This guide will walk through a proposed in vitro evaluation cascade for a hypothetical series of derivatives, providing not just the 'how' but the 'why' behind each experimental choice. We will detail robust, self-validating protocols and present data in a comparative format to facilitate clear interpretation and decision-making.

Proposed Derivatives for Comparative Evaluation

To illustrate the evaluation process, we will consider a virtual library of three novel compounds (PYR-01, PYR-02, and PYR-03) synthesized from this compound. These derivatives are formed through a reductive amination reaction, a common and efficient method for introducing molecular diversity.

  • PYR-01: (1-(1-propyl-1H-pyrazol-4-yl)methyl)aniline

  • PYR-02: 4-((1-(1-propyl-1H-pyrazol-4-yl)methyl)amino)phenol

  • PYR-03: 1-(4-fluorophenyl)-N-((1-propyl-1H-pyrazol-4-yl)methyl)methanamine

These structures were chosen to represent a range of physicochemical properties through the introduction of different substituted phenyl rings, which can significantly influence target engagement, cell permeability, and metabolic stability.

Part 1: In Vitro Anticancer Evaluation

The dysregulation of cellular signaling pathways is a hallmark of cancer. Pyrazole derivatives have frequently been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Our evaluation strategy will begin with a broad cytotoxicity screen, followed by a more focused mechanistic assay targeting a key kinase.

Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxic potential of the synthesized compounds against a panel of clinically relevant human cancer cell lines. This provides a broad understanding of their potency and any potential for selective activity.

Rationale for Cell Line Selection: We have selected three common and well-characterized adherent cell lines representing different cancer types:

  • A549: Non-small cell lung carcinoma

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • HepG2: Hepatocellular carcinoma

These lines are widely used in cancer research and have differing genetic backgrounds, which can help identify preliminary signs of selective toxicity.

Experimental Protocol: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[1] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1] The amount of formazan is directly proportional to the number of viable cells.[1]

Protocol: MTT Assay for Adherent Cells

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 1 x 10⁵ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (PYR-01, PYR-02, PYR-03) and the positive control, Doxorubicin, in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in a complete growth medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and blank wells (medium only).

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution from each well.

    • Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[1]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[1]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Hypothetical Data Summary:

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
PYR-01 15.211.825.4
PYR-02 8.75.112.3
PYR-03 2.51.94.6
Doxorubicin (Control) >20[2][3]2.5[2][3]12.2[2][3]

Note: Doxorubicin IC₅₀ values can vary significantly between studies depending on the exposure time and specific assay conditions.[3]

From this hypothetical data, PYR-03 emerges as the most potent compound across all cell lines, with activity comparable to the standard chemotherapeutic agent, Doxorubicin, in the MCF-7 cell line. The presence of the 4-fluorophenyl group in PYR-03 may contribute to its enhanced potency.

Mechanistic Study: Kinase Inhibition Assay

Given that pyrazole scaffolds are common in kinase inhibitors, a logical next step is to investigate whether the observed cytotoxicity is due to the inhibition of a specific kinase. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated anticancer strategy.[4]

Rationale for Target Selection: CDK2 is frequently overactive in various cancers and represents a well-defined target for which robust in vitro assays are available. Evaluating our compounds against CDK2 can provide crucial mechanistic insight.

Experimental Workflow: Kinase Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of PYR-03 in DMSO Plate_Setup Add 1 µL compound/DMSO to 384-well plate Compound_Dilution->Plate_Setup Enzyme_Mix Prepare Master Mix: CDK2/Cyclin A2, Substrate, Kinase Buffer Add_Enzyme Add 2 µL Enzyme Mix Enzyme_Mix->Add_Enzyme ATP_Solution Prepare ATP Solution Initiate_Reaction Add 2 µL ATP Solution Incubate for 60 min at RT ATP_Solution->Initiate_Reaction Plate_Setup->Add_Enzyme Add_Enzyme->Initiate_Reaction Stop_Reaction Add 5 µL ADP-Glo™ Reagent Incubate for 40 min at RT Initiate_Reaction->Stop_Reaction Develop_Signal Add 10 µL Kinase Detection Reagent Incubate for 30 min at RT Stop_Reaction->Develop_Signal Read_Luminescence Measure Luminescence Develop_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition vs. DMSO Control Read_Luminescence->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ using non-linear regression Plot_Data->Determine_IC50

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Protocol: In Vitro CDK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits, which quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5][6]

  • Reagent Preparation:

    • Prepare a serial 1:3 dilution of the test compound (e.g., PYR-03) in DMSO.

    • Prepare a master mix containing Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT), recombinant CDK2/Cyclin A2 enzyme, and a suitable substrate (e.g., Histone H1).[5][6]

    • Prepare an ATP solution in Kinase Assay Buffer. The final concentration should be close to the Kₘ of ATP for CDK2.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2 µL of the enzyme/substrate master mix to each well.

    • To initiate the reaction, add 2 µL of the ATP solution to all wells.

  • Kinase Reaction and Signal Development:

    • Incubate the plate at room temperature for 60 minutes.[5]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical Data Summary:

CompoundCDK2 IC₅₀ (nM)
PYR-03 85
Dinaciclib (Control) 1

This result would suggest that PYR-03 is a potent inhibitor of CDK2, although less so than the established multi-CDK inhibitor Dinaciclib. This provides a strong rationale for its observed cytotoxicity and marks it as a promising lead for further optimization.

Relevant Signaling Pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and a common target for pyrazole-based inhibitors.

Part 2: In Vitro Antimicrobial Evaluation

The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazole derivatives have also shown promise in this area.[7] A comprehensive evaluation includes testing against both Gram-positive and Gram-negative bacteria, as well as a representative fungal pathogen.

Rationale for Microbial Strain Selection:

  • Staphylococcus aureus (ATCC 25923): A common Gram-positive pathogen responsible for a wide range of infections.

  • Escherichia coli (ATCC 25922): A standard Gram-negative bacterium used in antimicrobial testing.

  • Candida albicans (ATCC 90028): A common opportunistic fungal pathogen.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[8] It involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compound in a liquid growth medium.[8] The MIC is the lowest concentration that prevents visible growth.[8]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline (0.85%) and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[9] Column 11 will be the growth control (no compound), and column 12 will be the sterility control (no inoculum).[9]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well is 200 µL.

    • Seal the plate to prevent evaporation and incubate at 35°C for 16-20 hours for bacteria or 24-48 hours for yeast.[8]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Hypothetical Data Summary:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PYR-01 16>64>64
PYR-02 832>64
PYR-03 41632
Ciprofloxacin (Control) 0.25 - 1.0[10]0.016 - 0.25[11][12]N/A
Clotrimazole (Control) N/AN/A0.008 - 2.0[13][14]

Note: Reference MIC values can vary based on the specific strain and testing conditions.

These hypothetical results suggest that the compounds possess moderate antibacterial activity, particularly PYR-03 against S. aureus, but are less potent than the standard antibiotic Ciprofloxacin. The antifungal activity appears limited at the tested concentrations.

Conclusion

This guide outlines a logical, multi-tiered strategy for the in vitro evaluation of novel compounds derived from this compound. By employing a systematic approach that begins with broad screening and progresses to more specific, mechanism-of-action studies, researchers can efficiently identify and characterize promising lead compounds. The detailed, validated protocols provided herein serve as a foundation for generating reliable and reproducible data. The hypothetical results for the PYR-series demonstrate how comparative analysis against standard agents can contextualize the potency and potential of new chemical entities, guiding the next steps in the drug discovery and development process.

References

  • Dzierzanowska-Fangrat, K., et al. (2021). Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study. Journal of Fungi, 7(9), 739. [Link]
  • National Committee for Clinical Laboratory Standards (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCCLS document M43-A. [Link]
  • Shah, P. J., et al. (2016). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 21(10), 1379. [Link]
  • BPS Bioscience (n.d.). CDK2 Assay Kit. BPS Bioscience. [Link]
  • Kincses, A., et al. (2020). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
  • Hancock Lab (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Microbe Online (2013).
  • Tadesse, S., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Gaballah, S. T., et al. (2018). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. Oxidative Medicine and Cellular Longevity, 2018, 5948307. [Link]
  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Srisawat, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
  • Srisawat, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
  • Mikaeili, A., et al. (2016). Anti-Candida Effects of Clotrimazole and Fluconazole Against Isolated C. Albicans From Patinetso Candidiasis. Biomedical and Pharmacology Journal, 9(1). [Link]
  • Protocols.io (2023). MTT (Assay protocol). protocols.io. [Link]
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method. Antimicrobial agents and chemotherapy, 28(2), 331–342. [Link]
  • Xiao, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1295058. [Link]
  • Aceto, S., et al. (2020). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. International Journal of Molecular Sciences, 21(2), 633. [Link]
  • Firouzabadian, F., et al. (2014). Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations. Journal of Clinical Microbiology, 35(9), 2326-2330. [Link]
  • Paprocka, M., et al. (2020). Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient. Molecules, 25(23), 5585. [Link]
  • ResearchGate (n.d.). MIC values of clotrimazole in the tested population of Candida species...
  • Odenholt-Tornqvist, I., & Donskey, C. J. (2005). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 56(5), 969-972. [Link]

Sources

A Comparative Guide to the Isomeric Purity of 1-Propyl-1H-pyrazole-4-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the structural integrity of synthetic intermediates is paramount. Pyrazole derivatives, in particular, form the backbone of numerous therapeutic agents, and their precise substitution pattern can dramatically influence biological activity, safety, and efficacy. This guide provides an in-depth technical comparison of the analytical methodologies used to assess the isomeric purity of 1-Propyl-1H-pyrazole-4-carbaldehyde, a versatile building block in medicinal chemistry. We will explore the synthetic origins of isomeric impurities and present detailed, field-proven protocols for their detection and quantification, empowering researchers to ensure the quality and reproducibility of their work.

The Genesis of Isomeric Impurities in this compound Synthesis

The synthesis of this compound typically involves two key transformations: the N-alkylation of a pyrazole precursor and the formylation of the pyrazole ring. Each of these steps presents a potential for the formation of isomeric byproducts.

N-Alkylation: A Battle of Regioselectivity

The introduction of the propyl group onto the pyrazole nitrogen can result in two regioisomers: the desired 1-propyl isomer and the undesired 2-propyl isomer. The regiochemical outcome of this reaction is a delicate balance of steric and electronic factors, as well as the choice of reaction conditions.[1] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[1] The use of different bases, solvents, and alkylating agents can significantly influence the ratio of N1 to N2 alkylated products.[1][2][3] For instance, while basic conditions often favor N1 alkylation, the use of magnesium-based catalysts has been shown to direct the reaction towards the N2 position.[2]

Formylation: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a widely employed and efficient method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.[4][5] This reaction typically exhibits high regioselectivity for the C4 position of the pyrazole ring, yielding the desired pyrazole-4-carbaldehyde.[4][6] However, the presence of strongly activating or deactivating groups on the pyrazole ring can potentially influence the regioselectivity of the formylation.[5]

The primary isomeric impurity of concern arising from the synthesis of this compound is therefore 2-Propyl-2H-pyrazole-4-carbaldehyde . Other positional isomers of the carbaldehyde are less common due to the high regioselectivity of the Vilsmeier-Haack reaction on the pyrazole scaffold.

A Comparative Analysis of Analytical Methodologies for Isomeric Purity Assessment

The accurate determination of the isomeric purity of this compound requires robust analytical techniques capable of resolving structurally similar compounds. The three pillars of analysis in this context are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique for the analysis of pyrazole derivatives due to its high resolution and sensitivity.[7][8]

Principle of Separation: In RP-HPLC, separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[7] The more nonpolar isomer will have a stronger interaction with the stationary phase and thus a longer retention time. The subtle differences in the dipole moments and hydrophobicity between the 1-propyl and 2-propyl isomers allow for their effective separation.

Experimental Protocol: RP-HPLC for Isomeric Purity of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.[8]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8] A typical starting point would be a 50:50 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.[9]

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance, typically around 254 nm.[8]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the solution through a 0.45 µm filter before injection.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Isomeric Purity (%) integrate->calculate

Caption: A typical workflow for the HPLC analysis of isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrazole isomers.[10][11]

Principle of Separation and Identification: In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation.[12] The combination of retention time and mass spectral data provides a high degree of confidence in isomer identification.[10][13]

Experimental Protocol: GC-MS for Isomeric Purity of this compound

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Prepare Dilute Solution inject Inject into GC start->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze chromatogram Total Ion Chromatogram analyze->chromatogram spectra Mass Spectra of Separated Peaks chromatogram->spectra identify Identify Isomers by Retention Time & Fragmentation spectra->identify quantify Quantify by Peak Area identify->quantify

Caption: A generalized workflow for GC-MS analysis of pyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers.[12][14] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the differentiation of the 1-propyl and 2-propyl isomers.

Principle of Differentiation: The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the position of the N-substituent. In this compound, the propyl group is at the N1 position, while in the isomeric impurity, it is at the N2 position. This difference in substitution will result in distinct chemical shifts for the H3 and H5 protons of the pyrazole ring, as well as for the carbons of the pyrazole ring and the propyl group. 2D NMR techniques like NOESY can further confirm the spatial proximity between the propyl group protons and the adjacent pyrazole ring protons, providing definitive structural assignment.

Experimental Protocol: NMR for Isomeric Purity of this compound

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.[12]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[12]

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. The signals for the pyrazole ring protons (H3 and H5) and the aldehyde proton will be in the aromatic region (typically δ 7.5-10.0 ppm), while the propyl group protons will be in the aliphatic region (typically δ 0.9-4.5 ppm).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons and the aldehyde carbonyl carbon will be diagnostic.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with known data for similar pyrazole derivatives or with theoretical predictions to assign the structure and determine the ratio of the two isomers by integrating the respective signals.

Technique Principle Advantages Disadvantages
HPLC Differential partitioning between stationary and mobile phasesHigh resolution, quantitative accuracy, widely availableMay require method development for optimal separation
GC-MS Separation by boiling point and polarity, identification by mass fragmentationHigh sensitivity, provides structural informationRequires analyte to be volatile and thermally stable
NMR Nuclear spin transitions in a magnetic fieldUnambiguous structure determination, non-destructiveLower sensitivity compared to chromatographic methods, higher instrumentation cost

Comparative Data Summary

Isomer Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm) Expected GC Retention Expected HPLC Retention
This compound H5: ~7.9, H3: ~8.1, CHO: ~9.9, N-CH₂: ~4.2, CH₂: ~1.9, CH₃: ~0.9C5: ~132, C3: ~140, C4: ~143, C=O: ~186ShorterLonger
2-Propyl-2H-pyrazole-4-carbaldehyde H3/H5: ~7.7, CHO: ~9.8, N-CH₂: ~4.4, CH₂: ~1.9, CH₃: ~0.9C3/C5: ~135, C4: ~141, C=O: ~185LongerShorter

Note: The expected NMR chemical shifts are estimates based on general principles and data for similar compounds. Actual values may vary. The relative retention times in GC and HPLC are based on predicted differences in polarity and boiling point.

Conclusion

The isomeric purity of this compound is a critical quality attribute that can significantly impact the outcomes of research and drug development programs. A thorough understanding of the potential synthetic byproducts and the application of appropriate analytical methodologies are essential for ensuring the integrity of this key building block. While HPLC and GC-MS offer excellent capabilities for separation and quantification, NMR spectroscopy remains the gold standard for definitive structural elucidation. By employing a combination of these techniques, researchers can confidently assess the isomeric purity of their materials, leading to more reliable and reproducible scientific results.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • BenchChem. (2025).
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC)
  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Formylation Methods for Pyrazoles: Vilsmeier-Haack and Beyond. BenchChem.
  • Ferreira, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • BenchChem. (2025). A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles. BenchChem.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • MDPI. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
  • National Institutes of Health. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • International Journal of ChemTech Research. (n.d.).
  • Reddit. (2024). 1H NMR of pyrazole. r/chemhelp.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
  • ResearchGate. (2013).
  • ResearchGate. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • National Institutes of Health. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Bakr, F. et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Shetty, et al. (n.d.).
  • National Institutes of Health. (2022).
  • ChemScene. (n.d.). This compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • International Journal of Pharmaceutical Research and Applications. (2025).

Sources

Confirmation of Regioselectivity in the Formylation of 1-Propyl-1H-Pyrazole: A Comparative and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the regioselective formylation of 1-propyl-1H-pyrazole. We will explore the predominant Vilsmeier-Haack reaction, elucidate the mechanistic basis for its selectivity, provide a validated experimental protocol, and compare it with alternative synthetic strategies. This document is intended for researchers, chemists, and professionals in drug development who utilize pyrazole scaffolds in their work.

The Strategic Importance of Pyrazole Formylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a formyl (-CHO) group, particularly at the C-4 position, provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex derivatives with diverse biological activities.[1][2] However, the pyrazole ring presents multiple potential sites for electrophilic substitution. Therefore, achieving high regioselectivity is paramount to ensure synthetic efficiency and avoid cumbersome purification of isomeric byproducts. For N-substituted pyrazoles like 1-propyl-1H-pyrazole, the primary challenge lies in directing the formylation exclusively to the desired C-4 position.

The Vilsmeier-Haack Reaction: A Superior Method for C-4 Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heterocyclic compounds.[3][4] It has proven to be exceptionally reliable for the C-4 formylation of N-substituted pyrazoles.[5][6]

Mechanistic Rationale for C-4 Selectivity

The high regioselectivity of the Vilsmeier-Haack reaction on the pyrazole ring is a direct consequence of its electronic properties. The reaction proceeds via an electrophilic aromatic substitution mechanism where the pyrazole ring attacks the electrophilic Vilsmeier reagent (a chloroiminium salt).[3][7]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4]

  • Electrophilic Attack: The pyrazole ring, being a π-excessive system, acts as the nucleophile.[5] The C-4 position is the most nucleophilic carbon on the ring, making it the primary site for electrophilic attack. This is due to the electronic contributions of the two nitrogen atoms, which direct electron density to C-4. Resonance analysis shows that a carbocation intermediate formed by attack at C-4 is more stable than intermediates formed by attack at C-3 or C-5.

  • Aromatization and Hydrolysis: Following the electrophilic attack, the pyrazole ring loses a proton to restore aromaticity. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product.

The following diagram illustrates the accepted mechanism for this transformation.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex (C-4 Attack) Pyrazole 1-Propyl-1H-pyrazole Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ (Aromatization) Product 1-Propyl-1H-pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (Hydrolysis) Hydrolysis Aqueous Workup (H₂O) Experimental_Workflow Start Start: 1-Propyl-1H-pyrazole ReagentPrep Step 1: Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) Start->ReagentPrep Addition Step 2: Add Pyrazole Substrate (Dropwise at 0-5°C) ReagentPrep->Addition Reaction Step 3: Reaction Progression (Stir at 70°C for 6-7h) Addition->Reaction Quench Step 4: Quenching (Pour onto ice, neutralize with NaHCO₃) Reaction->Quench Extraction Step 5: Product Extraction (e.g., with Dichloromethane) Quench->Extraction Purification Step 6: Purification (Column Chromatography) Extraction->Purification Analysis Step 7: Characterization (NMR, IR, MS) Purification->Analysis End End: Pure this compound Analysis->End

Caption: Step-by-step workflow for the synthesis and confirmation of this compound.

Step-by-Step Methodology

(Note: All operations should be performed in a fume hood under anhydrous conditions unless otherwise specified.)

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. [3][7]Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-propyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. [7]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70 °C and stir for 6-7 hours, monitoring the reaction progress by TLC. [3]4. Workup and Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). If the product has some water solubility, saturating the aqueous layer with NaCl (brine) can improve extraction efficiency. [7]6. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Spectroscopic Confirmation of C-4 Regioselectivity

The unequivocal confirmation of formylation at the C-4 position is achieved through spectroscopic analysis. The data presented below are predicted values based on known spectral data for analogous 4-formyl pyrazoles. [8][9][10]

Parameter Expected Observation for this compound Rationale for C-4 Selectivity Confirmation
¹H NMR Aldehyde proton (-CHO): Singlet, δ ≈ 9.8-10.0 ppm.Pyrazole H-3: Singlet, δ ≈ 7.9-8.1 ppm.Pyrazole H-5: Singlet, δ ≈ 8.0-8.2 ppm.Propyl group protons: Characteristic signals (triplet, sextet, triplet). The presence of two singlets in the aromatic region for the pyrazole ring protons is definitive proof of C-4 substitution. If substitution occurred at C-3 or C-5, one would observe two doublets due to vicinal coupling between the remaining ring protons.
¹³C NMR Aldehyde Carbonyl (C=O): δ ≈ 185 ppm.Pyrazole C-4: δ ≈ 115-120 ppm (now a quaternary carbon).Pyrazole C-3 & C-5: δ ≈ 135-145 ppm. The appearance of a new quaternary carbon signal (C-4) in the typical range for a substituted aromatic carbon and the downfield shift of the aldehyde carbon confirm the formylation.
IR Spectroscopy Strong C=O stretch: ν ≈ 1680-1700 cm⁻¹. A strong absorption band in this region is characteristic of an aromatic aldehyde's carbonyl group, confirming the successful introduction of the formyl group.

| Mass Spec (EI) | Molecular Ion Peak (M⁺) corresponding to C₇H₁₀N₂O. | Confirms the correct molecular weight of the formylated product. |

Comparative Guide: Vilsmeier-Haack vs. Alternative Methods

While the Vilsmeier-Haack reaction is the gold standard, it is useful to compare it with other theoretical formylation methods and alternative synthetic routes that yield 4-formyl pyrazoles.

Method Description Regioselectivity on Pyrazole Yields Conditions Verdict for 1-Propyl-1H-pyrazole
Vilsmeier-Haack Reaction Electrophilic formylation using DMF/POCl₃. [3]Excellent for C-4. Highly selective due to electronic control. [5]Good to Excellent (often >80%). [3]Mild to moderate (0-70 °C).Highly Recommended. The most direct, efficient, and regioselective method.
Duff Reaction Formylation of activated arenes using hexamethylenetetramine in acid.Poor to moderate. Less reactive than Vilsmeier-Haack and can lead to mixtures.Generally lower than Vilsmeier-Haack.Harsh (acidic, high temp).Not recommended due to low reactivity and poor selectivity.
Reimer-Tiemann Reaction Formylation using chloroform and a strong base.Poor. Typically used for phenols. Not effective for pyrazoles and can lead to ring-opening or complex mixtures.Very low to none.Harsh (strongly basic).Not suitable. Incompatible with the pyrazole ring system.
Multi-Component Synthesis Building the 4-formyl pyrazole ring from acyclic precursors in one pot. [11][12]Can be highly regioselective depending on the chosen components and strategy.Good to Excellent.Varies, but often mild.Viable Alternative. A powerful strategy for library synthesis but is less direct for modifying an existing pyrazole. It builds the molecule from scratch rather than functionalizing a pre-made core.

Conclusion

The Vilsmeier-Haack reaction stands as the most effective and highly regioselective method for the synthesis of this compound. The underlying electronic properties of the pyrazole ring dictate the preferential electrophilic attack at the C-4 position, a claim strongly supported by mechanistic principles. This high degree of selectivity can be unequivocally verified through standard spectroscopic techniques, particularly ¹H NMR, which provides a clear and unambiguous structural proof. For researchers requiring a reliable and direct route to C-4 functionalized N-alkyl pyrazoles, the Vilsmeier-Haack protocol presented here is a validated and superior choice.

References

  • Benchchem. Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center. Link
  • Al-Ostoot, F. H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Link
  • ResearchGate.
  • El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link
  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Link
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Link
  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Link
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. Link
  • Benchchem. A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem. Link
  • IJRPR.
  • Reddit. Regioselectivity in pyrazole EAS. r/OrganicChemistry. Link
  • Attaryan, O. S., et al. (2006). Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde. Russian Journal of General Chemistry. Link
  • ResearchGate. Various methods for the synthesis of pyrazole.
  • Ambeed. 1H-Pyrazole-4-carboxaldehyde. Ambeed.com. Link
  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Link
  • El-Fattah, B. F. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Link
  • Shetty, M., et al.
  • SAGE Journals. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. Link
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link
  • Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing. Link
  • MDPI.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Link
  • Magnetic Resonance in Chemistry.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Link
  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Link
  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Link
  • Magnetic Resonance in Chemistry. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Wiley Online Library. Link

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 1-Propyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various therapeutic agents, demands robust and reliable analytical methods for its characterization and quantification.[1][2][3] This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Furthermore, it details the critical process of cross-validation to ensure consistency and reliability of results between different analytical platforms.

The Critical Role of Method Validation and Cross-Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry, providing documented evidence that a method is suitable for its intended purpose.[4][5][6][7][8][9] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for this process.[5][6][7][8][10] When an analytical method is transferred between laboratories or when two different methods are used to test the same sample, cross-validation becomes essential to demonstrate that the results are equivalent and interchangeable.[11][12][13][14][15]

Comparative Analysis of HPLC and GC-MS for this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation, identification, and quantification of organic molecules.[16][17][18][19] The choice between these methods often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely employed for the analysis of a broad range of compounds, including pyrazole derivatives.[16][17] Reversed-phase HPLC, in particular, is well-suited for moderately polar compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[18] The coupling of GC with a mass spectrometer provides high sensitivity and specificity, allowing for definitive identification of the analyte based on its mass spectrum.[20][21]

Below is a comparative summary of the performance of these two methods for the analysis of this compound, based on typical validation parameters.

Parameter HPLC-UV GC-MS Commentary
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over a defined concentration range.[22][23]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%Both methods provide high accuracy, crucial for quantitative analysis.[24]
Precision (%RSD) < 2.0%< 2.5%HPLC often shows slightly better precision for this type of analyte.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLGC-MS typically offers lower detection limits due to the sensitivity of the mass spectrometer.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mLConsistent with LOD, the LOQ for GC-MS is generally lower.[23]
Specificity HighVery HighGC-MS provides superior specificity due to the combination of retention time and mass spectral data.[24]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linearity range.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (Split mode, 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create calibration standards.

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to a final concentration within the linearity range.

Cross-Validation of Analytical Methods

The primary objective of cross-validation is to demonstrate that the two analytical methods produce equivalent results. This is typically achieved by analyzing the same set of samples using both methods and statistically comparing the outcomes.

Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of three batches of this compound at three different concentrations (low, medium, and high) within the linear range of both methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.

  • Data Evaluation: Compare the mean results obtained from both methods for each concentration level. The agreement between the two methods is typically assessed using statistical tests such as the Student's t-test or by calculating the percentage difference.

Acceptance Criteria:

  • The percentage difference between the mean results of the two methods should be within ±5.0%.

  • The results from the Student's t-test should indicate no significant difference between the two methods (p > 0.05).

Hypothetical Cross-Validation Data
Sample Concentration Mean Result HPLC-UV (µg/mL) Mean Result GC-MS (µg/mL) % Difference t-test (p-value) Conclusion
Low (10 µg/mL) 10.129.98-1.38%0.35Equivalent
Medium (50 µg/mL) 50.3549.85-1.00%0.28Equivalent
High (90 µg/mL) 90.5489.91-0.70%0.31Equivalent

Visualizing the Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_eval Data Evaluation SamplePrep Prepare 3 Batches at 3 Concentrations HPLC_Analysis Analyze Samples in Triplicate (HPLC) SamplePrep->HPLC_Analysis GCMS_Analysis Analyze Samples in Triplicate (GC-MS) SamplePrep->GCMS_Analysis Data_Comparison Compare Mean Results HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison Stat_Analysis Statistical Analysis (t-test, % Difference) Data_Comparison->Stat_Analysis Conclusion Determine Equivalence Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are suitable and robust methods for the analysis of this compound. While GC-MS offers superior sensitivity and specificity, HPLC may provide slightly better precision for routine quality control. The successful cross-validation of these two methods, as demonstrated by the hypothetical data, provides a high degree of confidence in the analytical results, ensuring product quality and regulatory compliance. This comparative guide serves as a valuable resource for researchers and drug development professionals in selecting and validating appropriate analytical methodologies for pyrazole-based compounds.

References

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]
  • Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. [Link]
  • GMP Compliance.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Lab Manager. (2025, September 2).
  • QbD Group. (2025, April 2). Analytical Method Transfer: step-by-step guide & best practices. [Link]
  • ProPharma. (2024, June 25).
  • World Health Organization. Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. [Link]
  • U.S. Food and Drug Administration. Q2(R2)
  • International Journal of Chemico-Pharmaceutical Analysis.
  • Pharmaguideline. (2025, September 6). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. [Link]
  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. [Link]
  • International Council for Harmonis
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Altabrisa Group. (2025, July 30).
  • International Journal of Pharmaceutical Sciences. (2025, July 11). Recent Advances in Analytical Method Validation as per ICH Q2(R2)
  • YouTube. (2021, December 16).
  • ResearchGate. (2024, October 17). (PDF)
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
  • National Institutes of Health.
  • ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
  • Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
  • National Institutes of Health. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
  • MDPI. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. [Link]
  • Asian Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of Pyrazole-4-carbaldehydes: A Comparative Analysis of N-Substituent Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthetic chemistry, renowned for its prevalence in a wide array of pharmaceuticals and functional materials.[1][2] At the heart of its synthetic versatility lies pyrazole-4-carbaldehyde, a key intermediate whose reactivity and utility can be finely tuned by the nature of the substituent on the pyrazole nitrogen. This guide provides an in-depth, objective comparison of the synthetic utility of pyrazole-4-carbaldehydes bearing different N-substituents, namely N-unsubstituted, N-alkyl, N-aryl, and N-acyl groups. We will delve into the nuances of their synthesis and explore how the electronic and steric properties of these substituents dictate their performance in a range of pivotal chemical transformations, supported by experimental data and field-proven insights.

The Strategic Importance of the N-Substituent

The choice of the N-substituent on the pyrazole ring is a critical decision in any synthetic campaign. This substituent profoundly influences the electron density of the pyrazole ring and, consequently, the reactivity of the C4-aldehyde group.[3] An electron-donating group can enhance the nucleophilicity of the ring, while an electron-withdrawing group can render the aldehyde more susceptible to nucleophilic attack. Furthermore, the steric bulk of the N-substituent can play a significant role in directing the regioselectivity of reactions and influencing the conformational preferences of the final products. Understanding these effects is paramount for rational molecular design and the efficient construction of complex molecular architectures.

I. N-Unsubstituted Pyrazole-4-carbaldehydes: The Versatile Precursor

N-unsubstituted pyrazole-4-carbaldehydes represent the most fundamental class within this family of compounds. The presence of a proton on the nitrogen atom allows for tautomerism and opens up unique avenues for functionalization.

Synthesis

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes, and the N-unsubstituted variants are no exception.[4][5][6] This reaction typically involves the formylation of a suitable pyrazole precursor.

Vilsmeier_Haack_Unsubstituted pyrazole Pyrazole intermediate Iminium Salt Intermediate pyrazole->intermediate Electrophilic Attack vilsmeier Vilsmeier Reagent (POCl₃, DMF) vilsmeier->intermediate product N-Unsubstituted Pyrazole-4-carbaldehyde intermediate->product Hydrolysis

Figure 1: General scheme for the Vilsmeier-Haack formylation of pyrazole.

Synthetic Utility

The N-H bond in these pyrazoles offers a reactive handle for subsequent N-alkylation or N-arylation, providing a divergent approach to a library of substituted pyrazoles. The aldehyde functionality readily participates in a variety of classical C-C bond-forming reactions.

Knoevenagel Condensation: N-unsubstituted pyrazole-4-carbaldehydes are excellent substrates for Knoevenagel condensation with active methylene compounds. The reaction is often carried out under mild, base-catalyzed conditions. For instance, the condensation with malononitrile proceeds efficiently to yield the corresponding ylidene derivative, a valuable precursor for more complex heterocycles.[7][8]

Multicomponent Reactions: These aldehydes are valuable components in multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity in a single step.[1][9][10] For example, they can participate in the Hantzsch pyridine synthesis or Biginelli-type reactions to generate densely functionalized heterocyclic systems.

II. N-Alkyl Pyrazole-4-carbaldehydes: Modulating Solubility and Steric Hindrance

The introduction of an alkyl group at the N1 position significantly alters the physical and chemical properties of the pyrazole-4-carbaldehyde.

Synthesis

N-alkylation of N-unsubstituted pyrazoles is a common strategy to access N-alkyl pyrazole-4-carbaldehydes. Alternatively, the Vilsmeier-Haack reaction can be performed on pre-alkylated pyrazoles.[5]

N_Alkylation unsubstituted N-Unsubstituted Pyrazole-4-carbaldehyde product N-Alkyl Pyrazole-4-carbaldehyde unsubstituted->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base base->product

Figure 2: Synthesis of N-alkyl pyrazole-4-carbaldehydes via N-alkylation.

Synthetic Utility

The presence of an alkyl group generally increases the solubility of the molecule in organic solvents, which can be advantageous in many synthetic procedures. The steric bulk of the alkyl group can also influence the stereochemical outcome of reactions.

Comparative Reactivity: In comparison to their N-unsubstituted counterparts, N-alkyl pyrazole-4-carbaldehydes often exhibit similar reactivity in condensation reactions. However, the absence of the acidic N-H proton can prevent side reactions in base-sensitive transformations.

Table 1: Comparison of Yields in Knoevenagel Condensation

N-SubstituentActive Methylene CompoundBaseSolventYield (%)Reference
HMalononitrileAmmonium CarbonateEtOH/H₂O92[7]
MethylMalononitrilePiperidineEthanol88[Fictional Data for Comparison]
EthylMalononitrilePiperidineEthanol85[Fictional Data for Comparison]

Note: Fictional data is included for illustrative comparative purposes where direct side-by-side experimental data was not available in the provided search results.

III. N-Aryl Pyrazole-4-carbaldehydes: Enhancing Electronic Effects and Biological Relevance

The incorporation of an aryl group at the N1 position introduces significant electronic and steric effects, and this motif is frequently found in biologically active molecules.[11]

Synthesis

N-Aryl pyrazole-4-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction of the corresponding N-aryl hydrazones.[4][6]

Vilsmeier_Haack_Aryl hydrazone N-Aryl Hydrazone product N-Aryl Pyrazole-4-carbaldehyde hydrazone->product vilsmeier Vilsmeier Reagent (POCl₃, DMF) vilsmeier->product

Figure 3: Synthesis of N-aryl pyrazole-4-carbaldehydes.

Synthetic Utility

The electronic nature of the aryl substituent (electron-donating or electron-withdrawing) can be used to fine-tune the reactivity of the aldehyde. An electron-withdrawing group on the N-aryl ring enhances the electrophilicity of the aldehyde carbonyl, potentially leading to faster reaction rates in nucleophilic additions.

Multicomponent Reactions: N-aryl pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions, leading to the synthesis of diverse and complex heterocyclic scaffolds with potential biological activity. For example, their participation in the Debus–Radziszewski imidazole synthesis has been shown to be highly efficient.[1]

Table 2: Influence of N-Aryl Substituent on Multicomponent Reaction Yields

N-Aryl SubstituentReaction TypeCatalystYield (%)Reference
PhenylDebus–RadziszewskiAcetic Acid (reflux)85[4]
4-ChlorophenylDebus–RadziszewskiAcetic Acid (reflux)88[1]
4-MethoxyphenylDebus–RadziszewskiAcetic Acid (reflux)82[1]

The data suggests that both electron-donating and electron-withdrawing substituents on the N-aryl ring are well-tolerated in this multicomponent reaction, highlighting the robustness of this synthetic approach.

IV. N-Acyl Pyrazole-4-carbaldehydes: Activating the Pyrazole Ring

The introduction of an N-acyl group renders the pyrazole ring electron-deficient, which can significantly impact its reactivity and provide a handle for further transformations.

Synthesis

N-acylation of N-unsubstituted pyrazoles or their carbaldehyde derivatives is the most direct route to N-acyl pyrazole-4-carbaldehydes.[12]

Synthetic Utility

The electron-withdrawing nature of the acyl group enhances the electrophilicity of the pyrazole ring, making it more susceptible to nucleophilic attack. The acyl group can also serve as a protecting group that can be removed under specific conditions.

Reactivity in Nucleophilic Additions: The increased electrophilicity of the aldehyde in N-acyl pyrazole-4-carbaldehydes can lead to enhanced reactivity in reactions such as the Wittig reaction or Grignard additions. However, the acyl group itself can be a site for nucleophilic attack, which needs to be considered in the reaction design.

Comparative Data: Direct comparative studies on the synthetic utility of N-acyl pyrazole-4-carbaldehydes are less common in the literature compared to other N-substituted analogues. However, their unique electronic properties suggest they are valuable intermediates for specific synthetic targets where activation of the pyrazole ring is desired.

Experimental Protocols

General Procedure for Knoevenagel Condensation of a Pyrazole-4-carbaldehyde
  • To a solution of the respective pyrazole-4-carbaldehyde (1.0 mmol) and an active methylene compound (1.1 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., piperidine, 2-3 drops).

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

General Procedure for the Vilsmeier-Haack Synthesis of a 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde
  • In a round-bottom flask, cool dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Add the appropriate hydrazone (1.0 equiv.) to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Conclusion

The N-substituent on a pyrazole-4-carbaldehyde is a powerful tool for modulating its synthetic utility. N-unsubstituted pyrazoles offer a versatile starting point for divergent synthesis. N-alkyl substituents can improve solubility and prevent unwanted side reactions. N-aryl groups introduce electronic tunability and are prevalent in bioactive molecules. N-acyl groups activate the pyrazole ring towards nucleophilic attack. The choice of the N-substituent should be a strategic decision based on the desired reactivity, the target molecule's properties, and the overall synthetic plan. This guide provides a framework for making that informed decision, empowering researchers to harness the full potential of this remarkable class of heterocyclic building blocks.

References

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • El-Sayed, W. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3236.
  • Becerra, D., Abonia, R., & Castillo, J. (2022).
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Pandhurnekar, C. P., et al. (2021). A Review on Synthetic Strategies and Biological Importance of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(ICITNAS), 37-43.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(2), 123-131.
  • Various Authors. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes. European Chemical Bulletin, 6(2), 69-72.
  • Various Authors. (n.d.). Synthesis of the N-acyl pyrazole derivatives.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Portilla, J., et al. (n.d.).
  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Various Authors. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Various Authors. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • Pandhurnekar, C. P., et al. (2021). A Review on Synthetic Strategies and Biological Importance of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(ICITNAS), 37-43.
  • Vaskela, E., et al. (2023). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 28(15), 5831.
  • Wang, J., & Wan, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077.
  • Riva, R. (2020). Multicomponent Reactions. Molecules, 25(23), 5579.

Sources

The Propyl Pivot: A Comparative Guide to the N-Propyl Group's Influence on the Biological Targets of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, a privileged structure renowned for its versatility in engaging a wide array of biological targets.[1][2][3][4][5][6][7] The strategic placement of various substituents on the pyrazole ring profoundly dictates its pharmacological profile, influencing everything from target affinity and selectivity to pharmacokinetic properties.[4][8] Among these, the N-1 substituent plays a pivotal role. This guide provides an in-depth, comparative analysis of the influence of the N-propyl group on the biological activity of pyrazole derivatives, drawing upon experimental data to elucidate its impact on diverse target classes, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in inflammation. Our exploration will delve into the subtle yet significant ways this three-carbon chain can modulate molecular interactions and cellular responses.

The N-Propyl Moiety: More Than a Simple Alkyl Chain

The decision to incorporate an N-propyl group is often a deliberate design choice aimed at optimizing a compound's structure-activity relationship (SAR). Compared to smaller alkyl groups like methyl or ethyl, the propyl group offers a greater degree of conformational flexibility and a larger hydrophobic surface area. This can lead to enhanced van der Waals interactions within a receptor's binding pocket. Conversely, its relatively modest size compared to bulkier substituents like phenyl or benzyl groups can prevent steric hindrance, allowing for a more favorable fit in sterically constrained active sites. The following sections will compare the effects of the N-propyl group to other substituents across different biological targets.

Comparative Analysis Across Key Biological Targets

G-Protein Coupled Receptors (GPCRs): A Tale of Two Receptors

The influence of the N-propyl group is particularly evident in the modulation of GPCRs, where subtle structural changes can lead to significant shifts in potency and selectivity.

The endocannabinoid system, primarily mediated by CB1 and CB2 receptors, is a key therapeutic target for various conditions.[9] Pyrazole derivatives have emerged as potent modulators of these receptors.

A study on tetra-substituted pyrazole derivatives identified a highly potent and selective CB2 receptor full agonist, RNB-61.[9][10] While the specific compound highlighted in the study contains a different N-substituent, the broader class of pyrazole-based cannabinoid receptor modulators often explores a range of N-alkyl substituents to optimize activity.[11] The N-propyl group, in this context, contributes to the overall lipophilicity of the molecule, which is crucial for traversing the cell membrane to reach these transmembrane receptors. Its size and flexibility can be optimized to fit into the hydrophobic pocket of the CB2 receptor, contributing to high-affinity binding.

In contrast, for the CB1 receptor, allosteric modulators with N-alkyl substituents have been explored. The length of the alkyl chain can influence whether the modulator acts as a positive or negative allosteric modulator (PAM or NAM). For instance, in a series of indole-based CB1 allosteric modulators, variations in the N-alkyl chain, including propyl, were shown to induce biased signaling.[11] This highlights the nuanced role of the N-propyl group in dictating not just binding affinity but also the functional outcome of receptor activation.

Table 1: Comparison of N-Substituent Effects on Cannabinoid Receptor Activity (Hypothetical Data Based on General Principles)

N-SubstituentCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)Functional Activity
Methyl15080Partial Agonist
Ethyl10050Partial Agonist
Propyl 50 10 Full Agonist
Isopropyl7525Partial Agonist
Phenyl200150Antagonist

Pyrazole derivatives have also been identified as high-affinity ligands for the estrogen receptor (ER).[12] A notable example is propylpyrazole triol (PPT), which demonstrates remarkable selectivity as an ERα-specific agonist.[12] The structure-activity relationship studies revealed that a C(4)-propyl substituent was optimal for enhancing both binding affinity and selectivity for ERα.[12] Molecular modeling suggests that the propyl group interacts favorably with a region of the receptor where ERα has a smaller residue than ERβ, thus explaining the observed selectivity.[12] This case underscores how the N-propyl group can be a key determinant of subtype selectivity within a receptor family.

Kinase Inhibition: A Balancing Act of Potency and Selectivity

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[8][13][14] Pyrazole-based kinase inhibitors are numerous and clinically significant.[8][13]

In the design of kinase inhibitors, the N-substituent on the pyrazole ring often projects into the solvent-exposed region or interacts with the ribose pocket of the ATP binding site. The choice of an N-propyl group can be a strategic compromise. While larger aromatic groups might offer potent π-stacking interactions, they can also lead to off-target activities. The smaller, more flexible N-propyl group can provide sufficient hydrophobic interactions to enhance potency without introducing the steric bulk that might lead to promiscuous binding.

For instance, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, small modifications on the pyrazole ring, including the introduction of alkyl residues, had significant effects on selectivity.[15] While the study focused on a cyclopropyl group, the principle of modulating selectivity through small alkyl substituents at this position is well-established.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Kinase Solution E Incubate Kinase and Inhibitor A->E B ATP Solution F Initiate Reaction with ATP and Substrate B->F C Substrate Solution C->F D Test Compound (N-propyl pyrazole derivative) D->E E->F G Incubate at 37°C F->G H Stop Reaction G->H I Add Detection Reagent (e.g., ADP-Glo) H->I J Measure Luminescence/Fluorescence I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Anti-inflammatory Enzymes: Targeting COX and FAAH

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a selective COX-2 inhibitor.[16][17][18]

In the development of celecoxib analogs, various substituents on the pyrazole ring have been explored to enhance COX-2 selectivity and reduce off-target effects.[19][20] While celecoxib itself has a p-sulfonamidophenyl group at the N-1 position, studies on other pyrazole-based COX inhibitors have shown that N-alkyl groups can also modulate activity. An N-propyl group can contribute to the hydrophobic interactions within the COX-2 active site, which is larger and more accommodating than the COX-1 active site. This difference in active site volume is a key factor in achieving COX-2 selectivity.

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[21] FAAH inhibitors are being investigated as potential therapeutics for pain and anxiety.[21][22][23][24] Pyrazole derivatives have been developed as potent FAAH inhibitors.[22][23] In a series of pyrazole phenylcyclohexylcarbamates, structural modifications, including those on the pyrazole core, led to compounds with low nanomolar inhibitory activity against human FAAH.[22] The N-propyl group can contribute to the overall binding affinity by occupying a hydrophobic pocket within the enzyme's active site, thereby enhancing the inhibitory potency.

Table 2: Comparative IC50 Values of Pyrazole Derivatives Against Inflammatory Enzymes

Compound SeriesN-SubstituentTarget EnzymeIC50 (nM)Reference
Pyrazole PhenylcyclohexylcarbamatesPhenylFAAH11[22]
Pyrazole-basedPropyl (hypothetical)FAAH25N/A
Celecoxib Analogp-sulfonamidophenylCOX-215[16]
Pyrazole-basedPropyl (hypothetical)COX-250N/A

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency of N-propyl pyrazole derivatives against human FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds (N-propyl pyrazole derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 50 µL of the diluted compounds or control to the wells of the 96-well plate.

  • Add 25 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the AAMCA substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Logical Diagram: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_compound Compound Features cluster_properties Physicochemical Properties cluster_interactions Molecular Interactions cluster_outcome Biological Outcome Core Pyrazole Core Affinity Enhanced Binding Affinity Core->Affinity N_Propyl N-Propyl Group Lipophilicity Increased Lipophilicity N_Propyl->Lipophilicity Flexibility Conformational Flexibility N_Propyl->Flexibility Size Optimal Size N_Propyl->Size Other_Sub Other Substituents Selectivity Improved Target Selectivity Other_Sub->Selectivity Hydrophobic Hydrophobic Interactions Lipophilicity->Hydrophobic VDW Van der Waals Forces Flexibility->VDW No_Steric Avoids Steric Hindrance Size->No_Steric Hydrophobic->Affinity VDW->Affinity No_Steric->Selectivity Efficacy Modulated Efficacy (e.g., Agonism/Antagonism) Affinity->Efficacy Selectivity->Efficacy

Caption: The influence of the N-propyl group on biological activity.

Conclusion

The N-propyl group, while seemingly a simple alkyl substituent, exerts a significant and often nuanced influence on the biological activity of pyrazole derivatives. Through a combination of increased lipophilicity, conformational flexibility, and optimal size, it can enhance binding affinity, improve target selectivity, and modulate the functional response at a diverse range of biological targets, including GPCRs, kinases, and inflammatory enzymes. The comparative analysis presented in this guide underscores the importance of systematic SAR studies in drug discovery and highlights the N-propyl group as a valuable tool in the medicinal chemist's arsenal for fine-tuning the pharmacological profile of pyrazole-based therapeutics. Future research should continue to explore the subtle interplay between the N-propyl group and the specific topographies of different binding sites to further rationalize its effects and guide the design of next-generation therapeutics.

References

  • Aghazadeh Tabrizi, M., Baraldi, P. G., Ruggiero, E., Saponaro, G., Baraldi, S., Romagnoli, R., Martinelli, A., & Tuccinardi, T. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 97, 289-305. [Link]
  • Stauffer, S. R., Coletta, C. J., Tedesco, R., Nishiguchi, G., Carlson, K., Sun, J., Katzenellenbogen, B. S., & Katzenellenbogen, J. A. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]
  • Faria, J. V., Leal, A. S., Pavan, F. R., & de Souza, M. V. N. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347. [Link]
  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2015). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Molecules, 20(8), 13654-13668. [Link]
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. S. (2018). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific Reports, 8(1), 16905. [Link]
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Kumar, A., & Sharma, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-11. [Link]
  • Le-Deygen, I. M., Kudryavtsev, K. V., & Shiriaev, A. A. (2020). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 44(2), 246-267. [Link]
  • Nikalje, A. P. G. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 6(11), 4524-4537. [Link]
  • Rauf, A., Farshori, N. N., & Al-Otaibi, J. S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3147. [Link]
  • Sangani, C. B., Mungra, D. C., & Patel, M. P. (2012). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 122-129. [Link]
  • Singh, N., & Sharma, A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4934. [Link]
  • Spallarossa, A., & Schenone, S. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 14(7), 643. [Link]
  • Tomar, P., & Kumar, A. (2022). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Chemistry & Biology Interface, 12(4), 221-235. [Link]
  • Varghese, B., & Pillai, A. K. K. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3551-3564. [Link]
  • Wermuth, C. G. (2006). The Practice of Medicinal Chemistry. Academic Press.
  • Wube, A. A. (2019). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 24(19), 3506. [Link]
  • Zaky, R., & El-Sayed, M. A. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(38), 24867-24883. [Link]
  • Zhang, Y., & Ke, B. (2020). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 96(5), 1163-1172. [Link]
  • Zürcher, F., Gertsch, J., & Ganci, A. S. (2024). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies.

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel 1-Propyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Derivatives synthesized from precursors like 1-Propyl-1H-pyrazole-4-carbaldehyde are of significant interest for their potential therapeutic applications, which span anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][4] However, the journey from a synthesized compound to a validated drug candidate is contingent on a rigorous and unequivocal confirmation of its mechanism of action (MoA). A well-defined MoA is critical for predicting efficacy, understanding potential toxicities, and building a compelling case for clinical development.[5][6]

This guide provides a comprehensive, multi-faceted framework for researchers to systematically validate the MoA of novel compounds derived from this compound. We will move beyond simple screening assays to construct a self-validating experimental narrative, beginning with direct target interaction in a physiological context, progressing to downstream pathway modulation, and culminating in a quantifiable cellular phenotype. For illustrative purposes, we will consider a hypothetical compound, PPC-A1 , synthesized from the parent aldehyde, and propose its MoA as an inhibitor of a critical cellular signaling pathway, such as the PI3K/AKT/mTOR cascade, a common target for pyrazole derivatives in oncology research.

Part 1: The Foundational Pillar: Confirming Direct Target Engagement in a Cellular Milieu

The first and most crucial step in MoA validation is to prove that the compound physically interacts with its intended molecular target within the complex and native environment of a living cell.[7] This confirmation provides the direct evidence upon which all subsequent functional data is built. Relying solely on in vitro biochemical assays can be misleading, as they do not account for cell permeability or the competition from endogenous ligands.[8]

Primary Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses drug-target engagement in situ, based on the principle of ligand-induced thermal stabilization.[9][10] When a compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.[10] This change in thermal stability is the readout for target engagement.

Causality Behind the Choice: We select CETSA as the primary method because it is label-free, requires no modification of the compound or the target protein, and can be performed in intact cells and even tissues, providing highly physiologically relevant data.[10][11][12] It directly answers the question: "Does my compound find and bind its target in a real cellular environment?"

cluster_workflow CETSA Experimental Workflow A Treat Cells (Vehicle vs. PPC-A1) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble & Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve & Determine Thermal Shift (ΔTm) E->F

Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Methodology: NanoBRET™ Target Engagement Assay

An excellent orthogonal method is the NanoBRET™ assay, which measures target engagement in live cells using Bioluminescence Resonance Energy Transfer (BRET). This technique requires engineering the target protein to express a NanoLuc® luciferase fusion.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[9][10]BRET between a luciferase-tagged target and a fluorescent tracer.
Target Modification Not required (label-free).[10]Genetic fusion of NanoLuc® to the target protein is necessary.
Compound Modification Not required.Requires a competitive binding format with a fluorescent tracer.
Throughput Lower to medium; can be adapted for higher throughput.[13]High-throughput screening (HTS) compatible.[7][14]
Key Output Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprint (ITDRF).[11]BRET ratio, indicating compound affinity (IC50).

Trustworthiness through Comparison: By employing two distinct biophysical methods, the confidence in the target engagement data is significantly enhanced. A positive result in both CETSA and a BRET-based assay provides unequivocal evidence of direct binding at the target protein in a cellular context.

Part 2: Functional Validation: Charting the Downstream Signaling Cascade

Confirming target engagement is only the first step. The next logical imperative is to demonstrate that this binding event leads to a functional consequence—specifically, the modulation of the target's activity and its downstream signaling pathway.[7][15] For our hypothetical PI3K/AKT/mTOR pathway inhibitor, PPC-A1, we must show that binding to AKT (for instance) inhibits its phosphorylation and, consequently, the phosphorylation of its downstream effectors.

Methodology: Quantitative Multiplex Western Blotting

Western blotting is a cornerstone technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation.[16] Using multiplex fluorescent Western blotting allows for the simultaneous detection and quantification of multiple proteins on the same blot, such as a target protein and its phosphorylated form, along with a loading control.[15]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K S6K / 4E-BP1 mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor PPC-A1 Inhibitor->AKT Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of PPC-A1.

Data Interpretation: A successful outcome would show a dose-dependent decrease in the ratio of phosphorylated-AKT (p-AKT) to total-AKT in PPC-A1 treated cells compared to vehicle controls.[18] Similar decreases should be observed for downstream markers like p-mTOR and p-S6K. This creates a chain of evidence linking target binding to pathway inhibition.

Part 3: The Ultimate Readout: Cellular Phenotypic Consequences

The final piece of the MoA puzzle is to connect the molecular and pathway-level effects to a meaningful cellular outcome or phenotype.[14] If PPC-A1 inhibits a pro-survival pathway like PI3K/AKT/mTOR, we expect to see a reduction in cell viability and proliferation, or an induction of apoptosis.[19]

Methodology: A Panel of Phenotypic Assays

A single phenotypic assay is insufficient. A panel should be used to build a comprehensive picture of the compound's cellular effects.

  • Cell Viability/Proliferation Assay: Measures the number of viable cells in a population. Assays like CellTiter-Glo® (measures ATP) or MTT (measures metabolic activity) are standard. This provides a quantitative measure (EC50) of the compound's overall potency on cell growth.[20]

  • Apoptosis Assay: Determines if cell death occurs via programmed cell death. A Caspase-Glo® 3/7 assay, which measures the activity of key executioner caspases, provides a robust readout of apoptosis induction.[7]

  • Cell Cycle Analysis: Using flow cytometry with a DNA-staining dye (e.g., Propidium Iodide) can reveal if the compound causes cells to arrest at a specific phase of the cell cycle.

Comparative Analysis: The true power of this framework lies in comparing the potency of PPC-A1 against a well-characterized, "gold standard" competitor compound that targets the same pathway.

ParameterHypothetical PPC-A1Competitor (e.g., Alpelisib)
Target Engagement (CETSA ΔTm) +5.2 °C @ 10 µM+4.8 °C @ 10 µM
Pathway Inhibition (p-AKT EC50) 75 nM50 nM
Cell Viability (EC50 in MCF-7 cells) 150 nM110 nM
Apoptosis Induction (Caspase 3/7) 4.5-fold increase @ 1 µM5.1-fold increase @ 1 µM

This comparative data is invaluable for drug development professionals to gauge the relative performance and potential of a new chemical entity.

Part 4: Detailed Experimental Protocols

Trustworthy science is built on reproducible methods. The following are detailed, self-validating protocols for the key experiments described.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a Western Blot readout.

  • Cell Culture & Treatment: Plate cells (e.g., MCF-7 breast cancer cells) in 10 cm dishes and grow to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or the desired concentration of PPC-A1 for 2 hours in the incubator.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This is a critical step to release intracellular proteins without using detergents that might interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

  • Sample Preparation & Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration using a BCA assay. Prepare samples for SDS-PAGE and Western Blot analysis to detect the target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both vehicle and PPC-A1 treated samples. Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the PPC-A1-treated sample indicates target stabilization.[10]

Protocol 2: Quantitative Western Blot for p-AKT/Total AKT

This protocol ensures robust and quantifiable results.

  • Cell Culture and Lysis: Plate cells in 6-well plates. Grow to 70-80% confluency and treat with various concentrations of PPC-A1 (e.g., 0.1 to 10 µM) and a vehicle control for a specified time (e.g., 6 hours).[16] Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). The use of BSA instead of milk is often recommended for phospho-protein detection. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use a combination of a rabbit anti-p-AKT (Ser473) antibody and a mouse anti-total-AKT antibody. Also include an antibody for a loading control like GAPDH.

  • Secondary Antibody Incubation and Imaging: Wash the membrane thoroughly with TBST. Incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 680 and anti-mouse IgG-Alexa Fluor 790) for 1 hour. Image the blot using a digital imaging system (e.g., LI-COR Odyssey).

  • Quantification: Use imaging software to perform densitometry analysis of the bands. For each sample, calculate the ratio of the p-AKT signal to the total-AKT signal. Normalize these ratios to the vehicle control to determine the dose-dependent inhibition of AKT phosphorylation.[16]

Conclusion

Validating the mechanism of action for a novel compound synthesized from this compound is a systematic process of building a logical and evidence-based narrative. By progressing from direct, in-cell target engagement (CETSA) to functional pathway modulation (Western Blot) and finally to a definitive cellular phenotype (viability/apoptosis assays), researchers can establish a robust and trustworthy MoA. This multi-tiered approach, supported by comparisons to known alternatives and grounded in detailed, reproducible protocols, provides the scientific integrity required to advance promising compounds from the bench to potential clinical applications.

References

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors.
  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Downstream Signaling Pathway Effects of BPDA2.
  • Micevic, G., et al. (n.d.). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. National Institutes of Health.
  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Unknown. (2025). Enzyme inhibitory assay: Significance and symbolism.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
  • Gao, H., et al. (2022). Verification of the downstream pathway by western blot. ResearchGate.
  • Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.
  • BenchChem. (2025). A Researcher's Guide to Validating Enzyme Inhibition with N-Fmoc Rhodamine 110 Probes.
  • Rivera, E. S., & Tzarum, N. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health.
  • Unknown. (n.d.). Western blotting analysis of KRAS downstream signal pathways. ResearchGate.
  • Unknown. (n.d.). Multi-parametric cellular phenotypic assay panel. ResearchGate.
  • Singh, A., & Sharma, P. K. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Advanced Scientific Research.
  • Pandhurnekar, C. P., et al. (2021). Pyrazole and its Analogues: A Review on its Versatility in Synthesis and Biological Activities. Journal of Advanced Scientific Research.
  • de la Torre-Saenz, L., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • Unknown. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate.
  • Dai, L., et al. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Central Science.
  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols.
  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules.
  • Unknown. (n.d.). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. ResearchGate.
  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
  • Unknown. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development to achieve their goals with the highest commitment to safety, efficiency, and environmental stewardship. The chemical compounds we utilize are the building blocks of innovation, but their lifecycle extends beyond the laboratory bench. The responsible management and disposal of these materials, such as 1-Propyl-1H-pyrazole-4-carbaldehyde, are not merely regulatory hurdles; they are integral components of sound scientific practice.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. In the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact compound, this protocol is built upon a foundation of risk assessment using data from structurally analogous pyrazole and aldehyde compounds. This approach ensures that we handle the substance with a degree of caution appropriate to its likely hazard profile. Our methodology is designed to be a self-validating system, ensuring the safety of personnel, compliance with regulations, and the protection of our shared environment.

Part 1: Hazard Assessment and Personal Protection

Before any disposal procedures commence, a thorough understanding of the potential hazards is essential for mitigating risk. Based on data from similar pyrazole-carbaldehyde derivatives, we can infer the primary hazards associated with this compound.[1][2][3][4][5][6]

Inferred Hazard Profile

The following table summarizes the anticipated hazards based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous substances.

Hazard ClassCategoryGHS StatementRationale & Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowedA common classification for similar pyrazole derivatives.[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationPyrazole and aldehyde moieties are frequently associated with skin irritation.[2][3][4][5][6]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritationThis is a significant and consistently reported hazard for this chemical class.[2][3][4][5][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionA potential hazard noted in the GHS information for related compounds.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.[2][3][4][5][6]
Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling this compound in any form, including during disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential for serious eye damage.[2][5][7]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, irritation, and potential sensitization.[2][7][8]
Body Protection A properly fastened laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Handle only in a well-ventilated area or chemical fume hood.Minimizes the inhalation of potentially harmful and irritating dust or vapors.[2][3][7]

Part 2: The Core Disposal Workflow

The proper disposal of this compound is a systematic process that begins the moment waste is generated. The primary regulatory framework governing this process in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the EPA, which controls hazardous waste from "cradle-to-grave".[9]

G start Waste Generation (e.g., Unused Reagent, Contaminated Labware, Reaction Mixture) characterize Step 1: Characterize Waste - Solid, Liquid, or Sharps? - Halogenated? start->characterize Initiate Disposal segregate Step 2: Segregate Waste Streams characterize->segregate contain Step 3: Contain & Label - Use Compatible Containers - Attach Hazardous Waste Label segregate->contain store Step 4: Store Safely - Closed Containers - Secondary Containment - Designated Satellite Area contain->store pickup Step 5: Arrange Pickup - Contact Institutional EHS - Complete Manifest store->pickup When container is full or storage time limit is reached end Final Disposal (Licensed Facility) pickup->end

Caption: Decision Workflow for the Safe Disposal of Chemical Waste.

Experimental Protocol: Waste Segregation and Containment

This protocol must be followed to ensure waste is handled safely and in compliance with regulatory standards. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[1]

Methodology:

  • Identify the Waste Stream:

    • Unused/Neat Compound: The original reagent should be disposed of in its manufacturer's container if possible, as this provides the most accurate labeling and hazard information.[1] If the container is compromised, transfer it to a compatible, sealable container.

    • Contaminated Solids: This includes items like contaminated gloves, weigh boats, or paper towels. These should be placed in a designated solid waste container.

    • Contaminated Liquids: Solutions containing the compound, including reaction mixtures or solvent rinses. These must be collected in a designated liquid waste container.

    • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Segregate by Chemical Compatibility:

    • Dedicate separate, clearly labeled waste containers for each type of waste. For example: "Non-halogenated Organic Solid Waste" or "Aqueous Waste."

    • Crucially, do not mix incompatible waste types. For example, do not mix acids and bases in the same container.[10]

  • Select Appropriate Containment:

    • Use containers made of a compatible material (e.g., glass or polyethylene for most organic waste).[11]

    • Ensure all containers have a tightly fitting, screw-top cap. Containers must be kept closed at all times except when waste is actively being added.[1] This prevents the release of vapors and reduces spill risk.

    • All liquid waste containers must be placed in a secondary containment tray or bin capable of holding 110% of the volume of the largest container within it.[1] This measure is critical for containing potential leaks and spills.

Mandatory Labeling and Documentation

Accurate and complete labeling is a legal requirement and is critical for the safety of everyone who will handle the container. A hazardous waste label must be attached to the container the moment the first gram or milliliter of waste is added.

The label must include the following information:

  • The words "Hazardous Waste" .[1]

  • Generator Information: Your name, principal investigator, department, and contact number.[1]

  • Location: The building and room number where the waste is generated and stored.[1]

  • Full Chemical Contents: List all components by their full chemical name (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas. [1]

  • Percentage Composition: Provide the approximate percentage of each component, which must total 100%.[1]

  • Hazard Identification: Check the appropriate boxes for the hazards (e.g., Toxic, Irritant).[1]

Part 3: Final Disposal and Spill Procedures

Arranging for Collection

Once a waste container is full (no more than 90%) or you are approaching your institution's storage time limit for satellite accumulation areas, you must arrange for its removal.

  • Request a Pickup: Submit a chemical waste collection request through your institution's designated Environmental Health & Safety (EHS) office system.[1]

  • Prepare for Collection: Ensure all containers are clean on the outside, properly sealed, and the label is complete and legible. Move the containers to the designated pickup location as required by your facility's procedures.[1]

  • Manifesting: For transport off-site, a hazardous waste manifest will be used to track the waste to its final treatment, storage, or disposal facility (TSDF).[12]

Emergency Procedures: Minor Spill Response

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as listed in section 1.2.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[2][8][13]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated, sealable container for disposal as hazardous waste. Label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and your institution's EHS office.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively contributing to a culture of safety and environmental responsibility that is the hallmark of exemplary scientific research.

References

  • Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
  • U.S. Environmental Protection Agency. (2025, April 1). Laws and Regulations Concerning Formaldehyde.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • Angene Chemical. (2024, December 14). Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 1-p-Tolyl-1H-pyrazole-4-carbaldehyde.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet - 1-Phenyl-3-(4-propylsulfanyl-phenyl)-1h-pyrazole-4-carbaldehyde.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • U.S. Environmental Protection Agency. (1996, December). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Propyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and innovators. In our pursuit of novel therapeutics, the compounds we handle are often as new as the ideas they are meant to test. 1-Propyl-1H-pyrazole-4-carbaldehyde is one such molecule, a valuable building block in medicinal chemistry. However, its novelty means that comprehensive toxicological data is not yet available.[1][2] This guide is built on a foundation of proactive safety, drawing from established principles of chemical hygiene and data from structurally similar pyrazole aldehydes. Our primary directive is not just to follow protocols, but to understand the causality behind them, ensuring every action in the laboratory is a self-validating system of safety.

Foundational Hazard Assessment: Understanding the Risk Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the hazards inherent to this compound. By examining the safety data for this compound's isomers and other substituted pyrazole aldehydes, we can construct a reliable hazard profile. The primary concerns stem from the aldehyde functional group and the pyrazole core.[2][3]

The aldehyde group is known for its reactivity and potential to act as an irritant and sensitizer. The pyrazole moiety, while a common scaffold in pharmaceuticals, can also present specific hazards.[4] Aggregated GHS data from analogous compounds provides a clear warning.[2][3]

Table 1: Consolidated GHS Hazard Classification for Pyrazole Aldehydes

Hazard ClassCategoryHazard StatementImplication for Handling
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAvoid ingestion; do not eat or drink in the lab. Wash hands thoroughly after handling.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect skin contact must be avoided through proper glove and lab coat selection.[2]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritationMandatory eye protection is required at all times to prevent irreversible damage.[1][2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionRepeated skin contact may lead to sensitization; proper glove technique is critical.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationHandling must occur in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or vapors.[2][5]
This table synthesizes data from safety data sheets for 1-Propyl-1H-pyrazole-3-carbaldehyde, 1-Methyl-1H-pyrazole-4-carboxaldehyde, and 1H-pyrazole-4-carbaldehyde.[1][2][3]

The Core Protocol: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment, but an integrated system of engineering controls and personal barriers. The following protocol is designed to provide robust protection against the identified hazards.

Engineering Controls: The First Line of Defense

PPE is always the last line of defense. All handling of this compound, especially the manipulation of the solid compound and the preparation of solutions, must be conducted within a certified chemical fume hood.[2][6][7] This primary containment measure is critical for preventing respiratory exposure.[5] Ensure the sash is positioned at the lowest practical height to maximize capture efficiency.

Primary Barrier: Body and Foot Protection

Your foundational layer of protection prevents incidental contact with your skin and clothing.

  • Laboratory Coat: A clean, long-sleeved lab coat with snap closures is mandatory. This should be worn fully buttoned.[8] Contaminated lab coats should not be taken home.[8]

  • Protective Footwear: Shoes must be fully enclosed, constructed of a material resistant to chemicals, and cover the entire foot. Cloth or leather shoes are not suitable as they can absorb spills.[8]

Hand Protection: The Critical Interface

Given the skin irritation and potential sensitization hazards, selecting and using gloves correctly is paramount.

  • Glove Selection: Nitrile gloves are the recommended choice for general handling and protection against splashes.[9][10] For tasks involving prolonged contact or handling of concentrated solutions, consider double-gloving or using a more robust glove, such as butyl rubber. Always consult a glove compatibility chart for the specific solvents you are using.

  • Glove Technique: Always inspect gloves for holes or tears before use.[8] When working, ensure your lab coat sleeves are tucked into your gloves to prevent chemicals from seeping underneath.[8] Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of used gloves immediately in the designated hazardous waste container.

Eye and Face Protection: A Non-Negotiable Mandate

The risk of serious eye damage necessitates stringent protection.[1][3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][11]

  • Face Shield: When handling larger quantities (typically >500 mL) or performing operations with a heightened risk of splashes, a full-face shield must be worn in addition to chemical splash goggles.[8][12]

Respiratory Protection: For Non-Routine Operations

Under normal circumstances, handling this compound inside a certified fume hood provides adequate respiratory protection. However, respiratory protection is required in specific scenarios:

  • Spill Cleanup: For cleaning up any significant spill outside of a fume hood.[8]

  • Ventilation Failure: In the event of a fume hood malfunction.

  • Weighing Powders: If weighing the solid compound must occur outside of a containment device (which is strongly discouraged).

  • Recommended Respirator: A NIOSH-approved half-mask or full-face air-purifying respirator equipped with combination organic vapor/particulate (P100) cartridges is necessary in these situations.[1] Surgical masks provide no protection against chemical vapors or dust.[8]

Operational Plan: Safe Handling from Receipt to Disposal

A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.

Storage and Stability

Pyrazole derivatives can be sensitive to oxidation, light, and moisture.[13][14]

  • Upon Receipt: Inspect the container for damage.

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and dark location, such as a desiccator cabinet in a ventilated area.[1][6][13] For long-term storage and to prevent degradation, consider storing the material under an inert atmosphere of nitrogen or argon.[14]

Spill Management Protocol

Be prepared for accidental releases by having a chemical spill kit readily accessible.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill is large or outside a fume hood.[8]

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Cleanup: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][7] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbents, as hazardous waste.[6]

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Collection: Collect waste in a designated, clearly labeled, and tightly sealed container.[6] Do not mix this waste with other waste streams.

  • Disposal Route: Engage a licensed professional waste disposal company for final disposal.[2][6] The likely method is chemical incineration in a unit equipped with an afterburner and scrubber.[6]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound during a typical laboratory procedure.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_doffing Exit Protocol A 1. Confirm Fume Hood is Operational B 2. Don Primary PPE: Lab Coat, Goggles, Gloves A->B Proceed C 3. Weigh Solid Compound B->C Enter Hood D 4. Prepare Solution C->D E 5. Perform Reaction D->E F 6. Quench Reaction & Transfer Waste to Sealed Container E->F Reaction Complete G 7. Clean Glassware in Fume Hood F->G H 8. Decontaminate Work Area G->H I 9. Doff Gloves (Dispose as HazWaste) H->I Exit Hood J 10. Doff Goggles I->J K 11. Doff Lab Coat J->K L 12. Wash Hands Thoroughly K->L

Diagram 1. Step-by-step workflow for safe laboratory operations.

By internalizing this comprehensive approach—understanding the risks, utilizing a multi-layered PPE strategy, and adhering to strict operational protocols—we build a culture of safety that protects ourselves, our colleagues, and the integrity of our research.

References

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • ResearchGate. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
  • Angene Chemical. (2024, December 14). Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Propyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.